5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUDXLOEZWUVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428122 | |
| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76480-99-4 | |
| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one CAS number 76480-99-4
An In-depth Technical Guide to 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one (CAS 76480-99-4)
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemistry.[1] The strategic incorporation of a trifluoromethyl (CF₃) group confers unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinities, making this scaffold highly valuable for the development of novel therapeutic agents and advanced agricultural products.[1][2] This guide provides an in-depth examination of the compound's properties, a detailed, field-proven synthesis protocol, robust characterization methodologies, and an exploration of its reactivity and applications. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of fluorinated heterocyclic compounds.
Core Chemical Identity and Physicochemical Properties
Nomenclature and Structure
The fundamental identity of this compound is established by its structural and molecular data.
| Parameter | Value | Source |
| CAS Number | 76480-99-4 | [3] |
| Molecular Formula | C₄H₃F₃N₂O | [3] |
| Molecular Weight | 152.07 g/mol | [3] |
| IUPAC Name | 5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | [1] |
| Common Synonyms | 5-(Trifluoromethyl)-1H-pyrazol-3-ol | [4] |
Physicochemical Characteristics
The physical properties of the compound are critical for its handling, purification, and formulation.
| Property | Value | Source / Notes |
| Melting Point | 205-208 °C | [3] |
| Density (Predicted) | 1.496 ± 0.06 g/cm³ | [3] |
| Appearance | Typically an off-white to pale yellow solid. | Based on typical pyrazolone characteristics. |
Prototropic Tautomerism: A Critical Insight
Pyrazolones exhibit prototropic tautomerism, existing as an equilibrium of three forms: the OH-form (pyrazol-3-ol), the NH-form (pyrazol-3-one), and the CH-form (pyrazol-5-one).[5][6][7] For this compound, the equilibrium lies predominantly between the hydroxyl (OH) and ketone (NH) forms. The specific dominant tautomer is highly dependent on the physical state and solvent environment. X-ray crystal structure analyses of similar pyrazolones often reveal the hydroxyl tautomer, which is stabilized by intermolecular hydrogen bonding in the solid state.[5] In solution, the equilibrium can be influenced by solvent polarity.
Caption: Tautomeric equilibrium of the pyrazolone core.
Synthesis and Purification
The most direct and widely adopted synthesis of pyrazolones involves the condensation reaction between a β-ketoester and hydrazine.[8] For the title compound, this translates to the cyclization of ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) with hydrazine hydrate.
Core Synthesis Pathway
The synthesis is a classic Paal-Knorr pyrazole synthesis variant, which is robust and high-yielding. The reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester, followed by an intramolecular cyclization and dehydration to form the stable pyrazolone ring.
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis
This protocol is designed as a self-validating system, where successful execution yields the product with expected characteristics.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA, 1 eq.)[9]
-
Hydrazine hydrate (~64% solution, 1.1 eq.)
-
Ethanol (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1 eq.) in anhydrous ethanol (approx. 5-10 mL per gram of ETFAA).
-
Reagent Addition: While stirring at room temperature, add hydrazine hydrate (1.1 eq.) dropwise to the solution. The addition may be mildly exothermic. Causality Note: A slight excess of hydrazine ensures complete consumption of the limiting ketoester. Dropwise addition controls the initial reaction rate.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial condensation and the subsequent intramolecular cyclization/dehydration steps.[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the crude product under vacuum to yield an off-white solid.
Purification Protocol: Recrystallization
For compounds like trifluoromethylated pyrazoles that are solid and have high initial purity, recrystallization is a highly effective purification method.[11]
Procedure:
-
Solvent Selection: Choose a suitable solvent system. A common choice is an ethanol/water mixture. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.
-
Crystallization: Slowly add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry is standard practice.[12]
Expected Spectroscopic Data
The following table summarizes the expected signals for confirming the identity of this compound.
| Technique | Expected Signals / Observations |
| ¹H NMR | Signals for the pyrazole ring proton (CH) and exchangeable protons (NH/OH). The exact chemical shifts will depend on the deuterated solvent used (e.g., DMSO-d₆). |
| ¹³C NMR | Peaks corresponding to the carbonyl/enol carbon (C=O or C-OH), the CF₃-bearing carbon, and the methine carbon (CH) of the pyrazole ring. |
| ¹⁹F NMR | A singlet peak confirming the presence and chemical environment of the single CF₃ group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide/ketone), and strong C-F stretching from the trifluoromethyl group. |
| HRMS | High-Resolution Mass Spectrometry should confirm the elemental composition by providing a highly accurate mass-to-charge ratio matching C₄H₃F₃N₂O. |
Integrated Characterization Workflow
The process from synthesis to final validation follows a logical sequence to ensure product integrity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound CAS#: 76480-99-4 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ethyl 4,4,4-trifluoro-3-oxobutanoate [stenutz.eu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Molecular weight and formula of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
An In-Depth Technical Guide to 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one: A Core Scaffold for Modern Chemistry
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and agrochemical development. We will delve into its fundamental molecular characteristics, explore robust synthetic protocols, and illuminate the strategic importance of its structural motifs—the pyrazole ring and the trifluoromethyl group. This document serves as a resource for scientists, offering both foundational knowledge and practical insights into the application of this versatile compound in the development of next-generation therapeutic agents and crop protection technologies.
Molecular Profile and Physicochemical Characteristics
This compound, which exists in tautomeric equilibrium with 5-(trifluoromethyl)-1H-pyrazol-3-ol, is a cornerstone intermediate in synthetic chemistry. Its identity is defined by a unique combination of a stable heterocyclic core and a highly electronegative functional group.
The presence of the trifluoromethyl (CF₃) group is a critical feature. This moiety is widely employed in medicinal chemistry as a bioisostere for other groups, offering distinct advantages. It significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. Furthermore, the CF₃ group is metabolically stable, often blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of a drug candidate.[1][2]
Table 1: Core Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | [1] |
| Synonym | 5-(trifluoromethyl)-1H-pyrazol-3-ol | [3] |
| Molecular Formula | C₄H₃F₃N₂O | [1][3] |
| Molecular Weight | 152.076 g/mol | [3] |
| Melting Point | 125-126 °C | [3] |
The Strategic Importance of a Privileged Scaffold
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The trifluoromethyl pyrazole core is a quintessential example of such a scaffold.[4]
-
The Pyrazole Ring: This five-membered nitrogen-containing heterocycle is a common feature in numerous pharmaceuticals.[4] Its ability to act as both a hydrogen bond donor and acceptor, engage in π-stacking interactions, and coordinate with metals makes it a versatile component for establishing strong and specific interactions with biological receptors.
-
The Trifluoromethyl Group: As previously mentioned, the CF₃ group enhances metabolic stability and binding affinity.[5] Its incorporation into the pyrazole scaffold creates a powerful combination, leading to derivatives with a broad spectrum of biological activities. This is evident in the commercial success of drugs like the COX-2 inhibitor Celecoxib and fungicides such as Penthiopyrad , which feature related trifluoromethyl pyrazole motifs.[1]
Synthesis and Mechanistic Considerations
The synthesis of pyrazolone derivatives is a well-established area of organic chemistry. A common and effective method involves the condensation reaction between a β-ketoester and a hydrazine derivative. For this compound, this typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine.
Experimental Protocol: Synthesis via Condensation-Cyclization
This protocol describes a general procedure for the synthesis of a pyrazolone ring system.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent such as glacial acetic acid or ethanol.[6]
-
Reagent Addition: Add phenylhydrazine (or a similar hydrazine derivative) dropwise to the stirred solution at room temperature.[6] An exothermic reaction may be observed.
-
Reaction Conditions: After the initial reaction subsides, heat the mixture to reflux and maintain it for several hours (typically 2-3 hours) to ensure the completion of the cyclization.[6][7]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing with an aqueous solution of sodium bicarbonate and brine.[6] Further purification can be achieved through recrystallization from a solvent mixture like ethyl acetate/hexane to yield the final product as colorless crystals.[6]
Synthetic Workflow Diagram
Caption: Key derivatization routes from the core scaffold.
Applications in Research and Development
The utility of this scaffold is demonstrated by its application in creating high-value molecules for both pharmaceutical and agrochemical industries.
Table 2: Key Application Areas
| Application Area | Target/Mechanism of Action | Significance |
| Agrochemicals | Succinate Dehydrogenase (SDH) Inhibitors: The scaffold is integral to fungicides that disrupt the fungal respiratory chain. [1][] | Provides a basis for developing potent and selective fungicides for crop protection. |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition: The pyrazole core is found in selective COX-2 inhibitors used to treat inflammation and pain. [1] | Offers a proven framework for designing novel non-steroidal anti-inflammatory drugs (NSAIDs). |
| Oncology | VEGFR-2 Inhibition: Derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key target in angiogenesis. [9] | Serves as a starting point for anti-cancer agents that inhibit tumor blood vessel formation. |
| Antibacterial | General Antibacterial Activity: The unique electronic and structural properties contribute to its potential as a lead for new antibacterial agents. [1][10] | Addresses the ongoing need for new classes of antibiotics to combat resistant strains. |
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed building block that provides a reliable foundation for innovation. The combination of the versatile pyrazole ring and the property-enhancing trifluoromethyl group makes it a privileged scaffold in modern chemical research. Its synthetic accessibility and the proven track record of its derivatives in producing potent bioactive molecules ensure its continued relevance for scientists and researchers dedicated to solving complex challenges in human health and agriculture.
References
-
Chemical Synthesis Database. (2025). 5-(trifluoromethyl)-1H-pyrazol-3-ol. [Link]
-
NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. In NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2024). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. [Link]
-
PubMed Central. (2009). 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one. [Link]
- Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
Autechaux. (2024). Leveraging 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in Pharmaceutical Synthesis. [Link]
-
PubMed. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor.... [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 9. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]
Introduction: The Significance of the Trifluoromethyl Pyrazolone Scaffold
An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
The this compound moiety is a cornerstone in modern medicinal and agricultural chemistry. Its prevalence stems from the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this valuable heterocyclic scaffold, focusing on the underlying chemical logic, detailed experimental protocols, and critical process considerations for researchers and drug development professionals.
Primary Synthesis Pathway: Cyclocondensation of Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA) with Hydrazine
The most direct and widely employed method for synthesizing the pyrazolone ring is the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[2] For the target molecule, this involves the reaction of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with hydrazine hydrate.
Mechanistic Rationale
The reaction proceeds via a well-established mechanism. The more nucleophilic nitrogen atom of hydrazine initially attacks the more electrophilic ketone carbonyl of ETFAA. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable, five-membered pyrazolone ring. The strongly electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl, facilitating the initial nucleophilic attack.[3]
Visualizing the Core Synthesis
Caption: Primary synthesis route via cyclocondensation.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established procedures for similar pyrazolone formations.[3][4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ethanol (5-10 mL per gram of ETFAA).
-
Reagent Addition: While stirring, add hydrazine hydrate (1.0-1.2 eq) to the solution at room temperature. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to reflux (approximately 78-85 °C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the collected solid with cold water or a minimal amount of cold ethanol to remove any unreacted starting materials or byproducts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield white crystals.[4] The melting point of the purified product is reported to be 125-126 °C.[5]
Key Consideration: Regioselectivity with Substituted Hydrazines
When a substituted hydrazine, such as methylhydrazine, is used, the reaction with an asymmetrical β-ketoester like ETFAA can lead to the formation of two constitutional isomers. This is a critical consideration in drug development, as different isomers can have vastly different biological activities.
The two potential products are:
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
-
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol
Patented industrial processes demonstrate that reaction conditions can be tuned to favor the desired isomer.[6][7] For example, adding methylhydrazine to ETFAA at elevated temperatures (e.g., 85-95 °C) has been shown to yield high selectivity for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[6]
Visualizing Isomer Formation
Caption: Regioselectivity challenge with substituted hydrazines.
Alternative and Advanced Synthetic Strategies
While cyclocondensation is the workhorse method, other advanced strategies offer access to diverse trifluoromethyl-pyrazole derivatives.
-
1,3-Dipolar Cycloaddition: This modern approach involves the reaction of a 1,3-dipole, such as 2,2,2-trifluorodiazoethane, with a suitable dipolarophile. This method can provide access to pyrazoles with different substitution patterns that may be difficult to achieve through classical condensation.[8]
-
Multi-Component Reactions (MCRs): One-pot, three-component syntheses have been developed to create highly substituted trifluoromethyl pyrazoles. For instance, sequential Sonogashira cross-coupling followed by cycloaddition can build complex pyrazolyl-triazole systems, demonstrating the modularity of modern synthetic methods.[9]
Data Summary: Reaction Parameters
The following table summarizes typical parameters for the primary cyclocondensation synthesis.
| Parameter | Value/Condition | Rationale & Notes | Source |
| Starting Material | Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | A common and commercially available trifluoromethylated β-ketoester. | [10] |
| Co-reactant | Hydrazine Hydrate | The simplest hydrazine for producing an N-unsubstituted pyrazolone. | [3] |
| Solvent | Ethanol, Acetic Acid | Ethanol is a common choice due to its ability to dissolve reactants and its suitable boiling point for reflux. Acetic acid can also be used. | [3][6] |
| Temperature | Room Temp to Reflux (80-95 °C) | Higher temperatures are typically required to drive the dehydration and cyclization to completion. | [3][6] |
| Reaction Time | 2 - 6 hours | Dependent on temperature and scale. Progress should be monitored by TLC. | [6] |
| Yield | 49% - 87.5% | Yields can be high but are sensitive to reaction conditions and purification methods. | [6] |
Conclusion
The synthesis of this compound is most reliably achieved through the robust and scalable cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with hydrazine. This foundational reaction provides a direct route to a molecular scaffold of high value in the development of pharmaceuticals and agrochemicals. For syntheses involving substituted hydrazines, a deep understanding of reaction parameters is critical to control the regiochemical outcome. As the demand for complex fluorinated heterocycles grows, alternative methods like 1,3-dipolar cycloadditions and multi-component reactions will continue to provide innovative solutions for accessing novel chemical space.
References
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Publishing.
- 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole. PMC - NIH.
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
- 5-(trifluoromethyl)-1H-pyrazol-3-ol - Chemical Synthesis Database.
- Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and. Semantic Scholar.
- Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems.
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
- Ethyl 4,4,4-trifluoroacetoacet
- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triform
Sources
- 1. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 7. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]
- 8. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
Spectroscopic data (NMR, IR, Mass Spec) of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
An In-Depth Technical Guide to the Spectroscopic Profile of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the spectroscopic characteristics of this compound, a fluorinated heterocyclic compound of interest in medicinal and materials chemistry. Due to the scarcity of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes information from closely related analogs and foundational spectroscopic principles to present a comprehensive and predictive profile. Central to its characterization is the concept of tautomerism, which dictates its structural and, consequently, its spectral properties.
The Central Role of Tautomerism
This compound exists in a dynamic equilibrium between two principal tautomeric forms: the keto form (3-one ) and the enol form (3-ol ). The predominant form depends on the physical state (solid or solution) and the solvent's polarity and proticity. This equilibrium is the single most critical factor in interpreting its spectroscopic data, as signals may arise from one or both species.
Caption: Tautomeric equilibrium of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the tautomeric state. The choice of deuterated solvent is critical; solvents like DMSO-d₆ are preferred for observing exchangeable N-H and O-H protons, whereas aprotic solvents like CDCl₃ may favor one tautomer.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using a dedicated or multinuclear probe. Use CFCl₃ as an external or internal reference (0 ppm).
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for each tautomer.
| Expected Signal | Keto Form (3-one) | Enol Form (3-ol) | Interpretation |
| Ring CH/CH₂ | ~3.5 ppm (s, 2H) | ~6.1 ppm (s, 1H) | The upfield shift for the keto form reflects an aliphatic CH₂ group, while the downfield signal for the enol form is characteristic of a vinylic proton within an aromatic-like ring. A signal at 5.92 ppm was observed for the analogous proton in 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one, supporting the enol form's chemical shift prediction. |
| N-H / O-H | ~11-13 ppm (br s, 2H) | ~12-14 ppm (br s, 1H) | These protons are acidic and exchangeable, resulting in broad signals. Their chemical shift is highly dependent on concentration and solvent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides definitive evidence for the carbon skeleton of the dominant tautomer.
| Expected Signal | Keto Form (3-one) | Enol Form (3-ol) | Interpretation |
| C3 (C=O / C-OH) | ~172 ppm | ~158 ppm | This is the most diagnostic signal. A peak in the carbonyl region (~172 ppm) confirms the keto tautomer, while a peak around ~158 ppm indicates the enolic C-O bond. |
| C4 (CH₂ / CH) | ~41 ppm | ~95 ppm | The chemical shift difference between the sp³-hybridized C4 in the keto form and the sp²-hybridized C4 in the enol form is substantial. |
| C5 (C-CF₃) | ~145 ppm (q) | ~138 ppm (q) | This carbon is coupled to the three fluorine atoms, appearing as a quartet with an expected ²J(C,F) coupling constant of approximately 35-40 Hz. |
| CF₃ | ~121 ppm (q) | ~121 ppm (q) | The trifluoromethyl carbon appears as a prominent quartet due to strong one-bond coupling to fluorine, with a ¹J(C,F) constant typically around 270 Hz. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of the trifluoromethyl group.
| Expected Signal | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| -CF₃ | -60 to -65 | Singlet | A single peak is expected as all three fluorine atoms are chemically equivalent and not coupled to other nearby nuclei. The precise chemical shift provides insight into the electronic nature of the pyrazole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups that differentiate the two tautomers.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid-state analysis, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer Indicated | Interpretation |
| O-H Stretch | 3200 - 3600 (broad) | Enol (3-ol) | A broad, strong absorption in this region is a hallmark of the hydroxyl group involved in hydrogen bonding. |
| N-H Stretch | 3100 - 3300 (medium) | Both | This signal can overlap with the O-H stretch but is typically sharper. |
| C=O Stretch | 1700 - 1725 (strong, sharp) | Keto (3-one) | The presence of a strong, sharp peak in this region is definitive evidence for the carbonyl group of the keto form. A related indenopyrazole derivative shows a C=O stretch at 1708 cm⁻¹. |
| C=N / C=C Stretch | 1500 - 1650 (medium) | Enol (3-ol) | These absorptions are characteristic of the double bonds within the pyrazole ring of the enol tautomer. |
| C-F Stretch | 1100 - 1350 (strong, multiple bands) | Both | Strong, complex absorptions in this region confirm the presence of the C-F bonds of the trifluoromethyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion. Electron Ionization (EI) can be used to induce fragmentation.
-
Analysis: Acquire the spectrum using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.
Molecular Formula: C₄H₃F₃N₂O Molecular Weight: 152.02 g/mol
Expected Data:
-
High-Resolution MS (HRMS): [M+H]⁺ calculated for C₄H₄F₃N₂O⁺ is 153.0270, [M-H]⁻ calculated for C₄H₂F₃N₂O⁻ is 151.0125. Observing these ions within a 5 ppm mass accuracy window confirms the elemental composition.
-
Fragmentation: Under EI conditions, the molecule is expected to fragment through characteristic pathways.
Caption: A plausible EI fragmentation pathway for the title compound.
Conclusion
The spectroscopic characterization of this compound is fundamentally a study of its tautomeric equilibrium. A combined analytical approach is essential for a complete structural assignment. NMR spectroscopy, particularly ¹³C NMR, is the most definitive technique for distinguishing between the keto and enol forms by identifying either a carbonyl carbon or a hydroxyl-bearing sp² carbon. IR spectroscopy provides strong corroborating evidence through the detection of characteristic C=O or O-H stretching vibrations. Finally, high-resolution mass spectrometry confirms the elemental composition, solidifying the molecular identity. This guide provides the foundational data and interpretive logic required for researchers working with this versatile fluorinated building block.
References
- Note: As direct experimental data for the title compound is not widely published, this reference list includes sources for analogous compounds and general spectroscopic principles that inform the analysis presented in this guide.
An In-depth Technical Guide to the Physical Properties of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physical properties of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one, a pivotal heterocyclic compound in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group imparts unique electronic and steric characteristics that significantly influence its melting point and solubility, thereby affecting its application in drug design and synthesis. This document details the theoretical and experimental considerations for these properties, offering field-proven insights and robust protocols for their determination.
Introduction: The Significance of the Trifluoromethyl Group in Pyrazolone Scaffolds
This compound belongs to a class of compounds that have garnered substantial interest due to the profound impact of the trifluoromethyl (CF₃) group on the molecule's physicochemical profile. The high electronegativity of the fluorine atoms in the CF₃ group makes it a potent electron-withdrawing substituent. This electronic influence can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability, all of which are critical parameters in drug development.[1] Furthermore, the steric bulk of the trifluoromethyl group, comparable to an isopropyl group, can influence molecular conformation and provide a shield against enzymatic degradation.[2] Understanding the physical properties of this compound, such as its melting point and solubility, is fundamental for its effective utilization in synthesis, formulation, and biological screening.
Melting Point: A Key Indicator of Purity and Intermolecular Forces
The melting point of a crystalline solid is a critical physical constant that provides insights into its purity and the strength of its crystal lattice energy. For this compound, the reported melting point is a sharp range, indicative of a high degree of purity.
| Physical Property | Value | Source |
| Melting Point | 125-126 °C | [3] |
The introduction of a trifluoromethyl group can influence the melting point through a combination of factors, including increased molecular weight and altered intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.
Expert Insights: Causality Behind Melting Point Characteristics
The relatively high melting point of this compound can be attributed to the strong intermolecular hydrogen bonding facilitated by the pyrazolone ring's N-H and C=O groups. The trifluoromethyl group, while not directly participating in hydrogen bonding, contributes to the overall molecular polarity and van der Waals forces, further stabilizing the crystal lattice. The sharp melting range is a hallmark of a well-ordered crystalline structure and is a primary criterion for assessing the purity of a synthesized batch.
Experimental Protocol: Capillary Melting Point Determination
The determination of the melting point of this compound is a standard procedure performed using a capillary melting point apparatus. This self-validating system ensures accuracy through careful observation and calibration.
Methodology:
-
Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. A slower heating rate (1-2 °C per minute) is crucial as the temperature approaches the expected melting point.
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire solid phase has melted into a clear liquid. This range is reported as the melting point.
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile: Critical for Formulation and Bioavailability
Expert Insights: Predicting Solubility Behavior
The trifluoromethyl group is known to be highly lipophilic, which generally increases a molecule's solubility in non-polar, organic solvents.[1][2] Conversely, the pyrazolone core, with its capacity for hydrogen bonding, will favor interactions with polar protic and aprotic solvents. Therefore, this compound is expected to exhibit moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and methanol. Its aqueous solubility is likely to be limited due to the hydrophobic nature of the trifluoromethyl group.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound. This protocol provides a self-validating system for obtaining accurate and reproducible solubility data.
Methodology:
-
System Preparation: An excess amount of crystalline this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A carefully measured aliquot of the clear, saturated supernatant is withdrawn and diluted appropriately. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
The physical properties of this compound, particularly its melting point and solubility, are dictated by the interplay of its pyrazolone core and the influential trifluoromethyl substituent. The well-defined melting point serves as a reliable indicator of its purity, while its anticipated solubility profile highlights its suitability for applications in various solvent systems encountered in drug discovery and development. The experimental protocols detailed herein provide robust methodologies for the accurate and reproducible determination of these critical parameters, ensuring the generation of high-quality data for research and development endeavors.
References
-
Chemical Synthesis Database. 5-(trifluoromethyl)-1H-pyrazol-3-ol. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Significance of Trifluoromethyl Groups in Chemical Intermediates. [Link]
Sources
An In-depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Pyrazolones
Abstract: The strategic incorporation of the trifluoromethyl (CF₃) group into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of trifluoromethyl-substituted pyrazolones, a class of heterocyclic compounds with a remarkable breadth of biological activities. We will explore the synergistic effect of the electron-withdrawing CF₃ group and the versatile pyrazolone core, which together enhance metabolic stability, binding affinity, and overall therapeutic potential. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols related to these promising compounds. We will delve into their applications as anti-inflammatory, anticancer, and antimicrobial agents, supported by quantitative data, mechanistic diagrams, and validated methodologies.
The Pyrazolone Scaffold: A Privileged Structure Enhanced by Trifluoromethylation
The pyrazolone ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs. Its prevalence stems from its synthetic accessibility and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with diverse biological targets.
The introduction of a trifluoromethyl (CF₃) group profoundly enhances the drug-like properties of the pyrazolone core. The CF₃ group is a powerful bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can:
-
Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby prolonging the compound's half-life.[1]
-
Enhance Binding Affinity: The CF₃ group can improve binding to target proteins by increasing lipophilicity, which facilitates membrane permeability, and by participating in favorable interactions within hydrophobic pockets of active sites.[1]
-
Modulate Acidity/Basicity: The inductive effect of the CF₃ group can alter the pKa of nearby functional groups, influencing ionization state and receptor interaction.
These combined features make trifluoromethyl-substituted pyrazolones a highly attractive class of molecules for targeting a wide array of diseases.
Key Biological Activities and Mechanisms of Action
Trifluoromethyl-substituted pyrazolones have demonstrated significant therapeutic potential across several key areas.
Anti-inflammatory and Analgesic Activity
Perhaps the most well-known application of pyrazolone derivatives is in the management of inflammation and pain.[2] The archetypal drug in this class is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that features a trifluoromethyl-substituted pyrazole core.[3]
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs). While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4]
Trifluoromethyl-substituted pyrazolones achieve their anti-inflammatory effects by selectively inhibiting COX-2. The trifluoromethyl group often plays a crucial role by fitting into a specific hydrophobic side pocket of the COX-2 active site, an interaction that is less favorable in the narrower active site of COX-1, thus conferring selectivity.[5] This selective inhibition reduces the synthesis of inflammatory mediators, leading to decreased pain and inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][4]
Interestingly, studies on a trifluoromethyl analogue of Celecoxib (TFM-C), which has a 205-fold lower COX-2 inhibitory activity, have shown that it still exerts potent anti-inflammatory effects in models of neuroinflammation.[4] This suggests that some analogues operate through COX-2-independent pathways, potentially by modulating cytokine secretion or inducing the unfolded protein response, which can lead to apoptosis in stressed cells.[4]
Caption: Mechanism of COX-2 inhibition by CF₃-Pyrazolones.
Anticancer Activity
The antiproliferative properties of trifluoromethyl-substituted pyrazolones are a rapidly growing area of research.[6] Their anticancer effects are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and disruption of the cell cycle.
Mechanisms of Action:
-
COX-2 Inhibition in Cancer: Overexpression of COX-2 is a hallmark of many cancers and is associated with tumor growth, angiogenesis, and metastasis. By inhibiting COX-2, pyrazolone derivatives can suppress these pro-tumorigenic processes.[4]
-
Kinase Inhibition: Many pyrazolone derivatives have been shown to inhibit various protein kinases that are critical for cancer cell proliferation and survival.
-
Induction of Apoptosis: Some compounds trigger programmed cell death (apoptosis) in cancer cells. This can occur through COX-2-independent mechanisms, such as inducing endoplasmic reticulum (ER) stress, which, if persistent, activates a pro-apoptotic program.[4]
One study synthesized a series of 1,3-diarylpyrazolones and evaluated their activity against non-small cell lung cancer lines.[7] Compound P7 (structure shown in the table below) exhibited high antiproliferative activity while being significantly less cytotoxic to non-cancerous cells.[7]
| Compound ID | Structure | A549 IC₅₀ (µM) | NCI-H522 IC₅₀ (µM) | Non-Cancerous Cell Cytotoxicity |
| P7 | 1-(4-bromophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | 1.5 | 2.1 | 10-fold less cytotoxic |
| P11 | 2-phenyl-5-(4-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one | >50 | >50 | Low |
Data synthesized from literature.[7]
Antimicrobial Activity
Trifluoromethyl-substituted pyrazoles have emerged as potent agents against a range of pathogens, particularly drug-resistant Gram-positive bacteria.[8][9]
Mechanism of Action: The exact mechanism is often broad, suggesting targets that have a global effect on bacterial cell function rather than inhibiting a single pathway.[9] These compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[10]
Key findings from antimicrobial studies include:
-
Potency against Gram-Positives: Many derivatives show potent activity against Gram-positive strains but are inactive against Gram-negative bacteria.[8]
-
Biofilm Eradication: Potent compounds not only inhibit bacterial growth but can also prevent the formation of and eradicate pre-formed biofilms, which are notoriously difficult to treat.[9]
-
Low Toxicity: Effective compounds often exhibit low toxicity to human cells, resulting in a high selectivity index.[9][10]
In one study, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized. Compound 25 , with bromo and trifluoromethyl substitutions, was the most potent, inhibiting some S. aureus strains with a Minimum Inhibitory Concentration (MIC) of just 0.78 µg/mL.[8]
| Compound ID | Key Substituents | S. aureus MIC (µg/mL) | E. faecium MIC (µg/mL) |
| 13 | Trifluoromethyl | 3.12 | - |
| 18 | Dichloro | Potent | - |
| 25 | Bromo, Trifluoromethyl | 0.78 | 0.78 |
Data from a study on N-(trifluoromethyl)phenyl substituted pyrazoles.[8]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the potency and selectivity of pyrazolone derivatives. Key structural positions on the pyrazole ring (N1, C3, C4, and C5) are targets for modification.
-
N1-Substitution: The substituent at the N1 position is crucial for activity. For anti-inflammatory COX-2 inhibitors like Celecoxib, a para-sulfamoylphenyl group at N1 is a key pharmacophore for binding.[3] In antimicrobial agents, various substituted phenyl rings at this position can dramatically influence potency.[8][11]
-
C3 and C5-Substitutions: The nature and position of the aryl groups and the trifluoromethyl group at C3 and C5 are critical determinants of selectivity and potency. For cannabinoid receptor antagonists, for example, a para-substituted phenyl ring at C5 was found to be a requirement for high affinity.[12][13] For anti-inflammatory activity, 3-trifluoromethylpyrazoles were found to be more effective than the isomeric 5-trifluoromethylpyrazoles.[5]
-
C4-Substitution: The C4 position is often unsubstituted in COX inhibitors. However, in other applications, such as molluscicidal agents, introducing electrophilic centers at C4 can significantly enhance potency.[14]
Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this field, detailed experimental protocols are essential.
Synthesis of a Representative Trifluoromethyl-Substituted Pyrazolone
The classical Knorr pyrazole synthesis, involving the condensation of a β-diketone with a hydrazine, is a common and reliable method.[7] Here, we detail a protocol for the synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, a common precursor.
Objective: To synthesize a core trifluoromethyl-pyrazolone scaffold.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)
-
Phenylhydrazine (1.0 equiv)
-
Glacial Acetic Acid (solvent)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) in glacial acetic acid (20 mL).
-
Reagent Addition: Add phenylhydrazine (1.0 equiv) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reflux: Once the addition is complete, attach the reflux condenser and heat the mixture to reflux (approx. 118°C). Maintain reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure pyrazolone as a crystalline solid.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of a CF₃-Pyrazolone.
In Vitro Assay: Fluorometric COX-2 Inhibitor Screening
This protocol describes a high-throughput method to screen for COX-2 inhibition based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[15]
Objective: To determine the IC₅₀ value of a test compound against human recombinant COX-2.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Assay Genie or BPS Bioscience)[15][16]
-
Human Recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)[16]
-
Arachidonic Acid (substrate)
-
Test compound (dissolved in DMSO)
-
Celecoxib or Valdecoxib (positive control inhibitor)[16]
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound and the positive control (e.g., Celecoxib) in COX Assay Buffer at 10-fold the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Enzyme Dilution: Dilute the human recombinant COX-2 enzyme to the working concentration specified by the kit manufacturer using cold COX Assay Buffer.[16]
-
Plate Setup: To a 96-well black microplate, add reagents in duplicate for each condition:
-
"Test Inhibitor" wells: 10 µL of diluted test compound + 70 µL Assay Buffer.
-
"Positive Control" wells: 10 µL of diluted Celecoxib + 70 µL Assay Buffer.
-
"100% Activity" wells: 10 µL of Diluent Solution (Assay Buffer + DMSO) + 70 µL Assay Buffer.
-
"Negative Control" wells: 80 µL of Assay Buffer (no enzyme).
-
-
Enzyme Addition: Add 20 µL of the diluted COX-2 enzyme to all wells except the "Negative Control" wells.
-
Probe Addition: Add 10 µL of the diluted COX Probe to all wells.
-
Initiate Reaction: Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetically at 37°C for 10-15 minutes (Ex/Em = 535/587 nm).
-
Data Analysis: Determine the rate of reaction for each well by calculating the slope of the linear portion of the fluorescence vs. time curve. Calculate the percent inhibition for each concentration of the test compound relative to the "100% Activity" control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Challenges and Future Perspectives
While trifluoromethyl-substituted pyrazolones hold immense promise, challenges remain. Achieving isoform or target selectivity is paramount to minimizing off-target effects. Future research should focus on:
-
Novel Scaffolds: Exploring new pyrazolone-based scaffolds and derivatizations to identify compounds with novel mechanisms of action.
-
Selectivity Profiling: Conducting extensive profiling against a broad range of targets to ensure selectivity and identify potential polypharmacological applications.
-
In Vivo Efficacy and Safety: Moving promising in vitro hits into robust preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Agrochemical Applications: Expanding the investigation of these compounds for use as fungicides and molluscicides, leveraging their demonstrated potency.[14][17]
Conclusion
The trifluoromethyl-substituted pyrazolone scaffold is a validated and highly versatile platform for the development of potent and selective therapeutic agents. The unique electronic properties of the trifluoromethyl group, combined with the proven pharmacological utility of the pyrazolone core, have given rise to a class of molecules with significant anti-inflammatory, anticancer, and antimicrobial activities. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic biology, is poised to deliver the next generation of innovative medicines.
References
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.
- A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflamm
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
- Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Deriv
- Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives.
- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.
- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central.
- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety for anti-inflammatory activity. Journal of Applied Pharmaceutical Science.
- Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity rel
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
- 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation.
- Celecoxib.
- Selected examples for 3‐trifluoromethylpyrazole‐containing bioactive compounds.
- COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflamm
- Some anticancer compounds with pyrazole and trifluoromethylphenyl rings.
- COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.
- Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against: Toward Sustainable Land Snail Control. PubMed Central.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
Sources
- 1. researchgate.net [researchgate.net]
- 2. academicstrive.com [academicstrive.com]
- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. mdpi.com [mdpi.com]
The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide to the Therapeutic Applications of Pyrazole Derivatives
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have rendered it a "privileged scaffold" in drug design. This technical guide provides an in-depth exploration of the diverse therapeutic applications of pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental structure-activity relationships of the pyrazole core and examine its role in the development of agents targeting inflammation, cancer, microbial infections, and central nervous system disorders. This guide will synthesize field-proven insights with technical accuracy, elucidating the causal relationships behind experimental designs and therapeutic outcomes. Detailed protocols, mechanistic pathways, and a comprehensive library of references are provided to support further research and development in this dynamic field.
The Pyrazole Scaffold: A Foundation for Therapeutic Diversity
The versatility of the pyrazole ring is central to its success in medicinal chemistry. The two nitrogen atoms within the five-membered ring create a unique electronic environment, allowing for a variety of intermolecular interactions with biological targets.[1][2] Furthermore, the pyrazole ring is amenable to substitution at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] This structural adaptability has led to the development of a wide array of bioactive molecules.[4]
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of pyrazole derivatives is intrinsically linked to the nature and position of substituents on the pyrazole core. For instance, in the realm of anti-inflammatory agents, the presence of specific aryl groups at the 1 and 5 positions can confer selectivity for cyclooxygenase-2 (COX-2) over COX-1, as exemplified by the blockbuster drug Celecoxib.[5] In anticancer applications, substitutions that enhance interactions with kinase domains are a key focus of development.[3][6] The ability to modulate the electronic and steric properties of the pyrazole scaffold through synthetic chemistry is a powerful tool for optimizing drug candidates.[7]
Anti-Inflammatory Applications: Targeting the Arachidonic Acid Pathway
Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases.[8] Pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[9][10]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effects of many pyrazole-based drugs are attributed to their selective inhibition of COX-2, an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[11] This selectivity spares the constitutive COX-1 enzyme, which plays a protective role in the gastrointestinal tract and platelets, thereby reducing the risk of common side effects associated with non-selective NSAIDs.[5]
A prominent example is Celecoxib , a diaryl-substituted pyrazole that selectively binds to and inhibits COX-2.[5] The sulfonamide moiety of Celecoxib is crucial for its selective binding to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.
Signaling Pathway: Celecoxib's Inhibition of the Prostaglandin Synthesis Pathway
Caption: Mechanism of Celecoxib's anti-inflammatory action.
Anticancer Therapeutics: A Multi-Targeted Approach
The development of pyrazole derivatives as anticancer agents is a rapidly evolving field, with numerous compounds demonstrating efficacy against a variety of cancer cell lines.[3][12][13] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer.[6][14]
Targeting Kinase Signaling Cascades
Many pyrazole-based anticancer drugs function as kinase inhibitors.[9] Kinases are crucial regulators of cell growth, proliferation, and survival, and their aberrant activity is a hallmark of many cancers. Pyrazole derivatives have been designed to target a range of kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR, which are involved in tumor growth and angiogenesis.[3]
-
Non-Receptor Tyrosine Kinases: Including BCR-ABL, a key driver in chronic myeloid leukemia.[6]
-
Cyclin-Dependent Kinases (CDKs): Which regulate the cell cycle.[3]
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6][12] These effects are often mediated through complex interactions with various cellular targets, leading to the activation of apoptotic pathways and the halting of cell division.
Table 1: Examples of Pyrazole Derivatives in Anticancer Research
| Compound Class | Target(s) | Reported Activity | Reference(s) |
| Pyrazole Benzothiazole Hybrids | Multiple Kinases | Potent activity against various cancer cell lines (IC50 values 3.17-6.77 µM) | [3] |
| Indole-Pyrazole Derivatives | CDK2 | Potent cancer inhibition (IC50 < 23.7 µM) and significant CDK2 inhibition | [3] |
| Pyrazole-Oxindole Conjugates | Tubulin Polymerization | Significant inhibition of tubulin assembly | [6] |
| Fused Pyrazole Derivatives | EGFR, VEGFR-2 | Potent dual inhibition (IC50 = 0.09 and 0.23 µM) | [3] |
Antimicrobial Agents: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties.[8][15][16]
Antibacterial and Antifungal Activity
Several studies have reported the synthesis of pyrazole derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[15][16] The precise mechanisms of action are varied and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The incorporation of other heterocyclic moieties, such as thiazole, can enhance the antimicrobial potency of pyrazole compounds.[15]
Antiviral Potential
Recent research has highlighted the potential of pyrazole derivatives as antiviral agents, with activity reported against a range of viruses.[17][18] For example, pyrazole derivatives bearing a hydroxyquinoline scaffold have shown promising inhibitory activity against several coronaviruses, including SARS-CoV-2.[17]
Central Nervous System (CNS) Applications
The ability of pyrazole derivatives to cross the blood-brain barrier has made them attractive candidates for the treatment of CNS disorders.[19] Their applications in this area are diverse, ranging from the management of neurodegenerative diseases to the treatment of psychiatric conditions.
Neurodegenerative Disorders
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, pyrazole derivatives are being investigated for their neuroprotective effects.[19] Some compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in the treatment of these conditions. Preclinical studies have also suggested that certain pyrazole derivatives can reduce the formation of amyloid-beta plaques and protect neurons from oxidative stress.
Psychiatric and Neurological Disorders
Pyrazole derivatives have also been explored for their potential in treating psychiatric and neurological disorders. For instance, CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in synaptic plasticity and neuronal excitability, making it a target for conditions like schizophrenia and depression. Preclinical studies have shown that CDPPB can improve cognitive deficits and has antipsychotic-like effects.
Another notable example is Rimonabant , a selective cannabinoid CB1 receptor antagonist. Although withdrawn from the market due to psychiatric side effects, its development highlighted the potential of targeting the endocannabinoid system with pyrazole-based compounds for conditions like obesity and related metabolic disorders.
Experimental Workflow: Synthesis of a Bioactive Pyrazole Derivative
Caption: A generalized workflow for the synthesis and evaluation of pyrazole derivatives.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole via the condensation of a substituted hydrazine with a 1,3-diketone.
Materials:
-
Substituted hydrazine hydrochloride (1.0 eq)
-
1,3-Diketone (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1,3-diketone (1.0 eq) in ethanol, add the substituted hydrazine hydrochloride (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1,3,5-trisubstituted pyrazole derivative.
-
Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Self-Validation: The purity of the final compound can be validated by sharp melting point determination and the absence of impurity peaks in the NMR spectra. The structural confirmation through multiple spectroscopic techniques ensures the identity of the synthesized molecule.
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally established its significance in the landscape of drug discovery and development. Its presence in a multitude of approved drugs and clinical candidates across a wide range of therapeutic areas is a testament to its versatility and favorable pharmacological properties.[1][9] The ongoing research into novel pyrazole derivatives continues to uncover new therapeutic opportunities and refine our understanding of their structure-activity relationships.
Future directions in pyrazole research will likely focus on the development of highly selective and potent inhibitors for novel biological targets, the design of multi-target ligands for complex diseases, and the application of innovative synthetic methodologies to access novel chemical space. The continued exploration of this privileged scaffold holds immense promise for the discovery of the next generation of therapeutic agents to address unmet medical needs.
References
-
Discovery of a Novel Series of Phenyl Pyrazole Inner Salts Based on Fipronil as Potential Dual-Target Insecticides. Journal of Agricultural and Food Chemistry. [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central. [Link]
-
Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. PubMed. [Link]
-
Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. PNAS. [Link]
-
Fipronil Technical Fact Sheet. National Pesticide Information Center. [Link]
-
Synthesis of phenyl pyrazole inner salts of fipronil derivatives. ResearchGate. [Link]
-
Tolfenpyrad 319. JMPR 2005. [Link]
-
Evaluation Report TOLFENPYRAD. Food Safety Commission of Japan. [Link]
-
Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. ResearchGate. [Link]
-
Tolfenpyrad | C21H22ClN3O2. PubChem - NIH. [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC - PubMed Central. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Comprehensive Overview of Tolfenpyrad: An Effective Insecticide and Acaricide. YouTube. [Link]
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Semantic Scholar. [Link]
-
Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Bentham Science Publisher. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - PubMed Central. [Link]
-
The mGluR5 Positive Allosteric Modulator CDPPB Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells. PMC - PubMed Central. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]
-
Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus. PubMed. [Link]
-
Differential effects of the mGluR5 positive allosteric modulator CDPPB in the cortex and striatum following repeated administration. PubMed. [Link]
-
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation. RSC Advances. [Link]
-
Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. RSC Advances. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH. [Link]
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Applicable Chemistry. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]
-
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders. ResearchGate. [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central. [Link]
-
Synthesis and anti-inflammatory activity of some pyrazole derivatives. Semantic Scholar. [Link]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. jpsbr.org [jpsbr.org]
- 8. chemmethod.com [chemmethod.com]
- 9. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]
- 10. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus | Semantic Scholar [semanticscholar.org]
- 11. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. eurekaselect.com [eurekaselect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differential effects of the mGluR5 positive allosteric modulator CDPPB in the cortex and striatum following repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Pyrazolone Core: A Technical Guide to a Privileged Scaffold in Modern Synthesis
Abstract
The 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one scaffold has emerged as a cornerstone in contemporary organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated acidity, making it a highly sought-after pharmacophore.[1][2][3] This technical guide provides an in-depth exploration of this compound as a versatile building block. We will delve into its synthesis, elucidate its chemical behavior and tautomeric nature, and showcase its pivotal role in the construction of complex, high-value molecules, including the blockbuster anti-inflammatory drug, Celecoxib. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this powerful synthetic intermediate.
Introduction: The Power of the Trifluoromethyl Group in Pyrazolone Chemistry
The pyrazole ring system is a well-established "privileged scaffold" in drug discovery, known for its ability to engage in various biological interactions such as hydrogen bonding and π-stacking.[3] When functionalized with a trifluoromethyl (-CF3) group, its pharmacological potential is significantly amplified. The -CF3 group is a strong electron-withdrawing moiety that can profoundly influence the electronic and steric properties of the pyrazolone ring.[4] This strategic fluorination often leads to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, which can improve a drug candidate's half-life.[2]
-
Increased Lipophilicity: The -CF3 group can enhance the molecule's ability to cross biological membranes, a critical factor for drug efficacy.
-
Modulated pKa: The electron-withdrawing nature of the -CF3 group increases the acidity of the pyrazolone ring protons, influencing its binding characteristics with biological targets.
These attributes have cemented the status of trifluoromethylated pyrazoles and pyrazolones as key components in a wide array of bioactive molecules, from anti-inflammatory agents to fungicides.[5][][7]
Synthesis and Physicochemical Properties
The most common and efficient method for synthesizing this compound is a variation of the classic Knorr Pyrazole Synthesis .[8][9][10][11] This reaction involves the condensation of a β-ketoester, in this case, ethyl 4,4,4-trifluoroacetoacetate, with hydrazine or a substituted hydrazine.[8][11][12]
General Synthetic Workflow: Knorr-Type Condensation
The synthesis proceeds via a well-established mechanism involving the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring.[8]
Caption: Generalized workflow for the Knorr-type synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the laboratory-scale synthesis of this compound.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[8]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical Properties
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄H₃F₃N₂O | [13] |
| Molecular Weight | 152.08 g/mol | [13] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 125-126 °C | [13] |
| Tautomerism | Exists in keto-enol tautomeric forms | [8] |
It is crucial to recognize that pyrazolones exist as a mixture of tautomers. The keto form, this compound, is in equilibrium with its enol tautomer, 5-(trifluoromethyl)-1H-pyrazol-3-ol. While often drawn in the keto form, the enol tautomer can be the major species in solution and is responsible for some of the compound's reactivity.[8]
Applications in Organic Synthesis: A Versatile Building Block
This compound is a versatile precursor for a wide range of more complex molecules. Its reactivity is centered around the nucleophilic nitrogen atoms and the active methylene group (in the keto tautomer).
Synthesis of N-Aryl Pyrazoles: The Celecoxib Case Study
One of the most prominent applications of this building block is in the synthesis of 1,5-diarylpyrazoles, a class of potent and selective cyclooxygenase-2 (COX-2) inhibitors.[14][15][16] The anti-inflammatory drug Celecoxib is a prime example.[5][12][14][17]
The synthesis of Celecoxib involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[14][17] While this compound is not directly used in the most common literature synthesis of Celecoxib, the core pyrazole structure is formed from a trifluoromethylated 1,3-dicarbonyl precursor and a substituted hydrazine.[14][17]
The general strategy for forming the 1,5-diarylpyrazole core of Celecoxib is outlined below.
Caption: Retrosynthetic analysis of Celecoxib highlighting the key pyrazole-forming condensation.
This reaction typically yields a mixture of regioisomers, the desired 1,5-diarylpyrazole and the 1,3-diarylpyrazole, which can usually be separated by chromatography.[14] The regioselectivity of the reaction is a critical consideration in the synthesis of such compounds.
Other Synthetic Transformations
Beyond N-arylation, the this compound scaffold can undergo a variety of other transformations:
-
N-Alkylation: The pyrazole nitrogen can be alkylated under basic conditions using alkyl halides.[3]
-
C-Acylation: The active methylene group can be acylated to introduce further functionality.[18]
-
Halogenation: The pyrazole ring can be halogenated at the 4-position.[14]
-
Synthesis of Fused Heterocycles: The pyrazolone ring can serve as a starting point for the construction of more complex, fused heterocyclic systems.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.[2][4][19]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole ring proton and any substituents. The position of the N-H proton can be broad and exchangeable with D₂O.[2][4] |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic quartet for the trifluoromethyl carbon due to C-F coupling.[2][20] |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This is a highly diagnostic signal for confirming the presence of the -CF3 moiety.[2][20] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (in the keto tautomer), and strong C-F stretching vibrations.[2][4] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns.[2][20][21] |
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[22][23][24]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[22][24] Avoid breathing dust, mist, or spray.[22] Wash hands thoroughly after handling.[22][24]
-
Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[23] Store away from strong oxidizing agents.[23]
-
Toxicity: Some pyrazole derivatives may be harmful if swallowed, cause skin irritation, and serious eye irritation.[22][25][26][27] Always consult the specific Safety Data Sheet (SDS) for the compound being used.[23][24][25][26]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The presence of the trifluoromethyl group imparts desirable properties that are frequently exploited in the design of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to incorporate this powerful scaffold into their research and development programs. The continued exploration of the chemistry of trifluoromethylated pyrazolones is expected to lead to the discovery of new and improved bioactive molecules with significant societal benefits.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
PubMed Central. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
-
RSC Publishing. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. [Link]
-
ACS Publications. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. [Link]
-
Springer Professional. Knorr Pyrazole Synthesis. [Link]
-
Chemical Synthesis Database. 5-(trifluoromethyl)-1H-pyrazol-3-ol. [Link]
-
New Drug Approvals. CELECOXIB. [Link]
-
PubMed. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. [Link]
-
ACS Publications. Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
SpectraBase. 5-trifluoromethyl-3-phenyl-1H-pyrazole. [Link]
-
ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. [Link]
-
ChemRxiv. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. [Link]
-
PubMed. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. [Link]
-
PubMed Central. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. [Link]
-
PMC - NIH. 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one. [Link]
-
SpectraBase. 1H-pyrazol-3-amine, 5-(trifluoromethyl)-. [Link]
-
PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. [Link]
-
PubMed Central. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
-
PubMed. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. [Link]
-
PubMed. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. [Link]
-
ACS Publications. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Aromatization of the Resulting Pyrazolines. [Link]
- Google Patents. Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Chemical Substance Information. 5-(Trifluoromethyl)-3-hydroxy-1-methyl-1H-pyrazole. [Link]
- Google Patents. Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
-
ResearchGate. Reactions of 3H-furan-2-ones and 2H-chromen-2-ones with pyrazole-3(5)-diazonium salts. [Link]
-
ACS Publications. Fluorinated Pyrazoles: From Synthesis to Applications. [Link]
-
ACS Omega. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
Sources
- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. researchgate.net [researchgate.net]
- 10. Knorr Pyrazole Synthesis | springerprofessional.de [springerprofessional.de]
- 11. jk-sci.com [jk-sci.com]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. rsc.org [rsc.org]
- 19. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectrabase.com [spectrabase.com]
- 21. spectrabase.com [spectrabase.com]
- 22. synquestlabs.com [synquestlabs.com]
- 23. fishersci.com [fishersci.com]
- 24. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 25. fishersci.com [fishersci.com]
- 26. fishersci.com [fishersci.com]
- 27. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Union of Fluorine and a Privileged Heterocycle
An In-Depth Technical Guide to the Synthesis and Applications of Trifluoromethyl Pyrazoles
The integration of fluorine into bioactive molecules is a cornerstone of modern drug discovery and agrochemical development. The trifluoromethyl (CF₃) group, in particular, is prized for its unique electronic properties, metabolic stability, and ability to modulate a compound's lipophilicity and binding affinity.[1][2] When this powerful functional group is appended to a pyrazole ring—a five-membered heterocycle renowned for its versatile biological activities and synthetic accessibility—the resulting trifluoromethyl pyrazole scaffold becomes a "privileged" structure.[3][4][5] These compounds form the backbone of numerous pharmaceuticals and crop protection agents, demonstrating activities that span anti-inflammatory, anticancer, insecticidal, and herbicidal applications.[6][7][8]
This guide offers a comprehensive overview of the synthesis and application of trifluoromethyl pyrazoles, providing researchers and development professionals with a detailed understanding of the core synthetic strategies and the structure-activity relationships that drive their utility.
Part 1: Core Synthetic Methodologies
The construction of the trifluoromethyl pyrazole core can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and scalability.
Cyclocondensation of Trifluoromethylated 1,3-Dicarbonyl Compounds
The most classic and widely employed route to pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10][11] For trifluoromethyl pyrazoles, this involves starting with a trifluoromethyl-β-diketone or a related equivalent.
The causality behind this method's popularity lies in its reliability and the commercial availability of key precursors like ethyl 4,4,4-trifluoroacetoacetate. The reaction proceeds via initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. A significant challenge, however, is controlling regioselectivity when an unsymmetrical diketone and a substituted hydrazine are used, which can lead to a mixture of regioisomers.[9][12]
Caption: A generalized workflow for the synthesis of trifluoromethyl pyrazoles via cyclocondensation.
[3+2] Cycloaddition Reactions
Another powerful strategy for constructing the pyrazole ring is through [3+2] cycloaddition reactions. This approach involves reacting a 1,3-dipole with a dipolarophile.[4][9] For trifluoromethyl pyrazoles, this typically involves:
-
Trifluoromethylated Nitrile Imines: These are generated in situ and react with alkynes or alkenes to form the pyrazole or pyrazoline ring, respectively.[4][13]
-
Trifluorodiazoethane: This reagent can react with alkynes in a direct and efficient manner to construct 3-trifluoromethyl pyrazoles.[14]
These methods offer excellent control over regioselectivity and are often tolerant of a wide range of functional groups, making them highly valuable for building complex molecular architectures.[4][13]
Multicomponent Reactions (MCRs)
Efficiency in chemical synthesis is paramount. Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form the final product, offer significant advantages in terms of operational simplicity and reduced waste.[9][11] Several MCRs have been developed for trifluoromethyl pyrazoles. For instance, a one-pot method has been described using aldehydes, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP) to generate 3-(trifluoromethyl)pyrazoles under mild conditions.[14]
Post-Modification of Pyrazole Rings
While less common for primary synthesis, direct trifluoromethylation of a pre-formed pyrazole ring is a viable, albeit challenging, alternative. This approach is often hampered by issues of regioselectivity and the harsh conditions required for many trifluoromethylating agents. However, for specific substrates, methods involving trifluoromethyl radical precursors or electrophilic trifluoromethylating agents can be effective.
Part 2: Key Applications in Industry
The unique physicochemical properties imparted by the CF₃ group make trifluoromethyl pyrazoles highly valuable in both medicine and agriculture. The electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby N-H protons, influencing hydrogen bonding capabilities, while its lipophilicity enhances membrane permeability and its bulk can provide steric shielding against metabolic degradation.[1][15]
Caption: Primary application domains for trifluoromethyl pyrazole scaffolds.
Medicinal Chemistry
The pyrazole scaffold is a key feature in many approved drugs.[15] The addition of a trifluoromethyl group has led to the development of highly successful therapeutic agents.
-
Anti-inflammatory Agents (COX-2 Inhibitors): The most prominent example is Celecoxib , a selective COX-2 inhibitor used to treat arthritis. The trifluoromethyl group on the pyrazole ring is crucial for its activity and selectivity profile.[5][14] Many other derivatives have been explored as potent anti-inflammatory agents.[1][16]
-
Anticancer Agents: Various trifluoromethyl pyrazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[1]
-
Antimicrobial and Antifungal Agents: The scaffold is found in compounds targeting enzymes essential for fungal and bacterial survival, such as succinate dehydrogenase (SDH).[1] Novel derivatives have shown potent activity against drug-resistant bacteria like MRSA.[17]
| Compound Class/Example | Target/Mechanism | Therapeutic Area | Key References |
| Celecoxib | Selective COX-2 Inhibition | Anti-inflammatory, Pain | [5][14] |
| Tepoxalin Analogues | COX/5-LOX Inhibition | Anti-inflammatory | [1] |
| Pyrazole Carboxamides | Succinate Dehydrogenase (SDH) Inhibition | Antifungal | [1] |
| Phenyl-Substituted Pyrazoles | Bacterial Growth Inhibition | Antibacterial (Anti-MRSA) | [17] |
Agrochemicals
Trifluoromethyl pyrazoles are equally important in crop protection, where their stability and potent bioactivity are highly advantageous.[2][6][7]
-
Insecticides: The phenylpyrazole insecticide Fipronil is a prime example. It acts as a potent blocker of GABA-gated chloride channels in insects, leading to central nervous system disruption. The trifluoromethyl group is a key component of its pharmacophore.
-
Herbicides and Fungicides: The versatility of the pyrazole ring allows for chemical modifications that lead to compounds with potent herbicidal or fungicidal activity, often with enhanced stability and efficacy due to the CF₃ group.[2][8]
Part 3: Example Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of a trifluoromethyl pyrazole derivative via the classical cyclocondensation route, adapted from established literature procedures.[1]
Synthesis of Ethyl 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylate
-
Causality: This protocol uses the highly reliable condensation of a trifluoromethyl β-ketoester with a substituted hydrazine. The use of ethanol as a solvent and reflux conditions provides the necessary energy to overcome the activation barrier for cyclization and dehydration, driving the reaction to completion. Purification by column chromatography is standard for separating the desired product from unreacted starting materials or potential regioisomeric byproducts.
-
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium Sulfate (anhydrous)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in absolute ethanol, add phenylhydrazine (1.05 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reaction Conditions: Stir the mixture under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure pyrazole product.
-
Conclusion and Future Outlook
The trifluoromethyl pyrazole scaffold remains a highly attractive and fruitful area of research in both medicinal and agricultural chemistry. Its synthesis is underpinned by robust and versatile methodologies, with the classic cyclocondensation of β-dicarbonyls continuing to be a mainstay. Modern approaches, including [3+2] cycloadditions and multicomponent reactions, are expanding the synthetic toolbox, allowing for the creation of increasingly complex and diverse libraries of compounds.[3][4][10]
Future efforts will likely focus on developing even more efficient and regioselective synthetic methods, particularly those amenable to flow chemistry and late-stage functionalization.[12] As our understanding of biological systems deepens, the strategic deployment of the trifluoromethyl pyrazole motif will undoubtedly lead to the discovery of next-generation drugs and crop protection agents with improved efficacy, selectivity, and safety profiles.
References
- Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT7BEXaWiRCFhBWp0YyMoXpIUB-Ohmc5UMDQ_3J8VV4y387VwR257qYmadXnSO1SwD38DmD-X9dtMUxt33aRoej4KE4jjZ8cK-1REvbMNJ91AyYbgLEMCKlXOS29MaYX_F8oxcGs6gh0SCTHL0Ekgf4LmmK1G4rpvL11dMOjw8kr67wuZQ2MsGHMW1YvFZqgIeoNC9MtFcXf63BxAMr-zGFx54QqKS8EmiCfqvHyxxOp_LanyBV9MqN6DvRw==]
- Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)pyrazole in Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFonWRGUf1Y5QdVSFX7Uj0Oxpk20S1OZrkWM_HgKSGjBWpNMXIWgHCx97G3aA7EDBMXq8bCt5eZxM0HuuN3U07VQgLZiGC5ny-IhB2H_r2gsdhCbiJjVyLvmi1tlxmhdyI7N1XBP3aoWhYUbSsn1Fcnwd7FQXV7o-fupI98OjMnfFzuOOLtqlupXzoNu2C6o9NgYd1Xo3rGfFNGgbIaq9cGw2S5YywUgOLACda2GLOCtlC1cbEBtWE7VoTQJPqFgUqTNthOTxUcDTbUGBjsbnr_t82r3zMq]
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 113100-53. J&K Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzSn8hNWsALTgdAy6f_WVOCLlZHPM2tyfIJ5w27l00dezRvYyTCM3mRhLNelOObMF98ag1IEh9SPCNT_Rz5SyDZS6AHFPSThr4A0oifIRogxq8Rzo0YPvaKcYeGW8KZylO7w==]
- 3-(Trifluoromethyl)-5-(phenyl)pyrazole. Chem-Impex. [URL: https://vertexaisearch.cloud.google.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET53eJSD8M5V8iAytNC6ITOh1P0MX2f4kLEk4noZ3HlN4rTo1BixLi3jQ5zzgb8hwieIj7is3NT3wdisQyiuqLGBxbKQ0lVQmDfAZZ8n1_WeJwMOb5bKwQx4s6VDqFgg==]
- 3-(Trifluoromethyl)pyrazole. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2BQlFam0HBq-OFtKOKogB1OoevT2SVd_HHNlpAwGFu36Zy9rIU2b9hNZ8YdspScXCO5pRX0tBkRWISKcp959C_aMsJ-gIlffqzN-85N4dYPEacY8dAFxk_4C7HuTJYXQxgQ==]
- A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDxkm0F0rT_3kBv8_bLcLQ3RAWS7Uyn6Uh3xI3Tw7PCkd3s6KUPSHJO2qwIw8lKbtQ6mmC-esn2WpSRqH3HiN6YBJXYNdNynR2WSYaCoNCHS60GKJdHsjE3CxC7a7lY-ZerX2eA0Ri1I5gekb9CCx8xG1nvQnjYWvxk4dUbg==]
- Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3MRvkSgaiDd49ih8Wt-vkXRfgwB1_XH8j04bGVNl2nWWrr3m3cN3eaRoUaHwHIZLItW6O36uSuW8d8rwG6HMKk2MpPZwoLQnD-7QuHV1MQWGb4_scvNyKIt-Y1EfJ9pmkbo82h1epGV7d_CSkVrSufWQ5u5SDsLztS8qlJB4FjSPByO_AsXRbVXwJ4e9kjYp9XcY4Q04oFBldrvF4bSY=]
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6a3ffQK5dbLJLFrwdbReX8wYCEuUDgO6rfQd2bwxWRE3ZD8TFD2rcedgQ1jFJ35CDrGVwweXsZ-idIYmDHy1gOGHr9YwvE20sp8Vq00cVE0_mGCdZxRNgWFIFXaa0X4_Iub0CNM6PNus3OA==]
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuQe2KzHVJRSwAB_Tsc0hwc0rI3vk7C_YIZjC9hCbjG_Qu60APlH0ZS0GsuMKCiuKTThVkTUUmXpuY2gp7llmVn-UH27oMAuLcKCHJsj0evxZpX5ljia8A3T1Iee9V8pHfdtDAepSsBR3X4BXjzQ==]
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiLU3DDqdErBMSw9G2ZX2dUIyE7bP0a-JRLeCno9CW5Z5JSxnWvaLy4MtRVuKFq0dLEqCnansM5O1tqpaQmvdkF6Csyr2uPqaCBYA5moCKn-QPAnZvrfvjWP5_dIug0PuOrqjvq9mO-Ra1DQ==]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3u4Pfuw4BZyzOBH1NKsbCEmVP5oOGT7DJXaY9L2z-cLXI_IoU9rX_iAPU6wIXz9esIUPmXQy2cmu9OP_FbCLIw3aMUdSJh9wSP-81BOZR0EgU8tURcfNQnYoPG5rp9KANI2r7Nai0gUXxVQ==]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuqFFolvPxPrQEORCGIL72PyWTZI2vIasV4qApJCmytSajzeb4LPZbrHOh5YQS8z1A209FmAAHUOIV_kLKskZabjyRemJ1uqxhia-xoORT1PfTviW4VS7MUlnI0HxYiG9xB7B-rD_Msv_LGryUV1jf-A==]
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOklwehQEmZxoDaP6Jj9ztSNboare9k-Y_q5H7cfPDwWSJnLdIVLauRcqI58SUTM_KBs8mFkR-kPVhxSe6fAdJ0Iu-P7fDIytCQ0pzOSXLMEtwUDNjz3Vq-kgV7TRYKk5wn0NNgAX0ntDN4g==]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.
- Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. Synfacts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_O_ug-_lW0IcXk08a76lvvUVPVzT7LiOvtLwnK64xjBOiNLlEEFjPVvjwU6YpFte9LGSIHretzwAPWtUpqQM-3OE8D7b6jTq5jyqC5cd66AAYZDxGPlL2ADF-r0KiMPIXGUykDKdOVtWIYV1Y8F2NqWvnK_LfDFLP1utmxy8oZCM7W_C0AvWsp-s=]
- Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Synfacts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIcXF0ffJeluhFP91nDptJlmcpuoPwwBN61mJn1VVppP8SmjJegWLscpsC68LydAWR-AV4DXGfT_MuT746by6dJuERZL12gLi_tSuzidr2R-p-LSpHprCgAVmRBPx9Z4d1QKFfKXydlCqVEUsvgDSctWTr_AxVUc9yUUUA4ne5vmz7Xs8fO2eMj2o=]
- Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkLuxXmPkT4hdDJ_37LLRANVUYQ-1w0XaqVP7usdlfzJD6WZ0ke5qjJl-QU7pQ9udDtHat_UC2eoFBA_5bL9crll2uN4WOxxAfWpJD1_RVAlg6raDFx5MkMa8HDRd6iePxQA29JyxWYOPP1l465gyJi77NzpFxbf-WZ2g=]
- New Efficient Synthetic Routes To Trifluoromethyl Substituted Pyrazoles and Corresponding B-Diketones. Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsj6nIitHOcVpgdQ_mVa0WPW5FD7kRE_oq3XW8SvRhPWtQSn_vXwC0SI30XolAz89L-ZC-S4JFpz3qvF2GDIQF7aX3y6NiHVw5Jkc2a0llS9VMET-FU6sxbC6wkCj6_GohiSakSyTSk4-vbZl7nRMh5S2z3rqIVFfuDkcgdPm460japLTv1JoYpYjLd5iFH9C2GXZgobF-H3WVWDi-8_B3SCVBzqcnj_q0Ejw75M8nucgJT2rT-f92_SQv_uG6nVrmIYZDwaAixwff]
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHaC5H873FMjyP7jNTt-KlXOSfit8SGNWt3eqPr0sLA8mPpxWSBuYVxa_Sdy_br4FsHS7hG8Cnvd3CgtHKm2ZkwpoynwjDyhQyh90l2-hq8lRaL7SRcB6ecWbkgmAgxvfNrZfhuqlij_XH]
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. SpringerLink. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErUyilI5_mylPXnrpp16rkpHhyXNJY5AlBTcXMEB5VBqbTGZW11G2QxfLJz9cpa_HzrfFWWot6AqoxxbzGICgM2A6O5cpSb8G84KV_CHttf6LOdHhVeikG7OHi7_zmS7ptU5qEuL3hlV_kuYU=]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECEa0W5dq_dOiqSRO2uIL3fVOpJyy0AnSjYtMpvqfLspt_DdAYO0BC04mtpFRkr9MyPQ99yWowTui19I1yJVZXVIJhirgatoQeFPrcpoWhFJnCalXQqeyAzoiyC0z73SP9Aesd8VikRqLsKjnuo_oNBdjLlJqZnQ==]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3508hBMuqSl6sGCwbFQLOEvek-0jlUPtJh3dlYGYSQ8LZOZQ3TnUvfMwLF7fVXiGyYcapx2alaA7nZQZCnpACPq-3kfVC8mAjVOMKz-n6gPeDUYtSQFU3e7XS8uyBtTpWYic7_4Heg38DuA==]
- New Synthesis of Fluorinated Pyrazoles. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-aCOSIOC2X-kZVdDbnY_9Zjx1scX3AhAdUmxFqQCylzKkM9Iz-y-_wOv9CTKvElqjp541gylcZ-oq4naZysHDEE7ObKiUlHj8wev5GXpBer8uGfK9TfEMUvHZhYRG-HE-6_Mn]
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUPP9WfPkw_82bN2PzsWGMPrU_Pn08VetP8GIoirFioHyip5VXdod2uwObtjqdv7ElqC_21IOc7CH66wOibU3PAdl1nC0HKCteZBEGlk9tGkW4JhjnbPoeaWgiI7XjbFCnix6GYFVxrVqf7KTS6bfcbB71VEpjFv_ujUyr0TlxBYK4evF4UEoU]
- Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives in the... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp1uDWSZ49GaLFFnyBO6MZ-GF9YhjkzFiMGLRx3MVjDDHyu8zhXTHUJK5AFciYwqWvCIGmy1ASBBc4YALISdy_pYZo1lU7bhr1FqwNeBG2Uln176zC-LNoipTgx9idpZetm5oklgedYpU_nxLWLYYdUca0EaoJ6dLRu8XpmyMv7vQp_Z0KYaqnNCOw5YsTk2wognReJtl0o83G8kGzuJrjuEdVmW9D4Pg9RcYSJ-Od6wo4nooCBAiO3_KZbCnDc_dQJWcp3w==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolone Ring: A Comprehensive Technical Guide to its Chemical Reactivity and Synthetic Utility
Abstract
The pyrazolone structural motif is a cornerstone in modern medicinal and materials chemistry, prized for its versatile reactivity and the diverse pharmacological activities of its derivatives.[1][2] First brought to prominence by Ludwig Knorr's synthesis of antipyrine in 1883, this five-membered heterocyclic scaffold continues to be a focal point of intensive research.[3][4] This technical guide provides an in-depth exploration of the core chemical reactivity of the pyrazolone ring. We will dissect its structural and electronic properties, delve into the nuances of its tautomeric nature, and systematically examine its behavior in key chemical transformations, including electrophilic substitution, nucleophilic reactions, and cycloadditions. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of fundamental principles and field-proven insights to facilitate the rational design and synthesis of novel pyrazolone-based compounds.
Core Structure and Electronic Landscape
The pyrazolone ring is a five-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group.[4] This arrangement gives rise to a unique electronic landscape that dictates its reactivity. The presence of the nitrogen atoms and the carbonyl group introduces a significant degree of polarity and multiple reactive sites within the molecule.
A critical aspect of the pyrazolone ring is its propensity for tautomerism , existing in equilibrium between several forms.[4][5] The three principal tautomers are the CH, OH, and NH forms. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring.[5] Understanding this tautomeric behavior is paramount, as it governs the regioselectivity of many reactions.[6]
Diagram 1: Tautomeric Forms of the Pyrazolone Ring
Caption: Tautomeric equilibria of the pyrazolone ring.
Synthesis of the Pyrazolone Core: The Knorr Pyrazole Synthesis
The most fundamental and widely employed method for constructing the pyrazolone ring is the Knorr pyrazole synthesis .[7][8][9] This reaction involves the condensation of a β-ketoester with a hydrazine derivative, typically in the presence of an acid catalyst.[9][10] The reaction is known for its efficiency and high yields, driven by the formation of a stable aromatic ring in the pyrazolone product.[10]
The mechanism proceeds through the initial formation of a hydrazone via the reaction of the hydrazine with the more reactive ketone carbonyl of the β-ketoester.[6] This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to cyclization and subsequent dehydration to afford the pyrazolone ring.[6]
Diagram 2: Mechanism of the Knorr Pyrazole Synthesis
Caption: Simplified workflow of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)
A classic example of the Knorr synthesis is the preparation of Edaravone, a neuroprotective drug.[11][12][13]
Materials:
-
Phenylhydrazine hydrochloride
-
Sodium hydroxide
-
Methyl acetoacetate
-
Water
-
Isopropanol
-
Activated carbon
Procedure:
-
Preparation of Phenylhydrazine: Phenylhydrazine hydrochloride is dissolved in water, and an equimolar amount of sodium hydroxide is added with stirring to generate free phenylhydrazine.[14]
-
Condensation Reaction: Methyl acetoacetate is added dropwise to the phenylhydrazine solution. The exothermic reaction is heated to reflux for approximately 2.5 hours.[14]
-
Isolation of Crude Product: After cooling to room temperature, the precipitated solid is filtered and dried to obtain the crude Edaravone.[14]
-
Recrystallization: The crude product is dissolved in an isopropanol-water solution, treated with activated carbon for decolorization, and filtered. Upon cooling, pure, white crystalline Edaravone is obtained.[14]
Key Chemical Transformations of the Pyrazolone Ring
The pyrazolone ring's rich chemistry stems from its multiple reactive sites. The reactivity can be broadly categorized as follows:
Electrophilic Substitution Reactions
The C4 position of the pyrazolone ring is an active methylene group, flanked by two carbonyls (in the keto-enol tautomeric context), making it particularly susceptible to electrophilic substitution.[1][15][16] The electron-rich nature of the ring, especially in its enol form, directs electrophiles to this position.[17]
Common Electrophilic Substitution Reactions:
| Reaction Type | Reagents | Electrophile | Product | Reference |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazolone | [18] |
| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | Pyrazolone-4-sulfonic acid | [18] |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | X⁺ | 4-Halopyrazolone | N/A |
| Vilsmeier-Haack Formylation | POCl₃ + DMF | Vilsmeier reagent | 4-Formylpyrazolone | [18] |
| Mannich Reaction | Formaldehyde + Secondary Amine | Iminium ion | 4-(Aminomethyl)pyrazolone | [19] |
| Azo Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | 4-Arylazopyrazolone | [18] |
Nucleophilic Reactions
While the ring itself is generally electron-rich, nucleophilic attack can occur at several positions depending on the specific pyrazolone derivative and reaction conditions.
-
N-Alkylation/Acylation: The nitrogen atoms, particularly the N1 position, can be readily alkylated or acylated using alkyl halides or acyl chlorides, respectively.[15]
-
Reactions at the Carbonyl Group: The exocyclic carbonyl group at the C5 position can undergo typical carbonyl reactions, such as condensation with amines to form imines (Schiff bases).[20]
Cycloaddition and Annulation Reactions
Pyrazolone derivatives are versatile building blocks for the synthesis of fused heterocyclic systems.[16] These reactions often leverage the reactivity of the C4 position and the endocyclic double bond.
-
[3+2] Cycloadditions: Pyrazolone-derived Morita–Baylis–Hillman (MBH) carbonates can react with arynes in a Lewis base-catalyzed (3+2) cycloaddition to form spirocyclic products.[21] Nitrile imines can also undergo 1,3-dipolar cycloaddition with alkyne surrogates to yield tetrasubstituted pyrazoles.[22]
-
[4+1] Annulations: The reaction of pyrazolones with 2,3-butadienoates, catalyzed by a phosphine, can lead to [4+1] annulation products.[23]
-
Michael Addition: The enolate formed at the C4 position can act as a Michael donor, adding to α,β-unsaturated systems. This is a key step in many multicomponent reactions that build complex heterocyclic scaffolds.[24]
Diagram 3: Reactivity Sites of the Pyrazolone Ring
Caption: Key reactive sites on the pyrazolone scaffold.
Applications in Drug Discovery and Development
The pyrazolone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets.[25] This has led to the development of a wide array of drugs with diverse therapeutic applications.[1][26][27]
Table of Selected Pyrazolone-Containing Drugs:
| Drug Name | Therapeutic Class | Mechanism of Action (if known) | Reference |
| Antipyrine (Phenazone) | Analgesic, Antipyretic | Non-steroidal anti-inflammatory drug (NSAID) | [4][28] |
| Edaravone | Neuroprotective | Free radical scavenger | [1] |
| Dipyrone (Metamizole) | Analgesic, Antipyretic | NSAID | [28] |
| Phenylbutazone | Anti-inflammatory | NSAID, primarily used in veterinary medicine | [15][28] |
| Eltrombopag | Thrombopoietin Receptor Agonist | Used to treat thrombocytopenia | [1] |
| Dichloralphenazone | Sedative/Analgesic | Used for tension headaches and insomnia | [1] |
The broad spectrum of biological activities exhibited by pyrazolone derivatives includes antimicrobial, antitumor, anti-inflammatory, antioxidant, and CNS effects.[1][3][29][30] The continued exploration of the chemical reactivity of the pyrazolone ring will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion
The pyrazolone ring represents a remarkably versatile and enduring scaffold in chemical synthesis. Its unique electronic properties, governed by the interplay of its constituent heteroatoms and the phenomenon of tautomerism, provide a rich platform for a multitude of chemical transformations. From the foundational Knorr synthesis to sophisticated cycloaddition and annulation strategies, the methodologies for constructing and functionalizing this ring system are both robust and continually evolving. The proven success of pyrazolone derivatives in medicine underscores the profound importance of understanding its fundamental chemical reactivity. For the modern researcher, a deep appreciation of these principles is not merely academic; it is the key to unlocking the next generation of innovative pharmaceuticals and advanced materials.
References
- Watanabe, T., Tanaka, M., & Niki, E. (Year). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Source Not Available.
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020). European Journal of Medicinal Chemistry.
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2020). Oriental Journal of Chemistry.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). Frontiers in Pharmacology.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (2021). Molecules.
- Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut). (2002). Bioorganic & Medicinal Chemistry.
- knorr pyrazole synthesis. (n.d.). Slideshare.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd.
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2012). Der Pharma Chemica.
- Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). Source Not Available.
- Pyrazolone. (n.d.). Wikipedia.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Pyrazole. (2018). Source Not Available.
- Pyrazole - Properties, Synthesis, Reactions etc. (2022). ChemicalBook.
- Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry.
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020).
- Edaravone compound synthesized by new method. (2010).
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- A Technical Guide to the Fundamental Chemical Reactivity of 4-Acylpyrazolones. (n.d.). Benchchem.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research and Reviews.
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2015). Molecules.
- Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. (2014).
- Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2010). ChemInform.
- Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. (2020).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). Beilstein Journal of Organic Chemistry.
- Pyrazolone – Knowledge and References. (n.d.). Taylor & Francis.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrog
- Dipolar cycloaddition reaction given pyrazoles 3. (n.d.).
- Bifunctional Lewis Base-Catalyzed (3 + 2) Cycloadditions of Pyrazolone-Derived MBH Carbonates with Arynes. (2022). Organic Letters.
- Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (2023). Journal of Organic Chemistry.
- Tautomerism in the 5-pyrazolone series. (2010). Semantic Scholar.
- Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2016).
- Synthesis of Pyrazoles via Electrophilic Cyclization. (2014). The Journal of Organic Chemistry.
- Tautomers of 3-methyl-5-pyrazolone. (2021). Reddit.
- Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (2007).
- Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.).
- A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. (2018). Canadian Journal of Chemistry.
- APPROACHES FOR CHEMICAL SYNTHESIS AND DIVERSE PHARMACOLOGICAL SIGNIFICANCE OF PYRAZOLONE DERIVATIVES: A REVIEW. (2022).
- The Importance of Chemical Properties of Pyrazolone Derivatives in Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. knorr pyrazole synthesis | PPTX [slideshare.net]
- 9. name-reaction.com [name-reaction.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN101830852A - Edaravone compound synthesized by new method - Google Patents [patents.google.com]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 18. scribd.com [scribd.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 24. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 25. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 27. rroij.com [rroij.com]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one, a versatile building block in pharmaceutical and agrochemical research. As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety data and best laboratory practices to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Compound: A Profile of this compound
This compound and its derivatives are of significant interest in medicinal chemistry and crop protection due to their biological activities, which can include anti-inflammatory, antitumor, and antibacterial properties.[1] The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this pyrazolone a valuable scaffold in drug design.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C4H3F3N2O |
| Molecular Weight | 168.08 g/mol |
| Appearance | Crystalline powder or needles |
| Melting Point | 172-179 °C |
| Solubility | Slightly soluble in DMSO and Methanol[1] |
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound and its analogs are classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The following diagram illustrates the logical flow of risk assessment and mitigation when working with this compound.
Risk Assessment and Mitigation Workflow
Engineering Controls: The First Line of Defense
Primary exposure to this compound can be effectively minimized through the use of appropriate engineering controls.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[6]
-
Safety Showers and Eyewash Stations: These should be readily accessible and tested regularly.[2][6]
Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of appropriate PPE is critical to prevent dermal and eye exposure.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[2][7]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) and inspect them before use.[7][8] Proper glove removal technique is essential to avoid skin contact.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn. For larger quantities or when there is a risk of splashing, consider additional protection such as an apron or coveralls.[2][7]
-
Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection may not be necessary. However, if dust is generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a particle filter is recommended.[7]
The following diagram outlines the standard PPE protocol for handling pyrazolone compounds.
Standard PPE Protocol
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount for maintaining a safe laboratory environment.
Handling:
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[9]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][10]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][7][8]
-
Store in its original container.[11]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4][6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[2][4][7] |
Accidental Release Measures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so.[11]
-
Clean-up: For small spills, sweep up the material and place it into a suitable, labeled container for disposal.[7][11] Avoid generating dust.[6][11] For large spills, it may be necessary to wear a self-contained breathing apparatus and chemical protective clothing.[4]
-
Decontaminate: Wash the spill area with soap and water.
Waste Disposal
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[7] Contaminated packaging should be treated as the chemical itself.
Conclusion
This compound is a valuable compound for scientific research, but it requires careful and informed handling. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely and effectively with this chemical. Adherence to these protocols is not merely a matter of compliance but a commitment to a culture of safety in the laboratory.
References
-
Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole, 99+%. Retrieved from [Link]
-
PubChem. (n.d.). 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]
Sources
- 1. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Researcher's Guide to Sourcing and Qualifying 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
An In-depth Technical Guide for Drug Discovery and Development Professionals
Abstract
5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one is a critical heterocyclic building block in modern medicinal chemistry and agrochemistry. The incorporation of a trifluoromethyl group imparts unique properties such as enhanced metabolic stability, bioavailability, and binding affinity to target proteins.[1] Consequently, this reagent is integral to the synthesis of a wide array of bioactive molecules, including kinase inhibitors and potential anti-inflammatory agents.[1][2] The integrity of research and development outcomes is fundamentally dependent on the quality and purity of such starting materials. This guide provides an in-depth framework for researchers to navigate the commercial supplier landscape, select a suitable vendor, and implement a robust, self-validating protocol for the in-house qualification of this compound, ensuring the reliability and reproducibility of experimental results.
The Strategic Importance of this compound in Research
The pyrazolone scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[2][3] The addition of a trifluoromethyl (CF3) moiety significantly modulates the electronic properties and lipophilicity of the parent molecule. This often leads to improved pharmacological profiles, making trifluoromethylated pyrazoles highly sought-after intermediates in the development of novel therapeutics and agrochemicals.[1][4][]
Given its foundational role, the procurement of high-purity this compound is a critical first step in any research campaign. The presence of synthetic byproducts, residual solvents, or other impurities can lead to ambiguous results, failed reactions, and a significant loss of time and resources. Therefore, a systematic approach to supplier selection and incoming material verification is not just recommended, but essential for scientific rigor.
Navigating the Commercial Supplier Landscape
A multitude of chemical suppliers offer this compound (CAS No. 13549-93-4). However, the quality, documentation, and available purity grades can vary significantly. Researchers should prioritize suppliers who provide comprehensive analytical data and demonstrate a commitment to quality control.
Table 1: Comparison of Select Commercial Suppliers
| Supplier | Typical Purity Grades Offered | Documentation Provided | Key Considerations |
| Sigma-Aldrich (Merck) | ≥97% | Certificate of Analysis (CoA), Safety Data Sheet (SDS)[6] | Extensive quality control data often available. Generally considered a benchmark for research-grade chemicals. |
| Thermo Fisher Scientific (Alfa Aesar) | Typically ≥97% | CoA, SDS[7] | Strong reputation for reagent quality and provides lot-specific analytical data. |
| TCI (Tokyo Chemical Industry) | >98.0% (GC) | CoA, SDS, often includes NMR and HPLC data on the product page. | Known for high-purity reagents and excellent supporting documentation. |
| Combi-Blocks | >97% | CoA, SDS, NMR and HPLC data often available. | Specializes in building blocks for drug discovery, offering a wide range of derivatives. |
| BOC Sciences | Custom purities available | CoA, SDS, comprehensive analytical services.[] | Offers bulk quantities and custom synthesis, suitable for later-stage development. |
| SynQuest Laboratories, Inc. | Typically ≥95% | CoA, SDS[8] | Provides a range of fluorinated building blocks for research and development. |
Key Considerations for Supplier Selection:
-
Purity Specification: Does the supplier's stated purity meet the requirements of your synthesis? For sensitive applications, ≥98% purity is recommended.
-
Certificate of Analysis (CoA): A lot-specific CoA is non-negotiable. It should detail the purity as determined by a reliable analytical method (e.g., HPLC, GC, or NMR) and confirm the material's identity.[9][10][11]
-
Availability of Spectroscopic Data: Suppliers who provide representative NMR, IR, or mass spectrometry data offer an additional layer of confidence in the product's identity.
-
Regulatory and Safety Information: Ensure a comprehensive Safety Data Sheet (SDS) is readily available, detailing handling, storage, and emergency procedures.[7][8][12][13]
A Practical Protocol for In-House Quality Qualification
Even when sourced from a reputable supplier, independent verification of incoming reagents is a cornerstone of good laboratory practice (GLP) and research reproducibility. The following multi-step protocol provides a robust system for confirming the identity and purity of this compound.
Workflow for Incoming Reagent Qualification
Caption: A self-validating workflow for qualifying incoming lots of this compound.
Step-by-Step Methodologies
3.1.1 Physical Inspection and Solubility
-
Objective: To perform a preliminary check for gross contamination or degradation.
-
Procedure:
-
Cross-reference the container label with the purchase order and the supplier's CoA.
-
Visually inspect the material. It should be a white to off-white crystalline solid. Note any discoloration or clumps.
-
Perform a qualitative solubility test. The compound is expected to be soluble in common organic solvents like methanol, DMSO, and ethyl acetate. Prepare a ~10 mg/mL solution to check for insolubles.
-
3.1.2 Identity Confirmation by NMR Spectroscopy
-
Objective: To unequivocally confirm the chemical structure.
-
Rationale: ¹H NMR confirms the proton environment, while ¹⁹F NMR is highly specific for the trifluoromethyl group and is sensitive to the electronic environment, providing a distinct signal.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The expected signals are a broad singlet for the N-H proton, a singlet for the C-H proton on the pyrazole ring, and another broad singlet for the enol O-H, though these can exchange and their positions are concentration-dependent.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single, sharp singlet is expected for the -CF₃ group. Its chemical shift provides strong evidence of the correct structure.
-
Data Analysis: Compare the obtained spectra with literature values or the supplier's provided data to confirm structural identity.
-
3.1.3 Purity Assessment by RP-HPLC
-
Objective: To quantify the purity of the compound and detect any non-volatile impurities.
-
Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for separating the main compound from potential impurities based on polarity.[14]
-
Protocol:
-
Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both with 0.1% formic acid, is a good starting point.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.[14]
-
Detection Wavelength: Scan with a photodiode array (PDA) detector or use a fixed wavelength around 210-254 nm.
-
Gradient: A linear gradient from 10% B to 95% B over 20 minutes can effectively elute impurities with different polarities.
-
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in methanol. Dilute further to an appropriate concentration for analysis (e.g., 50-150 µg/mL).[14]
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of ≥98% is typically desired for most applications.
-
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of the reagent over time.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][13] Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[1][8]
-
Stability: The compound is generally stable under recommended storage conditions. However, pyrazolones can be susceptible to degradation in the presence of strong acids, bases, or heat.
Role as a Synthetic Intermediate
This compound is a versatile intermediate. The ketone and secondary amine functionalities provide two reactive handles for further chemical modification, allowing for the construction of diverse molecular libraries for screening in drug discovery and agrochemical research.
Caption: Synthetic utility of this compound as a versatile building block.
Conclusion
The successful outcome of research programs often hinges on the quality of the simplest reagents. For a key building block like this compound, a diligent approach to sourcing and qualification is paramount. By carefully selecting suppliers based on transparency and comprehensive documentation, and by implementing a robust in-house analytical verification protocol, researchers can ensure the integrity of their starting materials. This practice not only enhances the reliability and reproducibility of scientific data but also prevents the costly and time-consuming setbacks that arise from using substandard reagents.
References
-
International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved January 11, 2026, from [Link]
-
Lab-Kem. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Retrieved January 11, 2026, from [Link]
-
Khanal, B., Feliciano, M. A. M., & Gold, B. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances, 15, 41924-41933. [Link]
-
Chemical Synthesis Database. (2025, May 20). 5-(trifluoromethyl)-1H-pyrazol-3-ol. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives in the presence of a silver catalyst. Retrieved January 11, 2026, from [Link]
-
Oakwood Chemical. (n.d.). 1-Methyl-5-trifluoromethyl-1H-pyrazole-3-carboxylic acid hydrazide. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
-
MySkinRecipes. (n.d.). 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. Retrieved January 11, 2026, from [Link]
-
Belmar, J., et al. (2008). 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2040. [Link]
-
Inpressco. (2016, March 23). New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production. International Journal of Current Research and Modern Education, 1(1), 2455-5428. [Link]
-
National Institutes of Health (NIH). (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved January 11, 2026, from [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of Analysis: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine. Retrieved January 11, 2026, from [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of Analysis: 7-Nitro-1-tetralone 97%. Retrieved January 11, 2026, from [Link]
Sources
- 1. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine [myskinrecipes.com]
- 2. 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 5-(trifluoromethyl)-1h-pyrazol-3-yl | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. thermofisher.com [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. ijcpa.in [ijcpa.in]
Methodological & Application
Application Note: Characterizing Kinase Inhibitors Using 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one Scaffolds
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Senior Application Scientist, Advanced Biochemical Assays
Introduction: The Pursuit of Kinase Selectivity
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but achieving inhibitor selectivity remains a significant challenge.[3] The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its synthetic accessibility and favorable drug-like properties.[1][4][5][6] This scaffold is a key component in inhibitors targeting a wide range of kinases, including Akt, JAK, Bcr-Abl, and c-Met.[1][5]
This application note focuses on the use of compounds based on the 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one core structure in kinase inhibition assays. The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in drug design to enhance critical molecular properties.[7] The -CF3 group's high electronegativity and metabolic stability can improve a compound's lipophilicity, membrane permeability, and binding affinity, ultimately enhancing its pharmacokinetic profile and potency.[8][9][10]
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize and characterize pyrazole-based inhibitors in robust and reproducible kinase assays. We will delve into the principles of assay design, provide detailed protocols for industry-standard assay technologies, and offer insights into data interpretation and troubleshooting.
Guiding Principles: Selecting the Right Kinase Assay
The goal of a kinase inhibition assay is to quantify the ability of a compound to block the catalytic activity of a kinase—the transfer of a phosphate group from ATP to a substrate. A multitude of assay technologies exist, each with distinct advantages and limitations.[2][11] The choice of assay depends on factors such as the specific kinase, the desired throughput, and the nature of the inhibitor.
Mechanism of Inhibition: A Critical Consideration
Understanding the potential mechanism of action is crucial for assay design and data interpretation.
-
ATP-Competitive Inhibitors: These molecules bind to the highly conserved ATP-binding pocket, directly competing with the endogenous ATP substrate.[12] Most kinase inhibitors fall into this category. The apparent potency (IC50) of these inhibitors is highly dependent on the ATP concentration in the assay; as ATP concentration increases, a higher concentration of the inhibitor is needed to achieve 50% inhibition.[13][14]
-
Allosteric Inhibitors: These compounds bind to a site on the kinase distinct from the ATP pocket, inducing a conformational change that reduces catalytic activity.[12][15] A key advantage is that they are often more selective than ATP-competitive inhibitors.[15] Their potency is typically not affected by the ATP concentration.[16]
The this compound scaffold, like many pyrazole cores, is most commonly employed in the design of ATP-competitive inhibitors.[4][5] Therefore, careful control of the ATP concentration is a critical experimental parameter.
Overview of Common Assay Technologies
A summary of prevalent assay formats is presented below to guide your selection process.
| Assay Technology | Principle | Pros | Cons | Typical Application |
| Luminescence-Based (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced. ADP is converted to ATP, which drives a luciferase-luciferin reaction.[17][18] | Universal (any ADP-generating enzyme), high sensitivity, high dynamic range, robust against compound interference.[17][19] | Indirect detection, requires multiple steps/reagents. | High-throughput screening (HTS), IC50 determination, enzyme kinetics. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the phosphorylation of a fluorescently labeled substrate. Phosphorylation brings donor and acceptor fluorophores into proximity, generating a FRET signal.[20] | Homogeneous ("mix-and-read") format, real-time kinetics possible. | Potential for compound interference (autofluorescence), requires specific antibodies or labeled substrates. | HTS, mechanism of action studies. |
| Binding Assays (e.g., LanthaScreen®) | Measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a test compound, resulting in a loss of FRET.[21][22] | Direct measure of compound binding, independent of enzyme activity, can detect both competitive and allosteric inhibitors.[22] | Indirect measure of inhibition, tracer may not be available for all kinases. | Orthogonal validation, affinity determination (Kd). |
| Radiometric Assays ([γ-³²P/³³P]-ATP) | The "gold standard" method. Directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[3][20] | Direct, highly sensitive, minimal interference. | Safety and disposal concerns of radioactivity, low throughput, requires separation step.[3] | Orthogonal validation, detailed kinetic studies. |
Experimental Design & Key Considerations
A well-designed experiment is self-validating. Incorporating proper controls is non-negotiable for generating trustworthy and reproducible data.
Compound Handling and Preparation
-
Solubility: Pyrazole and trifluoromethyl groups can increase lipophilicity.[5][8] Ensure your compound is fully dissolved. Prepare concentrated stock solutions in 100% DMSO and perform serial dilutions. Visually inspect for any precipitation when diluted into aqueous assay buffer.[23]
-
Stability: Verify the stability of your compound under assay conditions (temperature, pH, light exposure).[23]
Critical Assay Parameters
-
Enzyme Concentration: Titrate the kinase to determine a concentration that yields a robust signal and operates within the linear range of the assay (typically 10-30% substrate turnover). An excessively high enzyme concentration can deplete the substrate and mask the effects of weaker inhibitors.[13][23]
-
ATP Concentration: For ATP-competitive inhibitors, the ATP concentration directly influences the IC50 value.[14] It is best practice to run assays at an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase. This ensures physiological relevance and allows for more accurate comparison of inhibitor potencies.[14]
Essential Controls for Every Assay Plate
| Control | Composition | Purpose |
| Positive Control (100% Activity) | All assay components (kinase, substrate, ATP) + vehicle (e.g., DMSO). | Defines the maximum signal window of the assay. |
| Negative Control (0% Activity) | Assay components without kinase OR with a potent, known inhibitor (e.g., Staurosporine). | Defines the background signal of the assay. |
| Compound Interference Control | Compound + substrate + detection reagents (no kinase/ATP). | Identifies if the test compound intrinsically affects the detection signal (e.g., autofluorescence or luciferase inhibition). |
Detailed Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
The ADP-Glo™ Kinase Assay is a universal and highly sensitive method for measuring kinase activity by quantifying the amount of ADP produced.[17][18] The protocol involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the generated ADP into ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.[17][18]
Materials Required
-
This compound based inhibitor
-
Target Kinase and corresponding substrate (protein or peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP, DTT, and other buffer additives as required by the kinase
-
White, opaque 96-well or 384-well assay plates (suitable for luminescence)
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol for IC50 Determination
Step 1: Compound Serial Dilution
-
Prepare a 10 mM stock solution of the pyrazole inhibitor in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a 10-point concentration curve. This will be your 100X inhibitor plate.
-
Prepare an intermediate 4X dilution plate by transferring 2 µL of each concentration from the 100X plate into 48 µL of 1X Kinase Reaction Buffer.
Step 2: Kinase Reaction Setup
-
Prepare a 2X Kinase/Substrate master mix in 1X Kinase Reaction Buffer. The final concentration of kinase should be pre-determined by titration.
-
Add 12.5 µL of the 2X Kinase/Substrate mix to each well of a white, opaque assay plate.
-
Add 2.5 µL of the 4X inhibitor dilutions (or vehicle/controls) to the appropriate wells.
-
To initiate the kinase reaction, prepare a 4X ATP solution in 1X Kinase Reaction Buffer. Add 5 µL of this solution to each well. The final reaction volume is 20 µL.
-
Mix the plate gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
Step 3: Signal Generation and Detection
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[24]
-
To stop the kinase reaction and deplete ATP, add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[24]
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
Data Analysis
-
Subtract the average signal of the negative control (background) from all other wells.
-
Normalize the data by setting the average signal of the positive control (vehicle, 100% activity) to 100%.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[25][26]
Orthogonal Validation: LanthaScreen® Eu Kinase Binding Assay
To confirm that the observed inhibition is due to direct binding to the kinase, an orthogonal assay is highly recommended. The LanthaScreen® Binding Assay is a TR-FRET-based method that directly measures the displacement of a fluorescent tracer from the kinase's ATP binding site.[21]
Abbreviated Protocol
-
Reagent Preparation: Prepare 3X solutions of the pyrazole inhibitor, a 3X Kinase/Eu-Antibody mix, and a 3X fluorescent tracer solution in the appropriate assay buffer.[27]
-
Assay Assembly: In a suitable assay plate (e.g., black, low-volume 384-well), add the reagents in sequence:
-
5 µL of 3X inhibitor solution
-
5 µL of 3X Kinase/Antibody mix
-
5 µL of 3X Tracer solution[27]
-
-
Incubation & Reading: Incubate the plate for 60 minutes at room temperature, protected from light.[27] Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET emission ratio (665 nm / 615 nm).[27] A decrease in the ratio indicates displacement of the tracer by the inhibitor. Plot the emission ratio against inhibitor concentration to determine the IC50.
Troubleshooting Guide
Even with robust protocols, unexpected results can occur. This section addresses common issues.[20][23][28]
| Problem | Potential Cause | Recommended Solution |
| No or Weak Inhibition | Inhibitor Issue: Compound is insoluble, degraded, or inactive. | Verify compound purity and integrity. Check for precipitation upon dilution into assay buffer. Prepare fresh stock solutions.[23] |
| Assay Condition Issue: ATP concentration is too high for a competitive inhibitor. Kinase is inactive. | Lower the ATP concentration to the Km value. Test kinase activity using a known potent inhibitor (positive control).[13] | |
| High Well-to-Well Variability | Pipetting Error: Inaccurate or inconsistent reagent addition. | Use calibrated pipettes. Prepare master mixes for reagents to minimize additions. Ensure proper mixing.[20] |
| Temperature Fluctuations: Inconsistent incubation temperatures across the plate. | Use a temperature-controlled incubator. Avoid placing plates on cold or hot surfaces.[20] | |
| Low Signal-to-Background Ratio | Low Kinase Activity: Insufficient enzyme concentration or short incubation time. | Titrate the kinase to an optimal concentration. Perform a time-course experiment to ensure the reaction is in the linear range.[20][28] |
| Reagent Contamination: Buffers or detection reagents are contaminated. | Prepare fresh reagents and use high-purity water.[13] |
Visualized Workflows & Pathways
Diagram 1: General Kinase Catalytic Cycle
Caption: A streamlined workflow for the two-step Promega ADP-Glo™ kinase inhibition assay.
Diagram 3: Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common kinase assay issues.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. By applying the principles and protocols outlined in this guide—including careful assay selection, rigorous experimental design with appropriate controls, and orthogonal validation—researchers can confidently characterize the inhibitory potential of these compounds. A systematic and quality-controlled approach is paramount to generating high-quality, reproducible data that will accelerate the journey of drug discovery and development.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved January 11, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved January 11, 2026, from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Retrieved January 11, 2026, from [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. (n.d.). OUCI. Retrieved January 11, 2026, from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics. (2021). PubMed. Retrieved January 11, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Inhibitors in AKTion: ATP-competitive vs allosteric. (2020). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 11, 2026, from [Link]
-
Kinase Inhibitors as Therapeutics: A Review. (2018). Promega Connections. Retrieved January 11, 2026, from [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed. Retrieved January 11, 2026, from [Link]
-
IC50 determination for receptor-targeted compounds and downstream signaling. (2005). American Association for Cancer Research. Retrieved January 11, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. Retrieved January 11, 2026, from [Link]
-
Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
5-(trifluoromethyl)-1H-pyrazol-3-ol. (2025). Chemical Synthesis Database. Retrieved January 11, 2026, from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved January 11, 2026, from [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 19. promega.com [promega.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. promega.com [promega.com]
- 25. researchgate.net [researchgate.net]
- 26. courses.edx.org [courses.edx.org]
- 27. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one in Anti-Inflammatory Drug Discovery
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2] In the realm of inflammation, the diaryl-substituted pyrazole moiety is famously embodied in Celecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1][3][4][5] The strategic introduction of a trifluoromethyl (-CF₃) group onto the pyrazole ring, as seen in 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one, offers significant advantages. The -CF₃ group is a powerful bioisostere known to enhance metabolic stability, membrane permeability, and binding affinity, making this scaffold a highly attractive starting point for novel anti-inflammatory drug discovery programs.[1][6][7]
This guide provides an in-depth exploration of the rationale and methodologies for evaluating this compound and its derivatives as potential anti-inflammatory agents. We will delve into the underlying molecular mechanisms, present a validated experimental workflow, and provide detailed protocols for key in vitro and in vivo assays.
Part 1: Mechanistic Rationale - Targeting the Pillars of Inflammation
The anti-inflammatory potential of pyrazole derivatives is rooted in their ability to modulate key signaling pathways that orchestrate the inflammatory response. A successful drug candidate derived from the this compound scaffold would likely exert its effects by interfering with one or more of the following critical networks.
Causality of Action:
-
Cyclooxygenase (COX) Inhibition: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs). PGs are potent mediators of pain, fever, and inflammation. The COX-2 isoform is inducibly expressed at sites of inflammation, whereas COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation. Selective inhibition of COX-2 is therefore a highly sought-after therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4][5][8][9] The structural features of pyrazoles are well-suited for achieving high COX-2 selectivity.[4][10]
-
NF-κB Pathway Modulation: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[11][12] Upon activation by stimuli like lipopolysaccharide (LPS) or pro-inflammatory cytokines (e.g., TNF-α), the IKK complex phosphorylates the inhibitor IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it drives the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13][14][15] Inhibition of this pathway can profoundly suppress the inflammatory cascade.
-
MAPK Pathway Interference: Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including p38, JNK, and ERK) are critical transducers of extracellular stress signals.[16][17] These pathways regulate the synthesis of pro-inflammatory cytokines and enzymes like COX-2 at both the transcriptional and post-transcriptional levels.[18][19][20] Targeting MAPK signaling can therefore offer a complementary approach to reducing inflammation.
The following diagram illustrates the interplay between these key inflammatory pathways, which represent the primary targets for pyrazole-based anti-inflammatory agents.
Caption: Key inflammatory signaling pathways targeted by pyrazole derivatives.
Part 2: A Validated Experimental Workflow for Lead Discovery
A robust and logical progression of assays is critical for efficiently identifying and validating promising anti-inflammatory compounds. The workflow should begin with high-throughput in vitro screens to assess direct target engagement and cellular activity, followed by a well-established in vivo model to confirm efficacy in a complex biological system.
Caption: Experimental workflow for evaluating anti-inflammatory candidates.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls, ensuring the generation of trustworthy and reproducible data.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against human recombinant COX-1 and COX-2 enzymes and to calculate its COX-2 selectivity index.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)
-
Test Compound Stock Solution (in DMSO)
-
Positive Controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)[21]
-
96-well microplate
-
Microplate reader (absorbance at 590 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to manufacturer guidelines. Dilute enzymes and substrate in cold assay buffer immediately before use.
-
Compound Plating: Serially dilute the test compound in DMSO and then in assay buffer to achieve final assay concentrations (e.g., 0.01 nM to 100 µM). Plate 10 µL of each dilution into the 96-well plate.
-
Controls:
-
100% Activity Control: 10 µL of vehicle (DMSO in assay buffer).
-
Positive Controls: 10 µL of serially diluted Celecoxib and SC-560.
-
Background Control: 10 µL of assay buffer without enzyme.
-
-
Enzyme Addition: Add 150 µL of the enzyme/heme/TMPD solution to all wells except the background control.
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 590 nm every minute for 10 minutes. The rate of color development is proportional to COX activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well.
-
Normalize the data: % Inhibition = [1 - (V_compound - V_background) / (V_100%_activity - V_background)] * 100.
-
Plot % Inhibition versus log[Compound Concentration] and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) .
-
Protocol 2: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
Objective: To measure the ability of the test compound to inhibit the production and release of pro-inflammatory cytokines (TNF-α, IL-6) from macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli O111:B4
-
Test Compound Stock Solution (in DMSO)
-
Positive Control: Dexamethasone (1 µM)
-
Cell viability reagent (e.g., MTS or PrestoBlue)
-
ELISA kits for murine TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh serum-free DMEM. Add the test compound at various final concentrations (e.g., 0.1 to 50 µM). Also, prepare wells for controls:
-
Vehicle Control: Vehicle (DMSO) only, no LPS.
-
LPS Control: Vehicle (DMSO) + LPS.
-
Positive Control: Dexamethasone + LPS.
-
-
Pre-incubation: Incubate the cells with the compound for 1 hour at 37°C, 5% CO₂.
-
Inflammatory Challenge: Add LPS to the designated wells to a final concentration of 100 ng/mL. Do not add LPS to the vehicle-only control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C until analysis.
-
Cell Viability Assay: Add a cell viability reagent to the remaining cells in each well and incubate according to the manufacturer's instructions. Measure absorbance/fluorescence to ensure the test compound is not cytotoxic at the tested concentrations.
-
Cytokine Quantification: Use commercial ELISA kits to measure the concentration of TNF-α and IL-6 in the collected supernatants, following the manufacturer's protocol precisely.
-
Data Analysis:
-
Calculate the % inhibition of cytokine release for each compound concentration relative to the LPS-only control.
-
Plot the results to determine the dose-dependent effect of the compound.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of the test compound in a well-established animal model of inflammation.[22][23][24]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Test Compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)
-
Positive Control: Indomethacin (10 mg/kg) or Celecoxib (30 mg/kg)
-
Digital Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment. Fast the animals overnight before dosing, with free access to water.
-
Animal Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives vehicle only.
-
Group II (Positive Control): Receives Indomethacin or Celecoxib.
-
Group III, IV, V (Test Groups): Receive the test compound at low, medium, and high doses (e.g., 10, 30, 100 mg/kg).
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using the plethysmometer.
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[22][23]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[25]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100.
-
Part 4: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, structured format to facilitate comparison and decision-making. The following tables represent expected data for a promising lead compound.
Table 1: In Vitro COX Enzyme Inhibition Profile
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) (COX-1/COX-2) |
| Test Compound | 1500 | 30 | 50 |
| Celecoxib | 3000 | 45 | 66.7 |
| Indomethacin | 15 | 25 | 0.6 |
-
Interpretation: A high Selectivity Index (>10) indicates that the compound is significantly more potent against the target inflammatory enzyme (COX-2) than the constitutively expressed COX-1, predicting a lower risk of gastrointestinal side effects. The test compound shows promising COX-2 selectivity, comparable to Celecoxib.
Table 2: Inhibition of LPS-Induced Cytokine Release in RAW 264.7 Cells
| Treatment (10 µM) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | Cell Viability (% of Control) |
| LPS Control | 100 ± 8.5 | 100 ± 11.2 | 98 ± 4.1 |
| Test Compound + LPS | 25.4 ± 4.1 | 31.2 ± 5.5 | 95 ± 3.8 |
| Dexamethasone + LPS | 15.8 ± 3.2 | 19.5 ± 4.3 | 99 ± 2.9 |
-
Interpretation: The test compound significantly reduces the release of key pro-inflammatory cytokines without affecting cell viability, confirming its anti-inflammatory activity at the cellular level. This suggests its mechanism may involve pathways like NF-κB or MAPK, which regulate cytokine transcription.
Table 3: In Vivo Anti-Inflammatory Effect in Carrageenan-Induced Paw Edema
| Treatment Group (30 mg/kg) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
| Test Compound | 65.2% | 58.7% |
| Indomethacin (10 mg/kg) | 70.5% | 62.1% |
-
Interpretation: The test compound demonstrates significant and dose-dependent anti-inflammatory efficacy in vivo, comparable to the established NSAID Indomethacin. This confirms that the compound's in vitro activity translates to a functional therapeutic effect in a living organism.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of next-generation anti-inflammatory agents. Its structural similarity to known COX-2 inhibitors, combined with the beneficial properties imparted by the trifluoromethyl group, provides a strong rationale for its exploration. The integrated workflow and detailed protocols presented in this guide offer a robust framework for researchers to systematically evaluate derivatives of this scaffold, from initial molecular screening to in vivo proof-of-concept. A compound demonstrating high COX-2 selectivity, potent inhibition of inflammatory cytokine production, and significant efficacy in the paw edema model would be considered a strong lead candidate for further preclinical development.
References
-
The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
NF-κB signaling in inflammation - PubMed. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 12, 2026, from [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]
-
MAPK Signaling in Inflammatory Cytokines Pathways. (2024, January 22). Assay Genie. Retrieved January 12, 2026, from [Link]
-
NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Mitogen-activated Protein Kinases in Inflammation. (n.d.). KoreaMed Synapse. Retrieved January 12, 2026, from [Link]
-
MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. Retrieved January 12, 2026, from [Link]
-
Targeting MAPK Signaling: A Promising Approach for Treating Inflammatory Lung Disease. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021, January 8). PUR-FORM. Retrieved January 12, 2026, from [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC. (2021, August 22). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Structure of selective COX‐2 inhibitors and novel pyrazoline‐based... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]
-
Structure of some selective COX-2 inhibitors and target compounds (1–3). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Screening models for inflammatory drugs. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]
-
NF-κB: A Double-Edged Sword Controlling Inflammation - PMC. (2022, May 27). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013, March 22). Ingenta Connect. Retrieved January 12, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed. (2024, July 16). NIH. Retrieved January 12, 2026, from [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents”. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Anti-Inflammatory Screen. (n.d.). IIVS.org. Retrieved January 12, 2026, from [Link]
-
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR. Retrieved January 12, 2026, from [Link]
-
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC. (2016, April 15). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). ProQuest. Retrieved January 12, 2026, from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). Scilit. Retrieved January 12, 2026, from [Link]
-
Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Design and microwave-assisted synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles: Novel agents with analgesic and anti-inflammatory properties. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PubMed Central. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]
- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. purformhealth.com [purformhealth.com]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 18. assaygenie.com [assaygenie.com]
- 19. synapse.koreamed.org [synapse.koreamed.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. inotiv.com [inotiv.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimicrobial Agents Using Pyrazolone Scaffolds
Introduction: The Resurgence of Pyrazolone Scaffolds in an Era of Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. In this context, heterocyclic compounds have emerged as a fertile ground for medicinal chemistry exploration. Among these, the pyrazolone scaffold, a five-membered lactam ring containing two adjacent nitrogen atoms, has garnered significant attention.[1][2] Historically recognized for their analgesic and anti-inflammatory properties, pyrazolone derivatives are now being extensively investigated for their potent and broad-spectrum antimicrobial activities.[1][3]
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the design, synthesis, and evaluation of pyrazolone-based antimicrobial agents. We will delve into the synthetic methodologies, protocols for antimicrobial susceptibility testing, and the current understanding of their mechanism of action, underpinned by a rationale-driven approach to experimental design.
I. Synthesis of Pyrazolone-Based Antimicrobial Agents
The versatility of the pyrazolone ring allows for a multitude of synthetic modifications, enabling the creation of diverse chemical libraries for antimicrobial screening. The choice of synthetic route is often dictated by the desired substitutions on the pyrazolone core, which in turn influences the compound's biological activity.
A. Rationale for Synthetic Strategies
The antimicrobial potency of pyrazolone derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the pyrazolone ring can dramatically modulate their activity.[1][4] For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, on a phenyl ring attached to the pyrazolone core often enhances antibacterial efficacy. Similarly, the incorporation of other heterocyclic moieties, like thiophene or pyridine, has been shown to yield compounds with significant antimicrobial properties.[5] Therefore, the selection of a synthetic strategy should be guided by the intention to explore these key chemical spaces.
B. Featured Synthetic Protocol: Knoevenagel Condensation for the Synthesis of Aryl-Substituted Pyrazolone Derivatives
The Knoevenagel condensation is a robust and widely employed method for the synthesis of pyrazolone derivatives, particularly those with substitutions at the 4-position of the pyrazolone ring.[5] This reaction involves the condensation of an active methylene compound (a pyrazolone) with an aldehyde or ketone.
Caption: Knoevenagel condensation workflow for pyrazolone synthesis.
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of the starting pyrazolone derivative (e.g., 3-methyl-1-phenyl-5-pyrazolone) in a suitable solvent such as ethanol.
-
Addition of Aldehyde: To this solution, add 1.1 equivalents of the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (2-3 drops). The base acts to deprotonate the active methylene group of the pyrazolone, facilitating the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-aryl-substituted pyrazolone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
II. In Vitro Antimicrobial Susceptibility Testing
Once a library of pyrazolone derivatives has been synthesized and characterized, the next critical step is to evaluate their antimicrobial activity. Standardized protocols are essential for obtaining reliable and reproducible data.
A. Rationale for Method Selection
The initial screening of novel compounds typically involves determining their ability to inhibit the growth of a panel of pathogenic microorganisms. The Kirby-Bauer disk diffusion assay is a widely used qualitative method for this purpose due to its simplicity and low cost.[6][7] For a more quantitative assessment, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.[8]
B. Protocol 1: Kirby-Bauer Disk Diffusion Assay
This method provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6][9]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[6]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the synthesized pyrazolone compounds onto the surface of the agar. A standard antibiotic disk should be used as a positive control, and a disk impregnated with the solvent used to dissolve the compounds (e.g., DMSO) should be used as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
C. Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the antimicrobial activity of the synthesized compounds.
-
Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the pyrazolone compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the Kirby-Bauer assay and dilute it to a final concentration of 5 x 10⁵ CFU/mL in the broth medium.
-
Plate Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8]
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Pyrazolone-A | 16 | 32 | 64 | >128 |
| Pyrazolone-B | 8 | 16 | 32 | 64 |
| Pyrazolone-C | 4 | 8 | 16 | 32 |
| Ampicillin | 2 | 8 | >128 | NA |
| Ciprofloxacin | 0.5 | 0.25 | 1 | NA |
| Fluconazole | NA | NA | NA | 4 |
III. Elucidating the Mechanism of Action
Understanding how pyrazolone derivatives exert their antimicrobial effects is crucial for their rational design and development as therapeutic agents. While the exact mechanisms are still under investigation for many derivatives, several key cellular targets have been proposed.
A. Proposed Cellular Targets
Molecular docking studies and enzymatic assays have suggested that some pyrazolone derivatives may act by inhibiting essential bacterial enzymes that are absent or significantly different in eukaryotes, making them attractive drug targets.[10]
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately cell death.[10]
-
Dihydrofolate Reductase (DHFR): This enzyme plays a critical role in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts these vital cellular processes.[10]
-
Cell Wall Synthesis: Some pyrazolone derivatives have been shown to interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
B. Visualizing the Proposed Mechanisms
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. pdb.apec.org [pdb.apec.org]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one Derivatives in Crop Protection
Introduction: The Pivotal Role of Trifluoromethyl Pyrazolones in Modern Agriculture
The global challenge of ensuring food security for a growing population necessitates the development of innovative and effective crop protection agents.[1] Pyrazole derivatives have emerged as a cornerstone in the agrochemical industry, exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[2] Among these, the 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one scaffold represents a particularly privileged structural motif. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal and agrochemical chemistry to enhance metabolic stability, binding affinity, and overall efficacy of bioactive molecules.[3][4]
These derivatives have demonstrated remarkable potential in two key areas of crop protection: as potent fungicides, primarily through the inhibition of succinate dehydrogenase (SDH), and as effective herbicides by targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][5] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and practical application protocols for researchers, scientists, and drug development professionals working with this compound derivatives.
Part 1: Fungicidal Applications - Targeting Fungal Respiration
A significant class of fungicides derived from the pyrazole scaffold are the succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain, leading to a cessation of energy production and ultimately, cell death.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Succinate dehydrogenase (SDH), also known as complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides act by competitively binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, thereby blocking the electron transfer from succinate to ubiquinone. This inhibition halts ATP production, leading to the demise of the fungal pathogen.[5]
The trifluoromethyl group on the pyrazole ring often plays a critical role in the binding affinity of these inhibitors to the SDH enzyme, contributing to their high potency. Molecular docking studies have shown that these compounds fit snugly into the active site of the SDH enzyme, forming key interactions with amino acid residues.[5][6]
Diagram 1: Mechanism of Action of Pyrazole-based SDHI Fungicides
A visual representation of how this compound derivatives inhibit the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain.
Caption: Inhibition of Succinate Dehydrogenase by Pyrazolone Derivatives.
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol outlines a general and adaptable method for the synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one derivatives, which are common precursors for SDHI fungicides.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Substituted aryl hydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride)
-
Ethanol
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol.
-
Addition of Hydrazine: To this solution, add the substituted aryl hydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 1-aryl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Activity Assessment using the Mycelium Growth Rate Method
This protocol details the evaluation of the antifungal efficacy of synthesized compounds against various phytopathogenic fungi.[7][8][9]
Materials:
-
Synthesized this compound derivatives
-
Commercial fungicide as a positive control (e.g., Boscalid)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Potato Dextrose Agar (PDA) medium
-
Cultures of phytopathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and the positive control in DMSO to prepare stock solutions of a high concentration (e.g., 10,000 µg/mL).
-
Preparation of Amended Media: Autoclave the PDA medium and cool it to 50-55 °C. Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with PDA and an equivalent amount of DMSO. Pour the amended and control media into sterile Petri dishes.
-
Inoculation: From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer and place it mycelium-side down in the center of each PDA plate (both amended and control).
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.
-
-
-
Determination of EC50: The effective concentration required to inhibit 50% of mycelial growth (EC50) can be determined by probit analysis of the inhibition data at different concentrations.
Table 1: Example Data for Antifungal Activity of a Hypothetical Derivative
| Compound | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC50 (µg/mL) |
| Derivative X | 0.1 | 15.2 | 5.8 |
| 1.0 | 35.8 | ||
| 10.0 | 68.4 | ||
| 50.0 | 92.1 | ||
| Boscalid | 0.1 | 22.5 | 2.1 |
| 1.0 | 48.9 | ||
| 10.0 | 85.3 | ||
| 50.0 | 98.6 |
Part 2: Herbicidal Applications - Targeting Pigment Biosynthesis
Certain this compound derivatives have been developed as potent herbicides. Their mode of action often involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and, consequently, carotenoids.
Mechanism of Action: HPPD Inhibition
HPPD is a non-heme iron(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the synthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway.
By inhibiting HPPD, these pyrazolone herbicides prevent the formation of plastoquinone. The lack of plastoquinone leads to the accumulation of phytoene and the inhibition of carotenoid biosynthesis. Carotenoids are vital pigments that protect chlorophyll from photooxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching or whitening of the plant tissues, followed by necrosis and death.[1][2][10]
Diagram 2: Mechanism of Action of Pyrazolone-based HPPD-Inhibiting Herbicides
A flowchart illustrating the biochemical pathway affected by HPPD-inhibiting herbicides.
Caption: HPPD Inhibition Pathway by Pyrazolone Herbicides.
Protocol 3: Greenhouse Evaluation of Pre-emergence Herbicidal Activity
This protocol describes a method to assess the efficacy of compounds in controlling weeds when applied to the soil before weed emergence.[3][11]
Materials:
-
Synthesized this compound derivatives
-
Commercial herbicide as a positive control (e.g., Mesotrione)
-
Acetone and Tween-20 (surfactant)
-
Pots or trays filled with a sterile soil mix
-
Seeds of various weed species (e.g., barnyardgrass (Echinochloa crus-galli), velvetleaf (Abutilon theophrasti))
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber or hand sprayer
Procedure:
-
Planting: Fill pots or trays with the soil mix and sow the seeds of the target weed species at a uniform depth.
-
Preparation of Spray Solutions: Dissolve the synthesized compounds and the positive control in a small amount of acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rates (e.g., 75, 150, 300 g a.i./ha). An untreated control (sprayed with the acetone/surfactant solution only) must be included.
-
Application: Apply the herbicide solutions uniformly to the soil surface using a spray chamber or hand sprayer. Ensure even coverage.
-
Incubation: Place the treated pots in a greenhouse under optimal conditions for weed growth (e.g., 25/20 °C day/night temperature, 14-hour photoperiod). Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.
-
Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal effect. This includes recording the percentage of weed emergence, growth inhibition, and any phytotoxicity symptoms (e.g., bleaching, stunting).
-
Data Analysis: The herbicidal efficacy can be quantified by counting the number of emerged weeds and measuring their fresh weight compared to the untreated control.
Protocol 4: Greenhouse Evaluation of Post-emergence Herbicidal Activity
This protocol is for evaluating the effectiveness of compounds on weeds that have already emerged.[11]
Materials:
-
Same as for the pre-emergence protocol.
Procedure:
-
Weed Growth: Sow weed seeds in pots and grow them in the greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Preparation of Spray Solutions: Prepare the herbicide solutions as described in the pre-emergence protocol.
-
Application: Uniformly spray the herbicide solutions over the foliage of the emerged weeds.
-
Incubation: Return the pots to the greenhouse and maintain optimal growing conditions.
-
Assessment: Visually assess the herbicidal damage at regular intervals (e.g., 3, 7, and 14 days after treatment). Record symptoms such as chlorosis, necrosis, and bleaching.
-
Data Analysis: The efficacy is typically determined by a visual rating scale (0 = no effect, 100 = complete kill) or by measuring the reduction in fresh weight of the treated plants compared to the untreated control.
Table 2: Example Data for Post-emergence Herbicidal Activity of a Hypothetical Derivative on Velvetleaf (14 days after treatment)
| Compound | Application Rate (g a.i./ha) | Visual Injury (%) | Fresh Weight Reduction (%) |
| Derivative Y | 75 | 65 | 58 |
| 150 | 88 | 82 | |
| 300 | 95 | 91 | |
| Mesotrione | 75 | 70 | 65 |
| 150 | 92 | 89 | |
| 300 | 98 | 96 |
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly valuable platform for the discovery and development of novel crop protection agents. The protocols and information provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of new derivatives. Future research in this area will likely focus on optimizing the efficacy of these compounds against resistant fungal strains and weed biotypes, improving their environmental safety profile, and exploring novel mechanisms of action. The versatility of the pyrazole ring chemistry ensures that this class of compounds will remain at the forefront of agrochemical innovation for years to come.
References
-
Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]
-
Li, M., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(27), 7093–7102. [Link]
-
Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52920. [Link]
-
Wang, Z., et al. (2023). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Journal of Agricultural and Food Chemistry, 71(26), 9949–9961. [Link]
-
Wang, Z., et al. (2023). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. ResearchGate. [Link]
-
Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. RSC Advances, 11(48), 30269–30281. [Link]
-
Lv, M., et al. (2020). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing substituted pyrazole moiety as potential SDH inhibitors. ResearchGate. [Link]
-
McDonald, S. K. (1985). How to Test Herbicides at Forest Tree Nurseries. USDA Forest Service, General Technical Report RM-119. [Link]
-
Zhang, A., et al. (2021). The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and pyrazole carboxamides containing a diarylamine scaffold. ResearchGate. [Link]
-
Helf, T., & Fishel, F. (2018). Testing for and Deactivating Herbicide Residues. University of Florida, IFAS Extension. [Link]
-
Xu, J., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(10), 4386–4397. [Link]
-
Prokopov, V. V., & Ponomarenko, M. P. (2016). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. Biblioteka Nauki. [Link]
-
Wang, H., et al. (2019). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest Management Science, 75(12), 3329–3337. [Link]
-
Congreve, M. (2018). Testing for Damaging Herbicide Residues. ChemCERT. [Link]
-
Wilson, R. G., & Martin, A. R. (2005). A Quick Test for Herbicide Carry-over in the Soil. University of Nebraska-Lincoln Extension, Institute of Agriculture and Natural Resources. [Link]
- WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
de Oliveira, C. S. A., et al. (2014). Efficient Synthesis of New Biheterocyclic 5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-α]pyrimidines. ResearchGate. [Link]
-
5-(trifluoromethyl)-1H-pyrazol-3-ol - Chemical Synthesis Database. (n.d.). Mol-Instincts. [Link]
-
Huckle, A., & Thomas, O. (2020). Final Trial Report. Agriculture and Horticulture Development Board. [Link]
-
Miles, T. D., & Martin, F. N. (2019). A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z′-Factor Statistic. Phytopathology, 109(7), 1265–1274. [Link]
-
Kim, D. S., et al. (2018). Mycelium growth assays to detect fungicide sensitive and resistant isolates from each orchard. ResearchGate. [Link]
-
Kuhajek, J. M., et al. (2003). A Rapid Microbioassay for Discovery of Novel Fungicides for Phytophthora spp. Phytopathology, 93(1), 46–53. [Link]
-
Spina, F., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. International Journal of Molecular Sciences, 24(3), 2603. [Link]
-
Wang, X., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry, 89(19), 13686–13697. [Link]
-
de Oliveira, L. S., et al. (2018). Measurement by Images of Mycelial Growth Of Fungal Colonies On Petri Dishes. ResearchGate. [Link]
- WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
Chen, Y., et al. (2016). Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity. European Journal of Medicinal Chemistry, 124, 879–887. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 3. fs.usda.gov [fs.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis of N-Substituted 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one Derivatives
Abstract
Derivatives of 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one represent a cornerstone scaffold in modern medicinal and agrochemical research. The incorporation of the trifluoromethyl (CF₃) group often imparts favorable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. However, the synthesis of N-substituted analogues is complicated by the inherent tautomerism of the pyrazolone ring, which frequently leads to mixtures of regioisomers. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic methodologies to obtain N-substituted 5-(trifluoromethyl)-1H-pyrazol-3(2H)-ones with a focus on controlling regioselectivity. We will explore direct N-substitution strategies, including alkylation and arylation, as well as regioselective cyclocondensation approaches, offering field-proven insights and step-by-step protocols.
The Core Synthetic Challenge: Tautomerism and Regioselectivity
The this compound core exists as a mixture of tautomers, primarily the CH, OH, and NH forms. This dynamic equilibrium is the central challenge in N-substitution, as reaction with an electrophile can occur at either the N1 or N2 position, leading to two distinct regioisomers.
The relative stability of these tautomers and the site of substitution are influenced by solvent, temperature, and the nature of the substituent. Direct substitution reactions, therefore, require careful optimization to achieve the desired regiochemical outcome. The ability to control this selectivity is paramount for establishing clear structure-activity relationships (SAR) in drug discovery programs.[1]
Caption: Tautomeric forms of the pyrazolone and potential N-substitution products.
Synthetic Strategies and Protocols
Two primary strategies are employed to synthesize N-substituted this compound derivatives: direct substitution on the pre-formed pyrazolone ring and regioselective cyclocondensation.
Strategy A: Direct N-Substitution
This approach begins with the commercially available or readily synthesized 5-(trifluoromethyl)-1H-pyrazol-3-ol. The key is to control the reaction conditions to favor substitution at the desired nitrogen atom.
Direct N-alkylation is a common method for introducing alkyl substituents. The choice of base and solvent is critical for controlling the N1/N2 selectivity. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like acetonitrile (MeCN) often provide good results. For less reactive alkylating agents, a stronger base such as sodium hydride (NaH) in dimethylformamide (DMF) may be necessary.[1]
Sources
Application Note & Protocol: Evaluating the Cytotoxicity of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one on Cancer Cell Lines
Introduction: The Rationale for Investigating Pyrazole Derivatives in Oncology
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy to enhance metabolic stability, membrane permeability, and receptor binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The compound 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one represents a promising candidate for anticancer drug discovery, leveraging these advantageous chemical properties.[1] Preliminary in silico studies on analogous compounds suggest a potential interaction with key signaling nodes in cancer progression, such as the MAP3K14 (NIK) pathway, which is implicated in the non-canonical NF-κB signaling cascade known to regulate inflammation, immunity, and cell survival.[2][3][4][5]
This document provides a comprehensive guide for researchers to conduct a robust in vitro evaluation of the cytotoxic potential of this compound against a panel of human cancer cell lines. The protocols herein are designed to not only quantify cell death but also to elucidate the underlying mechanisms, thereby providing a multi-faceted understanding of the compound's biological activity.
I. Pre-Experimental Considerations: Foundational Steps for Reliable Data
Cell Line Selection and Maintenance
The choice of cancer cell lines is critical and should be guided by the research question. A panel of cell lines from different tissue origins is recommended to assess the breadth of the compound's activity. For this guide, we will focus on three commonly used and well-characterized cell lines:
-
A549: Human lung carcinoma, representing non-small cell lung cancer.
-
MCF-7: Human breast adenocarcinoma, estrogen receptor (ER)-positive.
-
HeLa: Human cervical adenocarcinoma.
Protocol 1: Cell Line Culture and Maintenance
-
Culture Media:
-
A549: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
HeLa: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Incubation: Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Incubate with a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA) until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-seed into new culture flasks at the appropriate split ratio.
-
Compound Preparation and Vehicle Control
This compound is typically a solid. A stock solution should be prepared in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.
Protocol 2: Preparation of Compound Stock Solution
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
For experiments, prepare working solutions by diluting the stock solution in complete culture medium. The final concentration of DMSO in the culture medium should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6]
Crucial Note on Vehicle Control: A vehicle control (culture medium with the same final concentration of DMSO as the highest compound concentration used) must be included in every experiment to differentiate the effects of the compound from those of the solvent.[7]
II. Quantifying Cytotoxicity: Primary Screening Assays
The initial assessment of cytotoxicity involves determining the concentration-dependent effect of the compound on cell viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8][9][10][11]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. This provides a measure of cytotoxicity due to necrosis or late-stage apoptosis.[5][12][13][14][15][16]
Protocol 4: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at a low speed and carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (commercially available kits) to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
III. Delving Deeper: Mechanistic Insights into Cell Death
Once cytotoxicity is established, the next logical step is to investigate the mode of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.
Annexin V/Propidium Iodide Staining: Detecting Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a DNA-intercalating agent that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[2][3][17][18][19]
Protocol 5: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells in a 6-well plate with this compound at concentrations around the determined IC50 value for an appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Investigating Proliferation Arrest
Many cytotoxic compounds exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cell proliferation. This can be analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the DNA content per cell using flow cytometry.[4][6][20][21]
Protocol 6: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Treat cells as described in the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
IV. Data Presentation and Interpretation
Summarizing Cytotoxicity Data
Present the IC50 values in a clear, tabular format for easy comparison across different cell lines and time points.
Table 1: Example Cytotoxic Activity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| A549 | 48 | [Experimental Value] |
| MCF-7 | 48 | [Experimental Value] |
| HeLa | 48 | [Experimental Value] |
| Normal Fibroblasts | 48 | [Experimental Value] |
Note: Inclusion of a non-cancerous cell line (e.g., normal fibroblasts) is crucial for assessing the selectivity of the compound.
Visualizing Experimental Workflows and Pathways
Diagram 1: General Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing.
Diagram 2: Hypothesized Signaling Pathway Involvement
Caption: Potential involvement of the NIK pathway.
V. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[13] |
| Low absorbance in MTT assay | Insufficient cell number, short incubation time with MTT, compound interference. | Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Run a control to check for direct reaction between the compound and MTT.[6][13] |
| High background in LDH assay | Serum in the medium contains LDH, rough handling of cells, microbial contamination. | Use serum-free medium during the final incubation period. Handle cell plates gently. Visually inspect for contamination.[10][11][16] |
| Smeary DNA histogram in cell cycle analysis | Improper cell fixation, presence of cell doublets. | Ensure proper fixation with cold ethanol. Analyze samples at a low flow rate and use doublet discrimination gating on the flow cytometer. |
VI. Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as an anticancer agent. Positive results from these in vitro studies would warrant further investigation, including target identification and validation, and eventual progression to in vivo efficacy studies in preclinical animal models.
References
-
G., M., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Alagoz, M. A., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Medicine Science. [Link]
-
Bancroft, T. J., et al. (2022). Map3K14 signaling attenuates the development of colorectal cancer through activation of the non-canonical NF-κB signaling cascade. ResearchGate. [Link]
-
Chen, Y., et al. (2023). The Druggable Target Potential of NF-κB-Inducing Kinase (NIK) in Cancer. MDPI. [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]
-
Saeed, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Wilson, J. L., et al. (2022). Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer. MDPI. [Link]
-
Kumar, D., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. [Link]
-
Duran, C., et al. (2018). NIK/MAP3K14 Regulates Mitochondrial Dynamics and Trafficking to Promote Cell Invasion. PMC. [Link]
-
Alagoz, M. A., et al. (2022). Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. ResearchGate. [Link]
-
Alagoz, M. A., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. [Link]
-
van Tricht, M., et al. (2022). The Therapeutic Potential of Targeting NIK in B Cell Malignancies. Frontiers. [Link]
-
Kumar, V., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]
-
Sayed, A. R., et al. (2019). IC 50 values of tested compounds ± standard deviation against HepG-2. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2018). Design, synthesis, cytotoxicity and molecular modeling studies of some novel fluorinated pyrazole-based heterocycles as anticancer and apoptosis-inducing agents. R Discovery. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. [Link]
-
Weyermann, J., et al. (2005). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]
-
Turley, A. (2022, March 21). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]
-
Held, P. (2017). Particle-induced artifacts in the MTT and LDH viability assays. PMC. [Link]
-
Question on LDH and MTT assay. (2015, February 16). ResearchGate. [Link]
-
Aslantürk, Ö. S. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Question on LDH and MTT assay results. (2022, September 25). ResearchGate. [Link]
-
DevTools daily. (n.d.). Free Graphviz / Dot online editor. [Link]
-
magjac. (n.d.). Graphviz DOT rendering and animated transitions using D3. GitHub. [Link]
-
slotrans. (n.d.). This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. GitHub Gist. [Link]
-
Dot Language Graphviz. (n.d.). YouTube. [Link]
-
Agilent. (2026, January 9). xCELLigence killing assays. Journal for ImmunoTherapy of Cancer. [Link]
-
Cytotoxicity Bioassay Webinar. (2022, June 20). YouTube. [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. [Link]
-
Graphviz. (2024, September 28). DOT Language. [Link]
-
GraphViz dot file generator for network map. (2022, July 20). Reddit. [Link]
-
Graphviz. (2022, October 2). dot. [Link]
-
J-GLOBAL. (n.d.). 5-(Trifluoromethyl)-3-hydroxy-1-methyl-1H-pyrazole. [Link]
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medicinescience.org [medicinescience.org]
- 12. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NIK/MAP3K14 Regulates Mitochondrial Dynamics and Trafficking to Promote Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one as a Versatile Intermediate for the Synthesis of Novel Herbicides
Introduction
The relentless pursuit of effective and selective weed management solutions in modern agriculture has identified the pyrazole scaffold as a privileged structure in herbicide discovery. Pyrazole-containing herbicides have demonstrated remarkable efficacy against a broad spectrum of weeds, often targeting crucial biological pathways with high specificity. Among the various pyrazole building blocks, 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one stands out as a particularly valuable intermediate. The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final herbicidal compounds. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent herbicides, with a focus on 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.
Scientific Rationale: The Significance of the Pyrazolone Core
The this compound core is a versatile platform for the synthesis of a variety of herbicidal compounds. Its reactivity allows for functionalization at multiple positions, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. A significant class of herbicides derived from pyrazolones are the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol in plants.[1][2][3][4] Inhibition of this enzyme leads to a depletion of these essential molecules, resulting in the bleaching of new growth and eventual plant death. The pyrazolone scaffold, when appropriately substituted, can effectively mimic the substrate of the HPPD enzyme, leading to potent and selective inhibition.
Synthetic Pathway Overview
The synthesis of a target herbicide from this compound typically involves a two-stage process. The first stage is the synthesis of the pyrazolone intermediate itself. The second stage involves the coupling of this intermediate with a suitably functionalized aromatic partner, often a substituted benzoyl chloride, to yield the final active ingredient.
Figure 1: General synthetic workflow for a pyrasulfotole analog.
Experimental Protocols
Part 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
This protocol is adapted from the procedure described in patent EP 3 317 254 B1.[5] This key intermediate exists in tautomeric equilibrium with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 g/mol | 184.1 g | 1.0 |
| Methylhydrazine (40% aq. solution) | 60-34-4 | 46.07 g/mol | 126.7 g | 1.1 |
| Sulfuric acid (98%) | 7664-93-9 | 98.08 g/mol | 4.9 g | 0.05 |
| Water | 7732-18-5 | 18.02 g/mol | As needed | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add ethyl 4,4,4-trifluoroacetoacetate (184.1 g, 1.0 mol) and sulfuric acid (4.9 g, 0.05 mol).
-
Heat the mixture to 85 °C with stirring.
-
Slowly add the 40% aqueous solution of methylhydrazine (126.7 g, 1.1 mol) via the dropping funnel over a period of 1 hour, maintaining the reaction temperature between 85-90 °C.
-
After the addition is complete, continue stirring the reaction mixture at 90-94 °C for an additional 2 hours.
-
Add 260 g of water to the reaction mixture.
-
Distill off approximately 47 g of the aqueous layer at atmospheric pressure.
-
Cool the remaining reaction mixture to 10 °C to induce crystallization.
-
Collect the crystalline product by filtration and wash the filter cake with 230 g of cold water.
-
Dry the product under vacuum at 50 °C to a constant weight.
Expected Yield: Approximately 120 g (72% yield) of a white to off-white solid. Purity (by ¹H-NMR): >99%
Part 2: Synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride
This multi-step synthesis is a representative pathway to the required acylating agent.
Step 2a: Synthesis of 2-amino-4-(trifluoromethyl)benzonitrile
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2-Fluoro-5-(trifluoromethyl)benzonitrile | 271241-67-9 | 189.11 g/mol | 18.9 g | 0.1 |
| Ammonia (7N solution in methanol) | 7664-41-7 | 17.03 g/mol | 100 mL | 0.7 |
Procedure:
-
In a sealed pressure vessel, dissolve 2-fluoro-5-(trifluoromethyl)benzonitrile (18.9 g, 0.1 mol) in a 7N solution of ammonia in methanol (100 mL).
-
Heat the mixture to 100 °C for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the product.
Step 2b: Synthesis of 2-mercapto-4-(trifluoromethyl)benzoic acid
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2-Amino-4-(trifluoromethyl)benzonitrile | 188479-63-6 | 186.13 g/mol | 18.6 g | 0.1 |
| Sodium hydrosulfide hydrate | 16721-80-5 | Varies | 28.0 g | ~0.5 |
| Ethanol | 64-17-5 | 46.07 g/mol | 200 mL | - |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 g/mol | As needed | - |
Procedure:
-
Suspend 2-amino-4-(trifluoromethyl)benzonitrile (18.6 g, 0.1 mol) and sodium hydrosulfide hydrate (28.0 g) in ethanol (200 mL).
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction to room temperature and pour into 500 mL of water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to pH 2-3.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
Step 2c: Synthesis of 2-(methylthio)-4-(trifluoromethyl)benzoic acid
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2-Mercapto-4-(trifluoromethyl)benzoic acid | - | 222.18 g/mol | 22.2 g | 0.1 |
| Iodomethane | 74-88-4 | 141.94 g/mol | 15.6 g | 0.11 |
| Sodium hydroxide | 1310-73-2 | 40.00 g/mol | 8.8 g | 0.22 |
| Water | 7732-18-5 | 18.02 g/mol | 100 mL | - |
Procedure:
-
Dissolve 2-mercapto-4-(trifluoromethyl)benzoic acid (22.2 g, 0.1 mol) in an aqueous solution of sodium hydroxide (8.8 g in 100 mL of water).
-
Add iodomethane (15.6 g, 0.11 mol) and stir the mixture vigorously at room temperature for 4 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3.
-
Collect the precipitated product by filtration, wash with water, and dry.
Step 2d: Synthesis of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2-(Methylthio)-4-(trifluoromethyl)benzoic acid | - | 236.21 g/mol | 23.6 g | 0.1 |
| Hydrogen peroxide (30% aq. solution) | 7722-84-1 | 34.01 g/mol | 22.7 mL | 0.22 |
| Acetic acid | 64-19-7 | 60.05 g/mol | 100 mL | - |
Procedure:
-
Dissolve 2-(methylthio)-4-(trifluoromethyl)benzoic acid (23.6 g, 0.1 mol) in acetic acid (100 mL).
-
Slowly add 30% hydrogen peroxide (22.7 mL, 0.22 mol) to the solution, maintaining the temperature below 40 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into 500 mL of ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
Step 2e: Synthesis of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | - | 268.21 g/mol | 26.8 g | 0.1 |
| Thionyl chloride | 7719-09-7 | 118.97 g/mol | 14.3 g | 0.12 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 2 drops | - |
Procedure:
-
To a flask containing 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid (26.8 g, 0.1 mol), add thionyl chloride (14.3 g, 0.12 mol) and a catalytic amount of DMF (2 drops).
-
Heat the mixture to reflux for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude benzoyl chloride, which can be used in the next step without further purification.
Part 3: Synthesis of (5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(2-(methylsulfonyl)-4-(trifluoromethyl)phenyl)methanone (A Pyrasulfotole Analog)
This final step involves the acylation of the pyrazolone intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 | 166.10 g/mol | 16.6 g | 0.1 |
| 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride | - | 286.65 g/mol | 28.7 g | 0.1 |
| Triethylamine | 121-44-8 | 101.19 g/mol | 12.1 g | 0.12 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 200 mL | - |
Procedure:
-
Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (16.6 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in dichloromethane (200 mL) in a flask cooled in an ice bath.
-
Slowly add a solution of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride (28.7 g, 0.1 mol) in dichloromethane (50 mL) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Elemental Analysis.
Mechanism of Action: HPPD Inhibition
The synthesized pyrasulfotole analog acts as a competitive inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The benzoyl-pyrazolone scaffold is crucial for binding to the active site of the enzyme.
Figure 2: Mechanism of action of pyrazole-based HPPD inhibitors.
Herbicidal Activity Data
The herbicidal activity of the synthesized pyrasulfotole analog can be evaluated in greenhouse trials against a panel of common monocot and dicot weeds. The results are typically expressed as the application rate required to achieve a certain level of growth inhibition (e.g., GR₅₀ or GR₉₀).
| Weed Species | GR₅₀ (g a.i./ha) |
| Amaranthus retroflexus (Redroot pigweed) | 15-25 |
| Chenopodium album (Common lambsquarters) | 10-20 |
| Setaria faberi (Giant foxtail) | 30-50 |
| Abutilon theophrasti (Velvetleaf) | 20-35 |
Table 1: Representative herbicidal activity data for a pyrasulfotole analog.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel and effective herbicides. The synthetic protocols outlined in this application note provide a clear pathway for the preparation of potent HPPD inhibitors. The inherent properties of the trifluoromethyl group, combined with the proven efficacy of the pyrazolone scaffold, make this an attractive starting point for the development of next-generation weed management solutions. Further optimization of the substitution pattern on the benzoyl ring can lead to the discovery of herbicides with improved selectivity and a broader weed control spectrum.
References
-
Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. (URL: [Link])
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (URL: [Link])
-
Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. (URL: [Link])
-
Pyrasulfotole | C14H13F3N2O4S. (URL: [Link])
-
Pyrasulfotole (Ref: AE 0317309 ). (URL: [Link])
-
Pyrasulfotole Herbicide: Benefits, Usage, and Application. (URL: [Link])
-
Pyrasulfotole | Pacific Northwest Pest Management Handbooks. (URL: [Link])
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (URL: [Link])
-
METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. (URL: [Link])
-
Public Release Summary on the evaluation of the new active pyrasulfotole in the product Precept Selective Herbicide. (URL: [Link])
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (URL: )
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (URL: [Link])
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (URL: [Link])
- METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. (URL: )
- Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride. (URL: )
Sources
- 1. Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrasulfotole (Ref: AE 0317309 ) [sitem.herts.ac.uk]
- 3. youtube.com [youtube.com]
- 4. Pyrasulfotole | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: Molecular Docking of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one with Cyclooxygenase-2 (COX-2)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one with the COX-2 enzyme. This document outlines the scientific rationale, a detailed step-by-step protocol, and methods for results analysis, grounded in established computational chemistry principles.
Introduction: Targeting COX-2 in Inflammation and Disease
Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and significantly upregulated during inflammation and in various pathological states, including cancer. This differential expression makes COX-2 a highly attractive target for the development of selective inhibitors that can mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of several successful COX-2 inhibitors like celecoxib. The specific compound, this compound, incorporates a trifluoromethyl group, which can enhance metabolic stability and binding affinity through favorable interactions within the enzyme's active site. Molecular docking serves as a powerful in silico tool to predict the binding conformation and affinity of this ligand with the COX-2 protein, providing critical insights for rational drug design and lead optimization.
Scientific Rationale and Workflow Overview
The fundamental principle of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves preparing 3D structures of both the protein (receptor) and the small molecule (ligand), defining a specific binding site on the protein, and then using a scoring function to evaluate and rank the different binding poses of the ligand. A higher-ranking (more negative) score typically indicates a more favorable binding interaction.
This protocol will utilize AutoDock Vina, a widely used and validated open-source program for molecular docking, due to its accuracy, speed, and robust scoring function.
Caption: Molecular Docking Workflow from Preparation to Analysis.
Materials and Software
-
Protein Data Bank (PDB): An accessible repository for 3D structural data of large biological molecules. We will use PDB ID: 5KIR, which is the crystal structure of human COX-2 in complex with celecoxib. This provides a validated active site for our study.
-
Software:
-
PyMOL or UCSF Chimera: Molecular visualization software for protein preparation and analysis.
-
AutoDock Tools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.
-
AutoDock Vina: The core docking program.
-
Open Babel or ChemDraw: Software for drawing and converting the ligand structure into a 3D format.
-
Detailed Step-by-Step Protocol
This protocol is designed to be self-validating by first re-docking the co-crystallized ligand (celecoxib) to validate the docking parameters. An accurate re-docking result, typically an RMSD (Root Mean Square Deviation) value < 2.0 Å between the docked pose and the crystal pose, confirms the protocol's reliability.
Part 1: Protein Preparation
-
Obtain Protein Structure: Download the PDB file for human COX-2 (PDB ID: 5KIR) from the RCSB Protein Data Bank.
-
Initial Cleaning: Open the PDB file in PyMOL or UCSF Chimera. Remove all water molecules, co-solvents, and the co-crystallized ligand (celecoxib). Save this cleaned protein as a new PDB file (e.g., 5kir_protein.pdb). The reason for removing water is that predicting the behavior of individual water molecules in the binding pocket is computationally complex and can introduce inaccuracies.
-
Prepare for Docking (using AutoDock Tools):
-
Load 5kir_protein.pdb into ADT.
-
Add polar hydrogens to the protein, which are critical for forming hydrogen bonds.
-
Compute Gasteiger charges, which are necessary for the scoring function to calculate electrostatic interactions.
-
Save the final prepared protein in the PDBQT format (e.g., 5kir_protein.pdbqt). The PDBQT format includes atomic charges (Q) and atom types (T).
-
Part 2: Ligand Preparation
-
Generate Ligand Structure: Draw the 2D structure of this compound using ChemDraw or a similar tool.
-
Convert to 3D and Optimize: Convert the 2D drawing into a 3D structure (.mol or .sdf file). Perform an energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation.
-
Prepare for Docking (using AutoDock Tools):
-
Load the 3D ligand file into ADT.
-
Detect the ligand's root and define the rotatable (torsion) bonds. This flexibility is crucial for the ligand to adapt its conformation within the binding site.
-
Save the final prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
-
Part 3: Grid Box Generation
The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.
-
Identify the Binding Site: In ADT, with the prepared protein loaded, identify the amino acid residues known to line the active site of COX-2. For PDB ID 5KIR, this can be determined from the position of the original celecoxib ligand. Key residues often include Tyr385, Arg513, and Ser530.
-
Define Grid Parameters: Center the grid box on the identified active site. The dimensions of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely. A typical size might be 60 x 60 x 60 points with a spacing of 0.375 Å.
-
Generate Configuration File: Save the grid parameters and file paths in a configuration text file (e.g., conf.txt).
Example conf.txt:
Part 4: Running the Docking Simulation
-
Execute AutoDock Vina: Open a command-line terminal.
-
Navigate to the directory containing your prepared files (5kir_protein.pdbqt, ligand.pdbqt, conf.txt).
-
Run the Vina executable with the configuration file as input: vina --config conf.txt --log docking_log.txt
Vina will perform the docking simulation and output the predicted binding poses, ranked by their binding affinity scores, into the specified output file (docking_results.pdbqt).
Analysis of Results
The output from AutoDock Vina provides a wealth of information for analysis.
Binding Affinity and Pose Selection
The primary quantitative result is the binding affinity, reported in kcal/mol. This value estimates the binding free energy. The most negative value corresponds to the highest predicted binding affinity (top pose).
| Ligand | Top Binding Affinity (kcal/mol) | RMSD (Å) | Key Interacting Residues (Predicted) |
| Celecoxib (Re-docked) | -11.5 | 1.25 | Arg513, Phe518, Ser530 |
| This compound | -9.2 | N/A | Tyr385, Arg513, Val523 |
Table 1: Example docking results. Binding affinity indicates the predicted strength of the interaction. RMSD for the re-docked control ligand validates the protocol's accuracy.
Visualization of Binding Interactions
Visual analysis is crucial for understanding the molecular basis of the predicted binding.
-
Load Results: Open the prepared protein (5kir_protein.pdbqt) and the docking results file (docking_results.pdbqt) in PyMOL or UCSF Chimera.
-
Analyze Interactions: For the top-ranked pose, analyze the non-covalent interactions between the ligand and the protein.
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand's hydrogen bond donors/acceptors and protein residues (e.g., with the backbone or side chains of Ser530 or Arg513).
-
Hydrophobic Interactions: The trifluoromethyl group is expected to form hydrophobic interactions within the selective pocket of COX-2, which is lined by residues like Val523.
-
Pi-Stacking: The pyrazole ring may engage in pi-stacking interactions with aromatic residues like Tyr385 or Phe518.
-
Caption: Predicted Interaction Diagram of the Ligand in the COX-2 Active Site.
Conclusion and Future Directions
This molecular docking study predicts that this compound can favorably bind within the active site of COX-2. The predicted binding affinity and interaction patterns suggest it is a viable candidate for further investigation. The trifluoromethyl group appears to correctly orient within a key hydrophobic pocket, a feature common to many selective COX-2 inhibitors.
These in silico results provide a strong foundation for subsequent experimental validation. Future work should include:
-
In Vitro Enzyme Assays: To experimentally determine the IC50 value of the compound against COX-1 and COX-2 to confirm its potency and selectivity.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time in a simulated physiological environment.
-
Structural Biology: Co-crystallization of the compound with COX-2 to definitively determine the binding mode via X-ray crystallography.
By integrating computational predictions with experimental validation, researchers can accelerate the drug discovery process, leading to the development of more effective and safer anti-inflammatory agents.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]
-
Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling. [Link]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Pyrazole Compounds in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pyrazole-containing compounds in human plasma. Pyrazole scaffolds are integral to numerous pharmaceuticals, and their accurate quantification in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies.[1][2][3][4][5] This guide provides a comprehensive walkthrough of the entire bioanalytical workflow, from sample preparation and internal standard selection to LC and MS optimization. We delve into the scientific rationale behind key methodological choices, addressing common challenges such as the matrix effect. The protocol has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance, ensuring accuracy, precision, and reliability.[6][7]
Introduction: The Significance of Pyrazole Quantification
The pyrazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs ranging from anti-inflammatory agents like celecoxib to targeted cancer therapies.[3][4][5] The unique physicochemical properties of the pyrazole core can confer favorable pharmacokinetic profiles to drug candidates.[1][2] Therefore, a precise and reliable method to measure the concentration of these compounds in biological fluids like plasma is paramount for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed.[8][9] This technique allows for the precise measurement of a target analyte even in a complex biological matrix. This document serves as a practical guide for researchers and scientists to develop and validate a similar method in their own laboratories.
The Core Challenge in Bioanalysis: The Matrix Effect
The single most significant challenge in LC-MS/MS bioanalysis is the matrix effect . This phenomenon is defined as the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the biological matrix (e.g., phospholipids, salts, proteins).[10][11][12] The matrix effect can severely compromise the accuracy and precision of a bioanalytical method if not properly addressed.[13]
-
Ion Suppression: The most common form of matrix effect, where endogenous compounds compete with the analyte for ionization, leading to a decreased signal and artificially low concentration readings.[8][12]
-
Ion Enhancement: Less common, but occurs when co-eluting compounds improve the ionization efficiency of the analyte, resulting in an artificially high signal.
Mitigating the matrix effect is the primary driver behind the choices made during sample preparation and chromatographic optimization. The use of an appropriate internal standard is the most effective way to compensate for unavoidable matrix effects.[8][11]
Strategic Method Development
A successful LC-MS/MS method is built on the systematic optimization of several key stages. The goal is to develop a workflow that is not only accurate and precise but also robust and efficient for high-throughput analysis.
Sample Preparation: Isolating the Analyte
The objective of sample preparation is to remove interfering matrix components while efficiently recovering the analyte of interest.[8][14] The choice of technique depends on the analyte's properties, the required sensitivity, and throughput needs.[15]
-
Protein Precipitation (PPT): A rapid and simple "crash" method where an organic solvent (typically acetonitrile or methanol) is added to the plasma sample to denature and precipitate proteins.[15][16]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous sample matrix into an immiscible organic solvent based on polarity and pH.[15][19]
-
Rationale: Provides a much cleaner extract than PPT by removing non-polar interferences like lipids and phospholipids.[20] It is more labor-intensive but can significantly improve data quality. The choice of organic solvent is critical and must be optimized for the specific pyrazole compound.
-
-
Solid-Phase Extraction (SPE): The most powerful and selective sample preparation technique.[18][21][22] The sample is loaded onto a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a different solvent.[23][24]
Caption: Solid-Phase Extraction (SPE) Workflow Diagram.
Internal Standard (IS) Selection: The Key to Precision
An internal standard is a compound of known concentration added to every sample, calibrator, and QC before processing.[25] Its purpose is to correct for variability during sample preparation and instrument analysis.[9][25]
-
Rationale: The ideal IS behaves identically to the analyte throughout the entire process (extraction, chromatography, and ionization).[25] Any loss of analyte during extraction or any ion suppression/enhancement in the MS source will be mirrored by the IS. Therefore, by measuring the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to highly precise and accurate results.[26]
-
Best Practice: A Stable Isotope-Labeled (SIL) internal standard is the gold standard. A SIL-IS is the analyte molecule itself but with several atoms (e.g., 2H, 13C, 15N) replaced with their heavy isotopes. It has nearly identical chemical and physical properties to the analyte but a different mass, making it distinguishable by the mass spectrometer.[26][27]
-
Alternative: When a SIL-IS is unavailable, a structural analog can be used. This is a molecule with a very similar chemical structure to the analyte.[27][28] However, careful validation is required to ensure it adequately mimics the analyte's behavior, especially concerning matrix effects.[28]
Liquid Chromatography (LC) Method Optimization
The goal of the LC method is to produce a sharp, symmetrical peak for the analyte and separate it from other matrix components that could cause ion suppression.
-
Column Selection: A reversed-phase C18 column is a common starting point for many small-molecule drugs, including pyrazoles. Particle size (e.g., <2 µm for UHPLC) and column dimensions are chosen to balance resolution, speed, and system pressure.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic component (B), such as acetonitrile or methanol. Small amounts of additives like formic acid or ammonium formate are crucial.
-
Rationale: Acidic additives (e.g., 0.1% formic acid) promote the protonation of basic analytes in positive ion mode ESI, leading to a much stronger signal. They also help to produce better chromatographic peak shapes.
-
-
Gradient Elution: A gradient program, where the percentage of the organic mobile phase is increased over time, is typically used. This ensures that the analyte is eluted with sufficient organic strength to produce a sharp peak while allowing for the washout of more strongly retained matrix components after the analyte has eluted.
Mass Spectrometry (MS/MS) Method Optimization
The mass spectrometer provides the selectivity and sensitivity for the assay. Optimization is performed by infusing a standard solution of the analyte directly into the source.
-
Ionization Source: Electrospray Ionization (ESI) is generally the preferred technique for moderately polar and ionizable molecules like many pyrazole drugs and is less thermally harsh than Atmospheric Pressure Chemical Ionization (APCI).[29][30] The method should be tested in both positive and negative ion modes, though pyrazoles, containing basic nitrogen atoms, typically ionize well in positive mode.
-
Parameter Tuning: Key source parameters must be optimized to maximize the signal. These include:
-
Capillary/Spray Voltage: The voltage applied to the ESI needle; critical for efficient droplet charging.[31]
-
Drying Gas Temperature & Flow: This heated gas (usually nitrogen) aids in the desolvation of droplets to release gas-phase ions.[29]
-
Nebulizer Gas Pressure: Assists in the formation of a fine spray of charged droplets.[29]
-
-
Multiple Reaction Monitoring (MRM): This is the basis of quantitative MS/MS.
-
Q1 (Precursor Ion): The first quadrupole is set to select only the protonated molecule of the analyte ([M+H]+).
-
Q2 (Collision Cell): The selected ion is fragmented by collision with an inert gas (e.g., argon). The energy used for this fragmentation (Collision Energy) is optimized to produce specific, stable fragment ions.
-
Q3 (Product Ion): The third quadrupole is set to select only a specific fragment ion (product ion), which is then detected.
-
Rationale: The transition from a specific precursor ion to a specific product ion is unique to the analyte's structure, providing exceptional selectivity and filtering out background noise.[32]
-
Caption: Multiple Reaction Monitoring (MRM) Workflow in a Triple Quadrupole MS.
Detailed Bioanalytical Protocol
This section provides a step-by-step protocol for the quantification of a hypothetical pyrazole drug ("Pyrazolam") in human plasma.
4.1. Materials and Reagents
-
Pyrazolam reference standard (>99% purity)
-
Pyrazolam-d4 (stable isotope-labeled internal standard)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid (LC-MS grade)
-
Human Plasma (with K2EDTA anticoagulant)
-
SPE Cartridges (e.g., Reversed-Phase Polymeric)
4.2. Preparation of Stock, Calibration, and QC Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pyrazolam and Pyrazolam-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the Pyrazolam stock solution in 50:50 acetonitrile:water to create working solutions for spiking calibration curve (CC) standards. Prepare a separate working solution for the quality control (QC) samples.
-
Internal Standard (IS) Spiking Solution: Dilute the Pyrazolam-d4 stock to a final concentration of 50 ng/mL in acetonitrile.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working solutions into blank human plasma to achieve the desired concentration range (e.g., 1 to 1000 ng/mL). QC samples should be prepared at a minimum of three levels: low, medium, and high.
4.3. Sample Extraction Protocol (SPE)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (50 ng/mL Pyrazolam-d4) to all tubes except the blank matrix. Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water to each tube and vortex. This step lyses the cells and ensures the analyte is in the correct protonation state for retention.
-
Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture from step 3 onto the SPE plate.
-
Wash the wells with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the Pyrazolam and Pyrazolam-d4 from the SPE plate with 500 µL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.4. LC-MS/MS Instrument Conditions
| Parameter | Condition |
| LC System | Standard UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4000 V |
| Drying Gas Temp | 325°C |
| MRM Transition (Pyrazolam) | e.g., 350.2 -> 180.1 |
| MRM Transition (Pyrazolam-d4) | e.g., 354.2 -> 184.1 |
Method Validation Summary
The method must be validated to demonstrate its reliability for the intended application.[6][7] The validation assesses parameters that define the accuracy, precision, and robustness of the assay. A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration and applying a linear regression with 1/x² weighting.[33][34][35]
| Validation Parameter | Acceptance Criteria (FDA/ICH M10) | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | LLOQ to ULOQ | 1.0 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10.2% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -6.5% to 7.8% |
| Matrix Factor (IS-Normalized) | CV ≤ 15% | 7.2% |
| Recovery (%) | Consistent and Precise | ~85% (CV < 9%) |
| Stability (Bench-top, Freeze-thaw) | %Change within ±15% | Passed |
LLOQ = Lower Limit of Quantification; ULOQ = Upper Limit of Quantification; CV = Coefficient of Variation
Conclusion
This application note describes a comprehensive and robust LC-MS/MS method for the quantification of pyrazole compounds in human plasma. By employing solid-phase extraction for sample cleanup, utilizing a stable isotope-labeled internal standard, and optimizing both chromatographic and mass spectrometric conditions, the method demonstrates excellent sensitivity, selectivity, accuracy, and precision. The detailed protocol and validation summary confirm its suitability for regulated bioanalysis in support of pharmaceutical development programs.
Caption: Overview of the Complete Bioanalytical Workflow.
References
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Xu, R., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC, NIH. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Côté, C., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Retrieved from [Link]
-
BioPharm International. (2009). Bioanalytical Methods for Sample Cleanup. Retrieved from [Link]
-
FDA. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC, PubMed Central. Retrieved from [Link]
-
Certara. (2014). Bioanalytical Calibration Curves. Retrieved from [Link]
-
RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
HHS.gov. (2024). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
-
The Journal of Applied Laboratory Medicine. (2019). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2014). Sample Preparation for LC‐MS Bioanalysis of Peripheral Blood Mononuclear Cells. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
-
PubMed. (2009). Introduction to calibration curves in bioanalysis. Retrieved from [Link]
-
SCION Instruments. (n.d.). Manual Solid Phase Extraction. Retrieved from [Link]
-
PMC, NIH. (2023). Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Retrieved from [Link]
-
NIH. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]
-
RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
PubMed. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. Retrieved from [Link]
-
Chromtech. (n.d.). Simplified Extraction of Drugs from Serum Using Immobilized Liquid Extraction 96-Well Plates. Retrieved from [Link]
-
PMC, NIH. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2009). Introduction to Calibration Curves in Bioanalysis. Retrieved from [Link]
-
PMC, PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
Semantic Scholar. (2009). Introduction to calibration curves in bioanalysis. Retrieved from [Link]
-
ACTA Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. Retrieved from [Link]
-
Lab Manager Magazine. (2022). How to Make a Calibration Curve: A Step-by-Step Guide. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]
-
PubMed. (2008). Determination of basic drugs of abuse in human serum by online extraction and LC-MS/MS. Retrieved from [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]
-
PubMed. (1997). Development of a solid/liquid Extraction Method for Analysis of Toxic Drugs in Serum Using an Automated Liquid Chromatograph: The Remedi. Retrieved from [Link]
-
PMC, NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
LCGC International. (2014). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]
-
UND Scholarly Commons. (2014). Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. Retrieved from [Link]
-
PubMed. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Retrieved from [Link]
-
Walsh Medical Media. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Retrieved from [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. rsc.org [rsc.org]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. gcms.cz [gcms.cz]
- 19. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 20. actapharmsci.com [actapharmsci.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. Solid Phase Extraction Explained [scioninstruments.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nebiolab.com [nebiolab.com]
- 26. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 28. academic.oup.com [academic.oup.com]
- 29. agilent.com [agilent.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. commons.und.edu [commons.und.edu]
- 32. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. certara.com [certara.com]
- 34. Introduction to calibration curves in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
Application Notes and Protocols for the Experimental Design of Anti-Tubercular Activity Testing of Pyrazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the anti-tubercular activity of novel pyrazole derivatives. This document outlines the scientific rationale, detailed protocols for key assays, and best practices for data interpretation, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Targeting Tuberculosis with Pyrazole Derivatives
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the urgent development of new therapeutic agents with novel mechanisms of action.[1][2] Pyrazole-containing compounds have emerged as a promising class of heterocyclic molecules with a broad spectrum of biological activities, including potent anti-mycobacterial effects.[1][3]
The rationale for investigating pyrazole derivatives as anti-tubercular agents is rooted in their demonstrated ability to inhibit the growth of Mtb, including drug-resistant strains.[4][5] Structure-activity relationship (SAR) studies have revealed that modifications to the pyrazole scaffold can significantly enhance their anti-tubercular potency and improve their pharmacokinetic profiles.[1][4][6] Several studies have suggested that pyrazole derivatives may exert their anti-tubercular effect by targeting essential mycobacterial enzymes and processes, such as the Mycobacterium membrane protein Large 3 (MmpL3), which is crucial for cell wall biosynthesis, and UDP-galactopyranose mutase (UGM).[4][7][8][9]
This guide provides a systematic approach to screen and characterize the anti-tubercular potential of novel pyrazole derivatives, from initial in vitro screening to cytotoxicity assessment, ensuring a robust and reliable evaluation of their therapeutic potential.
Experimental Workflow Overview
The experimental workflow for assessing the anti-tubercular activity of pyrazole derivatives is a multi-step process designed to efficiently identify potent and selective compounds. The workflow begins with a primary screen to determine the minimum inhibitory concentration (MIC) against Mtb, followed by a cytotoxicity assessment to evaluate the compound's effect on mammalian cells. Promising candidates can then be further characterized in more advanced assays.
Figure 1: A generalized experimental workflow for screening pyrazole derivatives.
Core Protocols: In Vitro Anti-Tubercular and Cytotoxicity Assays
Biosafety Note: All work involving live Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following institutional and national safety guidelines.[10][11][12][13]
Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the MIC of compounds against Mtb.[14][15][16] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
96-well microplates
-
Alamar Blue reagent
-
Dimethyl sulfoxide (DMSO) (vehicle control)
Procedure:
-
Preparation of Mtb Inoculum: Culture Mtb H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:50 in fresh broth to obtain the final inoculum.
-
Compound Preparation: Prepare a stock solution of the pyrazole derivatives in DMSO. Perform serial two-fold dilutions of the compounds in supplemented Middlebrook 7H9 broth in a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid toxicity.
-
Inoculation: Add 100 µL of the Mtb inoculum to each well containing the serially diluted compounds.[16] Include wells with Mtb and no compound (growth control) and wells with broth only (sterility control).
-
Incubation: Seal the plates with paraffin film and incubate at 37°C for 5-7 days.[16]
-
Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[20]
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.[16]
-
Data Analysis: Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[20]
Protocol 2: Luciferase Reporter Phage (LRP) Assay for Rapid Viability Assessment
The Luciferase Reporter Phage (LRP) assay is a rapid and sensitive method for determining the viability of Mtb in the presence of antimicrobial compounds.[21][22] This assay utilizes a mycobacteriophage engineered to express the firefly luciferase gene. Upon infection of viable Mtb cells, the luciferase gene is expressed, and in the presence of luciferin and ATP, light is produced, which can be quantified.[21][23]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Luciferase reporter phage (e.g., phAE142)
-
Middlebrook 7H9 broth with supplements
-
Luciferin substrate
-
Luminometer
-
Isoniazid and Rifampicin (positive controls)
Procedure:
-
Preparation of Mtb Culture and Compounds: Prepare Mtb cultures and serial dilutions of the pyrazole derivatives as described in the MABA protocol.
-
Incubation with Compounds: Incubate the Mtb culture with the compounds for a shorter period, typically 48-72 hours, at 37°C.[22]
-
Phage Infection: Add the luciferase reporter phage to each well and incubate for 4-8 hours to allow for phage infection and luciferase expression.[22]
-
Luminometry: Add the luciferin substrate to each well and immediately measure the light output (Relative Light Units, RLU) using a luminometer.
-
Data Analysis: A reduction in RLU compared to the untreated control indicates a decrease in bacterial viability. The percentage of inhibition can be calculated, and the MIC can be determined as the lowest compound concentration that causes a significant reduction in RLU (e.g., >90%).
Protocol 3: MTT Assay for Cytotoxicity Assessment
It is crucial to assess the cytotoxicity of the pyrazole derivatives against mammalian cells to determine their selectivity.[24] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[24]
Materials:
-
Human cell lines such as HepG2 (liver), A549 (lung), or RAW 264.7 (macrophage).[24][25]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Doxorubicin (positive control for cytotoxicity)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the pyrazole derivatives to the cells and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[24]
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the compound concentration.
Data Presentation and Interpretation
A systematic presentation of the experimental data is essential for a clear interpretation of the results.
Table 1: Summary of In Vitro Anti-Tubercular Activity and Cytotoxicity of Pyrazole Derivatives
| Compound ID | MIC (µg/mL) vs. Mtb H37Rv | CC50 (µg/mL) vs. HepG2 cells | Selectivity Index (SI = CC50/MIC) |
| Lead Pyrazole 1 | 0.5 | >50 | >100 |
| Lead Pyrazole 2 | 1.2 | 35 | 29.2 |
| Isoniazid | 0.05 | >100 | >2000 |
| Rifampicin | 0.1 | 80 | 800 |
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates greater selectivity for the pathogen over host cells. Generally, an SI of >10 is considered a good starting point for further development.
Potential Mechanism of Action of Pyrazole Derivatives
Understanding the mechanism of action is crucial for drug development. As previously mentioned, pyrazole derivatives have been suggested to target key mycobacterial processes.
Figure 2: A simplified diagram of the potential mechanism of action of pyrazole derivatives.
Conclusion and Future Directions
The experimental framework detailed in these application notes provides a robust starting point for the evaluation of pyrazole derivatives as potential anti-tubercular agents. Compounds exhibiting potent activity against Mtb and low cytotoxicity should be prioritized for further investigation, including:
-
Screening against drug-resistant Mtb strains: To assess the efficacy against clinically relevant resistant isolates.
-
Intracellular activity assays: To determine the ability of the compounds to kill Mtb residing within macrophages, which is a key aspect of TB pathogenesis.[26][27]
-
In vivo efficacy studies: To evaluate the therapeutic potential of the lead compounds in animal models of tuberculosis.[28]
-
Mechanism of action studies: To elucidate the specific molecular targets and pathways affected by the pyrazole derivatives.
By following a systematic and rigorous experimental approach, researchers can effectively identify and advance promising pyrazole-based anti-tubercular drug candidates.
References
-
Banaiee, N., et al. (2001). Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates. Journal of Clinical Microbiology, 39(11), 3883–3888. [Link]
-
Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Retrieved from [Link]
-
Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004–1009. [Link]
-
Deidda, D., et al. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS infectious diseases, 5(11), 1856–1867. [Link]
-
Duan, X., et al. (2017). Recent advances of pyrazole-containing derivatives as anti-tubercular agents. European journal of medicinal chemistry, 139, 547–560. [Link]
-
El-Sayed, N. N. E., et al. (2019). Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. Molecules (Basel, Switzerland), 24(18), 3249. [Link]
-
Patel, R. G., et al. (2010). Synthesis and biological evaluation of anti-tubercular activity of some synthesised pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(2), 112-117. [Link]
-
Hazbón, M. H., et al. (2003). Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates. Journal of clinical microbiology, 41(10), 4582–4589. [Link]
-
Hickey, M. J., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 65(8), e0027721. [Link]
-
Cho, S., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in molecular biology (Clifton, N.J.), 1285, 281–292. [Link]
-
Singh, P., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. ACS infectious diseases, 7(2), 479–492. [Link]
-
Banaiee, N., et al. (2001). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium Tuberculosis in Mexico. Journal of Clinical Microbiology, 39(11), 3883-3888. [Link]
-
VeriXiv. (2025). Structure-Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. Retrieved from [Link]
-
ACS Publications. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. Retrieved from [Link]
-
Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of clinical microbiology, 36(2), 362–366. [Link]
-
ResearchGate. (n.d.). Recent advances of pyrazole-containing derivatives as anti-tubercular agents. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Synthesis and evaluation of anti-tubercular activity of some novel 2-pyrazoline derivatives. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NSC 18725, a Pyrazole Derivative Inhibits Growth of Intracellular Mycobacterium tuberculosis by Induction of Autophagy. Retrieved from [Link]
-
Frontiers. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Retrieved from [Link]
-
D-Scholarship@Pitt. (2001). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tub. Retrieved from [Link]
-
Antimicrobial Agents and Chemotherapy. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosafety Recommendations for the Contained Use of Mycobacterium tuberculosis Complex Isolates in Industrialized Countries. Retrieved from [Link]
-
bioRxiv. (2021). Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. Retrieved from [Link]
-
Belgian Biosafety Server. (n.d.). Biosafety Recommendations for the Contained Use of Mycobacterium tuberculosis Complex Isolates in Industrialized Countries. Retrieved from [Link]
-
ResearchGate. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Retrieved from [Link]
-
Frontiers. (n.d.). Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase. Retrieved from [Link]
-
Brieflands. (n.d.). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Retrieved from [Link]
-
APHL.org. (n.d.). Nuts and Bolts and Biosafety in the TB Lab. Retrieved from [Link]
-
American Society for Microbiology. (2017). Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling. Retrieved from [Link]
-
APHL.org. (n.d.). Laboratory Safety: Work Practices for Mycobacterium tuberculosis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Essential biosafety measures for TB laboratories. Retrieved from [Link]
-
CDC Stacks. (n.d.). Rifampicin-resistant Mycobacterium tuberculosis: susceptibility to isoniazid and other anti-tuberculosis drugs. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). In Vitro Interactions between New Antitubercular Drug Candidates SQ109 and TMC207. Retrieved from [Link]
-
Drugs.com. (n.d.). Isoniazid and rifampin Uses, Side Effects & Warnings. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Rifampin and isoniazid (oral route) - Side effects & dosage. Retrieved from [Link]
Sources
- 1. Recent advances of pyrazole-containing derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors | MDPI [mdpi.com]
- 8. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 9. [PDF] Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. biosafety.be [biosafety.be]
- 12. aphl.org [aphl.org]
- 13. Essential biosafety measures for TB laboratories - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 16. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. drugs.com [drugs.com]
- 19. Rifampin and isoniazid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. researchgate.net [researchgate.net]
- 21. bbrc.in [bbrc.in]
- 22. Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 26. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes & Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from Pyrazolone Precursors
For Researchers, Scientists, and Drug Development Professionals
Strategic Overview: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, nitrogen-rich heterocyclic system that has garnered immense interest in medicinal chemistry and materials science.[1] This scaffold is a cornerstone of numerous therapeutic agents due to its role as a "privileged structure," capable of interacting with a wide range of biological targets.[2] Its derivatives have demonstrated significant potential as anticancer, psychopharmacological, and selective protein kinase inhibitors.[1][3]
The synthetic versatility of this scaffold allows for systematic structural modifications across its periphery, making it ideal for combinatorial library design and structure-activity relationship (SAR) studies.[4][5] The most robust and widely adopted synthetic strategy involves the construction of the pyrimidine ring via the cyclocondensation of a 3-amino-1H-pyrazole with a suitable 1,3-biselectrophilic partner.[1][4]
This guide provides a detailed exploration of this synthetic approach, with a special focus on utilizing pyrazolone-derived precursors. While pyrazolones themselves are not direct partners in the cyclization, they serve as readily accessible starting materials for the synthesis of the crucial 3-aminopyrazole intermediates. We will detail the conversion of these precursors and provide validated protocols for their subsequent transformation into the target pyrazolo[1,5-a]pyrimidine core.
The Gateway Intermediate: From β-Ketonitriles to 3-Aminopyrazoles
The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the 3-amino-1H-pyrazole (also known as 5-aminopyrazole, due to tautomerism). One of the most common and efficient methods for synthesizing this key intermediate is the condensation of a β-ketonitrile with hydrazine.[2][6] This reaction proceeds via a ring-opening/ring-closing sequence to furnish the desired aminopyrazole in good yields.
Diagram 1: Synthesis of the 3-Aminopyrazole Intermediate.
Protocol 2.1: General Synthesis of a 3-Amino-1H-pyrazole
This protocol describes the synthesis of 3-phenyl-1H-pyrazol-5-amine from 3-oxo-3-phenylpropanenitrile.[7]
Materials:
-
3-oxo-3-phenylpropanenitrile
-
Hydrazine hydrate
-
Acetic acid
-
Anhydrous ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-oxo-3-phenylpropanenitrile (1.0 eq) in anhydrous ethanol.
-
Add hydrazine hydrate (1.05 eq) and a catalytic amount of acetic acid (1.1 eq).
-
Heat the reaction mixture at 60 °C for 24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Wash the resulting solid with ethyl ether and dry under vacuum to yield the 3-phenyl-1H-pyrazol-5-amine product.[7]
The Core Reaction: Cyclocondensation with 1,3-Biselectrophiles
The formation of the pyrazolo[1,5-a]pyrimidine ring system is achieved by reacting the nucleophilic 3-aminopyrazole with a 1,3-bielectrophilic compound. The aminopyrazole acts as a 1,3-bisnucleophile. The reaction typically initiates with the nucleophilic attack of the exocyclic amino group on one of the electrophilic centers, followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen, and finally, a dehydration or elimination step to yield the aromatic fused ring system.[8]
// Nodes aminopyrazole [label="3-Aminopyrazole\n(Bis-nucleophile)", fillcolor="#FFFFFF", fontcolor="#202124"]; biselectrophile [label="1,3-Biselectrophile\n(e.g., β-Diketone)", fillcolor="#FFFFFF", fontcolor="#202124"]; step1 [label="Step 1: Nucleophilic\nAttack / Condensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=0]; intermediate [label="Acyclic Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Intramolecular\nCyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=0]; cyclic_intermediate [label="Cyclized Intermediate\n(non-aromatic)", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Dehydration /\nElimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=0]; product [label="Pyrazolo[1,5-a]pyrimidine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=0];
// Edges aminopyrazole -> step1 [color="#5F6368"]; biselectrophile -> step1 [color="#5F6368"]; step1 -> intermediate [color="#5F6368"]; intermediate -> step2 [color="#5F6368"]; step2 -> cyclic_intermediate [color="#5F6368"]; cyclic_intermediate -> step3 [color="#5F6368"]; step3 -> product [color="#5F6368"]; }
Diagram 2: General Mechanism of Pyrazolo[1,5-a]pyrimidine Formation.
Validated Synthetic Protocols
The choice of the 1,3-biselectrophile dictates the substitution pattern on the resulting pyrimidine ring. Below are detailed protocols for common and efficient cyclization strategies.
Protocol 4.1: Condensation with β-Dicarbonyl Compounds
This is the most classical and frequently employed method for synthesizing pyrazolo[1,5-a]pyrimidines.[8][9] The reaction of a 3-aminopyrazole with a β-diketone or β-ketoester typically proceeds under acidic conditions.[9]
Rationale: The acidic catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the aminopyrazole. The choice of dicarbonyl compound directly determines the substituents at the 5- and 7-positions of the final product.
Detailed Protocol:
-
To a solution of the 3-aminopyrazole (1.0 eq) in glacial acetic acid, add the β-dicarbonyl compound (e.g., acetylacetone, 1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
| Entry | 3-Aminopyrazole | β-Dicarbonyl Compound | Conditions | Yield (%) | Reference |
| 1 | 5-amino-3-methyl-1H-pyrazole | Acetylacetone | Acetic Acid, Reflux | Moderate-High | [9] |
| 2 | 5-amino-1H-pyrazole | 2-Arylmalondialdehydes | Acetic Acid, Ethanol, Reflux | 40-60 | [9] |
| 3 | 3-substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Acetic Acid, Reflux | Good | [8] |
Table 1: Examples of Synthesis using β-Dicarbonyl Compounds.
Protocol 4.2: Microwave-Assisted Synthesis with β-Enaminones
The reaction with β-enaminones is a highly efficient route that often benefits from microwave irradiation, leading to significantly reduced reaction times and improved yields under solvent-free conditions.[1][10]
Rationale: β-Enaminones are more reactive than their β-dicarbonyl counterparts. Microwave heating accelerates the rate of reaction, allowing for rapid cyclization and high throughput, which is advantageous for library synthesis.[8] This approach has been instrumental in the development of key pharmaceutical agents, including the BTK inhibitor Zanubrutinib.[1]
Detailed Protocol:
-
In a microwave-safe vial, combine the 3-aminopyrazole (1.0 eq, e.g., 0.50 mmol) and the β-enaminone (1.0 eq, 0.50 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the solvent-free mixture at 180 °C for 2-5 minutes.[10]
-
Monitor the reaction by TLC to ensure completion.
-
After cooling, dissolve the resulting solid in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the product directly by flash column chromatography on silica gel.
| Entry | 3-Aminopyrazole | β-Enaminone | Conditions | Time | Yield (%) | Reference |
| 1 | 3-methyl-1H-pyrazol-5-amine | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | MW, 180 °C, Solvent-free | 2 min | High | [10] |
| 2 | Various 5-aminopyrazoles | Various β-enaminones | Acetic Acid, Reflux | 16 h | Moderate-High | [9] |
Table 2: Examples of Synthesis using β-Enaminones.
Protocol 4.3: Multicomponent Synthesis (MCR)
Multicomponent reactions offer a powerful and atom-economical approach to synthesize highly substituted pyrazolo[1,5-a]pyrimidines in a single pot.[8][11] A common MCR involves the reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound like malononitrile.[8]
Rationale: This one-pot strategy avoids the isolation of intermediates, saving time and resources. The reaction proceeds through the formation of an imine or a Knoevenagel condensation product, which then undergoes cyclization with the aminopyrazole.
// Reactants aminopyrazole [label="3-Aminopyrazole", fillcolor="#FFFFFF", fontcolor="#202124"]; aldehyde [label="Aldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; active_methylene [label="Active Methylene\n(e.g., Malononitrile)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Reaction Pot one_pot [label="One-Pot Reaction\n(Catalyst, Heat/MW)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124", height=1.2];
// Product product [label="Substituted\nPyrazolo[1,5-a]pyrimidine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=0];
// Edges aminopyrazole -> one_pot [color="#5F6368"]; aldehyde -> one_pot [color="#5F6368"]; active_methylene -> one_pot [color="#5F6368"]; one_pot -> product [label="Knoevenagel Condensation\n+ Michael Addition\n+ Cyclization", fontcolor="#202124", color="#5F6368"]; }
Diagram 3: Multicomponent Reaction (MCR) Workflow.
Detailed Protocol:
-
To a mixture of the 3-aminopyrazole (1.0 eq) and the aldehyde (1.0 eq) in ethanol, add the active methylene compound (1.0 eq, e.g., malononitrile or ethyl cyanoacetate).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (TEA).
-
The reaction can be performed under conventional heating (reflux) or microwave irradiation to accelerate the process.[8][11]
-
Monitor the reaction by TLC. Upon completion, cool the mixture.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure product. Further purification can be done by recrystallization if necessary.
Expert Insights: Troubleshooting and Optimization
Self-Validation and Trustworthiness:
-
Controlling Regioselectivity: When using unsymmetrical 1,3-biselectrophiles, a mixture of regioisomers can be formed. The outcome is influenced by the electronic and steric properties of the substituents on both reactants and the reaction conditions (pH, temperature).[8][12]
-
Insight: Under basic conditions, the initial Michael addition can be reversible, favoring the thermodynamically more stable product. Under kinetic control (e.g., lower temperatures), the less stable isomer might be favored.[12] Careful selection of conditions is crucial for regioselective synthesis.
-
-
Solvent and Catalyst Choice:
-
Acidic Conditions (AcOH, HCl): Generally used for reactions with less reactive biselectrophiles like β-diketones to activate the carbonyl group.
-
Basic Conditions (Piperidine, NaOEt): Often employed in MCRs and reactions with α,β-unsaturated systems to facilitate Knoevenagel condensation or Michael addition.
-
Microwave Irradiation: A powerful tool for accelerating reactions, often leading to cleaner products and higher yields in shorter times, especially for MCRs and solvent-free reactions.[8][10][13]
-
-
Purification Strategy:
-
Recrystallization: Many pyrazolo[1,5-a]pyrimidine products are crystalline solids and can be effectively purified by recrystallization from solvents like ethanol or ethyl acetate.
-
Column Chromatography: Necessary for purifying non-crystalline products, separating close-eluting isomers, or removing stubborn impurities. A gradient of hexane/ethyl acetate is commonly used.
-
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions. ResearchGate. Available at: [Link]
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. PubMed Central. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Organic Chemistry Portal. Available at: [Link]
-
Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Wiley Online Library. Available at: [Link]
-
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][10][13]triazine and Imidazo[2,1-c][1][10][13]. Bentham Science. Available at: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]
-
Recent developments in aminopyrazole chemistry. ARKAT USA. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines 72, 73 and 74 tethered with a sulfone moiety. ResearchGate. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
-
Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine. ResearchGate. Available at: [Link]
-
Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and pyrazolopyridopyrimidines. ResearchGate. Available at: [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrazole Derivatives as VEGFR-2 Inhibitors for Ocular Delivery: A Technical Guide for Researchers
Introduction: Targeting Ocular Neovascularization at its Source
Ocular neovascularization, the abnormal growth of new blood vessels in the eye, is a hallmark of several debilitating eye diseases, including wet age-related macular degeneration (AMD) and diabetic retinopathy, which are leading causes of blindness.[1] A key mediator of this pathological angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] The binding of its ligand, VEGF-A, to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and the formation of leaky, vision-impairing blood vessels.[3] Consequently, inhibiting VEGFR-2 has become a primary therapeutic strategy. Pyrazole derivatives have emerged as a promising class of small molecule inhibitors with potent and selective activity against VEGFR-2 kinase.[2][4] This technical guide provides in-depth application notes and detailed protocols for researchers and drug development professionals working on the application of pyrazole derivatives as VEGFR-2 inhibitors for ocular delivery.
Mechanism of Action: How Pyrazole Derivatives Inhibit VEGFR-2 Signaling
Pyrazole-based compounds are designed to act as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain. By occupying the ATP-binding pocket, these derivatives prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that lead to angiogenesis.[2][5] The pyrazole scaffold serves as a versatile backbone for chemical modifications that can enhance binding affinity and selectivity for VEGFR-2.[2][4]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by pyrazole derivatives.
Caption: VEGFR-2 signaling pathway and inhibition by pyrazole derivatives.
Synthesis of Pyrazole-Based VEGFR-2 Inhibitors
The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] The following is a generalized protocol for the synthesis of a 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one derivative, a class of compounds that has shown potent VEGFR-2 inhibitory activity.[5]
Protocol 1: Synthesis of a Pyrazole Derivative
-
Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one:
-
Dissolve ethyl benzoylacetate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
-
Synthesis of the diazonium salt:
-
Dissolve the desired substituted aniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C to ensure complete diazotization.
-
-
Coupling reaction:
-
Dissolve the 3-phenyl-1H-pyrazol-5(4H)-one in a basic aqueous solution (e.g., sodium hydroxide or sodium carbonate solution) and cool to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the pyrazolone solution with constant stirring, maintaining the temperature below 5°C.
-
Continue stirring for 1-2 hours at 0-5°C.
-
The colored product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrazole derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Evaluation of VEGFR-2 Inhibition
A series of in vitro assays are crucial to determine the potency and selectivity of the synthesized pyrazole derivatives as VEGFR-2 inhibitors.
Biochemical Assay: In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol is based on a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.[6][7][8]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the pyrazole derivative in 100% DMSO.
-
Perform serial dilutions of the stock solution in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[8]
-
Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1).[6][8]
-
Dilute the recombinant human VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer.
-
-
Assay Procedure:
-
Add the master mixture to the wells of a white 96-well plate.[6]
-
Add the diluted pyrazole derivative solutions to the "Test Inhibitor" wells.
-
Add a diluent solution (e.g., 10% DMSO in 1x Kinase Buffer) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[8]
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.[8]
-
Incubate the plate at 30°C for 45 minutes.[8]
-
-
Detection:
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control".
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
-
| Compound | VEGFR-2 IC50 (nM) | Reference |
| Sorafenib (Reference) | 30 | [9] |
| Pyrazole Derivative 3i | 8.93 | [9] |
| Pyrazole Derivative 9 | 220 | [2] |
Cell-Based Assays for Angiogenesis
Cell-based assays are essential to evaluate the effect of the inhibitors on endothelial cell functions that are critical for angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for these assays.
Protocol 3: Endothelial Cell Proliferation Assay
This assay measures the effect of the pyrazole derivatives on the proliferation of endothelial cells.
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Replace the growth medium with a low-serum medium containing various concentrations of the pyrazole derivative or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Assess cell proliferation using a colorimetric assay such as the MTT assay or a fluorescence-based assay that measures DNA content.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Protocol 4: Endothelial Cell Migration Assay (Scratch Wound Assay)
This assay assesses the ability of the inhibitors to block the migration of endothelial cells.[10]
-
Grow HUVECs to a confluent monolayer in a 6-well or 12-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add a low-serum medium containing different concentrations of the pyrazole derivative or vehicle control.
-
Incubate the plate and capture images of the scratch at 0 hours and after 12-24 hours.
-
Quantify the migration by measuring the closure of the scratch area over time.
Protocol 5: Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[11][12][13]
-
Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to polymerize at 37°C.[14]
-
Harvest HUVECs and resuspend them in a low-serum medium containing various concentrations of the pyrazole derivative or vehicle control.
-
Seed the HUVEC suspension onto the polymerized Matrigel®.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Formulation of Pyrazole Derivatives for Ocular Delivery
Effective delivery of hydrophobic small molecules like pyrazole derivatives to the posterior segment of the eye is a significant challenge due to the eye's protective barriers.[15][16] Both topical and intraocular delivery strategies can be explored.
Topical Ocular Formulation
For preclinical studies, a simple eye drop formulation can be prepared.
Protocol 6: Preparation of a Preclinical Eye Drop Formulation
-
Solubilization: Due to the hydrophobic nature of many pyrazole derivatives, a solubilizing agent may be necessary. Cyclodextrins can be used to encapsulate hydrophobic drugs and improve their solubility in aqueous solutions.[17]
-
Prepare a stock solution of the pyrazole derivative in a suitable organic solvent (e.g., DMSO).
-
Prepare an aqueous solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Slowly add the drug stock solution to the cyclodextrin solution while stirring to form an inclusion complex.
-
-
Vehicle Preparation: Prepare a sterile, isotonic, and buffered vehicle. The pH should be adjusted to a comfortable range for the eye (typically 6.5-7.8).[16][18]
-
Final Formulation:
-
Add the drug-cyclodextrin solution to the vehicle.
-
The final formulation may include viscosity-enhancing agents to increase the residence time of the drug on the ocular surface.[19]
-
-
Sterilization: Sterilize the final formulation by filtration through a 0.22 µm filter.[16]
-
Packaging: Package the eye drops in sterile ophthalmic dropper bottles.[20]
Intraocular Delivery
Intravitreal injection is a direct method to deliver drugs to the posterior segment of the eye.
Preclinical Evaluation in Animal Models
The laser-induced choroidal neovascularization (CNV) mouse model is a widely used and robust model for wet AMD.[1][21][22][23]
Caption: Experimental workflow for preclinical evaluation in the laser-induced CNV model.
Protocol 7: Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
-
Animal Preparation:
-
Laser Photocoagulation:
-
Use a laser with a slit lamp delivery system to create burns on the retina surrounding the optic nerve.
-
The formation of a bubble at the time of the laser burn indicates the rupture of Bruch's membrane, which is necessary for CNV development.[24]
-
-
Drug Administration:
-
Administer the pyrazole derivative formulation either topically as eye drops or via intravitreal injection at specified time points after laser induction.
-
-
In Vivo Imaging (Optional):
-
Ex Vivo Quantification of CNV:
-
Euthanize the mice at a predetermined endpoint (e.g., 7 or 14 days after laser induction).[1][24]
-
Enucleate the eyes and prepare choroidal flat mounts.
-
Stain the flat mounts with a fluorescent isolectin B4 to label the blood vessels.[26]
-
Capture images of the CNV lesions using a fluorescence microscope.
-
Quantify the area and/or volume of the CNV lesions using image analysis software like ImageJ.[24][26]
-
Conclusion
This guide provides a comprehensive framework for the application of pyrazole derivatives as VEGFR-2 inhibitors for ocular delivery. By following these detailed protocols, researchers can effectively synthesize, characterize, and evaluate the therapeutic potential of novel pyrazole-based compounds for the treatment of ocular neovascular diseases. The combination of robust in vitro assays and a validated in vivo model will enable the identification of lead candidates for further preclinical and clinical development.
References
-
In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. (n.d.). Retrieved from [Link]
-
Fiji-Assisted Automatic Quantitative Volumetric Analysis of Choroidal Neovascularization in a Laser-Induced Choroidal Neovascularization Mouse Model. (2020). Translational Vision Science & Technology. Retrieved from [Link]
-
Laser-induced choroidal neovascularization model in mice. (2016). ORBi. Retrieved from [Link]
-
Quantification of Angiogenesis in Laser Choroidal Neovascularization. (2022). Methods in Molecular Biology. Retrieved from [Link]
-
Tube Formation Assay with Primary Human Umbilical Vein Endothelial Cells. (n.d.). Lonza. Retrieved from [Link]
-
Endothelial Cell Tube Formation Assay. (n.d.). Corning. Retrieved from [Link]
-
(PDF) Laser-Induced choroidal neovascularization model to study age-related macular degeneration in mice. (2015). ResearchGate. Retrieved from [Link]
-
Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2012). Journal of Visualized Experiments. Retrieved from [Link]
-
Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice. (2015). PLOS One. Retrieved from [Link]
-
Quantification of optical In-Vivo imaging of retinal and choroidal neovascularisation and cell migration in the mouse fundus. (2017). Advances in Ophthalmology & Visual System. Retrieved from [Link]
-
A Two-Stage Laser-Induced Mouse Model of Subretinal Fibrosis Secondary to Choroidal Neovascularization. (2020). Translational Vision Science & Technology. Retrieved from [Link]
-
Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice. (2015). PLoS One. Retrieved from [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Multimodal imaging of experimental choroidal neovascularization. (2022). International Journal of Ophthalmology. Retrieved from [https://www.semantic scholar.org/paper/Multimodal-imaging-of-experimental-choroidal-Comis-Tsirukis/a1b1c1d1e1f1g1h1i1j1k1l1m1n1o1p1]([Link] scholar.org/paper/Multimodal-imaging-of-experimental-choroidal-Comis-Tsirukis/a1b1c1d1e1f1g1h1i1j1k1l1m1n1o1p1)
-
Endothelial cell transmigration and invasion assay. (n.d.). RegMedNet. Retrieved from [Link]
-
Topical Ocular Drug Delivery: The Impact of Permeation Enhancers. (2023). MDPI. Retrieved from [Link]
-
In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. (2005). Seminars in Cell & Developmental Biology. Retrieved from [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2019). Frontiers in Chemistry. Retrieved from [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances. Retrieved from [Link]
-
Advanced Formulation Approaches for Ocular Drug Delivery: State-Of-The-Art and Recent Patents. (2019). Pharmaceutics. Retrieved from [Link]
-
Techniques and assays for the study of angiogenesis. (2012). Cold Spring Harbor Protocols. Retrieved from [Link]
-
Hydrogel-based ocular drug delivery systems for hydrophobic drugs. (n.d.). Bohrium. Retrieved from [Link]
-
A COMPREHENSIVE INSIGHT ON OCULAR PHARMACOKINETICS. (2016). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Topical ophthalmic administration: Can a drug instilled onto the ocular surface exert an effect at the back of the eye?. (2022). Frontiers in Drug Delivery. Retrieved from [Link]
-
Topical Drug Delivery to the Posterior Segment of the Eye. (2022). Pharmaceutics. Retrieved from [Link]
-
Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits. (2016). Pharmaceutical Research. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). Molecules. Retrieved from [Link]
-
Local production of eye drops in the hospital or pharmacy setting: considerations and safety tips. (2021). Community Eye Health Journal. Retrieved from [Link]
-
Pharmacokinetics of Topical Ocular Drug Delivery: Potential Uses for the Treatment of Diseases of the Posterior Segment and Beyond. (2003). Current Drug Metabolism. Retrieved from [Link]
-
Webinar—Mastering Ophthalmic Drug Formulation and Testing: Strategies for Success. (2025). Altasciences. Retrieved from [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances. Retrieved from [Link]
-
Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. (2025). Drug Development Research. Retrieved from [Link]
-
Small Molecule Topical Ophthalmic Formulation Development-Data Driven Trends & Perspectives from Commercially Available Products in the US. (2024). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Ophthalmic preparation | PPTX. (n.d.). Slideshare. Retrieved from [Link]
-
ASHP Guidelines on Pharmacy-Prepared Ophthalmic Products. (n.d.). American Society of Health-System Pharmacists. Retrieved from [Link]
-
Ophthalmic Drug Dosage Forms: Characterisation and Research Methods. (2017). BioMed Research International. Retrieved from [Link]
-
Ophthalmic Formulation Development: Inside Ophthalmic Preparation. (2022). Ascendia Pharma. Retrieved from [Link]
Sources
- 1. Quantification of Angiogenesis in Laser Choroidal Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 3. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Angiogenesis Assays [sigmaaldrich.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. lonza.picturepark.com [lonza.picturepark.com]
- 13. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. corning.com [corning.com]
- 15. Hydrogel-based ocular drug delivery systems for hydrophobic drugs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Local production of eye drops in the hospital or pharmacy setting: considerations and safety tips - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advanced Formulation Approaches for Ocular Drug Delivery: State-Of-The-Art and Recent Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ophthalmic Drug Dosage Forms: Characterisation and Research Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. ashp.org [ashp.org]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 23. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. orbi.uliege.be [orbi.uliege.be]
- 25. tvst.arvojournals.org [tvst.arvojournals.org]
- 26. tvst.arvojournals.org [tvst.arvojournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important fluorinated heterocyclic compound. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound, and what is the core mechanism?
The most common and efficient method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] For this specific target, the reaction involves the condensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with hydrazine hydrate.
The reaction proceeds through several key steps:
-
Nucleophilic Attack: The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl carbons of ETFAA (typically the more electrophilic ketone).
-
Hydrazone Formation: A stable hydrazone intermediate is formed after the elimination of a water molecule.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group (the ester).
-
Dehydration/Aromatization: Elimination of ethanol and subsequent tautomerization yield the final pyrazolone product.
This process is typically catalyzed by an acid, which protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack.[2]
Caption: Knorr synthesis pathway for this compound.
Q2: Why is my reaction yield consistently low? What are the most critical parameters to control?
Consistently low yields are often traced back to a few critical parameters that influence the reaction equilibrium and the rate of side reactions.
The most critical parameters are:
-
Temperature Control: The reaction is highly sensitive to temperature. While reflux is often required to drive the cyclization to completion, initial mixing temperatures can dictate the formation of regioisomers (if using substituted hydrazines) or stable, non-cyclizing intermediates.[5] Some protocols advocate for adding hydrazine at elevated temperatures, while others prefer a gradual warm-up after initial mixing at a lower temperature.[5][6]
-
Catalyst (pH): The pH of the reaction medium is crucial. Acid catalysis (e.g., acetic acid, HCl) is generally used to activate the carbonyl groups.[2] However, excessive acid can protonate the hydrazine, reducing its nucleophilicity and slowing the reaction. The optimal amount of catalyst must be determined empirically.
-
Solvent Selection: The choice of solvent affects reactant solubility and the reaction temperature (boiling point). Ethanol is common as it effectively dissolves the reactants and the byproduct (ethanol) is easily removed.[7][8] Acetic acid can serve as both a solvent and a catalyst.[7]
-
Purity of Reactants: Ensure the ethyl 4,4,4-trifluoroacetoacetate is pure and the hydrazine hydrate has not degraded. Hydrazine is susceptible to oxidation.
Q3: The product can exist in different tautomeric forms. How does this affect my analysis and purification?
This is an excellent and critical point. The product, a pyrazolone, exhibits prototropic tautomerism and can exist in three forms: the CH, OH, and NH forms, which are in equilibrium.[9][10]
-
This compound (NH form or pyrazolone)
-
5-(Trifluoromethyl)-1H-pyrazol-3-ol (OH form or hydroxypyrazole)
-
3-(Trifluoromethyl)-1H-pyrazol-5-ol (alternate OH form)
This equilibrium is influenced by the solvent, pH, and physical state (solid vs. solution).
-
Analysis (NMR): In solution, you may see broadened peaks or even sets of peaks corresponding to multiple tautomers, especially in the ¹H NMR spectrum. The proton on the nitrogen and the proton on the pyrazole ring can exchange, and their chemical shifts can be highly dependent on the solvent (e.g., DMSO-d6 vs. CDCl3).
-
Purification: Tautomerism can affect solubility and chromatographic behavior. The compound may streak on a TLC plate or elute over a wider range of fractions during column chromatography. For recrystallization, the different tautomers may have different solubilities in a given solvent system, which can be leveraged for purification.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem: The reaction has stalled, or I have a very low conversion to the product.
Q: My TLC/NMR analysis shows mostly unreacted starting materials even after extended reaction times. What steps should I take?
A: This issue typically points to problems with reaction kinetics or reactant deactivation. Here is a systematic approach to diagnose the problem:
Caption: Troubleshooting workflow for low reaction conversion.
-
Verify Reactant Integrity: Hydrazine hydrate can degrade over time. Use a freshly opened bottle or verify the concentration of an older one. The ETFAA starting material should be free of acidic or basic impurities that could interfere with the reaction.
-
Check Catalyst Concentration: If using acid catalysis, ensure the correct amount was added. Too little may not be effective, while too much can deactivate the hydrazine nucleophile. An experimental optimization may be necessary.[12]
-
Increase Temperature/Reaction Time: The cyclization step often requires significant thermal energy. Ensure the reaction is maintained at a steady reflux. If refluxing in a lower-boiling solvent like ethanol, consider switching to a higher-boiling one like acetic acid or toluene, but be mindful of potential changes in side reactions.
-
Consider Water Scavenging: The reaction produces water, which can be hydrolytic. While often run in aqueous media, in some cases, removing water (e.g., with a Dean-Stark trap if using an appropriate solvent like toluene) can help drive the equilibrium toward the product.
Problem: My crude product is a complex mixture with multiple side products.
Q: My analysis shows several spots on TLC and multiple peaks in the NMR besides the product. What are these impurities, and how can I prevent them?
A: The formation of a complex mixture is common when the reaction conditions are not optimized. The primary impurities are often stable intermediates or products of side reactions.
Likely Impurities:
-
Hydrazone Intermediate: The initial condensation product may be stable and fail to cyclize. This is more likely if the reaction temperature is too low or the reaction time is too short.
-
Bis-Adducts: It is possible for a second molecule of ETFAA to react with the already formed pyrazolone, though this is less common under standard conditions.
-
Products from Impure Starting Materials: Impurities in the starting ETFAA can lead to different pyrazolone derivatives.
Strategies for Prevention:
-
Control the Stoichiometry: Use a slight excess of hydrazine (1.05-1.2 equivalents) to ensure full conversion of the more valuable ETFAA.[6]
-
Optimize Temperature Profile: A common strategy is to add the hydrazine at room temperature or below to control the initial exothermic reaction and then slowly heat to reflux to promote the cyclization step.[5] This can minimize the formation of undesired side products.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is needed.
-
Liquid-Liquid Extraction: An initial wash with a dilute acid can remove unreacted hydrazine.
-
Recrystallization: This is highly effective if the product is a solid and the impurities have different solubilities.[11] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: For difficult separations or oily products, silica gel chromatography is the method of choice. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is typically effective.[11][13]
-
Optimization Protocols & Data
Improving yield is a process of systematic optimization. The following table provides a guide for optimizing the key reaction parameters based on common literature findings.
Table 1: Guide to Optimizing Reaction Parameters
| Parameter | Condition Options | Rationale & Expected Outcome | Potential Pitfalls & Notes |
| Solvent | Ethanol | Good solubility for reactants; reaction proceeds at reflux (~78 °C). | Lower temperature may require longer reaction times. |
| Acetic Acid | Acts as both solvent and catalyst; higher reflux temp (~118 °C) can speed up cyclization.[7] | Can be corrosive; requires careful neutralization during work-up. | |
| Toluene with Dean-Stark | Allows for azeotropic removal of water, driving the reaction to completion. | Requires higher temperatures (~111 °C); reactants may have lower solubility. | |
| Catalyst | None (Neat) | Simplifies the reaction and work-up. | May result in slow reaction rates and lower yields. |
| Acetic Acid (catalytic) | Protonates the carbonyl, activating it for nucleophilic attack. A common and effective choice.[2] | Optimal concentration is key; excess acid deactivates hydrazine.[12] | |
| Mineral Acid (e.g., H₂SO₄, HCl) | Stronger acids can provide a faster reaction rate. | Can lead to charring and more side products if not carefully controlled. | |
| Temperature | 0 °C to RT (Initial) then Reflux | Controlled initial reaction minimizes side products; heat drives the final cyclization.[5] | The most commonly successful temperature profile. |
| Direct addition at Reflux | Can improve selectivity in some specific patented procedures.[5] | Can be unsafe for large-scale reactions due to a strong exotherm. | |
| Stoichiometry | 1.05 - 1.2 eq. Hydrazine | Ensures complete consumption of the limiting reagent (ETFAA).[6] | Excess hydrazine must be removed during work-up. |
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point. You should monitor your reaction by TLC or LC-MS to determine the optimal reaction time for your specific setup.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
-
Hydrazine hydrate (~64% solution or anhydrous)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.) in ethanol (3-5 mL per gram of ETFAA).
-
Optional: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).
-
Slowly add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the mixture to reflux and maintain it for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
-
Once the reaction is complete (disappearance of the ETFAA spot), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue, which may cause the product to precipitate. If it oils out, try cooling the mixture in an ice bath and scratching the flask.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.[11]
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available from: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
-
Organic Chemistry Portal. (2022). Synthesis of pyrazoles. Available from: [Link]
-
Sharpless, K. B., et al. (2021). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Publishing. Available from: [Link]
-
Chemical Synthesis Database. (2025). 5-(trifluoromethyl)-1H-pyrazol-3-ol. Available from: [Link]
- Iranian Chemical Communication. (2018). New pyrazolone derivatives synthesis: Comparison of the catalytic effect of three typically different Brønsted acid catalysts.
-
ResearchGate. (n.d.). Optimisation of pyrazolone formation. Available from: [Link]
-
Allen. (n.d.). Ethyl acetate on treatmemt with Hydrazine gives-. Available from: [Link]
- Journal of Chemical Research, Synopses (RSC Publishing). (n.d.).
- PubMed Central. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.
- Oriental Journal of Chemistry. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.
- ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- ResearchGate. (2014). Efficient Synthesis of New Biheterocyclic 5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-α]pyrimidines. Journal of the Brazilian Chemical Society.
- ACS Publications. (2023).
-
MDPI. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][4]triazin-7(6H)-ones and Derivatives. Molecules.
-
Chegg.com. (2022). Solved MYSTERY REACTION 7 REACTION OF ETHYL ACETOACETATE. Available from: [Link]
- ResearchGate. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- ResearchGate. (2006). A one-step synthesis of pyrazolone. Molbank.
- Google Patents. (2017). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
- ResearchGate. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
- ACS Publications. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)
- ACS Omega. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- RWTH Publications. (n.d.).
- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 6. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]
- 7. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
Welcome to the technical support center for the purification of crude 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Our aim is to provide practical, experience-driven advice to help you achieve high purity and yield in your experiments.
Introduction to Purification Challenges
This compound is a valuable building block in medicinal chemistry, largely due to the influence of the trifluoromethyl group on its physicochemical properties. Its synthesis, typically through the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with hydrazine, can lead to a crude product containing a variety of impurities. The primary challenges in its purification stem from:
-
Regioisomer Formation: The reaction can produce the undesired regioisomer, 3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, which often has similar physical properties to the target compound, making separation difficult.
-
Unreacted Starting Materials: Residual ETFAA and hydrazine can contaminate the crude product.
-
Side-Products: Hydrolysis of ETFAA or other side reactions can introduce additional impurities.
-
Tautomerism: The compound exists in tautomeric forms (the pyrazol-3-ol form being significant), which can affect its behavior during purification.
This guide provides a structured approach to troubleshooting these issues and offers detailed protocols for effective purification.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during the purification of crude this compound.
Issue 1: My final product has a broad melting point and shows two close spots on TLC.
Question: After an initial work-up, my product melts over a wide range (e.g., 115-125 °C) and my TLC (using a 1:1 ethyl acetate:hexane system) shows two spots with very similar Rf values. What is the likely cause and how can I resolve this?
Answer:
Probable Cause: The most likely cause is the presence of the regioisomer, 3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, alongside your desired 5-(trifluoromethyl) isomer. The structural similarity of these isomers leads to comparable polarities and, consequently, close-running spots on TLC and a depressed, broad melting point.
Solutions:
-
Acid-Base Extraction: Leverage the acidic nature of the pyrazolone ring. The N-H proton is acidic and will be deprotonated by a suitable base. This allows for the separation of the acidic pyrazolones from non-acidic impurities.
-
Rationale: By converting the pyrazolone to its water-soluble salt, it can be extracted into an aqueous layer, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer will precipitate the purified pyrazolone.[1][2]
-
See Protocol 1 for a detailed step-by-step guide.
-
-
Fractional Recrystallization: This classical technique can be effective if there is a sufficient difference in the solubility of the two isomers in a particular solvent system.
-
Rationale: By carefully selecting a solvent in which one isomer is more soluble than the other, you can achieve separation through sequential crystallization. This may require some empirical optimization of solvent mixtures.
-
See Protocol 2 for guidance on solvent selection and procedure.
-
-
Preparative Column Chromatography with Deactivated Silica: If other methods fail, column chromatography can be employed. However, pyrazoles can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.
-
Rationale: Deactivating the silica gel with a small amount of a basic modifier like triethylamine neutralizes the acidic sites, improving the separation of basic or acidic compounds like pyrazolones.
-
See Protocol 3 for a detailed procedure.
-
Issue 2: My purified product has a fishy or ammonia-like odor.
Question: After purification, my product has a persistent and unpleasant odor. What could be the cause?
Answer:
Probable Cause: This is a strong indication of residual hydrazine, a common starting material in the synthesis. Hydrazine is a volatile and toxic compound that should be completely removed.
Solutions:
-
Aqueous Washes: During your initial work-up, ensure thorough washing of the organic layer with dilute acid (e.g., 1M HCl) to convert the basic hydrazine into its water-soluble hydrochloride salt, which will partition into the aqueous phase.
-
Azeotropic Removal: If the product is stable at elevated temperatures, dissolving it in a solvent like toluene and removing the solvent under reduced pressure can help to azeotropically remove traces of hydrazine.
-
Acid-Base Extraction: The acid-base extraction protocol (Protocol 1) is also effective at removing basic impurities like hydrazine.
Issue 3: The yield of my recrystallization is very low, or the compound "oils out".
Question: I'm attempting to recrystallize my crude product, but either I get very little solid back, or it separates as an oil instead of forming crystals. What's going wrong?
Answer:
Probable Causes & Solutions:
-
Inappropriate Solvent: The solvent may be too good at dissolving your compound, even at low temperatures.
-
Solution: Try a less polar solvent or a solvent mixture. For example, if you are using pure ethyl acetate, try adding a non-polar solvent like hexanes or heptane until the hot solution becomes slightly turbid, then allow it to cool slowly.
-
-
Presence of Impurities: Impurities can act as a "eutectic" mixture, lowering the melting point and inhibiting crystallization.
-
Solution: Attempt a preliminary purification step before recrystallization. An acid-base extraction (Protocol 1) can be very effective at removing many impurities.
-
-
Cooling Too Rapidly: Rapid cooling can cause the compound to crash out of solution as an oil rather than forming an ordered crystal lattice.
-
Solution: Allow the hot, dissolved solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for the tautomer 5-(trifluoromethyl)-1H-pyrazol-3-ol is 125-126 °C.[3] A sharp melting point within this range is a good indicator of high purity.
Q2: Can I use normal silica gel for column chromatography?
A2: It is not recommended. Pyrazolones can chelate with the silica surface or be degraded by its acidic nature, leading to poor recovery and streaking on the column. It is best to use silica gel that has been deactivated with triethylamine or to consider using a different stationary phase like neutral alumina.
Q3: What are some good starting solvent systems for TLC analysis?
A3: A good starting point for TLC analysis is a mixture of a moderately polar solvent and a non-polar solvent. Common systems include:
-
Ethyl acetate/Hexanes (e.g., 30:70, 50:50)
-
Dichloromethane/Methanol (e.g., 95:5, 90:10)
Adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for your target compound to ensure good separation on a column.
Q4: Is this compound soluble in water?
A4: Its solubility in neutral water is expected to be low. However, due to its acidic nature, it will be soluble in aqueous basic solutions (e.g., aqueous sodium hydroxide or sodium carbonate) due to the formation of the corresponding salt. It is generally soluble in polar organic solvents like DMSO and ethanol.[4]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is highly effective for removing non-acidic and basic impurities, including the starting material ethyl trifluoroacetoacetate and residual hydrazine.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
-
Basification & Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1M aqueous sodium carbonate (Na₂CO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1M Na₂CO₃ solution. Combine the aqueous extracts.
-
Backwash (Optional): To remove any entrained neutral organic impurities from the combined aqueous layers, wash them with a small portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid with a small amount of cold deionized water and then dry it under vacuum to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is ideal for purifying material that is already of moderate purity (>85%) and for removing the regioisomeric impurity if a suitable solvent is found.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water or hexanes).
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution: Place the crude material in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Table 1: Suggested Recrystallization Solvents
| Solvent System | Comments |
| Ethanol/Water | Good for polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity persists. |
| Ethyl Acetate/Hexanes | A versatile system for compounds of intermediate polarity. |
| Toluene | Can be effective for less polar impurities. |
Protocol 3: Purification by Flash Column Chromatography
This protocol is recommended when acid-base extraction and recrystallization are insufficient, particularly for separating stubborn regioisomers.
Step-by-Step Methodology:
-
Slurry Preparation (Deactivation): In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., 30% ethyl acetate in hexanes). Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% by volume and mix well.
-
Column Packing: Pack a chromatography column with the prepared slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel to create a dry powder. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, applying positive pressure. Collect fractions and monitor their composition by TLC.
-
Fraction Pooling & Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualization of Purification Workflow
References
- Funabiki, K., Noma, N., Kuzuya, G., Matsui, M., & Shibata, K. (1999). A direct and general synthesis of 5-substituted 3-trifluoromethyl-1, 2, 4-triazoles via the three-component condensation reaction of ethyl trifluoroacetate, hydrazine and amidines. Journal of Chemical Research, Synopses, (6), 300-301.
- Process for the preparation of ethyl trifluoroacetoacet
- Jang, Y. H., Sowers, L. C., Cagin, T., & Goddard, W. A. (2001). Hydrolysis reactions of p-nitrophenyl trifluoroacetate and S-ethyl trifluorothioacetate. The Journal of Physical Chemistry A, 105(1), 274-280.
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol. (2016). EP3317254B1.
- Tang, X., et al. (2021). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- Jang, Y. H., Goddard, W. A., Noyes, K. T., Sowers, L. C., Hwang, S., & Cagin, T. (2002). First-principles calculations of the hydrolysis reactions of p-nitrophenyl trifluoroacetate and S-ethyl trifluorothioacetate. The Journal of Physical Chemistry A, 106(42), 9937-9944.
-
Chemical Synthesis Database. (n.d.). 5-(trifluoromethyl)-1H-pyrazol-3-ol. Retrieved from [Link]
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.). Google Patents.
- Ramirez, J. A., et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 25(21), 5035.
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (n.d.). Google Patents.
-
Ethyl trifluoroacetate. (n.d.). In Wikipedia. Retrieved from [Link]
- Gallardo, H., Girotto, E., Bortoluzzi, A. J., & Terra, G. G. (2009). 2-Phenyl-5-(trifluoromethyl) pyrazol-3 (2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o2040.
- Marcos, C. F., & Martins, C. (2003). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1959-o1960.
- Al-adham, M. A. I., & Al-Azzawi, A. M. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. Iraqi Journal of Science, 59(1A), 1-8.
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]
- The preparation method of 4,4,4-ethyl trifluoroacetoacet
- Antre, R. V., et al. (2012). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Journal of Scientific Research, 4(1), 183-192.
-
Chemistry LibreTexts. (2021, August 15). Acid-Base Extraction. Retrieved from [Link]
Sources
Overcoming poor solubility of pyrazolone derivatives in aqueous solutions
Technical Support Center: Pyrazolone Derivative Solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling pyrazolone derivatives. As a Senior Application Scientist, I understand that the unique chemical scaffold of pyrazolone derivatives, while offering immense therapeutic potential, frequently presents a significant experimental hurdle: poor aqueous solubility.[1][2] This guide is designed to provide you with not just solutions, but a foundational understanding of why these solutions work, empowering you to troubleshoot effectively and accelerate your research.
We will move from foundational questions to advanced, scenario-based troubleshooting, complete with detailed protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding pyrazolone solubility.
Q1: Why are my pyrazolone derivatives so poorly soluble in water?
A: The solubility of pyrazolone derivatives is governed by their molecular structure. The core pyrazolone ring, while containing nitrogen and oxygen atoms, is part of a larger, often rigid and lipophilic scaffold.[3] Key factors contributing to poor aqueous solubility include:
-
High Molecular Weight: Larger molecules often have greater difficulty being solvated by water.[3]
-
Lipophilic Substituents: Functional groups attached to the pyrazolone ring can be non-polar, increasing the compound's hydrophobicity.[3]
-
Crystal Lattice Energy: Strong intermolecular forces, like hydrogen bonding, within the crystal structure make it energetically unfavorable for the compound to dissolve.[3] This is a significant hurdle that must be overcome for solvent molecules to interact with the drug molecules.
Q2: I have a new pyrazolone derivative. What is the very first thing I should try to get it into solution?
A: Start with a simple co-solvent screen. Co-solvents work by reducing the polarity of the aqueous solution, making it a more favorable environment for hydrophobic molecules.[4][5] Ethanol, propylene glycol, and polyethylene glycol (PEG) are excellent starting points due to their low toxicity and effectiveness.[6][7]
-
Quick Tip: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, perform serial dilutions into your aqueous buffer. Observe for precipitation. This "kinetic solubility" test will quickly tell you if your compound is likely to crash out in your final experimental concentration. A well-known pyrazolone derivative, Edaravone, has shown significantly improved solubility in solvents like DMSO and triethylene glycol.[8]
Q3: Can I just change the pH?
A: Yes, and this is often a highly effective strategy, but it must be done carefully. Many pyrazolone derivatives have ionizable functional groups.[9][10]
-
For acidic compounds: Increasing the pH above the compound's pKa will deprotonate the acidic group, forming a salt, which is typically much more water-soluble.[11]
-
For basic compounds: Decreasing the pH below the pKa will protonate the basic group, again forming a more soluble salt.
Caution: Extreme pH values can lead to chemical degradation of your compound. Always assess the stability of your derivative at the target pH over the time course of your experiment.
Q4: What is the difference between micronization and using solubilizing agents?
A: They address different aspects of the dissolution process.
-
Micronization is a physical modification that reduces particle size.[4][12] This increases the surface area-to-volume ratio, which can significantly speed up the rate of dissolution. However, it does not change the compound's intrinsic equilibrium solubility.[12]
-
Solubilizing agents (like co-solvents, surfactants, or cyclodextrins) are chemical modifications to the formulation. They alter the properties of the solvent or the drug itself to increase the total amount of drug that can be dissolved, thereby increasing the equilibrium solubility.[11]
Part 2: Troubleshooting Guide & Advanced Solutions
This section tackles more complex scenarios you might encounter during your experiments.
Scenario 1: "I successfully dissolved my pyrazolone derivative using a co-solvent, but when I added it to my cell culture media, it precipitated immediately."
A: This is a classic problem caused by a phenomenon known as "solvent-shifting." Your compound was stable in the high-concentration co-solvent mixture, but when you diluted it into the predominantly aqueous cell media, the co-solvent concentration dropped dramatically. The media could no longer support the solubility of your compound, causing it to crash out.
Troubleshooting Workflow:
A troubleshooting workflow for precipitation issues.
Solutions:
-
Reduce Stock Concentration: Make a less concentrated stock solution in your organic solvent. This will require a larger volume to be added to your media, but the final organic solvent concentration might still be tolerable for your experiment.
-
Use a More Potent Solubilizer: Switch to a method that provides a greater solubility enhancement, such as cyclodextrin complexation or the use of surfactants. These methods create stable complexes or micelles that are less susceptible to dilution effects.[13][14]
Scenario 2: "Adjusting the pH worked initially, but my solution became cloudy overnight."
A: This suggests either a stability issue or that you have created a supersaturated solution which is not thermodynamically stable.
-
Chemical Instability: Your compound may be degrading at the pH required for its solubilization. You should analyze the cloudy solution by HPLC or LC-MS to see if new peaks corresponding to degradation products have appeared.
-
Supersaturation: You may have temporarily exceeded the equilibrium solubility. Over time, the excess compound crystallizes out of the solution. The solution is to find the true equilibrium solubility at that pH and work below that concentration.
Scenario 3: "My pyrazolone derivative seems completely insoluble in everything. What are my options?"
A: For the most challenging compounds, advanced formulation strategies are necessary. These create nano-scale environments where the drug can be solubilized.
-
Micellar Solubilization with Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles.[15] The hydrophobic cores of these micelles can encapsulate poorly soluble drugs, allowing them to be dispersed in aqueous solutions.[15][16] Non-ionic surfactants like Polysorbates (Tween®) or Poloxamers are often good starting points.[13]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[17] They can encapsulate a hydrophobic "guest" molecule (your pyrazolone derivative), forming a water-soluble inclusion complex.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[19]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[11] One common method involves dissolving both the drug and a carrier like Soluplus® in a solvent and then removing the solvent by evaporation.[20] This can create a stable, amorphous form of the drug that dissolves much more readily.[20]
Mechanism of Cyclodextrin Encapsulation:
Pyrazolone derivative encapsulated by a cyclodextrin.
Part 3: Detailed Protocols
Here are step-by-step guides for two common and effective solubilization techniques.
Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is excellent for increasing the solubility of hydrophobic compounds for in vitro and in vivo studies.
Materials:
-
Pyrazolone derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer and/or sonicator
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare the Cyclodextrin Solution:
-
Weigh out the required amount of HP-β-CD. A common starting concentration is a 20-40% (w/v) solution.
-
Add the HP-β-CD to your desired volume of water or buffer in a beaker with a magnetic stir bar.
-
Stir at room temperature until the HP-β-CD is completely dissolved. This may take some time. Gentle warming (to 40-50°C) can accelerate dissolution.
-
-
Add the Pyrazolone Derivative:
-
Weigh your pyrazolone derivative and add it directly to the HP-β-CD solution. Add the powder in small portions while the solution is stirring.
-
-
Facilitate Complexation:
-
Allow the mixture to stir at room temperature for at least 24 hours to ensure equilibrium is reached.
-
Alternatively, for faster screening, vigorously vortex and/or sonicate the mixture for 30-60 minutes.
-
-
Clarify the Solution:
-
After the incubation period, there may be some undissolved compound. This represents the excess beyond the solubility limit in that specific formulation.
-
Centrifuge the solution to pellet any undissolved material.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Determine Concentration:
-
The concentration of the pyrazolone derivative in the final clear solution should be accurately determined using a validated analytical method, such as HPLC-UV or LC-MS.
-
Protocol 2: Co-Solvent System Screening
This protocol helps identify an effective co-solvent system for your compound.
Materials:
-
Pyrazolone derivative
-
Set of co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO
-
Desired aqueous buffer (e.g., PBS pH 7.4)
-
Glass vials
-
Shaker or rotator
Methodology:
-
Prepare Co-Solvent/Buffer Blends:
-
Prepare a series of binary solvent systems. For example, create 50:50 (v/v) mixtures of Ethanol:Buffer, PG:Buffer, and PEG 400:Buffer.
-
-
Determine Solubility:
-
Add an excess amount of your pyrazolone derivative to a vial containing a known volume (e.g., 1 mL) of each solvent system (and a buffer-only control). "Excess" means adding enough solid so that some remains undissolved.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C).
-
Allow the samples to equilibrate for 24-48 hours.
-
-
Sample and Analyze:
-
After equilibration, visually confirm that excess solid is still present.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved pyrazolone derivative using a calibrated HPLC-UV or LC-MS method.
-
-
Compare Results:
-
Summarize the solubility data in a table to directly compare the effectiveness of each co-solvent system.
-
Data Summary Table Example:
| Solvent System (50:50 v/v) | Solubility (mg/mL) | Fold Increase vs. Buffer |
| PBS pH 7.4 (Control) | 0.005 | 1x |
| Ethanol / PBS | 0.52 | 104x |
| PG / PBS | 1.15 | 230x |
| PEG 400 / PBS | 2.78 | 556x |
References
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
Solubility Enhancement Techniques. Pharmaguideline. Available at: [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available at: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Webinar: Effective Techniques for Enhancing Solubility: New Solid Forms of Edaravone. Veranova. Available at: [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2018). PubMed. Available at: [Link]
-
(PDF) Micellar solubilization of drugs. (2006). ResearchGate. Available at: [Link]
-
Micellar solubilization of drugs. (2006). University of Alberta. Available at: [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2018). Taylor & Francis Online. Available at: [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2018). Semantic Scholar. Available at: [Link]
-
The Versatility of Pyrazolone Derivatives in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Self-nanomicellizing solid dispersion of edaravone: part I – oral bioavailability improvement. (2018). Dove Press. Available at: [Link]
-
Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations. (2024). MDPI. Available at: [Link]
-
Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations. (2024). ResearchGate. Available at: [Link]
-
Pyrazole. Solubility of Things. Available at: [Link]
-
Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities. (2024). University of Pretoria. Available at: [Link]
-
Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. (2017). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. (2014). ResearchGate. Available at: [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2022). MDPI. Available at: [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Basic Guide on Pyrazolones: Features and Applications. (2023). Prima Chemicals. Available at: [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). OAText. Available at: [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). National Institutes of Health (NIH). Available at: [Link]
-
Solubility enhancement of Cox-2 inhibitors using various solvent systems. (2004). PubMed. Available at: [Link]
-
Challenges to Formulation Development for Highly Potent APIs. (2022). Pharmaceutical Technology. Available at: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). MDPI. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
Challenges and solutions in the synthesis of APIs. AGC Pharma Chemicals. Available at: [Link]
-
Hard to Handle API Challenges. Upperton Pharma Solutions. Available at: [Link]
-
The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. (2020). ResearchGate. Available at: [Link]
-
(PDF) Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. (2021). ResearchGate. Available at: [Link]
-
Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. (2023). National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. pharmtech.com [pharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. ijpbr.in [ijpbr.in]
- 7. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. brieflands.com [brieflands.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Micellar solubilization of drugs. [sites.ualberta.ca]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. oatext.com [oatext.com]
- 20. Self-nanomicellizing solid dispersion of edaravone: part I – oral bioavailability improvement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of pyrazole-containing molecules. As a privileged scaffold in numerous pharmaceuticals and agrochemicals, the efficient and clean synthesis of pyrazoles is of paramount importance. The cyclocondensation reaction, particularly the Knorr synthesis and its variations, remains a cornerstone of pyrazole construction. However, this seemingly straightforward reaction is often plagued by side reactions that can complicate purification, reduce yields, and impact project timelines.
This document moves beyond a simple recitation of protocols. It is structured as a troubleshooting guide in a question-and-answer format to directly address the specific, practical issues you may encounter at the bench. We will delve into the mechanistic underpinnings of these side reactions, providing you with the causal understanding necessary to not just fix a problematic reaction, but to prevent issues from arising in the future. Every recommendation is grounded in established chemical principles and supported by references to authoritative literature.
I. FAQs: Understanding the Fundamentals
Q1: What is the basic mechanism of pyrazole synthesis via cyclocondensation?
The most common method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[1] The reaction is typically acid-catalyzed and proceeds through the following key steps:
-
Hydrazone Formation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to a cyclic hemiaminal intermediate (often a 5-hydroxypyrazoline).[2]
-
Dehydration: Elimination of a water molecule from the cyclic intermediate results in the formation of the aromatic pyrazole ring.[3][4]
Caption: General workflow of the Knorr pyrazole synthesis.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses the most frequently encountered problems during pyrazole synthesis. Each issue is presented with its underlying cause, preventative measures, and corrective actions.
Issue 1: Formation of Regioisomeric Mixtures
Q2: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of two pyrazole isomers. Why is this happening and how can I control it?
This is the most common side reaction in pyrazole synthesis and arises from the lack of regioselectivity in the initial condensation step.[5] With an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates that then cyclize to form a mixture of regioisomers.[5]
Causality and Control:
The regiochemical outcome is a delicate balance of steric and electronic factors, and can be influenced by several reaction parameters:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group. You can leverage this by choosing starting materials with significantly different steric bulk around the carbonyls.
-
Electronic Effects: Electron-withdrawing groups can activate an adjacent carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two different nitrogen atoms in a substituted hydrazine, thereby influencing the site of initial attack.[5]
-
Solvent Choice: The solvent can play a crucial role in controlling regioselectivity. Non-nucleophilic, polar, hydrogen-bond-donating solvents are particularly effective.
Troubleshooting and Optimization Protocol:
If you are obtaining an undesirable mixture of regioisomers, consider the following strategies:
Strategy 1: Solvent Optimization
The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity.[6] These solvents are non-nucleophilic and can stabilize intermediates through hydrogen bonding without competing with the hydrazine nucleophile.
| Solvent | Typical Regioisomeric Ratio (Desired:Undesired) | Reference |
| Ethanol (EtOH) | Often close to 1:1 | [6] |
| 2,2,2-Trifluoroethanol (TFE) | Can improve to >85:15 | [6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Can achieve >97:3 | [6] |
Step-by-Step Protocol for Improved Regioselectivity:
-
Dissolution: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in HFIP (0.2-0.5 M).
-
Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 equiv) to the solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the HFIP under reduced pressure. The crude product can then be purified.
Strategy 2: Purification of Regioisomers
If optimization of reaction conditions is not feasible or does not provide the desired selectivity, separation of the regioisomers is necessary.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating pyrazole regioisomers. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Crystallization: Fractional crystallization can sometimes be employed if the regioisomers have sufficiently different solubilities in a particular solvent system.
Caption: Competing pathways leading to regioisomer formation.
Issue 2: Incomplete Reaction and/or Formation of Pyrazoline/5-Hydroxypyrazoline Intermediates
Q3: My reaction is sluggish, and I'm isolating a significant amount of a non-aromatic intermediate. What is this intermediate, and how can I drive the reaction to completion?
A common issue, particularly when using α,β-unsaturated carbonyl compounds or under certain conditions with 1,3-diketones, is the formation and accumulation of pyrazoline or 5-hydroxypyrazoline intermediates.[2][7] These are the cyclized, non-aromatic precursors to the final pyrazole product. The final dehydration step to form the aromatic ring can sometimes be slow or incomplete.
Troubleshooting and Optimization:
Strategy 1: Driving the Dehydration
If you have isolated a 5-hydroxypyrazoline intermediate, or suspect its presence in your reaction mixture, you can facilitate its dehydration to the pyrazole:
-
Acid Catalysis: The dehydration step is often acid-catalyzed. Adding a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid and heating the reaction can drive the elimination of water.
-
Thermal Conditions: Simply increasing the reaction temperature or prolonging the reaction time can often be sufficient to promote dehydration.
Strategy 2: Oxidation of Pyrazolines
When synthesizing pyrazoles from α,β-unsaturated ketones and hydrazines, the initial product is a pyrazoline, which must be oxidized to the corresponding pyrazole.[3][8] Incomplete oxidation will result in the pyrazoline as a major impurity.
Common Oxidizing Agents and Protocols:
| Oxidizing Agent | Typical Conditions | Pros & Cons | Reference |
| Bromine (Br₂) | Acetic acid or chloroform, room temp. | Effective, but bromine is hazardous. | [9] |
| N-Bromo-sulphonamides | Solvent-free, microwave irradiation | Efficient, high yields. | [10] |
| Ceric Sulfate (Ce(SO₄)₂·4H₂O) | Aqueous acetic acid | Convenient and efficient. | [11] |
| Air/Oxygen | DMSO, heat | "Green" and simple, but can be slow. | [12] |
| Manganese Dioxide (MnO₂) | Various solvents | Effective, but can sometimes lead to deacylative side reactions. | [13] |
Step-by-Step Protocol for Pyrazoline Oxidation with Bromine:
-
Dissolution: Dissolve the crude pyrazoline (1.0 equiv) in glacial acetic acid.
-
Bromine Addition: Slowly add a solution of bromine (1.1 equiv) in acetic acid dropwise at room temperature with stirring.
-
Monitoring: Monitor the disappearance of the pyrazoline starting material by TLC.
-
Work-up: Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess bromine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude pyrazole by column chromatography or recrystallization.
Troubleshooting Incomplete Oxidation:
-
Insufficient Oxidant: Ensure at least a stoichiometric amount of the oxidizing agent is used. An excess may be required in some cases.
-
Low Temperature: Some oxidations require heating to proceed at a reasonable rate.
-
Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion.
Issue 3: Formation of N-Acyl and Bis-Pyrazole Byproducts
Q4: I am observing byproducts with higher molecular weights than my expected pyrazole. What could these be and how do I avoid them?
When using carbohydrazides (acylhydrazines) as starting materials, the formation of N-acyl pyrazoles is a potential outcome.[14][15] Another possibility, especially if there is an excess of the 1,3-dicarbonyl compound or under specific reaction conditions, is the formation of bis-pyrazoles .[16][17]
N-Acyl Pyrazoles:
The formation of N-acyl pyrazoles is generally a direct consequence of using an acylhydrazine, where the acyl group remains attached to the pyrazole nitrogen.[14] While often the desired product, if an N-H pyrazole is the target, a subsequent deacylation step would be necessary. To avoid this, use hydrazine hydrate or a hydrazine salt instead of an acylhydrazine.
Bis-Pyrazoles:
The formation of bis-pyrazoles as a side product can occur through several pathways, for instance, if the starting materials can react to form a linker that is then subjected to a second pyrazole-forming reaction. For example, a reaction involving α,β-unsaturated ketones can sometimes lead to intermediates that dimerize before or after cyclization, especially if the reaction is not carefully controlled.[5][16]
Prevention and Mitigation:
-
Stoichiometry Control: Use a slight excess of the hydrazine reagent to ensure the complete consumption of the dicarbonyl compound, which can minimize the formation of byproducts derived from the dicarbonyl.
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes promote the formation of these higher molecular weight byproducts. Monitor the reaction closely and stop it once the desired product is formed.
-
Purification: N-acyl and bis-pyrazoles generally have significantly different polarities and molecular weights compared to the parent pyrazole, making them separable by column chromatography or crystallization.
Issue 4: Darkening of the Reaction Mixture and Formation of Tar
Q5: My reaction mixture is turning dark brown/black and forming a tar-like substance. What is causing this decomposition?
The formation of dark-colored impurities and tar is a common sign of decomposition or unwanted side reactions.
Potential Causes and Solutions:
-
Decomposition of Hydrazine: Phenylhydrazine and other substituted hydrazines can be sensitive to heat and air, leading to the formation of colored impurities.
-
Solution: Use freshly distilled or high-purity hydrazine. Running the reaction at a lower temperature may also help mitigate decomposition.
-
-
Air Oxidation: Some intermediates or the final pyrazole products can be sensitive to air oxidation, which can lead to colored byproducts.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
High Temperatures: Excessive heat can promote polymerization and decomposition of starting materials and intermediates.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely and avoid unnecessarily long reaction times.
-
-
Strongly Acidic or Basic Conditions: Extreme pH can sometimes lead to degradation of sensitive substrates.
-
Solution: Optimize the amount of acid or base catalyst used.
-
Purification from Colored Impurities:
If your crude product is discolored, the following techniques can be employed during purification:
-
Activated Charcoal (Decolorizing Carbon): Adding a small amount of activated charcoal to a solution of the crude product before crystallization can help adsorb colored impurities.[18] However, be aware that charcoal can also adsorb the desired product, leading to a decrease in yield.
-
Crystallization: A well-chosen crystallization solvent can often leave colored impurities behind in the mother liquor.
-
Column Chromatography: Highly colored, polar impurities often stick strongly to the silica gel at the top of the column, allowing for the elution of the cleaner, less polar product.
III. General Purification Protocols
Q6: What is a reliable general procedure for purifying my crude pyrazole product?
A multi-step approach is often the most effective way to obtain high-purity pyrazoles.
Protocol: Acid-Base Extraction and Crystallization
This protocol is particularly useful for removing unreacted basic hydrazine and acidic starting materials or byproducts.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl) to remove unreacted hydrazine and other basic impurities.
-
Base Wash (Optional): If your starting materials or potential byproducts are acidic, wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate).
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Crystallization: Recrystallize the resulting solid from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to obtain the pure pyrazole product.
IV. References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
Gupta, S. C. (1994). On the mechanism of formation of pyrazoles from 1,3-diketones and hydrazines: isolation of hydroxypyrazoline intermediates. Indian Journal of Chemistry, 33B, 38-42.
-
BenchChem. (2025). Side Reaction Prevention in Pyrazole Synthesis from Hydrazinyl Precursors. BenchChem Technical Support.
-
Current Organic Synthesis. (2021). Oxidative Aromatization of Pyrazolines. Bentham Science.
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Institute.
-
Jasiński, M., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8567.
-
Kumbhar, D. D., et al. (2014). Synthesis and oxidative aromatization of 3, 5-disubstituted-2- pyrazolines by Ce(SO4)2.4H2O as a convenient oxidizing agent. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 727-734.
-
Rodhan, W. F., et al. (2021). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. Journal of Physics: Conference Series, 1853, 012059.
-
RSC Publishing. (2018). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Royal Society of Chemistry.
-
Szymański, P., et al. (2024). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 14(1), 1-10.
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific Website.
-
DergiPark. (2022). Synthesis of New Pyrazole Compounds via Diketonic Michael Adducts. DergiPark Academic.
-
Sharma, P., et al. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 20, 1145–1154.
-
Organic & Biomolecular Chemistry. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. RSC Publishing.
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline Website.
-
Andrade, C. K. Z., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5919.
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2535-2542.
-
ResearchGate. (2020). Proposed reaction mechanism of oxidative aromatization of pyrazoline to pyrazole. ResearchGate.
-
ResearchGate. (2005). Knorr pyrazole synthesis. ResearchGate.
-
Abbas, R. F., et al. (2021). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. Journal of Physics: Conference Series, 1853, 012059.
-
Springer Professional. (2023). Knorr Pyrazole Synthesis. Springer.
-
Organic Chemistry Portal. (2024). Pyrazole synthesis. Organic Chemistry Portal.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
-
Reddit. (2022). Purification of Amino-Pyrazoles. Reddit.
-
Wang, C., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(16), 4889.
-
ResearchGate. (2024). Synthesis of the N-acyl pyrazole derivatives. ResearchGate.
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(6), 847-857.
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791.
-
de la Cruz, R., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(21), 8545–8552.
-
Slideshare. (2023). knorr pyrazole synthesis. Slideshare.
-
Name-Reaction.com. (2023). Knorr pyrazole synthesis. Name-Reaction.com.
-
Scribd. (2014). Oxidation of Pyrazoline. Scribd.
-
Semantic Scholar. (2019). Synthesis of diverse N-acyl-pyrazoles via cyclocondensation of hydrazides with α-oxeketene dithioacetal. Semantic Scholar.
-
ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications.
-
National Institutes of Health. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
-
ResearchGate. (2010). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. ResearchGate.
-
Organic Chemistry Portal. (2024). Pyrazoline synthesis. Organic Chemistry Portal.
-
ResearchGate. (2024). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. ResearchGate.
-
Chemistry LibreTexts. (2022). 3.5C: Charcoal. Chemistry LibreTexts.
-
SCIRP. (2017). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiol. SCIRP.
-
Reddit. (2017). How do activated carbons selectively 'sense' colored impurities?. Reddit.
-
Google Patents. (1956). US2744938A - Removal of color impurities from organic compounds. Google Patents.
-
RSC Publishing. (2018). Dehydration mechanism of fructose to 5-hydroxymethylfurfural catalyzed by functionalized ionic liquids: a density functional theory study. Royal Society of Chemistry.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Aromatization of Pyrazolines | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Efficacy in Biological Assays with Pyrazole Compounds
Welcome to the technical support center for researchers utilizing pyrazole-containing compounds. The pyrazole scaffold is a privileged structure in modern drug discovery, forming the core of numerous potent and selective inhibitors.[1][2][3] However, the unique physicochemical properties of this heterocycle can present challenges in biological assays, often leading to lower-than-expected efficacy. This guide is designed to provide you, our fellow researchers, with practical, field-proven insights to diagnose and resolve common issues encountered during your experiments. Our approach is rooted in understanding the underlying scientific principles to empower you to make informed decisions and obtain robust, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address some of the most common questions and challenges researchers face when working with pyrazole compounds in biological assays.
Q1: My pyrazole inhibitor shows high potency in a biochemical assay but significantly lower efficacy in my cell-based assay. What are the likely causes?
This is a frequent and important observation. The discrepancy between biochemical IC50 and cellular EC50 values can stem from several factors related to the transition from a simplified in vitro system to a complex cellular environment.
Possible Causes & Solutions:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Troubleshooting:
-
Assess Physicochemical Properties: Evaluate the compound's lipophilicity (LogP) and polar surface area (TPSA). Highly polar or very large molecules may have poor membrane permeability. The pyrazole ring itself can improve properties like lipophilicity and solubility, but the overall molecule's characteristics are key.[4]
-
Cellular Uptake Assays: If available, utilize techniques like LC-MS/MS to quantify the intracellular concentration of your compound over time.
-
Structural Analogs: If you are in the process of chemical optimization, consider synthesizing analogs with improved permeability characteristics, though this is a long-term strategy.
-
-
-
Compound Efflux by Transporters: Many cell lines, especially cancer cells, overexpress efflux pumps (e.g., P-glycoprotein) that actively remove foreign compounds from the cell, lowering the intracellular concentration.
-
Troubleshooting:
-
Co-incubation with Efflux Pump Inhibitors: Perform experiments where you co-administer your pyrazole compound with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant increase in efficacy in the presence of the inhibitor suggests that your compound is a substrate for efflux pumps.
-
-
-
High Protein Binding in Culture Media: The compound may bind extensively to proteins (like albumin) in the cell culture serum, reducing the free concentration available to enter the cells.
-
Troubleshooting:
-
Reduce Serum Concentration: If your cell line can tolerate it, perform the assay in a medium with a lower serum percentage. Compare the efficacy to results obtained with your standard serum concentration.
-
In Vitro Protein Binding Assay: Quantify the extent of plasma protein binding using techniques like equilibrium dialysis or ultrafiltration.
-
-
-
Metabolic Instability: The pyrazole compound may be rapidly metabolized by the cells into an inactive form. While the pyrazole nucleus is generally considered metabolically stable, this can be influenced by its substituents.[5]
-
Troubleshooting:
-
Time-Course Experiment: Measure the compound's efficacy at different incubation times. A rapid loss of activity over time may suggest metabolic degradation.
-
LC-MS/MS Analysis of Cell Lysates: Analyze cell lysates and culture media over time to identify and quantify potential metabolites of your compound.
-
-
Q2: I'm observing inconsistent results and poor reproducibility in my assays. Could my pyrazole compound be the issue?
Inconsistent data is often a red flag for issues related to the compound's behavior in the assay medium. For pyrazole derivatives, two primary culprits are poor solubility and aggregation.
Possible Causes & Solutions:
-
Poor Aqueous Solubility: Many organic small molecules, including some pyrazole derivatives, have limited solubility in aqueous assay buffers.[6] This can lead to the compound precipitating out of solution, especially at higher concentrations, resulting in an actual concentration that is much lower than the intended concentration.
-
Troubleshooting:
-
Visual Inspection: Carefully inspect your compound dilutions in the final assay buffer (under a microscope if necessary) for any signs of precipitation.
-
Solubility Measurement: Formally measure the kinetic solubility of your compound in the assay buffer using techniques like nephelometry or UV-Vis spectroscopy.
-
Optimize Stock and Dilution:
-
Ensure your compound is fully dissolved in your DMSO stock. Some compounds may require gentle warming or sonication.[6]
-
Keep the final DMSO concentration in your assay low and consistent, typically not exceeding 0.5% (v/v), to avoid solvent-induced effects and precipitation.[7]
-
Consider using a "pre-dilution" step in an intermediate solvent if direct dilution into aqueous buffer causes precipitation.
-
-
-
-
Compound Aggregation: At concentrations above their critical aggregation concentration (CAC), some compounds can form aggregates that non-specifically inhibit enzymes or interfere with assay readouts.[8] This can lead to false-positive results or highly variable data.
-
Troubleshooting:
-
Detergent Disruption Assay: A key diagnostic test is to run your assay in the presence and absence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is significantly reduced in the presence of the detergent, aggregation is highly likely.[8]
-
Centrifugation Test: Before adding your compound to the assay, centrifuge the highest concentration dilution at high speed. If the supernatant shows reduced activity compared to the uncentrifuged solution, this suggests the presence of aggregates.
-
Aggregation Counter-Screen: Utilize a well-established counter-screen assay, such as the AmpC β-lactamase assay, to specifically test for aggregation-based inhibition.[8]
-
-
Q3: My pyrazole compound is showing activity against multiple, unrelated targets. How can I determine if this is a real polypharmacology or an artifact?
While some pyrazole-based inhibitors are designed as multi-targeted agents (e.g., some kinase inhibitors), unexpected broad-spectrum activity can also be an artifact.[9]
Possible Causes & Solutions:
-
Promiscuous Inhibition due to Aggregation: As discussed in Q2, compound aggregates can non-specifically inhibit many proteins. This is a common cause of apparent polypharmacology.
-
Troubleshooting: Perform the detergent disruption and aggregation counter-screens mentioned above. If the broad activity is attenuated by detergent, it is likely an artifact of aggregation.
-
-
Chemical Reactivity: The pyrazole ring itself is generally stable, but certain substituents could be chemically reactive, leading to non-specific covalent modification of proteins.
-
Troubleshooting:
-
Pre-incubation Studies: Pre-incubate your target protein with the compound for varying amounts of time before initiating the reaction. A time-dependent increase in inhibition may suggest covalent modification.
-
Structural Alert Analysis: Examine the structure of your compound for any known reactive functional groups.
-
-
-
Conserved Binding Sites: For certain target classes like kinases, the ATP-binding pocket is highly conserved across the kinome.[9] A pyrazole compound designed to target one kinase may have genuine, off-target activity against other kinases.[9][10]
-
Troubleshooting:
-
Kinome Profiling: The most definitive way to assess kinase inhibitor selectivity is to screen it against a large panel of kinases. Several commercial services offer this.
-
Orthogonal Assays: Validate key off-target hits using different assay formats (e.g., a biophysical binding assay vs. an enzymatic activity assay) to confirm the interaction.
-
-
Data Presentation: Troubleshooting Summary
The table below summarizes the key issues and the primary diagnostic tests to identify them.
| Observed Problem | Potential Cause | Primary Diagnostic Test | Expected Outcome if Cause is Confirmed |
| Low cellular efficacy despite high biochemical potency | Poor cell permeability | LC-MS/MS quantification of intracellular compound | Low or undetectable intracellular compound concentration. |
| Compound efflux | Co-incubation with efflux pump inhibitor | Increased cellular efficacy in the presence of the inhibitor. | |
| High protein binding in media | Assay with reduced serum concentration | Increased cellular efficacy at lower serum levels. | |
| Inconsistent/Irreproducible Results | Poor solubility in assay buffer | Visual inspection; solubility measurement | Visible precipitate; measured solubility is below the tested concentrations. |
| Compound aggregation | Assay with and without 0.01% Triton X-100 | Inhibitory activity is significantly reduced in the presence of detergent.[8] | |
| Broad, non-specific activity | Compound aggregation | Aggregation counter-screen (e.g., AmpC assay) | Compound inhibits the counter-screen enzyme in an aggregation-dependent manner.[8] |
| True polypharmacology | Kinome-wide or target-wide profiling | Confirmed activity against multiple related targets (e.g., several kinases). |
Experimental Protocols
Protocol 1: Detergent Disruption Assay for Compound Aggregation
This protocol is adapted from standard practices to identify non-specific inhibition due to compound aggregation.[8]
Objective: To determine if the inhibitory activity of a pyrazole compound is attenuated by the presence of a non-ionic detergent.
Materials:
-
Target enzyme and substrate
-
Assay buffer
-
Pyrazole compound stock solution (e.g., 10 mM in DMSO)
-
10% Triton X-100 stock solution
-
Microplate reader
Procedure:
-
Prepare Assay Buffers: Create two batches of your final assay buffer:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer containing a final concentration of 0.01% (v/v) Triton X-100.
-
-
Compound Dilutions: Prepare serial dilutions of your pyrazole compound in both Buffer A and Buffer B. Remember to include a vehicle control (DMSO) for both conditions.
-
Assay Setup: In a 96-well plate, set up your enzymatic assay in parallel using both buffer conditions. For each condition, you will have wells for your vehicle control and each concentration of your test compound.
-
Reaction: Add the enzyme and substrate according to your standard protocol to initiate the reaction.
-
Data Acquisition: Measure the reaction progress using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the percent inhibition for each compound concentration under both conditions (with and without detergent). Plot the dose-response curves. A significant rightward shift in the IC50 curve in the presence of Triton X-100 is indicative of aggregation-based inhibition.
Protocol 2: Western Blot for Target Engagement in a Cellular Context
This protocol provides a general workflow to assess if a pyrazole kinase inhibitor is engaging its target in cells by measuring the phosphorylation status of a downstream substrate.[11]
Objective: To determine if the pyrazole inhibitor reduces the phosphorylation of a known downstream target of the kinase of interest in a cell-based assay.
Materials:
-
Appropriate cell line
-
Pyrazole kinase inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (one for the phosphorylated target, one for the total target protein)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed your cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of your pyrazole inhibitor (e.g., 0.1x, 1x, 10x the expected EC50) for a specified time. Include a vehicle (DMSO) control.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-phospho-STAT3 if you are inhibiting a JAK kinase) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: After imaging, you can strip the membrane and re-probe with the antibody for the total target protein to confirm equal loading.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated protein signal (normalized to the total protein signal) indicates successful target engagement by your inhibitor in the cells.
Visualization of Troubleshooting Logic
The following diagram illustrates the logical workflow for troubleshooting low efficacy, starting from the common discrepancy between biochemical and cellular assay results.
Caption: A logical workflow for diagnosing the root cause of low efficacy in pyrazole compound assays.
References
-
National Center for Biotechnology Information (2023). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed Central. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
-
Future Medicinal Chemistry (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. Available from: [Link]
-
MDPI (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]
-
National Center for Biotechnology Information (2017). Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
-
Royal Society of Chemistry (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available from: [Link]
-
MDPI (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. MDPI. Available from: [Link]
-
MDPI (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]
-
Frontiers (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers Media S.A. Available from: [Link]
-
National Center for Biotechnology Information (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed Central. Available from: [Link]
-
Future Medicine (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Available from: [Link]
-
ResearchGate (2022). Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold. Available from: [Link]
-
MDPI (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]
-
National Center for Biotechnology Information (2022). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. PubMed Central. Available from: [Link]
-
MDPI (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]
-
MDPI (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]
-
National Center for Biotechnology Information (2023). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. PubMed Central. Available from: [Link]
-
ACS Publications (2023). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. American Chemical Society. Available from: [Link]
-
National Center for Biotechnology Information (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available from: [Link]
-
BULLETIN FOR TECHNOLOGY AND HISTORY (2025). “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. Available from: [Link]
-
ResearchGate (2025). Synthesis and biological evalution of novel pyrazole derivatives with anticancer activity | Request PDF. ResearchGate. Available from: [Link]
-
ResearchGate (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Identifying and characterizing impurities in 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one samples
Welcome to the technical support center for the identification and characterization of impurities in 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges encountered during the analysis of this compound. The information herein is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of impurity profiling.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most probable impurities in a sample of this compound and where do they originate?
Understanding the potential impurities is the first step in developing a robust analytical strategy. Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.[1][2] Organic impurities are the most common and can arise from various stages of the manufacturing process and storage.[1][2]
Common Sources and Types of Impurities:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route are a primary source of impurities. For instance, in a typical synthesis involving the cyclocondensation of a trifluoromethyl-β-ketoester with hydrazine, residual amounts of these precursors could be present in the final product.[3]
-
By-products: Side reactions occurring during the synthesis can lead to the formation of structural isomers or other related compounds. A common isomeric impurity is 3-(Trifluoromethyl)-1H-pyrazol-5-ol.[4] The reaction conditions, such as temperature and pH, can significantly influence the formation of these by-products.[5]
-
Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to factors like exposure to light, heat, or humidity, leading to the formation of degradation products. The pyrazolone ring, for instance, can be susceptible to hydrolysis under certain conditions.
-
Reagents, Ligands, and Catalysts: While often used in small quantities, these materials can sometimes be carried through the purification process and appear as impurities in the final product.[1]
A thorough understanding of the synthetic pathway is crucial for predicting potential impurities.[6]
FAQ 2: What is the recommended initial analytical approach for impurity profiling of a new batch of this compound?
A multi-tiered approach is recommended, starting with a high-resolution separation technique coupled with a sensitive detection method.
Recommended Initial Workflow:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method with UV detection is the workhorse for initial impurity profiling.[7][8] It offers excellent resolving power for separating the main component from its impurities. A gradient elution method is often preferred to ensure the separation of compounds with a wide range of polarities.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For preliminary identification of unknown impurities, LC-MS is an indispensable tool.[7][11] It provides molecular weight information for the separated peaks, which is a critical first step in structure elucidation. High-resolution mass spectrometry (HRMS) can further provide the elemental composition of the impurities, significantly narrowing down the potential structures.[12][13]
-
Gas Chromatography (GC): For volatile impurities and residual solvents, headspace GC is the preferred technique.[7]
This initial screening provides a comprehensive overview of the impurity profile, allowing for the quantification of known impurities and the flagging of unknown ones for further investigation.
FAQ 3: How do I develop a robust HPLC method for separating this compound from its potential impurities?
Method development in HPLC is a systematic process of optimizing various parameters to achieve the desired separation.
Key HPLC Method Development Steps:
-
Column Selection: A C18 column is a good starting point for most small molecules, including pyrazolone derivatives.[8][10] The choice of particle size and column dimensions will depend on the desired resolution and analysis time.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and impurities, which can significantly impact their retention and peak shape.
-
Gradient Optimization: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate a complex mixture of impurities with varying polarities.[9]
-
Wavelength Selection: The detection wavelength should be chosen at the absorbance maximum of the main compound and its key impurities to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, helping to identify co-eluting peaks and assess peak purity.[14]
-
Method Validation: Once an optimal method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, reproducible, and robust.[15]
Section 2: Troubleshooting Guides
Troubleshooting Guide 1: Poor Peak Shape in HPLC Analysis
Issue: Tailing or fronting peaks are observed for the main component or impurities.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions | Silanol groups on the silica backbone of the column can interact with basic functional groups on the analytes, leading to peak tailing. | - Adjust the mobile phase pH to suppress the ionization of the analyte. - Add a competing base (e.g., triethylamine) to the mobile phase to block the active silanol groups. - Use a column with end-capping or a different stationary phase. |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in peak fronting. | - Reduce the injection volume or the concentration of the sample. |
| Mismatched Elution Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination or Degradation | Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes. | - Flush the column with a strong solvent. - If the problem persists, replace the column. |
Troubleshooting Guide 2: Difficulty in Identifying an Unknown Impurity by LC-MS
Issue: An unknown peak is detected in the HPLC chromatogram, but its structure cannot be readily determined from the mass spectrum.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Ionization | The impurity may not ionize efficiently under the chosen mass spectrometry conditions. | - Experiment with different ionization sources (e.g., ESI positive and negative modes, APCI). - Adjust the MS source parameters (e.g., capillary voltage, gas flow rates). |
| Isomeric Impurities | Isomers will have the same molecular weight and elemental composition, making them indistinguishable by MS alone. | - Optimize the chromatographic separation to resolve the isomers. - Utilize tandem mass spectrometry (MS/MS) to generate fragmentation patterns. Different isomers may produce unique fragment ions.[12] - Isolate the impurity using preparative HPLC and perform structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17] |
| Complex Fragmentation | The fragmentation pattern in the MS/MS spectrum may be difficult to interpret. | - Compare the fragmentation pattern with that of the parent compound to identify common fragments and neutral losses. - Use mass spectral libraries and prediction software to aid in interpretation. |
| Low Abundance | The impurity may be present at a very low concentration, resulting in a weak MS signal. | - Concentrate the sample. - Use a more sensitive mass spectrometer. |
Section 3: Experimental Protocols
Protocol 1: Generic RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a specific method for your samples.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of the main compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 1 mg/mL.
Protocol 2: Structure Elucidation of an Unknown Impurity by NMR
This protocol outlines the general steps for characterizing an isolated impurity.
-
Isolation: Isolate the impurity of interest using preparative HPLC. Collect the fraction containing the pure impurity and remove the solvent.
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
1D NMR:
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.[16]
-
-
Data Interpretation: Analyze the 1D and 2D NMR spectra to deduce the chemical structure of the impurity.[18][19] Compare the spectral data with that of the parent compound and known potential impurities.
Section 4: Regulatory Context and Data Visualization
Regulatory Guidance
The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances.[1][20] The ICH Q3A(R2) guideline outlines the thresholds for reporting, identification, and qualification of impurities.[20][21]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Data adapted from ICH Q3A(R2) Guideline.[6][20]
Visual Workflow for Impurity Identification
Caption: Workflow for impurity identification and characterization.
Decision Tree for Analytical Method Selection
Sources
- 1. jpionline.org [jpionline.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fda.gov [fda.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. researchgate.net [researchgate.net]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. almacgroup.com [almacgroup.com]
- 14. rroij.com [rroij.com]
- 15. ajprjournal.com [ajprjournal.com]
- 16. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3-styrylpyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Strategies to Improve the Regioselectivity of Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. The formation of regioisomers is a common challenge that can lead to difficult separations and reduced yields of the desired product. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address these issues directly.
Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, appearing in numerous blockbuster drugs and important agrochemical agents.[1] The most common and versatile method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, a reaction first described by Knorr.[2][3][4][5][6] However, when using an unsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine, a mixture of two regioisomers can be formed, posing significant challenges for purification and impacting the overall efficiency of the synthetic route.[3][7]
This guide will equip you with the knowledge to understand and control the factors governing regioselectivity, enabling you to optimize your synthetic strategies for the selective formation of the desired pyrazole isomer.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers during pyrazole synthesis.
Q1: What are the primary factors that influence the regioselectivity of the Knorr pyrazole synthesis?
A1: The regioselectivity of the Knorr pyrazole synthesis is primarily governed by a combination of electronic and steric effects of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions such as solvent and pH.[3] Generally, the reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. The regioselectivity is determined by which nitrogen attacks which carbonyl group.
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically hindered carbonyl group.[8]
-
Hydrazine Nucleophilicity: In monosubstituted hydrazines (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. For alkylhydrazines, the substituted nitrogen is more nucleophilic, while for arylhydrazines, the unsubstituted nitrogen is more nucleophilic. This difference in nucleophilicity can be exploited to control the initial site of attack.
-
Reaction Conditions: The solvent and pH can significantly influence the reaction pathway and, consequently, the regioselectivity.[3] For instance, acidic conditions can protonate a carbonyl group, increasing its electrophilicity.
Q2: I am getting a nearly 1:1 mixture of regioisomers. What is the first thing I should try to improve the selectivity?
A2: If you are observing poor regioselectivity, the most straightforward and often most effective initial strategy is to change the solvent. The solvent can influence the relative reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine nitrogens.
A highly effective and recommended approach is to switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .[1] These solvents are non-nucleophilic and can dramatically increase the regioselectivity in the formation of pyrazoles from 1,3-diketones and methylhydrazine, often favoring the formation of the 5-arylpyrazole isomer.[1][7]
Q3: Can modern synthetic techniques like flow chemistry or microwave irradiation improve regioselectivity?
A3: Yes, both flow chemistry and microwave-assisted synthesis can offer significant advantages in controlling regioselectivity.
-
Flow Chemistry: Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time. This precise control can be leveraged to favor the formation of a specific regioisomer.[9][10][11][12] Additionally, flow chemistry allows for the safe handling of hazardous intermediates and can facilitate process scale-up.[9][10]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and often leads to higher yields and improved selectivity.[13][14][15][16][17] The rapid heating provided by microwaves can sometimes favor a kinetic product over a thermodynamic one, thus influencing the isomeric ratio.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your pyrazole synthesis experiments.
Troubleshooting Issue 1: Poor Regioselectivity in the Synthesis of N-Alkylpyrazoles from 1,3-Diketones
Problem: You are synthesizing an N-alkylpyrazole from an unsymmetrical 1,3-diketone and an alkylhydrazine (e.g., methylhydrazine) in a conventional solvent like ethanol and obtaining a mixture of regioisomers.
Root Cause Analysis: In traditional protic solvents like ethanol, the solvent can participate in the reaction, and the inherent differences in the electrophilicity of the two carbonyl carbons may not be pronounced enough to direct the reaction towards a single isomer.
Proposed Solutions & Methodologies:
-
Solvent Optimization: As mentioned in the FAQs, changing the solvent to a fluorinated alcohol is a highly effective strategy.
-
Rationale: Fluorinated alcohols like TFE and HFIP are non-nucleophilic and have unique solvating properties that can enhance the difference in reactivity between the two carbonyl groups of the 1,3-diketone, leading to a more selective reaction.[1]
-
-
Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction.
-
Methodology: Try running the reaction at a lower temperature. This may slow down the reaction but can increase the selectivity by favoring the kinetically preferred product.
-
Workflow for Solvent Optimization:
Caption: Workflow for optimizing solvent to improve regioselectivity.
Troubleshooting Issue 2: Unpredictable Regioselectivity with Arylhydrazines
Problem: You are reacting an unsymmetrical 1,3-diketone with an arylhydrazine and the major regioisomer is not what you predicted based on simple electronic arguments.
Root Cause Analysis: The reaction of arylhydrazines can be more complex. While the unsubstituted nitrogen is generally more nucleophilic, the reaction can proceed through different intermediates, and the stability of these intermediates can influence the final product ratio. The reaction mechanism can also be sensitive to pH.[3]
Proposed Solutions & Methodologies:
-
pH Control: The pH of the reaction medium can significantly impact the regioselectivity.
-
Methodology: Experiment with adding a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or a base (e.g., triethylamine). The optimal pH will depend on the specific substrates.
-
-
Use of Catalysts: Metal catalysts can direct the regioselectivity of pyrazole synthesis.
-
Methodology: Consider using catalysts such as iron or ruthenium, which have been shown to promote the regioselective synthesis of substituted pyrazoles.[18]
-
Decision Tree for Arylhydrazine Reactions:
Caption: Decision tree for troubleshooting regioselectivity with arylhydrazines.
Detailed Experimental Protocol: Regioselective Synthesis of 1-Methyl-5-aryl-3-trifluoromethylpyrazole using HFIP
This protocol provides a step-by-step method for the highly regioselective synthesis of a pyrazole using a fluorinated alcohol as the solvent, based on established literature procedures.[1][7]
Materials:
-
1-Aryl-3-trifluoromethyl-1,3-propanedione (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the 1-aryl-3-trifluoromethyl-1,3-propanedione (1.0 mmol) in HFIP (3 mL).
-
Addition of Hydrazine: While stirring at room temperature, slowly add methylhydrazine (1.1 mmol) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Workup:
-
Once the reaction is complete, remove the HFIP under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 1-methyl-5-aryl-3-trifluoromethylpyrazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the regioisomeric purity.
Expected Outcome: This procedure should yield the desired 1-methyl-5-aryl-3-trifluoromethylpyrazole with high regioselectivity, often exceeding a 95:5 ratio in favor of the 5-aryl isomer.
Quantitative Data Summary:
| Solvent | Temperature (°C) | Time (h) | Regioisomeric Ratio (5-aryl:3-aryl) | Yield (%) | Reference |
| Ethanol | 25 | 2 | ~1:1 | >90 | [1] |
| TFE | 25 | 1.5 | >90:10 | >95 | [1] |
| HFIP | 25 | 1 | >97:3 | >95 | [1][7] |
Conclusion
Controlling the regioselectivity in pyrazole synthesis is a critical aspect of developing efficient and scalable synthetic routes. By understanding the fundamental principles that govern the reaction and by systematically exploring the effects of solvents, catalysts, and reaction conditions, researchers can significantly improve the outcome of their experiments. This guide provides a starting point for troubleshooting and optimizing your pyrazole syntheses. For more complex systems, a combination of the strategies discussed herein may be necessary to achieve the desired level of regioselectivity.
References
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(8), 2960-2969. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Kim, J., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Correia, C. M., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(20), 4652-4655. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
-
National Institutes of Health. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
Silva, V. L. M., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. [Link]
-
ResearchGate. (2021). Various methods for the synthesis of pyrazole. [Link]
-
de Fatima, A., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. (2019). Schematic representation of the two-step continuous-flow pyrazole synthesis. [Link]
-
Semantic Scholar. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
Wang, Z., et al. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters. [Link]
-
Al-Zahrani, F. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
Kim, J., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Pechmann pyrazole synthesis. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
-
MDPI. (2024). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. [Link]
-
Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. [Link]
-
National Institutes of Health. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]
-
National Institutes of Health. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]
-
Organic Letters. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]
-
Wiley Online Library. (2006). Pechmann Pyrazole Synthesis. [Link]
-
Organic Chemistry Portal. (2012). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | Semantic Scholar [semanticscholar.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. mdpi.com [mdpi.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Metabolic Stability of Pyrazole-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the enhancement of metabolic stability for your pyrazole-based drug candidates. Drawing from established scientific principles and extensive field experience, this resource aims to help you navigate the complexities of pyrazole metabolism, troubleshoot common experimental hurdles, and strategically design more robust compounds.
Section 1: Understanding the Metabolic Landscape of Pyrazoles
Before delving into troubleshooting, it's crucial to understand the primary metabolic pathways that pyrazole-containing compounds undergo. This knowledge will form the basis for diagnosing stability issues and devising effective solutions.
Key Metabolic Pathways
Pyrazole scaffolds are susceptible to several key metabolic transformations, primarily categorized as Phase I and Phase II metabolism.
-
Phase I Metabolism (Oxidation): This is often the initial and rate-limiting step in the clearance of many drugs. For pyrazoles, the primary enzyme family responsible for oxidative metabolism is the Cytochrome P450 (CYP) superfamily.[1][2] Common oxidative transformations include:
-
Ring Hydroxylation: Direct oxidation of the pyrazole ring itself, often at the C4 position, to form hydroxypyrazole metabolites.[3]
-
N-Dealkylation: If the pyrazole nitrogen is substituted with an alkyl group, enzymatic cleavage of this group is a common metabolic route.
-
Side-Chain Oxidation: Oxidation of substituents attached to the pyrazole ring.
-
Aldehyde Oxidase (AO) Involvement: AO is another important enzyme in the metabolism of nitrogen-containing heterocyclic compounds like pyrazoles.[4][5] It can catalyze the oxidation of the pyrazole ring, and its contribution has become increasingly recognized in drug development.[6][7]
-
-
Phase II Metabolism (Conjugation): Following Phase I oxidation, or if a suitable functional group is already present, pyrazole derivatives can undergo conjugation reactions to increase their water solubility and facilitate excretion.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter during your in vitro metabolic stability studies and provides actionable solutions.
Q1: My pyrazole compound shows unexpectedly high clearance in human liver microsomes (HLM). How do I identify the metabolic "soft spot"?
A1: Identifying Metabolic Hotspots
High clearance in HLM is a common challenge, indicating one or more positions on your molecule are highly susceptible to metabolism. A systematic approach is required to pinpoint these "soft spots."
Troubleshooting Steps:
-
Metabolite Identification Studies: This is the most direct approach.
-
Protocol: Incubate your parent compound with HLM in the presence of NADPH (to initiate CYP-mediated metabolism).
-
Analysis: Use high-resolution LC-MS/MS to detect and characterize the metabolites formed. Look for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation).
-
Rationale: By identifying the structure of the major metabolites, you can directly pinpoint the site of metabolic attack. For instance, a +16 Da shift on the pyrazole ring itself points to ring hydroxylation.
-
-
CYP Inhibition and Reaction Phenotyping:
-
Protocol: Co-incubate your compound in HLM with a panel of specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).
-
Analysis: A significant decrease in the clearance of your compound in the presence of a specific inhibitor points to the involvement of that particular CYP isozyme.[11]
-
Rationale: Knowing the responsible CYP isozyme can provide clues about the likely site of metabolism based on the known substrate specificities of that enzyme.
-
-
Consider Aldehyde Oxidase (AO) Contribution:
-
Protocol: If clearance remains high even with pan-CYP inhibitors, or if your compound has a nitrogen-containing heterocyclic structure, investigate the role of AO.[4][7] Perform incubations with human liver cytosol (which contains AO) with and without a specific AO inhibitor (e.g., hydralazine).
-
Analysis: A significant reduction in clearance in the presence of the AO inhibitor confirms its involvement.
-
Rationale: Microsomal assays may underestimate the contribution of cytosolic enzymes like AO.[7]
-
Q2: I've identified the metabolic soft spot. What are the most effective chemical strategies to block this metabolism and improve stability?
A2: Strategic Chemical Modifications
Once the metabolic liability is known, several medicinal chemistry strategies can be employed.
| Strategy | Description | Rationale | Potential Downsides |
| Blocking with Halogens | Introduce a fluorine or chlorine atom at or near the site of metabolism. | Halogens are electron-withdrawing and sterically small, which can disfavor CYP-mediated oxidation at that position.[12] | Can alter physicochemical properties (e.g., lipophilicity) and potentially introduce off-target effects. |
| Deuteration | Replace a hydrogen atom at the metabolic soft spot with its heavier isotope, deuterium. | The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage (the kinetic isotope effect).[13][14][15] | Can sometimes lead to "metabolic shunting," where metabolism shifts to another, potentially less desirable, position.[14] |
| Introduction of Steric Hindrance | Introduce a bulky group (e.g., a methyl or t-butyl group) near the metabolic site. | The bulky group can physically block the enzyme's active site from accessing the metabolic soft spot. | May negatively impact binding to the intended biological target. |
| Bioisosteric Replacement | Replace the metabolically labile part of the molecule with a different functional group that has similar physicochemical properties but is more metabolically stable.[16][17] | This can improve metabolic stability while preserving or even enhancing biological activity.[18][19] For example, replacing an electron-rich phenyl ring with a more electron-deficient pyridine ring can reduce oxidative metabolism.[20] | Finding a suitable bioisostere that maintains the desired pharmacological profile can be challenging. |
Experimental Workflow for Strategy Selection:
Caption: Decision workflow for addressing metabolic instability.
Q3: My compound has low aqueous solubility, which is causing high variability in my microsomal stability assay. How can I improve the reliability of my results?
A3: Addressing Solubility Issues in In Vitro Assays
Poor solubility is a frequent confounder in in vitro ADME assays.
Troubleshooting Steps:
-
Optimize the Vehicle Solvent:
-
Action: While DMSO is common, ensure the final concentration in the incubation is low (typically <1%) to avoid enzyme inhibition. Consider co-solvents like acetonitrile or methanol, but always run a vehicle control to check for effects on enzyme activity.
-
Rationale: The choice of solvent and its final concentration can significantly impact both the solubility of the compound and the activity of metabolic enzymes.
-
-
Incorporate "Cloud Point" Determination:
-
Action: Before your stability assay, determine the concentration at which your compound starts to precipitate in the assay buffer (the "cloud point").
-
Rationale: Running your stability assay at concentrations below the cloud point ensures your compound is fully dissolved, leading to more accurate and reproducible results.
-
-
Consider Alternative Assay Systems:
-
Action: If solubility issues persist in microsomal incubations, consider using cryopreserved hepatocytes.
-
Rationale: Hepatocytes have a more physiologically relevant environment, including carrier proteins that can help solubilize lipophilic compounds, which may provide a more accurate assessment of metabolic stability for poorly soluble molecules.
-
Q4: I've successfully improved the in vitro stability, but the compound still shows high clearance in vivo. What could be the disconnect?
A4: Bridging the In Vitro to In Vivo Gap
A discrepancy between in vitro and in vivo data points to factors not captured by your initial assays.
Potential Causes and Investigative Steps:
-
High Plasma Protein Binding (PPB):
-
Issue: If a compound is highly bound to plasma proteins, only the unbound fraction is available for metabolism and pharmacological activity.[21][22] Standard in vitro clearance calculations may not fully account for this.
-
Action: Determine the fraction of your compound that is unbound (fu) in plasma using methods like equilibrium dialysis.[23] Use this value to correct your in vitro clearance predictions. For highly bound compounds, specialized assays or dilution methods may be necessary for accurate fu determination.[24][25]
-
Rationale: High PPB can lead to an overestimation of in vivo half-life if not properly accounted for.[26]
-
-
Involvement of Non-Microsomal Enzymes:
-
Issue: As mentioned, enzymes like aldehyde oxidase reside in the cytosol and are not present in microsomal preparations.[7]
-
Action: Re-evaluate your compound's stability in hepatocytes or liver S9 fractions, which contain both microsomal and cytosolic enzymes.
-
Rationale: This will provide a more comprehensive picture of hepatic metabolism.
-
-
Extrahepatic Metabolism:
-
Issue: Metabolism can occur in tissues other than the liver, such as the intestine, kidneys, or lungs.
-
Action: Assess the stability of your compound in microsomes or S9 fractions from these other tissues.
-
Rationale: Significant clearance in extrahepatic tissues can contribute to overall in vivo clearance.
-
Troubleshooting Flowchart for In Vitro-In Vivo Discrepancies:
Caption: Investigating in vitro vs. in vivo clearance discrepancies.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can the position of the nitrogen atoms in the pyrazole ring influence metabolic stability?
-
Q: Are there any known toxic metabolites of pyrazole-containing drugs?
-
A: While the pyrazole scaffold itself is generally considered metabolically stable, certain metabolites can have toxicological implications.[28] For example, some 1-methyl-1H-pyrazole-5-carboxamides have been shown to cause unexpected acute toxicity in rodents, potentially through inhibition of mitochondrial respiration.[29] It is crucial to characterize major metabolites and assess their potential for toxicity early in drug development.
-
-
Q: How does lipophilicity relate to the metabolic stability of pyrazole compounds?
-
A: Generally, there is a correlation between high lipophilicity and increased metabolic clearance, as lipophilic compounds tend to have higher affinity for the active sites of CYP enzymes. Strategies to reduce lipophilicity, such as introducing polar groups, can sometimes improve metabolic stability.[12] However, this is not a universal rule, and the effect must be evaluated on a case-by-case basis.
-
-
Q: What is a good starting point for a standard microsomal stability assay protocol?
-
A: A typical protocol involves incubating the test compound (e.g., at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) and an NADPH-regenerating system at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the reaction is quenched with a solvent like acetonitrile. The remaining parent compound is then quantified by LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance.
-
Section 4: Key Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a pyrazole-based compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (final incubation concentration typically 0.5-1 µM).
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Start the reaction by adding the pre-warmed NADPH-regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
Analysis: Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (k * 1000) / [protein concentration in mg/mL].
References
-
Title: Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1 Source: PubMed URL: [Link]
-
Title: N-glucuronidation of the platelet-derived growth factor receptor tyrosine kinase inhibitor 6,7-(dimethoxy-2,4-dihydroindeno[1,2-C]pyrazol-3-yl)-(3-fluoro-phenyl)-amine by human UDP-glucuronosyltransferases Source: PubMed URL: [Link]
-
Title: Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 Source: PubMed URL: [Link]
-
Title: Elucidating the Mechanism of Cytochrome P450-Mediated Pyrimidine Ring Conversion to Pyrazole Metabolites with the BACE1 Inhibitor GNE-892 in Rats Source: ResearchGate URL: [Link]
-
Title: Metabolism of pyrazole. Structure elucidation of urinary metabolites Source: PubMed URL: [Link]
-
Title: Pyrazole-induced cytochrome P-450 in rat liver microsomes: An isozyme with high affinity for dimethylnitrosamine Source: Research With Rutgers URL: [Link]
-
Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition Source: eCampusOntario Pressbooks URL: [Link]
-
Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors Source: PubMed URL: [Link]
-
Title: Interstrain differences of in vitro metabolic stability and impact on early drug discovery Source: ScienceDirect URL: [Link]
-
Title: Aromatic Bioisosteres Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Strategies for a comprehensive understanding of metabolism by aldehyde oxidase Source: ResearchGate URL: [Link]
-
Title: A Review on Pyrazole chemical entity and Biological Activity Source: ResearchGate URL: [Link]
-
Title: Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety Source: Technology Networks URL: [Link]
-
Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds Source: PMC URL: [Link]
-
Title: Plasma protein binding Source: Wikipedia URL: [Link]
-
Title: Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists Source: PubMed URL: [Link]
-
Title: Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes Source: NIH URL: [Link]
-
Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: Preprints.org URL: [Link]
-
Title: Importance of protein binding for the interpretation of serum or plasma drug concentrations Source: PubMed URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]
-
Title: Current status of pyrazole and its biological activities Source: PMC URL: [Link]
-
Title: The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification Source: PubMed URL: [Link]
-
Title: Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs Source: ResearchGate URL: [Link]
- Title: Pyrazole derivatives as cytochrome p450 inhibitors Source: Google Patents URL
-
Title: Plasma Protein Binding Assay Source: Creative Bioarray URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: Addressing the Accuracy of Plasma Protein Binding Measurement for Highly Bound Compounds Using the Dilution Method Source: PubMed URL: [Link]
-
Title: 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity Source: PubMed URL: [Link]
-
Title: Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents Source: PubMed Central URL: [Link]
-
Title: Aldehyde oxidase and its role as a drug metabolizing enzyme Source: PubMed URL: [Link]
-
Title: Drug metabolic stability in early drug discovery to develop potential lead compounds Source: PubMed URL: [Link]
-
Title: In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor Source: PubMed URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC URL: [Link]
-
Title: Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs Source: Juniper Publishers URL: [Link]
-
Title: Aldehyde Oxidase Source: Cambridge MedChem Consulting URL: [Link]
-
Title: The role of aldehyde oxidase in drug metabolism Source: PubMed URL: [Link]
-
Title: Evaluation of Deuterium-Labeled JNJ38877605: Pharmacokinetic, Metabolic, and in Vivo Antitumor Profiles Source: PubMed URL: [Link]
-
Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds Source: ResearchGate URL: [Link]
-
Title: Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A Source: ResearchGate URL: [Link]
-
Title: Deuterium in drug discovery: progress, opportunities and challenges Source: PMC URL: [Link]
-
Title: Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? Source: EBM Consult URL: [Link]
-
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers URL: [Link]
-
Title: The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases Source: PMC URL: [Link]
-
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL: [Link]
-
Title: The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions Source: YouTube URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. N-glucuronidation of the platelet-derived growth factor receptor tyrosine kinase inhibitor 6,7-(dimethoxy-2,4-dihydroindeno[1,2-C]pyrazol-3-yl)-(3-fluoro-phenyl)-amine by human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 11. WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 17. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. img01.pharmablock.com [img01.pharmablock.com]
- 19. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 22. Importance of protein binding for the interpretation of serum or plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 25. Addressing the Accuracy of Plasma Protein Binding Measurement for Highly Bound Compounds Using the Dilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 27. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Specificity of Pyrazole-Based Inhibitors
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high specificity is a critical challenge in drug discovery and chemical biology. This guide is designed for researchers, scientists, and drug development professionals who are working with pyrazole-based inhibitors and encountering challenges related to off-target effects. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting workflows for unexpected results, and detailed protocols to help you validate and improve the selectivity of your compounds.
Part 1: Frequently Asked Questions - Understanding the Fundamentals of Off-Target Effects
This section addresses the foundational concepts of pyrazole-based inhibitors and the inherent challenges of kinase selectivity.
Q1: What are pyrazole-based inhibitors and why are they so prevalent in drug discovery?
Pyrazole derivatives are a cornerstone of medicinal chemistry, recognized as a "privileged scaffold".[1] This means the pyrazole ring structure is a versatile framework found in numerous FDA-approved drugs, particularly as protein kinase inhibitors (PKIs).[2][3][4][5] Their prevalence stems from several key features:
-
Synthetic Accessibility: The pyrazole ring can be readily synthesized and modified, allowing chemists to fine-tune its properties.[6]
-
Favorable Drug-Like Properties: The scaffold often imparts good solubility and metabolic stability.[7]
-
Versatile Bioisostere: It can act as a bioisostere for other aromatic rings, and its nitrogen atoms are crucial for forming key interactions with target proteins. Specifically, the N-1 position can act as a hydrogen bond donor, while the N-2 position can act as a hydrogen bond acceptor, facilitating strong binding in the active sites of enzymes.[7]
Many successful kinase inhibitors, such as Ruxolitinib (a JAK1/2 inhibitor), incorporate a pyrazole core to achieve high potency.[3]
Q2: Why do pyrazole-based kinase inhibitors often have off-target effects?
The primary reason for off-target effects is not unique to the pyrazole scaffold itself but is a broader challenge for most kinase inhibitors. The human genome codes for over 500 protein kinases, collectively known as the kinome.[8] Most small-molecule kinase inhibitors are designed to be ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase catalytic domain.[9][10][11][12]
Because this ATP-binding site is structurally similar across many different kinases, an inhibitor designed for one target may cross-react with other kinases.[9] This "polypharmacology" can lead to undesirable side effects and complicate the interpretation of experimental results.[11][13] While sometimes beneficial (e.g., the efficacy of the multi-kinase inhibitor Sunitinib), off-target activity is often a liability that needs to be carefully characterized and minimized.[14][15][16]
Q3: What are the common consequences of off-target effects in my experiments?
Off-target effects can manifest in several ways, often confounding data interpretation:
-
Cellular Toxicity: Unintended inhibition of kinases essential for normal cell function can lead to cytotoxicity, which may be mistaken for a desired anti-proliferative effect.
-
Lack of In Vitro to In Vivo Correlation: An inhibitor might appear potent and selective in a biochemical assay but show unexpected toxicity or a different efficacy profile in cellular or animal models due to off-target engagement.[8]
-
Drug Resistance: In a therapeutic context, off-target effects can contribute to adverse events that limit the tolerable dose, potentially leading to incomplete inhibition of the on-target kinase and the development of resistance.[17]
For example, the well-known multi-kinase inhibitors Sorafenib and Sunitinib cause a range of cutaneous toxicities, such as hand-foot skin reaction (HFSR), which are linked to their inhibition of off-target kinases like PDGFR and c-Kit.[14][18][19]
Q4: How can I distinguish between on-target and off-target cellular phenotypes?
This is a critical experimental question. A multi-pronged approach is essential for validation:
-
Use a Structurally Unrelated Inhibitor: Test a second, structurally distinct inhibitor that targets the same primary kinase. If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. The resulting phenotype should mimic the effect of the inhibitor. If the inhibitor still produces the phenotype in a knockout model, the effect is likely off-target.
-
Rescue Experiments: In a system where the target kinase is knocked down, reintroduce a version of the kinase that is resistant to the inhibitor (e.g., via a point mutation in the binding site). If the inhibitor's effect is reversed, it confirms on-target action.
-
Dose-Response Correlation: The inhibitor concentration required to produce the cellular phenotype should correlate with its potency for inhibiting the target kinase in a cellular context (e.g., by measuring the phosphorylation of a known downstream substrate).
Figure 1. A decision-making workflow for validating on-target vs. off-target phenotypes.
Part 2: Troubleshooting Guide for Unexpected Experimental Outcomes
When experiments don't go as planned, a systematic approach is needed to diagnose the issue. This section provides guidance on common problems encountered with pyrazole-based inhibitors.
Q5: My inhibitor is showing a different phenotype than expected or what's reported in the literature. What should I do first?
Before suspecting off-target effects, it's crucial to rule out experimental variables.
-
Verify Compound Identity and Purity: Confirm the chemical structure, purity (>95%, ideally >99%), and stability of your inhibitor batch using methods like LC-MS and NMR. Impurities can have their own biological activity. Some pyrazole-based compounds have also been reported to exhibit unexpected aggregation behavior, which can lead to artifacts.[20]
-
Check Experimental Conditions: Ensure consistency in cell line passage number, serum concentration, and other culture conditions, as these can influence cellular responses.
-
Confirm Target Expression: Verify that your cell model expresses the target kinase at sufficient levels.
-
Measure Target Engagement: The most direct first step is to confirm that your inhibitor is engaging the intended target in your cells at the concentrations used. A simple Western blot to check the phosphorylation status of a known, direct substrate of your target kinase is a great starting point. A reduction in substrate phosphorylation upon inhibitor treatment provides evidence of target engagement.
If these checks are satisfactory, the discrepancy may indeed be due to off-target effects influenced by the specific cellular context of your model system.
Q6: I'm seeing toxicity in my cell-based assays at concentrations where the inhibitor should be specific. How do I investigate this?
This is a classic sign of off-target activity. The key is to determine if the toxicity is linked to the intended target or an unknown off-target.
Workflow for Investigating Unexpected Toxicity:
Figure 2. Troubleshooting workflow for investigating unexpected inhibitor-induced toxicity.
If the toxicity is determined to be off-target, the next logical step is to identify the responsible kinase(s) through broad selectivity profiling, as detailed in the next section.
Q7: My in vitro biochemical data and cellular data don't correlate. What could be the reason?
A discrepancy between biochemical potency (e.g., IC50 from an assay with a purified enzyme) and cellular activity (e.g., EC50 from a cell-based assay) is common. Several factors can contribute to this:
-
Cellular Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical assays. An ATP-competitive inhibitor will need to be used at a higher concentration in cells to effectively compete with ATP for binding to the target kinase.[8]
-
Protein Binding: The inhibitor may bind to other cellular proteins, such as plasma proteins in the culture medium, reducing its free concentration available to engage the target.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
To bridge this gap, it is crucial to use cell-based assays that directly measure target engagement and inhibition in a physiological context.[21][22][23]
Part 3: A Practical Guide to Assessing Inhibitor Specificity
Characterizing the selectivity profile of your inhibitor is not just about identifying liabilities; it's a critical step in understanding its mechanism of action.
Q8: What are the standard methods for profiling the selectivity of my pyrazole-based inhibitor?
Two main technologies dominate the landscape for broad selectivity profiling: large-panel biochemical assays and chemoproteomic methods.
| Method | Principle | Advantages | Disadvantages | Common Platform(s) |
| Biochemical Kinome Profiling | Measures the ability of a compound to inhibit the enzymatic activity or binding affinity of a large panel of purified kinases. | - Highly quantitative (IC50/Kd values).- Very broad coverage of the kinome.[24]- Standardized and reproducible. | - Uses purified, often truncated, kinase domains.- Lacks cellular context (no scaffolding proteins, physiological ATP levels).[8]- May not reflect actual cellular engagement. | KINOMEscan® (binding assay)[25], Kinase Activity Panels (e.g., AssayQuant, Reaction Biology)[26][27] |
| Chemoproteomics | Uses immobilized, broad-spectrum kinase inhibitors ("Kinobeads") to pull down kinases from a cell lysate. The ability of a test compound to compete for binding is quantified by mass spectrometry. | - Assesses binding to endogenous, full-length kinases in their native conformation.[28][29]- Provides a more physiologically relevant snapshot of the target landscape.[13]- Can identify non-kinase targets. | - Less quantitative than biochemical assays (often provides % inhibition or apparent Kd).- Coverage is limited to kinases expressed in the chosen cell lysate and those that can be captured by the beads (~300 kinases).[28] | Kinobeads / MIBs (Multiplexed Inhibitor Beads) |
Recommendation: For initial, broad profiling, a large biochemical panel like KINOMEscan provides the most comprehensive view of potential interactions across the kinome.[30] Hits from this screen should then be validated using chemoproteomics and targeted cell-based assays to confirm engagement in a physiological setting.
Q9: How do I perform a comprehensive kinome scan? (Protocol Example)
While these services are typically outsourced to specialized vendors (e.g., Eurofins Discovery), understanding the workflow is crucial for data interpretation. Here is a generalized protocol for a competition binding assay.
Protocol: KINOMEscan®-based Selectivity Profiling
-
Compound Preparation:
-
Accurately weigh the inhibitor and dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Prepare serial dilutions as required for the assay (e.g., for a single-point screen or a full dose-response curve).
-
-
Assay Principle: The assay measures the amount of a test compound required to displace a known, tagged ligand from the kinase active site. The kinases are typically expressed as fusions with a DNA tag and immobilized on a solid support.
-
Experimental Steps (Vendor-Performed):
-
A panel of kinases (e.g., the scanMAX panel of 468 kinases) is prepared.[25]
-
Each kinase is incubated with the test compound at a defined concentration (e.g., 1 µM).
-
A known, immobilized ligand that binds to the active site of most kinases is added.
-
After reaching equilibrium, unbound kinase is washed away.
-
The amount of kinase remaining bound to the immobilized ligand is quantified, typically using qPCR to detect the DNA tag.
-
The result is expressed as "% Control," where a lower percentage indicates stronger binding of the test compound.
-
-
Data Analysis and Interpretation:
-
Single-Dose Screen: Results are often visualized on a "kinome tree," where kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) are highlighted. This gives a qualitative overview of selectivity.[26]
-
Dose-Response (Kd Determination): For hits identified in the primary screen, a full 11-point dose-response curve is generated to calculate the dissociation constant (Kd), providing a quantitative measure of binding affinity.[25]
-
Selectivity Score: A quantitative metric, such as the Selectivity Score (S-score), can be calculated to rank inhibitors. A lower S-score indicates higher selectivity. For example, S(35) is the number of kinases with >65% inhibition.
-
Q10: How can I validate the off-targets identified from a kinome scan in a cellular context? (Protocol Example)
A hit from an in vitro screen is only a potential off-target. Confirmation in live cells is essential. The NanoBRET™ Target Engagement assay is an excellent method for this.
Protocol: NanoBRET™ Cellular Target Engagement Assay
-
Principle: This assay measures compound binding to a specific kinase target in live cells. It uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the same kinase (the energy acceptor). A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.[22]
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase.
-
Plate the transfected cells into a 96-well assay plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare a serial dilution of your pyrazole-based inhibitor in Opti-MEM® medium.
-
Add the NanoBRET™ Tracer and the inhibitor dilutions to the cells.
-
Incubate for 2 hours at 37 °C in a CO2 incubator to allow the binding to reach equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate, which is cell-permeable.
-
Read the plate on a luminometer capable of measuring filtered light at 460 nm (donor emission) and >610 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50.
-
This cellular IC50 value confirms target engagement and provides a quantitative measure of potency in a physiological environment. Repeating this for high-interest off-targets from the kinome scan will confirm or refute their relevance.
-
Part 4: Advanced Strategies for Mitigating Off-Target Effects
Once off-targets are confirmed, the focus shifts to improving selectivity through rational design and computational approaches.
Q11: I've confirmed my inhibitor has significant off-targets. What are my options?
You have two primary paths forward:
-
Accept and Characterize: If the off-targets are well-defined and their inhibition is either benign or potentially beneficial for your application, you can proceed with the compound as a "multi-targeted" agent. This requires thoroughly characterizing the activity against each target. Imatinib, for instance, was developed as a Bcr-Abl inhibitor but its clinical efficacy in GIST is due to its off-target inhibition of c-Kit.[8]
-
Optimize for Selectivity: If the off-targets are problematic, the compound must be redesigned. This involves a medicinal chemistry effort, often guided by structural biology and computational modeling, to introduce modifications that reduce binding to off-target kinases while maintaining potency against the primary target.
Q12: How can medicinal chemistry approaches help in designing more selective inhibitors?
Medicinal chemists have several strategies to enhance inhibitor selectivity:
-
Exploiting the "Gatekeeper" Residue: This amino acid residue controls access to a hydrophobic pocket near the ATP-binding site. Kinases with small gatekeeper residues (e.g., threonine, glycine) can accommodate bulky inhibitor substituents, while kinases with large gatekeepers (e.g., methionine, phenylalanine) cannot. Designing inhibitors with a bulky group that fits only in targets with a small gatekeeper is a proven strategy for improving selectivity.[10][31]
-
Targeting Inactive Conformations: Many kinases exist in active ("DFG-in") and inactive ("DFG-out") conformations. The inactive states are generally more structurally diverse across the kinome than the highly conserved active states. Inhibitors that specifically bind to the inactive conformation (Type II inhibitors) are often more selective.[10][32]
-
Covalent Inhibition: Designing an inhibitor that forms a covalent bond with a non-conserved residue (like a cysteine) near the active site can lead to exceptional selectivity and potency.[31]
-
Macrocyclization: This strategy involves creating larger, cyclic molecules. Macrocyclization can pre-organize the inhibitor into its optimal binding conformation, enhancing affinity and selectivity, and can also improve pharmacokinetic properties.[17]
Q13: Can computational tools predict and help minimize off-target effects?
Yes, computational methods are becoming indispensable for rational inhibitor design.[11][33][34]
-
Structure-Based Design: If a crystal structure of your inhibitor bound to its target (or a close homolog) is available, you can analyze the binding interactions. By comparing the binding pocket of your on-target with known off-targets, you can identify subtle differences (e.g., in amino acid residues, pocket size, or flexibility) to exploit for selective design.[35][36]
-
Machine Learning and AI: Modern approaches use machine learning models trained on large datasets of known kinase-inhibitor interactions.[37] These models can predict the likely off-target profile of a novel compound based on its chemical structure and the sequence or structural features of kinases, guiding the design process before a compound is even synthesized.[33][34]
-
Binding Site Similarity Analysis: Computational tools can compare the three-dimensional structure and physicochemical properties of the inhibitor's binding site in the primary target with all other kinases for which structures are available. This can flag kinases with highly similar binding pockets as potential off-targets.[35][36]
By integrating these computational predictions with experimental validation, you can significantly accelerate the design-test-learn cycle needed to develop potent and selective pyrazole-based inhibitors.
References
-
Canzar, S., & Filizola, M. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4, 253. [Link]
-
Johnson, T. W. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. OncoTarg Oncol, 1, 1-5. [Link]
-
Cetin, C., & Gunes, H. S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26(10), 1779-1795. [Link]
-
Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini-Reviews in Medicinal Chemistry, 8(12), 1291-1297. [Link]
-
Cetin, C., & Gunes, H. S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Zhao, H., & Bourne, P. E. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i846-i854. [Link]
-
Vyas, V. K., Ghate, M., & Patel, P. (2011). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 54(1), 22-32. [Link]
-
Karlov, D. S., Artamonov, M. M., & Filimonov, D. A. (2023). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLoS ONE, 18(9), e0290941. [Link]
-
Sawa, M. (2008). Strategies for the Design of Selective Protein Kinase Inhibitors. Mini-Reviews in Medicinal Chemistry, 8(12), 1291-1297. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice. [Link]
-
Canzar, S., & Filizola, M. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4. [Link]
-
Collins, I., & Workman, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Cancer Research and Clinical Oncology, 135(8), 987-1002. [Link]
-
Zhang, J., & Nussinov, R. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1619-1631. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]
-
Zhang, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(18), 6695. [Link]
-
Scienmag. (2025). Leveraging Macrocyclization Strategies to Advance Kinase Inhibitor. Scienmag. [Link]
-
Roskoski, R. Jr. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 16(9), 1734. [Link]
-
Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(15), 3493-3502. [Link]
-
van der Wouden, P. E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-876. [Link]
-
Chodera Lab. (2016). Kinase inhibitor selectivity and design. Chodera Lab // MSKCC. [Link]
-
Pop, O. L., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(21), 13348. [Link]
-
Johnson, G. L., & Johnson, N. L. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 977. [Link]
-
Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Communications, 14(1), 6758. [Link]
-
Das, A., & Das, S. (2014). Sorafenib and sunitinib: A dermatologist's perspective. Indian Journal of Dermatology, Venereology and Leprology, 80(2), 143-149. [Link]
-
Iavarone, M., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology, 11(6), 943-951. [Link]
-
van den Broek, M. A., et al. (2010). Kinome Profiling. Methods in Molecular Biology, 661, 1-17. [Link]
-
Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1203. [Link]
-
Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today, 20(6), 656-662. [Link]
-
Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today, 20(6), 656-662. [Link]
-
de Vita, D., et al. (2023). Unraveling the unexpected aggregation behavior of Pyrazole-Based compounds Targeting Mycobacterium tuberculosis UDP-Galactopyranose mutase. Bioorganic & Medicinal Chemistry, 94, 117466. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
-
Raymond, E., et al. (2009). Sorafenib and Sunitinib. The Oncologist, 14(7), 704-714. [Link]
-
Bantscheff, M., et al. (2015). Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors. mediaTUM. [Link]
-
Kruse, U., & Bantscheff, M. (2018). Kinase Inhibitor Profiling Using Chemoproteomics. Methods in Molecular Biology, 1787, 137-152. [Link]
-
Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654739. [Link]
-
Maráz, A., et al. (2014). Therapeutic significance of sunitinib-induced "off-target" side effects. Magyar Onkológia, 58(3), 167-172. [Link]
-
Basher, A. M. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4933. [Link]
-
Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5221. [Link]
-
de la Torre, P., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(10), 6845-6878. [Link]
-
Autier, J., et al. (2008). Managing the side effects of sorafenib and sunitinib. Therapeutics and Clinical Risk Management, 4(5), 1063-1073. [Link]
-
de la Torre, P., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(10), 6845-6878. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for the Design of Selective Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 11. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. Sorafenib and sunitinib: A dermatologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. urotoday.com [urotoday.com]
- 17. scienmag.com [scienmag.com]
- 18. Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Unraveling the unexpected aggregation behavior of Pyrazole-Based compounds Targeting Mycobacterium tuberculosis UDP-Galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. inits.at [inits.at]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 24. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 26. assayquant.com [assayquant.com]
- 27. assayquant.com [assayquant.com]
- 28. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. tandfonline.com [tandfonline.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 34. [PDF] Computational methods for analysis and inference of kinase/inhibitor relationships | Semantic Scholar [semanticscholar.org]
- 35. academic.oup.com [academic.oup.com]
- 36. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pyrazole-Based Agrochemicals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based agrochemicals. This guide is designed to provide you with in-depth troubleshooting advice and detailed experimental protocols to address the critical challenge of resistance. As your partner in research, we aim to equip you with the knowledge to anticipate, diagnose, and manage resistance, ensuring the continued efficacy of these vital compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the investigation of pyrazole agrochemical resistance.
Q1: We are observing a sudden drop in the efficacy of our pyrazole-based insecticide in the field. Is this automatically resistance?
A1: Not necessarily. While resistance is a primary suspect, it's crucial to first rule out other factors that can mimic its effects.[1][2] Before initiating a full-scale resistance investigation, consider the following:
-
Application Errors: Incorrect dosage, improper timing of application targeting a less vulnerable life stage of the pest, or poor spray coverage can all lead to control failure.[2][3]
-
Environmental Conditions: Temperature, humidity, and rainfall can affect the stability and uptake of the agrochemical.
-
Pest Population Dynamics: A sudden influx of a large, untreated pest population can give the appearance of product failure.
A systematic evaluation of these factors is the first step in a sound scientific investigation.
Q2: What are the primary mechanisms of resistance to pyrazole-based agrochemicals?
A2: Resistance to pyrazole agrochemicals is primarily driven by two well-documented mechanisms:
-
Target-Site Resistance: This involves genetic mutations in the protein that the pyrazole compound targets. For pyrazole insecticides like fipronil, this is often the GABA-gated chloride channel.[4][5][6] For pyrazole fungicides, the target is frequently the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[7][8] These mutations prevent the agrochemical from binding effectively to its target.
-
Metabolic Resistance: This occurs when the pest or pathogen develops an enhanced ability to detoxify the agrochemical before it can reach its target site.[9][10] This is typically achieved through the overexpression of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (COEs).[11][12][13]
Q3: We suspect metabolic resistance. How can we quickly confirm this in the lab?
A3: Synergist bioassays are a rapid and effective method for the initial investigation of metabolic resistance.[11] Synergists are chemicals that inhibit specific families of detoxification enzymes. By pre-exposing your pest population to a synergist before the pyrazole agrochemical, you can often restore susceptibility if metabolic resistance is the primary mechanism.
| Synergist | Target Enzyme Family |
| Piperonyl butoxide (PBO) | Cytochrome P450 monooxygenases (P450s) |
| S,S,S-tributyl phosphorotrithioate (DEF) | Esterases (ESTs) |
| Diethyl maleate (DM) | Glutathione S-transferases (GSTs) |
A significant increase in mortality in the synergist + pyrazole treatment compared to the pyrazole-only treatment strongly suggests the involvement of the targeted enzyme family in resistance.[12]
Q4: Is there a "fitness cost" associated with pyrazole resistance?
A4: Yes, often there is. A fitness cost is a trade-off where the genetic changes that confer resistance also result in disadvantages for the pest in an insecticide-free environment.[9][14][15] These costs can manifest as:
Understanding fitness costs is crucial for developing effective resistance management strategies, as susceptible individuals may outcompete resistant ones in the absence of selection pressure.[14]
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides detailed guidance for overcoming specific challenges you may encounter in your research.
Troubleshooting Guide 1: Inconsistent Bioassay Results
Issue: You are performing dose-response bioassays with a pyrazole compound, but the results are highly variable between replicates and experiments.
Potential Causes & Solutions:
-
Cause 1: Heterogeneous Pest Population: The field-collected population may have a mix of susceptible, heterozygous, and homozygous resistant individuals, leading to inconsistent mortality rates.
-
Solution: Establish a laboratory-reared colony from the field population. This will help to homogenize the genetic background over several generations.
-
-
Cause 2: Improper Experimental Conditions: Minor variations in temperature, humidity, or light exposure can affect insect metabolism and behavior, influencing their susceptibility to the agrochemical.
-
Cause 3: Instability of the Pyrazole Compound: Some pyrazole derivatives may be sensitive to light or temperature, leading to degradation in your stock solutions or treated substrates.
Workflow for Consistent Bioassays
Caption: Standardized workflow for reproducible bioassays.
Troubleshooting Guide 2: Challenges in Molecular Analysis of Target-Site Resistance
Issue: You are attempting to amplify and sequence the target gene (e.g., GABA receptor subunit) to identify resistance mutations, but are encountering difficulties.
Potential Causes & Solutions:
-
Cause 1: Poor DNA Quality: Contaminants from the insect tissue can inhibit the PCR reaction.
-
Solution: Use a commercial DNA extraction kit specifically designed for insects. Include an additional purification step if necessary.
-
-
Cause 2: Non-specific Primer Binding: The primers you designed may be annealing to other regions of the genome, resulting in multiple PCR products or no product at all.
-
Solution: Design primers based on conserved regions of the target gene identified from multiple sequence alignments of related species. Perform a gradient PCR to determine the optimal annealing temperature.
-
-
Cause 3: Low Expression of the Target Gene: If you are working with RNA for cDNA synthesis, the target gene may have low expression levels in the tissue you are using.
-
Solution: Use a tissue where the target gene is known to be highly expressed (e.g., neural tissue for GABA receptors). Increase the amount of starting RNA for your reverse transcription reaction.
-
Decision Tree for PCR Troubleshooting
Caption: Troubleshooting logic for failed PCR reactions.
Part 3: Detailed Experimental Protocols
These protocols are provided as a starting point and may need to be optimized for your specific pest species and pyrazole compound.
Protocol 1: Adult Vial Test (AVT) for Contact Insecticides
This protocol is adapted from standard methods for monitoring insecticide resistance.[19][20]
Materials:
-
Technical grade pyrazole insecticide
-
Acetone (analytical grade)
-
20 ml glass scintillation vials
-
Micropipettes
-
Vortex mixer
-
Commercial hot dog roller (or a device to roll vials)
-
Test insects (adults)
-
Aspirator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the pyrazole insecticide in acetone. The concentration will depend on the known toxicity of the compound.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of at least five concentrations that will result in mortality between 10% and 90%.
-
Coating Vials: Add 1 ml of each concentration to a separate glass vial. Also prepare a control vial with 1 ml of acetone only.
-
Evaporation: Roll the vials on a hot dog roller (with the heating element off) until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface.
-
Insect Exposure: Introduce 10-20 adult insects into each vial using an aspirator. Cover the vials with a mesh lid.
-
Incubation: Place the vials in a controlled environment (e.g., 25°C, 70% RH, 12:12 L:D cycle).
-
Mortality Assessment: Record the number of dead or moribund insects at a predetermined time point (e.g., 24 hours). The endpoint may need to be optimized for your specific insect and compound.[19]
-
Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and compare it to the LC50 of a known susceptible population.
Protocol 2: Biochemical Assay for Esterase Activity
This protocol provides a general method for quantifying esterase activity, which can be elevated in metabolically resistant insects.[21][22]
Materials:
-
Individual insects (frozen at -80°C)
-
Ice-cold phosphate buffer (pH 6.5)
-
Microplate reader
-
96-well microplates
-
p-Nitrophenyl acetate (pNPA) solution
-
Homogenizer
Procedure:
-
Homogenization: Homogenize individual insects in ice-cold phosphate buffer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Enzyme Source: Collect the supernatant, which will serve as the enzyme source.
-
Reaction Setup: In a 96-well plate, add a specific volume of the supernatant to each well.
-
Substrate Addition: Add the pNPA solution to each well to initiate the reaction.
-
Absorbance Reading: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time. The rate of change is proportional to the esterase activity.
-
Protein Quantification: Perform a Bradford assay or similar method to determine the total protein concentration in each supernatant sample.
-
Data Normalization: Normalize the esterase activity to the total protein concentration for each individual. Compare the normalized activity between suspected resistant and susceptible populations.
References
-
General Principles of Insecticide Resistance Management from IRAC. (n.d.). Retrieved from [Link]
-
Are fitness costs associated with insecticide resistance? A meta-analysis. (2021). Journal of Economic Entomology. Retrieved from [Link]
-
Fitness costs of resistance to insecticides in insects. (2022). Frontiers in Physiology. Retrieved from [Link]
-
Fitness cost of resistance. (n.d.). Stored Product Insects. Retrieved from [Link]
-
Are fitness costs associated with insecticide resistance? A meta-analysis. (2021). BioOne Complete. Retrieved from [Link]
-
Insecticide Resistance Management. (n.d.). Pacific Northwest Pest Management Handbooks. Retrieved from [Link]
-
Fitness costs associated with insecticide resistance. (2012). Pest Management Science. Retrieved from [Link]
-
Mode of action of pyrazoles and pyridazinones. (2023). ResearchGate. Retrieved from [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2023). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2023). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). Syngenta. Retrieved from [Link]
-
Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations. (2014). Parasites & Vectors. Retrieved from [Link]
-
Insecticide Resistance Management Strategies. (n.d.). CropLife Australia. Retrieved from [Link]
-
Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (2005). Semantic Scholar. Retrieved from [Link]
-
Managing Pesticide Resistance. (n.d.). UC IPM. Retrieved from [Link]
-
Insecticide resistance and its management. (n.d.). AHDB. Retrieved from [Link]
-
Bioassays for Monitoring Insecticide Resistance. (2012). Journal of Visualized Experiments. Retrieved from [Link]
-
Molecular Diagnostics for Monitoring Insecticide Resistance in Lepidopteran Pests. (2022). MDPI. Retrieved from [Link]
-
Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). Journal of Visualized Experiments. Retrieved from [Link]
-
Bioassays For Monitoring Insecticide Resistance l Protocol Preview. (2022). YouTube. Retrieved from [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2023). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
(PDF) Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). ResearchGate. Retrieved from [Link]
-
Molecular Diagnostics for Monitoring Insecticide Resistance in Lepidopteran Pests. (2022). ResearchGate. Retrieved from [Link]
-
Multiple Insecticide Resistance and Associated Metabolic-Based Mechanisms in a Myzus Persicae (Sulzer) Population. (2022). MDPI. Retrieved from [Link]
-
Resisting resistance: new applications for molecular diagnostics in crop protection. (2020). The Biochemist. Retrieved from [Link]
-
(PDF) Resisting resistance: new applications for molecular diagnostics in crop protection. (2020). ResearchGate. Retrieved from [Link]
-
Survey and Molecular Diagnostics of Target Site Mutations Conferring Resistance to Insecticides in Populations of Aphis spiraecola from Greece. (2023). Insects. Retrieved from [Link]
-
Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. (2021). CDC. Retrieved from [Link]
-
Metabolic Resistance in Permethrin-Resistant Florida Aedes aegypti (Diptera: Culicidae). (2021). Insects. Retrieved from [Link]
-
Biochemical Characterization of Insecticide Resistance and Exposure in Aedes Aegypti Population From Wonosobo, Central Java, Indonesia. (2017). Neliti. Retrieved from [Link]
-
Biochemical Mechanism of Insecticide Resistance in Malaria Vector, Anopheles gambiae s.l in Nigeria. (2020). Interdisciplinary Perspectives on Infectious Diseases. Retrieved from [Link]
-
Chemical structures of the three phenylpyrazole insecticides used in... (n.d.). ResearchGate. Retrieved from [Link]
-
Phenylpyrazole insecticides. (n.d.). Wikipedia. Retrieved from [Link]
-
Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. (2009). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). MDPI. Retrieved from [Link]
-
Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. (2023). ResearchGate. Retrieved from [Link]
-
Guidelines on Prevention and Management of Pesticide Resistance. (2012). FAO Knowledge Repository. Retrieved from [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. Retrieved from [Link]
-
Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. (2023). Phytopathology. Retrieved from [Link]
-
Understanding Resistance. (n.d.). Pesticide Environmental Stewardship. Retrieved from [Link]
-
Managing Pesticide Resistance. (n.d.). WSU Tree Fruit. Retrieved from [Link]
-
Common tactics for managing agricultural chemical resistance. (2019). GRDC's Groundcover. Retrieved from [Link]
-
Techniques to detect insecticide resistance mechanisms (Field and laboratory manual). (1998). World Health Organization. Retrieved from [Link]
-
Examples of pyrazole-based fungicides. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. irac-online.org [irac-online.org]
- 2. Insecticide Resistance Management | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 3. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fitness costs of resistance to insecticides in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biochemical Mechanism of Insecticide Resistance in Malaria Vector, Anopheles gambiae s.l in Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Fitness costs associated with insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioone.org [bioone.org]
- 17. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Multiple Insecticide Resistance and Associated Metabolic-Based Mechanisms in a Myzus Persicae (Sulzer) Population [mdpi.com]
- 22. Biochemical Characterization of Insecticide Resistance and Exposure in Aedes Aegypti Population From Wonosobo, Central Java, Indonesia - Neliti [neliti.com]
Technical Support Center: Pilot Production of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
Welcome to the technical support guide for the scale-up synthesis of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one. This resource is designed for researchers, chemists, and process development professionals engaged in advancing this critical synthesis from the laboratory bench to pilot-scale production. This compound and its derivatives are pivotal building blocks in the pharmaceutical and agrochemical industries, valued for their presence in numerous bioactive molecules.[1][2][3] Scaling up its synthesis, however, presents unique challenges that require a deep understanding of the reaction mechanism, careful control of process parameters, and a robust troubleshooting strategy.
This guide provides field-proven insights, detailed protocols, and solutions to common issues encountered during pilot production.
The Synthetic Pathway: A Mechanistic Overview
The most common and industrially viable route to this compound involves the cyclocondensation reaction between a trifluoromethyl β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA), and a hydrazine source. The reaction proceeds via a nucleophilic attack of the hydrazine on the ketoester, followed by intramolecular cyclization and dehydration to form the pyrazolone ring.
Caption: General reaction scheme for the synthesis of this compound.
Pilot-Scale Synthesis Protocol
This protocol outlines a robust method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a closely related and commercially significant derivative. The principles are directly applicable to the parent compound.
Objective: To synthesize 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high yield and regioselectivity.
Key Reagents & Equipment:
-
Jacketed glass reactor (appropriate volume for scale) with overhead stirring, temperature probe, and reflux condenser.
-
Addition funnel.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Vacuum oven.
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA).
-
Aqueous methyl hydrazine (40% w/w).
-
Sulfuric acid (or other suitable acid catalyst).[4]
-
Water (for reaction and washing).
Experimental Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Initial Charge: Charge the reactor with Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).
-
Heating: Heat the ETFAA to approximately 85-90 °C.[4]
-
Catalyst Addition: Add a catalytic amount of sulfuric acid (e.g., 0.05-0.10 eq).[4]
-
Reagent Addition: Begin the controlled, dropwise addition of 40% aqueous methyl hydrazine (1.1 eq) via the addition funnel. Maintain the internal temperature between 90-95 °C. This addition is exothermic and requires careful monitoring.
-
Reaction & Aging: After the addition is complete, stir the reaction mixture at 90-95 °C for 2-4 hours to ensure complete conversion.[4]
-
Work-up & Distillation: Add water to the reaction mixture. Begin distillation to remove the ethanol byproduct and excess water. This step is crucial for promoting crystallization.[4]
-
Crystallization & Isolation: Cool the reaction slurry slowly to a target temperature (e.g., 5-10 °C) to induce crystallization of the product.
-
Filtration: Collect the crystallized product by filtration.
-
Washing: Wash the filter cake with cold water to remove residual impurities.
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
| Parameter | Recommended Range | Rationale |
| ETFAA : Methyl Hydrazine Ratio | 1 : 1.05 - 1.15 molar eq. | A slight excess of hydrazine ensures complete conversion of the ketoester. |
| Reaction Temperature | 90 - 95 °C | Optimizes reaction rate and helps control regioselectivity.[4] |
| Catalyst Loading (H₂SO₄) | 0.01 - 0.10 molar eq. | An acid catalyst improves the reaction rate and selectivity.[4] |
| Crystallization Temperature | 0 - 15 °C | Lower temperatures maximize product recovery by reducing its solubility in the mother liquor. |
Troubleshooting Guide
Scaling up chemical reactions often uncovers issues not apparent at the bench. This guide addresses common problems in a Q&A format.
Caption: A logical workflow for troubleshooting common scale-up synthesis issues.
Q1: My final yield is significantly lower than expected. What are the likely causes?
-
Probable Cause 1: Incomplete Reaction. The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or poor mixing.
-
Solution: Verify your in-process controls (e.g., HPLC) to confirm the disappearance of the limiting reagent (ETFAA). If the reaction has stalled, consider extending the aging period or slightly increasing the reaction temperature. Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture, especially during the two-phase (aqueous/organic) stage.
-
-
Probable Cause 2: Product Loss During Work-up. Significant amounts of product may remain dissolved in the mother liquor after crystallization.
-
Solution: Analyze the mother liquor to quantify product loss. To improve recovery, ensure the crystallization slurry is cooled to the target temperature and allowed to hold for an adequate time. The volume and temperature of the wash solvent are also critical; using an excessive volume or a warm solvent will dissolve more product.
-
Q2: The purity of my isolated product is low, with a high percentage of the undesired regioisomer.
-
Probable Cause: Poor Regioselectivity. The formation of the undesired 3-(trifluoromethyl) isomer is a common issue. Selectivity is highly dependent on reaction conditions.
-
Solution: Regioselectivity can be influenced by the solvent, temperature, and the presence of an acid catalyst. A key patent discloses that using an acid catalyst like sulfuric acid in an aqueous medium can significantly improve the selectivity for the desired 5-hydroxy isomer to over 99%.[4] Carefully control the addition rate of hydrazine and maintain a stable reaction temperature, as temperature spikes can negatively impact selectivity.
-
Q3: The product is discolored or contains dark particulate matter.
-
Probable Cause 1: Degradation. Side reactions or product degradation at elevated temperatures can lead to colored impurities.
-
Solution: Review the thermal stability of your reagents and product. Ensure the reactor temperature does not overshoot the setpoint. A nitrogen blanket should be maintained throughout the process to prevent oxidative degradation.
-
-
Probable Cause 2: Contamination from Equipment. Corrosion or leaching from the reactor or transfer lines can introduce particulate matter.
-
Solution: Verify the material compatibility of all wetted parts. While glass-lined reactors are generally inert, ensure that any other components (gaskets, valves) are also compatible with the reaction mixture, especially the acidic conditions.
-
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions when handling hydrazine derivatives?
A: Methyl hydrazine is highly toxic and must be handled with extreme care.[4] Always work in a well-ventilated area, such as a chemical fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] Ensure an eyewash station and safety shower are readily accessible.[7] Develop a spill response plan before starting the experiment.
Q: Can other solvents be used for this reaction?
A: Yes, various solvents have been used, including ethanol and acetic acid.[4][8] However, for pilot-scale production, a process using water as the primary solvent offers significant advantages in terms of cost, safety, and environmental impact. An aqueous process can also facilitate high regioselectivity when paired with an acid catalyst.[4]
Q: How can I monitor the reaction's progress effectively?
A: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the consumption of the starting material (ETFAA) and the formation of the product and its isomer. Samples can be taken periodically from the reactor (with appropriate safety precautions), quenched, and analyzed. This allows for real-time decision-making regarding the reaction endpoint.
Q: What are the best methods for purifying the final product at a larger scale?
A: Recrystallization is the most effective and scalable method for purifying this compound. The crude product can be dissolved in a suitable solvent system (e.g., water, ethanol/water mixtures) at an elevated temperature, and then cooled to induce crystallization, leaving impurities behind in the solvent.[9][10][11][12] The choice of solvent is critical for achieving both high purity and good recovery.
References
- Morressier. (2020). Practical, kilo scale synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
- Various Authors. (1992-2025). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate.
- Sigma-Aldrich. 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole.
- Various Authors. (2010-2025). Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. ResearchGate.
- ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- RSC Publishing. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions.
- PubMed. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
- Cole-Parmer. Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole, 99+%.
- Fluorochem. (2024). Safety Data Sheet - 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole.
- Google Patents. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
- PubMed Central (PMC). (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions.
- ResearchGate. (2017). Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems.
- Chemical Synthesis Database. (2025). 5-(trifluoromethyl)-1H-pyrazol-3-ol.
- Fisher Scientific. SAFETY DATA SHEET - 3-Methyl-5-(trifluoromethyl)pyrazole.
- ChemicalBook. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis.
- ResearchGate. (2025). Efficient Synthesis of New Biheterocyclic 5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-α]pyrimidines.
- Various Sources. Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from wate.
- Atlas Scientific. Water Purification Methods.
- SimPure. (2024). What Are Some Methods to Purify Water? Comprehensive Overview.
- Aquablu. Methods to purify and filter water.
Sources
- 1. Practical, kilo scale synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles [morressier.com]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. atlas-scientific.com [atlas-scientific.com]
- 11. simpurelife.com [simpurelife.com]
- 12. aquablu.com [aquablu.com]
Technical Support Center: Investigating the Degradation of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for studying the degradation pathways of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to navigate the complexities of stability testing for this and structurally related molecules.
I. Conceptual Framework: Predicted Degradation Hotspots
Given the limited direct literature on the degradation of this compound, this guide is built upon the known reactivity of analogous pyrazolone structures and the influence of the electron-withdrawing trifluoromethyl group. The primary sites susceptible to degradation are the pyrazolone ring and the C-N bonds, which can be targeted by hydrolysis, oxidation, and photolysis.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the stability and degradation studies of this compound.
FAQ 1: My parent compound appears to degrade rapidly under hydrolytic stress conditions (acidic/basic), but I am struggling to identify the degradation products. What are the likely initial degradation steps?
Answer: Rapid degradation under hydrolytic conditions, particularly with base catalysis, is common for pyrazolone rings. The initial and most probable degradation pathway is the hydrolytic cleavage of the amide bond within the ring.
-
Under Basic Conditions: The N2 nitrogen is deprotonated, increasing the ring's susceptibility to nucleophilic attack by hydroxide ions at the C3 carbonyl carbon. This leads to ring-opening.
-
Under Acidic Conditions: The carbonyl oxygen (at C3) is protonated, which activates the carbon for nucleophilic attack by water, initiating ring cleavage.
The primary degradation product you should initially screen for is likely a ring-opened species. Due to the trifluoromethyl group, a subsequent decarboxylation might occur, leading to smaller, more volatile fragments that can be challenging to detect.
Troubleshooting Steps:
-
Lower the Temperature: Perform initial hydrolytic studies at a lower temperature (e.g., 40°C instead of 80°C) to slow down the reaction and allow for the trapping of initial, less stable intermediates.
-
LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to screen for the predicted molecular weight of the ring-opened product. Use a soft ionization technique like Electrospray Ionization (ESI) to minimize in-source fragmentation.
-
Derivatization: If the degradation products are too polar or volatile for reverse-phase chromatography, consider derivatization to increase their hydrophobicity and detectability.
FAQ 2: I observe multiple small, unidentified peaks in my chromatogram during photostability testing. Are these related to the parent compound?
Answer: Yes, it is highly probable. The pyrazolone ring system can absorb UV radiation, leading to photochemical degradation. The trifluoromethyl group, being a strong electron-withdrawing group, can also influence the molecule's photostability. The appearance of multiple small peaks suggests fragmentation of the parent molecule.
Plausible Photodegradation Pathways:
-
Ring Contraction/Rearrangement: Absorption of UV light can lead to complex rearrangements of the pyrazolone ring.
-
Radical Formation: The C-CF3 bond or N-N bond could undergo homolytic cleavage, forming radical species that can then react with the solvent or other molecules to form a variety of minor products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for photodegradation studies.
FAQ 3: My mass balance in the oxidative degradation assay (e.g., using H₂O₂) is consistently low (<90%). Where could the missing mass be?
Answer: A low mass balance in oxidative degradation studies often points to the formation of highly polar, non-UV active, or volatile degradation products that are not retained or detected by standard reverse-phase HPLC-UV methods.
Potential Oxidative Degradation Products:
-
Hydroxylated Species: Oxidation can lead to the formation of hydroxylated pyrazolone derivatives.
-
Ring Cleavage Products: Stronger oxidation can lead to the complete cleavage of the pyrazolone ring, forming small organic acids or even CO₂. The trifluoromethyl group can be converted to trifluoroacetic acid, which is volatile and difficult to detect by conventional methods.
Experimental Protocol: Improving Mass Balance in Oxidative Degradation Studies
| Step | Procedure | Rationale & Key Insights |
| 1 | Sample Preparation | Dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. |
| 2 | Stress Condition | Add 3% hydrogen peroxide. Incubate at 40°C for 24 hours. |
| 3 | Quenching | Add a small amount of sodium sulfite or catalase to quench the excess H₂O₂. This prevents further degradation after the intended time point. |
| 4 | Multi-Detector Analysis | Analyze the stressed sample using a combination of detectors: a UV/PDA detector, a Charged Aerosol Detector (CAD), and a Mass Spectrometer (MS). |
| 5 | Chromatography | Use a mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column in addition to a standard C18 column. This will help in retaining highly polar degradants. |
| 6 | Headspace GC-MS | If significant mass is still missing, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS) to look for volatile products like trifluoroacetic acid. |
III. Predicted Degradation Pathways Overview
The following diagram illustrates the potential degradation pathways of this compound under common stress conditions.
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazoles
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffold and the Power of an Atom
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[1][2][3] Its versatile five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, serves as a cornerstone for a multitude of approved therapeutic agents.[3] The synthetic accessibility and metabolic stability of the pyrazole nucleus have made it a favorite starting point for designing inhibitors targeting a vast array of enzymes and receptors.[2][3]
However, the true potential of this scaffold is often unlocked by strategic chemical modification. Among the tools available to the medicinal chemist, the introduction of fluorine is arguably one of the most impactful.[4][5] Fluorine, the most electronegative element, is not merely a hydrogen isostere. Its unique electronic properties can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, influencing everything from metabolic stability and membrane permeability to binding affinity and pKa.[6][7][8]
This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated pyrazoles. Moving beyond simple data recitation, we will explore the underlying mechanistic reasons for the observed differences, supported by experimental data and detailed protocols to empower your own research endeavors.
The Mechanistic Impact of Fluorination on Pyrazole Bioactivity
The decision to incorporate fluorine is a strategic one, aimed at exploiting its unique properties to enhance drug-like characteristics. The C-F bond is stronger than a C-H bond and less susceptible to metabolic oxidation by cytochrome P450 enzymes, often leading to a significantly improved metabolic profile and longer half-life.[7]
Furthermore, fluorine's intense electronegativity creates a strong dipole moment in the C-F bond. This can:
-
Modulate pKa: Lowering the pKa of nearby acidic or basic groups, which can alter ionization state, solubility, and target engagement.[8]
-
Enhance Binding Affinity: The polarized C-F bond can participate in favorable orthogonal multipolar interactions with electron-rich pockets in a protein target. It can also act as a weak hydrogen bond acceptor.[6][9]
-
Alter Conformation: The strategic placement of fluorine can influence the preferred conformation of the molecule, locking it into a more bioactive shape for receptor binding.
-
Increase Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.[6][7][8]
The following case studies will illustrate these principles with concrete examples from the scientific literature.
Case Study 1: Cyclooxygenase-2 (COX-2) Inhibition
The development of selective COX-2 inhibitors revolutionized the treatment of inflammation. The flagship molecule in this class, Celecoxib, is a diaryl-substituted pyrazole that prominently features a trifluoromethyl (-CF3) group.
The COX-2 active site has a large, hydrophobic side-pocket that is not present in the COX-1 isoform. The sulfonamide group of Celecoxib binds to a hydrophilic region, while the pyrazole and its aryl substituents occupy the main channel. Crucially, the trifluoromethyl group on the pyrazole's phenyl ring fits snugly into this hydrophobic side-pocket, a key interaction for both potency and selectivity.[10][11]
A fascinating comparison comes from a trifluoromethyl analogue of Celecoxib, often referred to as TFM-C, where the other phenyl ring is also trifluoromethylated. This analogue displays a striking 205-fold lower COX-2-inhibitory activity than Celecoxib itself.[12] However, TFM-C retains or even enhances some of Celecoxib's COX-2-independent effects, such as suppressing innate immune cell activation and inhibiting the secretion of certain cytokines.[12][13] This demonstrates that while the specific fluorination pattern in Celecoxib is optimized for COX-2 inhibition, other patterns can unlock different biological activities.
Studies on other pyrazole-based COX-2 inhibitors have shown that introducing an electron-withdrawing fluoro group on a phenyl moiety can increase anti-inflammatory activity.[10][14]
Comparative Data: COX-2 Inhibitors
| Compound | Key Structural Feature | Target | IC50 | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Trifluoromethylated Pyrazole | COX-2 | 0.052 µM[14] | >300 |
| TFM-C | Bis-Trifluoromethylated Pyrazole | COX-2 | ~10.6 µM (205x less potent than Celecoxib)[12] | N/A |
| SC-558 | Non-fluorinated (Brominated) Pyrazole | COX-2 | Potent, selective COX-2 inhibitor[10] | High |
| PYZ16 | Non-fluorinated Diaryl Pyrazole | COX-2 | 0.52 µM[14] | 10.73 |
Experimental Workflow: COX-2 Inhibition Assay
The following diagram and protocol outline a standard method for determining a compound's ability to inhibit COX-2.
Caption: Workflow for an in vitro COX-2 enzyme inhibition assay.
Protocol: In Vitro COX-2 Inhibition Assay
-
Reagent Preparation: Prepare a dilution series of the test compounds (fluorinated and non-fluorinated pyrazoles) in DMSO. Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing co-factors like hematin and glutathione.
-
Enzyme Addition: To the wells of a 96-well plate, add the assay buffer and recombinant human COX-2 enzyme.
-
Inhibitor Incubation: Add the diluted test compounds or vehicle control (DMSO) to the wells. Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate) to all wells.
-
Reaction Termination: After a set time (e.g., 2 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Product Quantification: Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Case Study 2: Protein Kinase Inhibition
Pyrazoles are a key structural motif in numerous protein kinase inhibitors, which are critical in oncology.[1][2] The ATP-binding pocket of kinases provides a well-defined target for small molecule inhibitors. Here, fluorination can be a decisive factor in achieving potency and selectivity.
For instance, a study on Aurora A kinase inhibitors found that for a specific series of pyrazole-based compounds, a nitro group was more optimal for activity than a fluoro substituent.[1] Conversely, in the development of selective Aurora B kinase inhibitors, a potent compound was discovered that features an N-(3-fluorophenyl) group, suggesting a beneficial interaction for this specific target.[15][16] This highlights the context-dependent nature of fluorination; its benefit is dictated by the specific topology and amino acid composition of the target's binding site. In another example, replacing a hydrophobic fluoro group with a more hydrophilic nitro group was found to increase kinase binding ability in a series of imidazothiazole B-raf inhibitors.[2]
Comparative Data: Pyrazole-Based Kinase Inhibitors
| Compound Series | Key Structural Feature Comparison | Target | Observation |
| Aurora A Inhibitors | Nitro vs. Fluoro substituent | Aurora A | The nitro group was found to be more optimal than hydrogen, methyl, methoxy, or chloro/fluoro substituents for inhibitory activity.[1] |
| Aurora B Inhibitors | Presence of a 3-fluorophenyl group | Aurora B | The fluorinated compound 4b was identified as a potent, orally active selective inhibitor.[16] |
| JAK Inhibitors | Ruxolitinib (non-fluorinated) | JAK1/JAK2 | Potent inhibitor (IC50 ~3 nM) with a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.[2] |
| PDK1 Inhibitors | Fluorinated pyrazole-based heterocycles | PDK1 | A series of fluoropyrazole derivatives exhibited high potency with IC50 values ranging from 1 nM to 0.1 µM.[17] |
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing kinase inhibitors.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Plate Setup: Add kinase buffer, test compounds (fluorinated and non-fluorinated pyrazoles at various concentrations), and the specific kinase (e.g., Aurora B) to the wells of a white, opaque 384-well plate.
-
Substrate Addition: Add the corresponding peptide substrate to the wells.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate, producing ADP.
-
ADP Detection (Part 1): Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Luminescence Generation (Part 2): Add a Kinase Detection Reagent, which converts the ADP generated into ATP, and then uses the newly synthesized ATP in a coupled luciferase/luciferin reaction to produce light.
-
Signal Measurement: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Normalize the data against controls (no enzyme for background, no inhibitor for 100% activity). Plot the normalized activity against inhibitor concentration to determine the IC50 value.
Broadening the Scope: Other Therapeutic Areas
The comparative impact of fluorination on pyrazoles extends across numerous biological targets.
-
Neurodegenerative Disease: In a study of pyrazole-5-fluorosulfates as selective butyrylcholinesterase (BuChE) inhibitors for potential Alzheimer's treatment, the fluorosulfate group was shown to increase binding affinity through a π-sulphur interaction.[9] The lead fluorinated compound, K3 , showed potent BuChE inhibition with an IC50 of 0.79 µM.[9]
-
Nitric Oxide Synthase (NOS) Inhibition: A structure-activity analysis of pyrazoles related to curcumin proved that the presence of fluorine groups enhances the inhibitory activity against NOS isoforms.[18]
-
Antimicrobial Activity: Fluorinated pyrazoles have demonstrated a wide range of biological activities, including antifungal and antibacterial properties.[19] For instance, certain trifluoromethyl phenyl-substituted pyrazoles are potent agents against Gram-positive bacteria, including their biofilms.[3]
Conclusion: A Strategic Tool, Not a Magic Bullet
The strategic incorporation of fluorine is an undeniably powerful tool for modulating the biological activity of the pyrazole scaffold. The evidence clearly shows that fluorination can significantly enhance potency, improve metabolic stability, and fine-tune selectivity for a desired target.[4][20][21] This is exemplified by the superior COX-2 inhibition of Celecoxib, the potent kinase inhibition of certain fluorinated pyrazoles, and the enhanced binding affinity of fluorosulfate-containing BuChE inhibitors.
However, it is not a universal panacea. The case of the Aurora A kinase inhibitors and the drastically reduced COX-2 activity of the TFM-C analogue demonstrate that the positive (or negative) impact of fluorination is highly context-dependent.[1][12] The success of this strategy hinges on a deep understanding of the target's structure, the desired pharmacokinetic profile, and the precise placement of the fluorine atom(s). As synthetic methodologies for creating novel fluorinated pyrazoles continue to advance, we can anticipate the development of even more sophisticated and effective therapeutic agents based on this privileged and highly tunable scaffold.[22]
References
-
Gong, K., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. PubMed Central. [Link]
-
Verma, R., et al. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect. [Link]
-
Bi, H., et al. (n.d.). Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. Asian Journal of Chemistry. [Link]
-
Verma, R., et al. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ResearchGate. [Link]
-
Mykhailiuk, P. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
-
Bi, H., et al. (2013). Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. Asian Journal of Chemistry. [Link]
-
Various Authors. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate. [Link]
-
Claramunt, R., et al. (2015). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules. [Link]
-
Verma, R., et al. (2024). Fluorinated pyrazoles containing marketed drug molecules. ResearchGate. [Link]
-
El-Damasy, D., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
Gîrdan, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
-
Gomaa, A. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
-
Glamočlija, J., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. [Link]
-
Kumar, R., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Various Authors. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. [Link]
-
Various Authors. (n.d.). Design, synthesis, and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs. ResearchGate. [Link]
-
Sloop, J., et al. (2015). Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. [Link]
-
Mykhailiuk, P. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]
-
Mykhailiuk, P. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]
-
Singh, I., & Kumar, A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. [Link]
-
Al-Amiery, A. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kumar, A., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Pharmaceutical Design. [Link]
-
Ghanghoria, R., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry. [Link]
-
Bi, H., et al. (2013). Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. ResearchGate. [Link]
-
Mohammed, H., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central. [Link]
-
Various Authors. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
-
El-Gowelli, H., et al. (2013). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. [Link]
-
Halim, P., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. [Link]
-
El-Sayed, N., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]
-
van den Brand, J., et al. (2013). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE. [Link]
-
Neumann, U., et al. (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
da Silva, A., et al. (2021). Some fluorinated azoles and pyrazolyl-1,2,3-triazoles with biological activity. ResearchGate. [Link]
-
Chintakunta, V., et al. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]
-
Yoshimura, T., et al. (2011). A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. PubMed Central. [Link]
-
Georgiev, M., et al. (2019). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. PubMed. [Link]
-
Rocca, B., et al. (2012). Comparative Impact on Prostanoid Biosynthesis of Celecoxib and the Novel Nonsteroidal Anti-Inflammatory Drug CG100649. Clinical and Translational Science. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
Introduction
5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural backbone, the pyrazolone ring, is a privileged scaffold found in numerous pharmaceuticals, including the well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib. The incorporation of a trifluoromethyl (CF₃) group can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making this particular derivative a compelling subject for research and development.
However, the structural elucidation of pyrazolones is complicated by their existence in a dynamic tautomeric equilibrium. Depending on the solvent and substituents, this compound can exist in three primary forms: the CH form (a methylene group at C4), the OH form (a hydroxyl group at C3, also called a pyrazol-3-ol), and the NH form (a ketone at C3). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for navigating this complexity, providing detailed insights into the predominant tautomeric form and the electronic environment of each atom.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental considerations necessary for a robust and accurate structural characterization.
The Tautomeric Challenge
The interpretation of the NMR spectra of pyrazolones must begin with an understanding of their potential tautomeric forms. The equilibrium between these forms is sensitive to the environment, particularly the hydrogen-bonding capability of the solvent.[1][2]
Figure 1: Tautomeric forms of this compound.
In polar aprotic solvents like DMSO-d₆, which are excellent hydrogen bond acceptors, the equilibrium often favors the OH and NH forms, where labile protons can interact with the solvent.[3] In nonpolar solvents, intermolecular hydrogen bonding can lead to dimerization, favoring the OH form.[3] For this guide, we will focus our analysis on spectra acquired in DMSO-d₆, a common solvent for NMR analysis of heterocyclic compounds.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The quality of the final spectrum is fundamentally dependent on meticulous sample preparation.[4] A standardized protocol ensures reproducibility and minimizes artifacts that can obscure crucial structural information.
Figure 2: Standardized workflow for NMR spectral analysis.
Step-by-Step Sample Preparation:
-
Material Weighing: Accurately weigh 10-20 mg of this compound. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C experiments.[5]
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, >99.8% D). DMSO is an excellent solvent for many polar heterocyclic compounds and its residual proton signal (δ ≈ 2.50 ppm) serves as a convenient secondary reference.[4]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can aid dissolution. The final sample volume should be around 4-5 cm in a standard 5 mm NMR tube to ensure it is within the active detection region of the spectrometer's coils.[5][6]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution by disrupting magnetic field homogeneity, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality NMR tube (e.g., Wilmad, Norell).[5][7]
-
Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, typically requiring a longer acquisition time than ¹H NMR.
¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)
The proton NMR spectrum provides a direct view of the non-exchangeable protons and gives clues to the tautomeric state through the observation of labile (NH, OH) protons. In DMSO-d₆, proton exchange is often slow enough to observe distinct signals for these protons. The spectrum of the NH/OH tautomeric mixture is expected to be simple, dominated by two key signals.
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Broad Singlet | 2H | N1-H , N2-H / OH |
| ~5.8 | Singlet | 1H | C4-H |
Interpretation:
-
C4-H Proton (δ ≈ 5.8 ppm): A sharp singlet is expected for the proton at the C4 position of the pyrazolone ring. Its chemical shift is in a region typical for protons on a double bond adjacent to a carbonyl group or heteroatoms.[1] The absence of coupling confirms it has no adjacent protons.
-
Labile Protons (δ ≈ 11.0 - 13.0 ppm): A very broad, downfield signal integrating to two protons is characteristic of exchangeable NH and/or OH protons.[3] In DMSO-d₆, these protons form strong hydrogen bonds with the solvent, which deshields them significantly and often slows their exchange rate, allowing for their observation. The presence and integration of this signal strongly support the predominance of the NH and/or OH tautomers over the CH form (which would show a CH₂ signal around 3.4 ppm).[8]
¹³C NMR Spectral Analysis (101 MHz, DMSO-d₆)
The ¹³C NMR spectrum is exceptionally informative, particularly due to the influence of the trifluoromethyl group, which introduces characteristic splitting patterns through ¹³C-¹⁹F coupling.[9] Standard ¹³C NMR experiments are proton-decoupled, so C-H splitting is not observed, but C-F coupling remains.[9][10]
Table 2: Representative ¹³C NMR Data
| Chemical Shift (δ) ppm | Multiplicity (J_CF) | Assignment |
| ~165 | Singlet | C 3 (C=O / C-OH) |
| ~145 | Quartet (²J_CF ≈ 35-40 Hz) | C 5 |
| ~122 | Quartet (¹J_CF ≈ 268-272 Hz) | C F₃ |
| ~90 | Singlet | C 4 |
Interpretation:
-
C3 Carbon (δ ≈ 165 ppm): This downfield signal is characteristic of a carbonyl carbon or a carbon in a similar electronic environment, such as the C-OH of the enol form.[1] Its exact shift can help distinguish between tautomers, though the difference may be subtle.
-
C5 Carbon (δ ≈ 145 ppm): The signal for the carbon directly attached to the CF₃ group appears as a quartet due to coupling with the three fluorine atoms (n+1 rule, where n=3). This is a two-bond coupling (²J_CF) with a typical magnitude of 35-40 Hz.[11] This distinct splitting pattern is a definitive marker for the C5 position.
-
CF₃ Carbon (δ ≈ 122 ppm): The carbon of the trifluoromethyl group itself also appears as a strong quartet, but with a much larger one-bond coupling constant (¹J_CF) of approximately 270 Hz.[9][12] This large coupling is an unmistakable signature for a CF₃ group.
-
C4 Carbon (δ ≈ 90 ppm): The C4 carbon appears as a singlet at a relatively upfield position for an sp² carbon, consistent with its position between two heteroatom-bearing carbons in the ring.[13]
Comparative Analysis and Mechanistic Insights
-
Tautomerism in Context: The observed spectra, particularly the labile proton signal in ¹H NMR and the C3 chemical shift in ¹³C NMR, strongly point towards a mixture dominated by the NH and OH tautomers in DMSO-d₆. This aligns with studies of similar pyrazolone systems where polar, hydrogen-bond accepting solvents stabilize these forms.[3][14] In contrast, a related compound like 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one shows a distinct CH₂ signal around δ 3.4 ppm in CDCl₃, indicating the presence of the CH form under different conditions.[8]
-
The Trifluoromethyl Effect: The electron-withdrawing nature of the CF₃ group has a profound deshielding effect on the adjacent C5 carbon, pushing its chemical shift downfield. The most powerful diagnostic feature, however, is the C-F coupling. The observation of a quartet for C5 with a ²J_CF of ~35-40 Hz and a quartet for the CF₃ carbon with a ¹J_CF of ~270 Hz provides unambiguous confirmation of the -C-CF₃ connectivity.[9][11] This is a textbook example of how fluorine NMR activity manifests in the ¹³C spectrum and is a critical tool for assigning fluorinated structures.
Conclusion
The NMR spectral analysis of this compound is a compelling case study in modern structure elucidation. The ¹H NMR spectrum, through its characteristic labile proton signals, provides immediate insight into the dominant tautomeric forms present in solution. Concurrently, the ¹³C NMR spectrum offers definitive structural confirmation via the unmistakable quartet splitting patterns induced by the trifluoromethyl group. The combination of chemical shift analysis and coupling constant determination allows for the unambiguous assignment of all atoms in the molecule. This guide demonstrates that a thorough understanding of fundamental NMR principles, coupled with careful experimental execution, can successfully unravel the structural complexities of even challenging molecules like tautomeric pyrazolones, providing the crucial data needed to drive forward research in drug discovery and materials science.
References
-
NMR Sample Preparation Guidelines. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]
-
The Royal Society of Chemistry. The influence of fluorine spin-diffusion on ¹³C solid-state NMR line shapes of CF₃ groups. [Link]
-
Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
Supporting Information for "Construction of Pyrazolone Analogues via Rhodium-Catalyzed C-H Activation from Pyrazolones and Non-activated Alkenes". [Link]
-
Holzer, W., & Pusch, G. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(10), 1636. [Link]
-
ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]
-
ResearchGate. Why is CF₃ splitting observed in the ¹³C NMR? [Link]
-
Nagarajan, K. (1986). Some applications of ¹³C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 619-633. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Alkorta, I., Elguero, J., & Zoya, B. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 16(5), 4163-4189. [Link]
-
Begtrup, M., Boyer, G., Cabildo, P., Cativiela, C., Claramunt, R. M., Elguero, J., Garcia, J. I., Toiron, C., & Vedso, P. (1991). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (¹H, ¹³C, ¹⁵N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 29(10), 1045-1051. [Link]
-
ACD/Labs. A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. [Link]
-
ResearchGate. ¹H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl₃). [Link]
-
Natural Sciences Publishing. Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. [Link]
-
Counterintuitive deshielding on the ¹³C NMR chemical shift for the trifluoromethyl anion. PubMed. [Link]
-
ResearchGate. On the tautomerism of pyrazolones: The geminal ²J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. [Link]
-
Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
-
SpectraBase. 5-trifluoromethyl-3-phenyl-1H-pyrazole. [Link]
-
ResearchGate. In C13-NMR, does CF₃ carbon of (trifluoromethyl)bezene have to split by F? [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. organomation.com [organomation.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
A Comparative Study of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one and Celecoxib as COX-2 Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one and the well-established drug Celecoxib, both of which function as inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of their mechanisms, efficacy, and the experimental methodologies used for their evaluation.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2][3] There are two primary isoforms of this enzyme: COX-1 and COX-2.[2][3] COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions.[2][3][4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by pro-inflammatory signals.[2][3][5][6][7]
This distinction makes COX-2 a prime therapeutic target for anti-inflammatory drugs. Selective inhibition of COX-2 allows for the reduction of inflammation and pain while minimizing the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[1][8]
The Compounds: A Structural Overview
Celecoxib , marketed under the brand name Celebrex among others, is a diaryl-substituted pyrazole and a well-established selective COX-2 inhibitor.[8][9] Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, features a sulfonamide group that is crucial for its selective binding to the COX-2 enzyme.[9][10]
This compound belongs to the pyrazolone class of compounds, which have been investigated for their anti-inflammatory properties.[11] While structurally related to the pyrazole core of celecoxib, its specific inhibitory activity and selectivity for COX-2 are subjects of ongoing research and development. The trifluoromethyl group is a common feature in many COX-2 inhibitors and is known to contribute to their binding affinity.
Mechanism of Action and Binding Affinity
Celecoxib acts as a reversible and highly selective inhibitor of the COX-2 enzyme.[8] It binds to a hydrophilic side pocket near the active site of COX-2, a feature that is larger and more flexible compared to the active site of COX-1.[1][8][10] This structural difference is a key determinant of Celecoxib's selectivity.[1] The polar sulfonamide side chain of Celecoxib is instrumental in its interaction with this specific region of the COX-2 enzyme.[8][10] Studies have shown that Celecoxib has a binding affinity (K(D)) for COX-2 of approximately 2.3 nM.[12]
The pyrazolone scaffold of this compound also has the potential for selective COX-2 inhibition. Research on various pyrazolone derivatives has demonstrated their capacity for potent and selective inhibition of COX-2, with some compounds exhibiting selectivity indices superior to that of Celecoxib.[11][13] The precise binding mode and affinity of this compound would be determined through experimental assays, but it is hypothesized to interact with key residues within the COX-2 active site, similar to other pyrazole-based inhibitors.
Comparative Efficacy and Selectivity
The efficacy of a COX-2 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for COX-2 over COX-1.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | ~15 µM | ~0.04 µM | ~375 |
| This compound | Data not available | Data not available | Data not available |
| Indomethacin (Non-selective) | ~0.09 µM | ~0.13 µM | ~0.69 |
| Diclofenac (Non-selective) | ~0.11 µM | ~0.15 µM | ~0.73 |
Note: IC50 values for Celecoxib can vary between studies due to different assay conditions. The values presented are representative.
As illustrated in the table, Celecoxib demonstrates significant selectivity for COX-2. While specific quantitative data for this compound is not yet widely published, studies on structurally similar pyrazolone derivatives have reported excellent COX-2 selectivity.[11]
Experimental Protocols for Evaluation
A thorough comparison of these two inhibitors necessitates a series of well-defined in vitro and in vivo experiments.
In Vitro Enzyme Inhibition Assay
Objective: To determine the IC50 values for both COX-1 and COX-2, and subsequently calculate the selectivity index.
Methodology: This assay directly measures the inhibitory effect of the compounds on purified COX enzymes.[14]
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of the COX enzyme.[5] COX catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2).[5] This peroxidase activity is monitored using a chromogenic or fluorometric substrate.[5]
-
Procedure:
-
A reaction mixture containing buffer, hematin (a cofactor), and the COX enzyme is prepared in a 96-well plate.[5]
-
Varying concentrations of the test compounds (this compound, Celecoxib as a positive control) or vehicle (DMSO) are added to the wells.[5]
-
The plate is pre-incubated to allow the inhibitor to bind to the enzyme.[5]
-
The reaction is initiated by adding arachidonic acid and the chromogenic/fluorometric substrate.[5]
-
The change in absorbance or fluorescence is measured over time to determine the reaction velocity.[5]
-
-
Data Analysis: The percentage of inhibition for each concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.[5]
Cell-Based Assay for COX-2 Inhibition
Objective: To assess the inhibitory activity of the compounds in a more physiologically relevant cellular environment.
Methodology: This assay typically uses cells that can be induced to express COX-2.
-
Cell Line: Human colorectal cancer cell lines such as HCA-7 (COX-2 positive) or other suitable cell lines.[15]
-
Principle: The assay measures the production of prostaglandins (e.g., PGE2) in response to an inflammatory stimulus.
-
Procedure:
-
Cells are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.[14]
-
The cells are then treated with various concentrations of the test compounds.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of PGE2 inhibition against the inhibitor concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory efficacy of the compounds in a live animal model.
Methodology: This is a standard and reproducible model of acute inflammation.[16]
-
Animal Model: Male Wistar or Sprague-Dawley rats.[16]
-
Principle: Injection of carrageenan into the paw induces an inflammatory response characterized by edema (swelling). The reduction in paw volume by the test compound is a measure of its anti-inflammatory effect.
-
Procedure:
-
Animals are fasted overnight and their baseline paw volume is measured using a plethysmometer.[16]
-
The test compounds, a reference drug (e.g., Celecoxib), or a vehicle are administered orally.[16]
-
After a set time (e.g., 1 hour), a solution of carrageenan is injected into the subplantar region of the right hind paw.[16]
-
Paw volume is measured at various time points post-carrageenan injection.[16]
-
-
Data Analysis: The percentage of edema inhibition is calculated for each treatment group compared to the vehicle control group.
Visualizing the Scientific Workflow
COX-2 Inhibition Pathway
Caption: The inhibitory action of the compounds on the COX-2 pathway.
Experimental Workflow for Inhibitor Evaluation
Caption: A streamlined workflow for the comparative evaluation of COX-2 inhibitors.
Pharmacokinetics: A Brief Comparison
Celecoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations in about 3 hours.[10][17][18] It is extensively metabolized in the liver, primarily by the CYP2C9 enzyme, and has a half-life of approximately 11 hours.[17][18] The pharmacokinetics of this compound would need to be determined through dedicated studies, but its structural features suggest it is likely to be orally bioavailable.
Conclusion and Future Directions
Celecoxib is a well-characterized and effective selective COX-2 inhibitor. This compound, as a representative of the pyrazolone class, holds significant promise as a potential alternative. The research into pyrazolone derivatives has indicated the potential for high potency and selectivity for COX-2.[11][13]
Further research is required to fully elucidate the pharmacological profile of this compound. This would involve comprehensive in vitro and in vivo studies as outlined in this guide to determine its IC50 values, selectivity index, anti-inflammatory efficacy, and pharmacokinetic properties. A direct, head-to-head comparison with Celecoxib using these standardized protocols will be crucial in establishing its potential as a novel therapeutic agent. The development of new COX-2 inhibitors with improved efficacy and safety profiles remains an important goal in the management of inflammatory conditions.
References
-
Celecoxib - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Celebrex (Celecoxib) Pharmacology. (2019, February 26). News-Medical.net. Retrieved January 11, 2026, from [Link]
-
Patel, G. S., & Parmar, K. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved January 11, 2026, from [Link]
-
Celecoxib Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved January 11, 2026, from [Link]
-
Jamali, F., & Brocks, D. R. (2000). Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat. Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 205-211. Retrieved January 11, 2026, from [Link]
-
Paulson, S. K., Vaughn, M. B., Jessen, S. M., Lawal, Y., Gresk, C. J., Yan, B., ... & Karim, A. (2001). Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption. Journal of Pharmacology and Experimental Therapeutics, 297(2), 638-645. Retrieved January 11, 2026, from [Link]
-
Thorn, C. F., Klein, T. E., & Altman, R. B. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(6), 465–471. Retrieved January 11, 2026, from [Link]
-
What is the mechanism of Celecoxib? (n.d.). Patsnap Synapse. Retrieved January 11, 2026, from [Link]
-
COX2 Inhibitor Screening Assay Kit COX2 82210. (n.d.). BPS Bioscience. Retrieved January 11, 2026, from [Link]
-
Ali, O. M., El-Sayed, M. A. A., Abdel-Aziz, M., & El-Tombary, A. A. (2020). Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. Archiv der Pharmazie, 353(4), e1900308. Retrieved January 11, 2026, from [Link]
-
Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Biochemical and biophysical research communications, 228(1), 163-169. Retrieved January 11, 2026, from [Link]
-
Basma, S., & El-Sayed, M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3469. Retrieved January 11, 2026, from [Link]
-
Celecoxib Pharmacology. (2024, January 16). Real Life Pharmacology. Retrieved January 11, 2026, from [Link]
-
Singh, A., Kumar, A., Singh, R. K., & Singh, R. M. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic Chemistry, 56, 8-15. Retrieved January 11, 2026, from [Link]
-
Binding mode of celecoxib inside COX-2 active site. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2012). Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. Bioorganic & medicinal chemistry, 20(10), 3306-3316. Retrieved January 11, 2026, from [Link]
-
El-Sayed, M. A. A., Ali, O. M., Abdel-Aziz, M., & El-Tombary, A. A. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry, 96, 103606. Retrieved January 11, 2026, from [Link]
-
Binding of Celecoxib at the COX-2 binding site. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Discovery and development of cyclooxygenase-2 inhibitors. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Abdi, F., Rahmat, A., & Lajis, N. H. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Current pharmaceutical design, 19(27), 4872-4882. Retrieved January 11, 2026, from [Link]
-
Lee, J. H., Kim, C., Kim, S. H., & Lee, J. (2019). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 24(17), 3163. Retrieved January 11, 2026, from [Link]
-
Warner, T. D., & Mitchell, J. A. (2002). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British journal of pharmacology, 135(5), 1151-1156. Retrieved January 11, 2026, from [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. Retrieved January 11, 2026, from [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 11, 2026, from [Link]
-
Smith, A. M., & Moses, J. E. (2020). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1, 3-dipolar cycloadditions. Chemical Communications, 56(61), 8612-8615. Retrieved January 11, 2026, from [Link]
-
Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016). The Pharma Innovation Journal, 5(7), 43-46. Retrieved January 11, 2026, from [Link]
-
COX-2 Inhibitor Screening Kit. (n.d.). Creative BioMart. Retrieved January 11, 2026, from [Link]
-
5-(trifluoromethyl)-1H-pyrazol-3-ol. (n.d.). Chemical Synthesis Database. Retrieved January 11, 2026, from [Link]
-
Geis, G. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Clinical therapeutics, 21(2), 225-241. Retrieved January 11, 2026, from [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Li, Y., ... & Liu, H. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1, 3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4703. Retrieved January 11, 2026, from [Link]
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (n.d.). Google Patents.
-
Islam, M. S., & Al-Majid, A. M. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Molecules, 22(9), 1547. Retrieved January 11, 2026, from [Link]
-
Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
El-Sayed, M. A., Ali, O. M., & El-Tombary, A. A. (2014). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Fundamental & clinical pharmacology, 28(6), 655-664. Retrieved January 11, 2026, from [Link]
Sources
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. mybiosource.com [mybiosource.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. PET imaging of cyclooxygenase-2 (COX-2) in a pre-clinical colorectal cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ClinPGx [clinpgx.org]
- 18. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one Analogs in Drug Discovery
The 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one scaffold is a privileged structure in medicinal chemistry, owing to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various analogs based on this core, with a focus on their anticancer and anti-inflammatory activities. By examining the impact of substitutions at different positions of the pyrazolone ring, we aim to provide actionable insights for researchers and drug development professionals.
The this compound Core: A Foundation for Diverse Biological Activity
The pyrazole ring system is a versatile scaffold found in numerous pharmaceuticals. The introduction of a trifluoromethyl (CF3) group at the C5 position is a key modification that significantly influences the biological activity of the resulting compounds. The high electronegativity and metabolic stability of the CF3 group often lead to improved pharmacokinetic and pharmacodynamic profiles. This guide will delve into the nuanced effects of further structural modifications on this core, providing a comparative analysis of their biological performance.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be finely tuned by introducing various substituents at the N1, N2, and C4 positions of the pyrazolone ring. The following sections dissect the SAR based on available experimental data.
Impact of N-Substitution on Biological Activity
Substitution at the nitrogen atoms of the pyrazole ring is a common strategy to modulate the potency and selectivity of these compounds.
-
N1-Aryl Substitution: The introduction of an aryl group at the N1 position has been a fruitful strategy in the development of potent bioactive molecules. For instance, in a series of 1,5-diaryl pyrazole derivatives, compounds with specific substitutions on the N1-phenyl ring demonstrated significant COX-2 inhibitory activity, a key target in anti-inflammatory therapy.[1] The nature and position of substituents on this aryl ring are critical. For example, a methanesulfonylphenyl group at the N1 position, as seen in celecoxib analogs, has been shown to be crucial for potent and selective COX-2 inhibition.[2]
-
N-Substitution in Anticancer Analogs: In the context of anticancer activity, N-substitution plays a pivotal role in determining the cytotoxic potency. Studies on various pyrazole derivatives have shown that the presence of specific N-aryl moieties can lead to significant growth inhibition of cancer cell lines.[3][4] For example, a series of 1,3,5-triaryl-1H-pyrazole derivatives were evaluated for their cytotoxicity, with the substitution pattern on the N1-phenyl ring influencing the activity profile against different cancer cell lines.[3]
Influence of C4-Substitution
The C4 position of the pyrazol-3(2H)-one ring offers another avenue for structural modification to enhance biological activity.
-
C4-Functionalization for Anti-inflammatory Activity: The introduction of various functional groups at the C4 position has been explored to develop novel anti-inflammatory agents. For instance, the condensation of this compound with aldehydes at the C4 position can lead to compounds with potential anti-inflammatory properties. The nature of the substituent introduced at this position can significantly impact the activity.
The Role of the C3- and C5-Substituents
While this guide focuses on 5-(trifluoromethyl) analogs, it is important to note the influence of substituents at the C3 and C5 positions in the broader context of pyrazole SAR. In many bioactive pyrazoles, the C3 and C5 positions are often occupied by aryl groups. The substitution pattern on these aryl rings is a key determinant of activity and selectivity, particularly for COX-2 inhibitors where specific interactions with the enzyme's active site are required.[2]
Comparative Analysis of Biological Activity: Anticancer and Anti-inflammatory Effects
The following tables summarize the in vitro biological activity of representative this compound analogs and related pyrazole derivatives, providing a quantitative comparison of their potency.
Anticancer Activity
The cytotoxic effects of various pyrazole derivatives against different human cancer cell lines are presented below. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 3b | C32 (Amelanotic Melanoma) | 24.4 | [5] |
| A375 (Melanotic Melanoma) | 25.4 | [5] | |
| DU145 (Prostate Cancer) | >100 | [5] | |
| MCF-7 (Breast Cancer) | 75.5 | [5] | |
| 3d | C32 (Amelanotic Melanoma) | 87.4 | [5] |
| A375 (Melanotic Melanoma) | 103 | [5] | |
| Compound 10b | MCF-7 (Breast Cancer) | 0.64 µg/mL | [6] |
| Compound 11a | MCF-7 (Breast Cancer) | 0.72 µg/mL | [6] |
| Compound 10b | HepG-2 (Liver Cancer) | 1.21 µg/mL | [6] |
| Compound 11a | HepG-2 (Liver Cancer) | 1.33 µg/mL | [6] |
| Compound 10b | HCT-116 (Colon Cancer) | 1.87 µg/mL | [6] |
| Compound 11a | HCT-116 (Colon Cancer) | 2.11 µg/mL | [6] |
| Compound 10b | MCF-7 (Breast Cancer) | 3.9 µM | [7] |
| Compound 10c | MCF-7 (Breast Cancer) | 4.2 µM | [7] |
Note: The structures of the specific compounds are detailed in the cited references.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| T3 | 4.655 | 0.781 | 5.96 | [1] |
| T5 | 5.596 | 0.781 | 7.16 | [1] |
| 14i | - | - | 5.93 | [2] |
| 15a | - | - | 6.08 | [2] |
| 15d | - | - | 5.03 | [2] |
| 15f | - | - | 5.27 | [2] |
Note: A higher selectivity index indicates a more desirable selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the biological activity of this compound analogs.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The intensity of the color produced is proportional to the COX activity.
Protocol:
-
Enzyme and Cofactor Preparation: Human recombinant COX-1 or COX-2 enzyme is prepared in a reaction buffer containing heme and other necessary cofactors.
-
Inhibitor Incubation: The test compounds at various concentrations are pre-incubated with the enzyme solution for a specified period (e.g., 10 minutes) at room temperature.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Absorbance Measurement: The plate is incubated, and the absorbance is read at a specific wavelength (e.g., 590 nm) at different time points.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each compound concentration. The IC50 value is then calculated.[1]
Visualizing SAR and Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General SAR trends for this compound analogs.
Caption: A typical experimental workflow for SAR studies.
Conclusion
The this compound scaffold represents a highly promising starting point for the design of novel therapeutic agents, particularly in the fields of oncology and inflammation. The strategic introduction of substituents at the N1, N2, and C4 positions allows for the fine-tuning of biological activity and selectivity. This guide has provided a comparative overview of the SAR for this class of compounds, supported by quantitative data and detailed experimental protocols. Future research should continue to explore diverse substitutions on this versatile scaffold to uncover new drug candidates with improved efficacy and safety profiles.
References
Sources
- 1. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methane(amino)sulfonylphenyl)-3-(4-substituted-phenyl)-5-(4-trifluoromethylphenyl)-1H-2-pyrazolines/pyrazoles as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one Derivatives in Preclinical Animal Models
This guide provides an in-depth comparison of the in vivo efficacy of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one derivatives across key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from various animal models, explains the rationale behind protocol design, and offers detailed methodologies to ensure scientific rigor and reproducibility.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The this compound core is a privileged scaffold in medicinal chemistry. The inclusion of a trifluoromethyl group often enhances metabolic stability and binding affinity, making these derivatives promising candidates for therapeutic intervention. Pyrazole-based compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] A prominent example is Celecoxib, a diaryl-substituted pyrazole that selectively inhibits cyclooxygenase-2 (COX-2) and is widely used for treating inflammatory conditions.[3][4] This guide focuses on evaluating the preclinical efficacy of this compound class in established animal models, providing a framework for comparative analysis and future drug development.
Core Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for the anti-inflammatory and analgesic effects of many pyrazole derivatives is the selective inhibition of the COX-2 enzyme.[5][6]
-
COX-1 vs. COX-2: The cyclooxygenase enzyme exists in two main isoforms. COX-1 is constitutively expressed in many tissues, including the stomach and kidneys, where it plays a role in protecting the gastric mucosa and maintaining renal blood flow.[6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[5][6]
-
Therapeutic Advantage: Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2.[5] While this reduces inflammation, the inhibition of COX-1 can lead to significant gastrointestinal side effects, such as stomach ulcers.[5] Compounds that selectively inhibit COX-2, like Celecoxib, can provide potent anti-inflammatory and analgesic effects while minimizing these gastrointestinal risks.[4][5] The polar sulfonamide side chain of Celecoxib binds to a hydrophilic pocket near the active site of COX-2, contributing to its selectivity.[5][7]
The following diagram illustrates the role of COX enzymes in the arachidonic acid cascade and the point of intervention for selective inhibitors.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Step-by-Step Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Allow a 3-5 day acclimatization period.
-
Grouping: Randomly divide animals into groups (n=5-6 per group): Vehicle Control, Reference Drug (e.g., Indomethacin 10 mg/kg), and Test Compound(s) at various doses.
-
Compound Administration: Administer the test compounds, reference drug, or vehicle via the desired route (e.g., oral gavage, p.o.).
-
Induction of Edema: After 60 minutes, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat. [8][9]5. Measurement: Measure the paw volume immediately after carrageenan injection (T=0) and at subsequent hourly intervals (1, 2, 3, 4, 5 hours) using a digital plethysmometer.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline (T=0) volume. Determine the percentage inhibition of edema for treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.
Protocol: Acetic Acid-Induced Writhing Test
This protocol outlines the procedure for assessing peripheral analgesic activity in mice.
Caption: Workflow for the Acetic Acid-Induced Writhing Assay.
Step-by-Step Methodology:
-
Animals: Use mice (20-30g). Allow a 3-5 day acclimatization period. [10]2. Grouping: Randomly divide animals into groups (n=4-6 per group).
-
Compound Administration: Administer the test compounds, reference drug, or vehicle via the chosen route. [10]4. Induction of Writhing: After a 30-40 minute absorption period, administer a 1% acetic acid solution intraperitoneally (i.p.) at a volume of 1 mL per 100g of body weight. [10][11]5. Observation: Immediately place each mouse into an individual observation chamber. After a 5-minute latency period, record the total number of writhes (characterized by abdominal constriction and hind limb stretching) for each animal over a 10 or 15-minute period. [10][11]6. Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic protection using the formula: % Protection = [(W_c - W_t) / W_c] * 100, where W_c is the mean number of writhes in the control group and W_t is the mean in the treated group.
Protocol: Murine Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model for evaluating anticancer agents.
Caption: Workflow for a Subcutaneous Xenograft Study.
Step-by-Step Methodology:
-
Animals: Use 4-6 week old immunodeficient mice (e.g., NSG or Nude mice). [12]Allow a 3-5 day acclimatization period. [12]2. Cell Preparation: Culture human cancer cells under sterile conditions. Harvest cells when they are 70-80% confluent. Prepare a single-cell suspension in sterile, serum-free medium or PBS. Count viable cells using a hemocytometer and trypan blue exclusion. [12]3. Implantation: Resuspend cells to the desired concentration (e.g., 3.0 x 10⁶ cells per injection). [12]Co-injection with an extracellular matrix like Cultrex BME or Matrigel can improve tumor take and growth. Using a 27- or 30-gauge needle, inject the cell suspension (typically 100-200 µL) subcutaneously into the lower flank of the mice. [12]4. Tumor Monitoring: Allow tumors to grow. Once palpable, measure tumor diameters with digital calipers 2-3 times per week. 5. Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 70-150 mm³), randomize the mice into treatment and control groups. Begin dosing according to the study protocol.
-
Data Analysis: Continue to monitor tumor volume and animal health throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the control group.
Conclusion and Future Directions
The collective evidence strongly supports the continued investigation of this compound derivatives as a promising class of therapeutic agents. In vivo animal models demonstrate their potent anti-inflammatory and analgesic activities, often comparable or superior to existing NSAIDs, with the potential for an improved safety profile regarding gastrointestinal side effects. [13][14] Future research should focus on:
-
Broadening the Scope: Expanding in vivo testing to models of neuropathic pain, different cancer types, and other inflammatory conditions.
-
Pharmacokinetics and Toxicology: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to identify lead candidates with optimal drug-like properties.
-
Mechanism of Action: For compounds showing anticancer activity, elucidating whether the mechanism is COX-2 dependent or involves novel targets is critical for further development.
By leveraging the robust preclinical models and protocols detailed in this guide, researchers can effectively screen and validate the next generation of pyrazole-based therapeutics, moving them closer to clinical application.
References
- Title: Xenograft Tumor Model Protocol Source: NCI DTP, DCTD Tumor Repository URL
-
Title: Celecoxib Source: StatPearls - NCBI Bookshelf URL: [Link]
- Title: Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening Source: RJPT SimLab URL
-
Title: Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME Source: Bio-Techne URL: [Link]
-
Title: Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica Source: SAS Publishers URL: [Link]
-
Title: Celecoxib Source: Wikipedia URL: [Link]
-
Title: Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats Source: PubMed URL: [Link]
-
Title: Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice Source: PMC - NIH URL: [Link]
-
Title: Acetic acid-induced writhing method: Significance and symbolism Source: ScienceDirect URL: [Link]
-
Title: Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice Source: PubMed URL: [Link]
-
Title: Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory Source: The Jackson Laboratory URL: [Link]
-
Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL: [Link]
-
Title: Celebrex (Celecoxib) Pharmacology Source: News-Medical.Net URL: [Link]
-
Title: κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol Source: ResearchGate URL: [Link]
-
Title: Acetic Acid induced Writhing Method Source: YouTube URL: [Link]
-
Title: Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents Source: PubMed URL: [Link]
-
Title: Acetic acid induced painful endogenous infliction in writhing test on mice Source: PubMed Central URL: [Link]
-
Title: Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats Source: PMC - NIH URL: [Link]
-
Title: Carrageenan-Induced Paw Edema in the Rat and Mouse Source: Springer Nature Experiments URL: [Link]
-
Title: Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats Source: ResearchGate URL: [Link]
-
Title: New Celecoxib Derivatives as Anti-Inflammatory Agents Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Celecoxib Source: PubChem - NIH URL: [Link]
-
Title: Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) Source: MDPI URL: [Link]
-
Title: Antinociceptive action of 4-methyl-5-trifluoromethyl-5-hydroxy-4, 5-dihydro-1H-pyrazole methyl ester in models of inflammatory pain in mice Source: PubMed URL: [Link]
-
Title: Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives Source: Semantic Scholar URL: [Link]
-
Title: Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 Source: PubMed URL: [Link]
-
Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues Source: PMC - NIH URL: [Link]
-
Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: PMC - NIH URL: [Link]
-
Title: The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor... Source: PubMed URL: [Link]
-
Title: 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation Source: NIH URL: [Link]
-
Title: 1,2,3-Triazolyl pyrazole derivatives as anti-cancer agents: biological evaluation and molecular docking Source: Der Pharma Chemica URL: [Link]
-
Title: Demonstrating Drug Efficacy in Veterinary Medicine Source: aavpt.org URL: [Link]
-
Title: In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor Source: PubMed URL: [Link]
-
Title: Bioactive and Solvent Free Synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole Source: ResearchGate URL: [Link]
-
Title: Reported examples of pyrazoles as anticancer agents with different... Source: ResearchGate URL: [Link]
-
Title: Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: MDPI URL: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. news-medical.net [news-medical.net]
- 8. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. saspublishers.com [saspublishers.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antinociceptive action of 4-methyl-5-trifluoromethyl-5-hydroxy-4, 5-dihydro-1H-pyrazole methyl ester in models of inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity Profile of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
In the landscape of drug discovery, particularly in oncology and inflammatory diseases, protein kinases stand out as critical therapeutic targets.[1][2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms. However, a significant hurdle in this field is achieving inhibitor selectivity.[4][5] Due to the highly conserved nature of the ATP-binding site across the human kinome, off-target effects are a prevalent concern, potentially leading to toxicity or diminished efficacy.[5][6] This guide provides an in-depth, comparative analysis of the cross-reactivity profile of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one, a scaffold of significant interest in medicinal chemistry, against a broad panel of kinases.[7][8]
The pyrazole scaffold is a privileged structure in the design of kinase inhibitors, with several approved drugs incorporating this motif.[9] The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, making this compound and its derivatives attractive candidates for drug development.[7] This guide will objectively compare its hypothetical kinase inhibition profile with two well-established, structurally distinct kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor).
Experimental Rationale and Design
To comprehensively assess the selectivity of this compound, a two-tiered in vitro kinase profiling strategy is employed.[10] This approach balances efficiency and cost-effectiveness.
-
Initial Single-Concentration Screening: The test compound is first screened at a relatively high concentration (e.g., 10 µM) against a large, representative kinase panel.[10][11] This initial pass serves to identify potential "hits"—kinases that show significant inhibition (typically >70%).[10] Commercial services offer extensive kinase panels, covering a wide array of the human kinome.[6][11][12][][14]
-
IC50 Determination for "Hits": For any kinase identified as a hit in the initial screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[10][15] This quantitative measure of potency is crucial for comparing the inhibitory activity of the compound across different kinases and against reference compounds.[4][16][17]
The choice of assay technology is critical for generating reliable data. Radiometric assays, such as those utilizing [³³P]-ATP, are considered a gold standard for their direct measurement of substrate phosphorylation.[4][18] However, various non-radioactive methods, including fluorescence-based, luminescence-based (e.g., ADP-Glo), and mobility shift assays, offer high-throughput capabilities and are widely used.[4][6][] For this guide, we will present data hypothetically generated using a radiometric filter-binding assay.
Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical IC50 values for this compound, Staurosporine, and Sunitinib against a representative panel of kinases from different families. This data is for illustrative purposes to guide researchers in understanding how to interpret such a profile.
| Kinase Target | Kinase Family | This compound IC50 (nM) | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) |
| Primary Target(s) | ||||
| PERK | eIF2AK | 50 | 150 | >10,000 |
| Off-Target Profile | ||||
| CDK2/cyclin A | CMGC | >10,000 | 5 | 250 |
| PKA | AGC | 5,000 | 7 | >10,000 |
| VEGFR2 | TK | 800 | 10 | 9 |
| PDGFRβ | TK | 1,200 | 20 | 2 |
| c-Kit | TK | 2,500 | 15 | 8 |
| SRC | TK | >10,000 | 6 | 150 |
| p38α | CMGC | 8,000 | 200 | 5,000 |
| JNK1 | CMGC | >10,000 | 18 | >10,000 |
| GSK3β | CMGC | 6,000 | 12 | >10,000 |
Interpretation of Results:
-
This compound: This hypothetical profile suggests a potent and selective inhibitor of PERK, an important target in unfolded protein response pathways.[8] The compound shows significantly weaker activity against a range of other kinases, indicating a favorable selectivity profile. The moderate inhibition of VEGFR2 and PDGFRβ at higher concentrations suggests potential for off-target activities that would warrant further investigation.
-
Staurosporine: As expected, Staurosporine demonstrates potent, broad-spectrum inhibition across multiple kinase families, confirming its utility as a positive control for pan-kinase inhibition but highlighting its unsuitability for targeted therapy.
-
Sunitinib: This profile aligns with its known mechanism as a multi-targeted inhibitor of receptor tyrosine kinases, with high potency against VEGFR2, PDGFRβ, and c-Kit.
Experimental Workflow and Protocols
To ensure the scientific integrity of such a study, a well-defined and validated protocol is essential.
Caption: Workflow for in vitro radiometric kinase assay.
This protocol provides a generalized framework for determining the IC50 value of a test compound against a specific protein kinase.[18][19][20][21][22]
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The optimal buffer composition may vary between kinases.
-
ATP Solution: Prepare a stock solution of ATP. For IC50 determination, the ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition assessment.[4][16] A "hot" mix is prepared by adding [³³P]-ATP to the cold ATP stock.
-
Test Compound Dilution: Prepare a serial dilution of this compound (and control compounds) in 100% DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide range of concentrations for the dose-response curve.
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer containing the specific kinase and its corresponding substrate to each well of a 96-well plate.
-
Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the [³³P]-ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
-
Detection and Data Analysis:
-
Spot 10 µL of the stopped reaction mixture onto a filtermat (e.g., P81 phosphocellulose).
-
Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid and once in methanol to remove unincorporated [³³P]-ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).[23]
-
Visualizing On-Target vs. Off-Target Effects
The selectivity of a kinase inhibitor is paramount for its therapeutic potential. An inhibitor designed to target a specific pathway should ideally not interfere with other critical signaling cascades.
Caption: On-target (PERK) vs. off-target (VEGFR2) inhibition.
Conclusion and Future Directions
This guide provides a framework for understanding and evaluating the cross-reactivity profile of this compound. The hypothetical data presented illustrates a compound with promising selectivity for its intended target, PERK, when compared to a broad-spectrum inhibitor and a multi-targeted clinical drug.
It is crucial to recognize that in vitro profiling is the first step.[4] Subsequent cell-based assays are necessary to confirm target engagement and functional effects in a more physiologically relevant context.[][15] Furthermore, computational methods can complement experimental screening by predicting potential off-targets based on structural similarities between kinase ATP binding sites.[24] For any promising lead compound, a comprehensive understanding of its selectivity profile is a cornerstone of a successful drug development program, minimizing the risk of unforeseen toxicities and maximizing the potential for therapeutic success.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
Anwar, M. U., & Ayaz, M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 249. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
Gao, C., Wang, Y., Zhu, M., & He, L. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Barvian, M., et al. (2000). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 43(24), 4606-4616. [Link]
-
van der Heden van Noort, G. J., van Vlijmen, H. W., & IJzerman, A. P. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 171(12), 2947-2965. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Zorn, J. A., Willems, L. I., Kalesh, K. A., & Shokat, K. M. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11925-E11934. [Link]
-
In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
In vitro kinase assay v1. ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]
-
SafetyScreen Kinase Panel [1mM ATP] - FR. Eurofins Discovery. [Link]
-
scanMAX Kinase Assay Panel. Eurofins Discovery. [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
-
5-(Trifluoromethyl)-3-hydroxy-1-methyl-1H-pyrazole. J-GLOBAL. [Link]
-
5-(trifluoromethyl)-1H-pyrazol-3-ol. Chemical Synthesis Database. [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH. [Link]
-
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. PubChem. [Link]
-
Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK). PubMed. [Link]
-
The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. PubMed. [Link]
-
Discovery of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide activators of the M2 isoform of pyruvate kinase (PKM2). PubMed. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. revvity.com [revvity.com]
- 19. In vitro kinase assay [protocols.io]
- 20. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro kinase assay [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. azurebiosystems.com [azurebiosystems.com]
- 24. academic.oup.com [academic.oup.com]
Head-to-head comparison of different synthetic routes to 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
An In-Depth Technical Guide
A Head-to-Head Comparison of Synthetic Routes to 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
Introduction
This compound, a key heterocyclic building block, is of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (CF3) group often enhances metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, robust and efficient synthetic access to this pyrazolone intermediate is critical for the development of novel drugs and crop protection agents.
This guide provides a comprehensive, head-to-head comparison of the primary synthetic strategies for preparing this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each route, and provide detailed, field-proven protocols. The objective is to equip researchers, chemists, and process development professionals with the critical insights needed to select and optimize the most suitable synthetic approach for their specific research and development goals.
Core Synthetic Strategies: An Overview
The synthesis of pyrazolones traditionally relies on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For the target molecule, this compound, the most prevalent and industrially relevant pathway involves the reaction of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with hydrazine hydrate. A more modern, alternative approach utilizes [3+2] cycloaddition chemistry. This guide will focus on these two dominant routes, providing a comparative analysis of their efficiency, regioselectivity, and scalability.
Caption: High-level overview of the two primary synthetic routes.
Route 1: The Classical Claisen-Knorr Condensation Pathway
This is the most established and widely documented method. It is a two-step process: (1) a Claisen condensation to form the key β-ketoester intermediate, ETFAA, followed by (2) a Knorr-type cyclocondensation with hydrazine hydrate.
Step 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
The Claisen condensation involves the reaction of an ester with an enolizable ketone or another ester in the presence of a strong base to form a β-dicarbonyl compound.[2] In this case, ethyl trifluoroacetate reacts with ethyl acetate.
Reaction Scheme: CF₃COOEt + CH₃COOEt --(Base)--> CF₃COCH₂COOEt
Mechanistic Insight: The reaction is initiated by the deprotonation of ethyl acetate by a strong base (e.g., sodium ethoxide or sodium hydride) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent loss of an ethoxide leaving group yields the β-ketoester, ETFAA. The use of a strong base like sodium hydride (NaH) can drive the reaction to completion and has been shown to be highly efficient.[3]
Step 2: Cyclocondensation of ETFAA with Hydrazine Hydrate
This step forms the pyrazolone ring. The reaction's primary challenge is controlling the regioselectivity, as nucleophilic attack by hydrazine can occur at either of the two carbonyl groups of the β-ketoester.
Reaction Scheme: CF₃COCH₂COOEt + N₂H₄·H₂O --> this compound + Isomer
Mechanistic Insight and Regioselectivity: Hydrazine, a bis-nucleophile, first attacks one of the carbonyl carbons. The trifluoromethyl group is a potent electron-withdrawing group, making the adjacent carbonyl carbon highly electrophilic and thus the primary site of initial nucleophilic attack. Following this initial attack and condensation to form a hydrazone, intramolecular cyclization occurs via attack of the terminal nitrogen onto the remaining ester carbonyl, followed by elimination of ethanol.
-
Attack at the CF₃-ketone: Leads to the desired 5-(trifluoromethyl) isomer.
-
Attack at the ester: Leads to the undesired 3-(trifluoromethyl) regioisomer.
Controlling the reaction conditions (temperature, solvent, pH) is crucial for maximizing the yield of the desired 5-(trifluoromethyl) isomer. Acidic conditions, such as using acetic acid as a solvent, have been reported to improve the selectivity for the desired product.[4][5]
Caption: Regioselectivity in the Knorr pyrazole synthesis.
Detailed Experimental Protocol (Route 1)
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
-
Hydrazine hydrate (64% aqueous solution)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ETFAA (1.0 eq) in glacial acetic acid (approx. 2 volumes).
-
To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
A solid precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove residual acetic acid and hydrazine salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Trustworthiness: This protocol is a self-validating system. The formation of a precipitate upon quenching in water is a primary indicator of product formation. The purity can be readily assessed by melting point determination (literature value: 125-126 °C[6]) and confirmed by spectroscopic methods (¹H NMR, ¹⁹F NMR).
Route 2: The [3+2] Dipolar Cycloaddition Pathway
This approach represents a more modern and elegant strategy for constructing the pyrazole ring. It involves the reaction of a 1,3-dipole with a dipolarophile. For this specific target, the reaction between 2,2,2-trifluorodiazoethane (a trifluoromethyl-containing 1,3-dipole) and a suitable alkyne or alkene dipolarophile is employed.
Reaction Scheme: CF₃CHN₂ (from precursor) + Dipolarophile --> Pyrazole derivative
Mechanistic Insight: This is a concerted pericyclic reaction where the π-systems of the dipole and dipolarophile interact to form a five-membered ring in a single step. The key advantages are often high regioselectivity and milder reaction conditions. A concise synthesis of a related compound, 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride, has been reported via the 1,3-dipolar cycloaddition of 2,2,2-trifluorodiazoethane with 1-bromoethene-1-sulfonyl fluoride.[7][8] This highlights the utility of this approach for accessing functionalized trifluoromethylated pyrazoles.
Generation of 2,2,2-Trifluorodiazoethane: This diazo compound is typically generated in situ from precursors like 2,2,2-trifluoroethylamine hydrochloride due to its potential instability.[8]
Detailed Experimental Protocol (Route 2 - Conceptual)
Materials:
-
2,2,2-Trifluoroethylamine hydrochloride (precursor)
-
Sodium nitrite
-
A suitable dipolarophile (e.g., an acetylene or enol ether derivative)
-
Organic solvent (e.g., toluene, acetonitrile)
Procedure:
-
Generate the 2,2,2-trifluorodiazoethane solution: In a biphasic system (e.g., water/toluene), treat 2,2,2-trifluoroethylamine hydrochloride (precursor) with an aqueous solution of sodium nitrite.[8]
-
After vigorous stirring, carefully separate the organic layer containing the diazo compound. Caution: Diazo compounds are potentially explosive and should be handled with extreme care behind a blast shield.
-
To the dried organic solution of 2,2,2-trifluorodiazoethane, add the selected dipolarophile (1.0 eq).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC, watching for the disappearance of the diazo compound's characteristic color).
-
Remove the solvent under reduced pressure.
-
Purify the resulting pyrazole derivative by column chromatography. Subsequent chemical modification may be necessary to arrive at the target pyrazolone.
Trustworthiness: The progress of this reaction can be visually monitored by the disappearance of the color associated with the diazo compound. The structure of the resulting cycloadduct must be rigorously confirmed by 2D NMR techniques (e.g., HMBC, NOESY) to unambiguously establish the regiochemistry of the addition.
Head-to-Head Comparison
| Feature | Route 1: Claisen-Knorr Condensation | Route 2: [3+2] Cycloaddition |
| Starting Materials | Readily available, inexpensive bulk chemicals (ethyl esters, hydrazine). | Requires specialized, potentially hazardous precursors (e.g., trifluoroethylamine HCl, diazo compounds). |
| Number of Steps | Typically 2 steps (Claisen + Cyclization). Can be streamlined. | Can be 1-2 steps, but precursor synthesis adds complexity. |
| Overall Yield | Good to excellent (Reported yields up to 86.5%).[4][5] | Variable, highly dependent on the dipolarophile. Can be very high. |
| Regioselectivity | A significant challenge; requires careful optimization to favor the 5-CF₃ isomer over the 3-CF₃ isomer.[4][5] | Often excellent and predictable based on frontier molecular orbital theory. |
| Scalability | Highly scalable and widely used in industrial processes. | Challenging to scale due to the use of potentially unstable diazo intermediates. |
| Safety & Handling | Uses corrosive acids and a toxic hydrazine hydrate. Standard chemical precautions apply. | Involves potentially explosive diazo compounds, requiring specialized equipment and handling procedures. |
| Versatility | Less versatile for generating diverse substituted pyrazoles in a library format. | Highly versatile; a wide range of dipolarophiles can be used to access diverse functionalized pyrazoles.[7] |
Conclusion and Recommendation
For the specific synthesis of this compound, the Classical Claisen-Knorr Condensation (Route 1) remains the superior choice for large-scale production and general laboratory synthesis. Its primary advantages are the low cost and availability of starting materials, the well-understood reaction parameters, and its proven scalability. While controlling regioselectivity is a key consideration, established protocols using acidic media provide reliable and high-yielding access to the desired product.
The [3+2] Cycloaddition (Route 2) is a powerful and elegant method that offers exceptional control over regioselectivity and is highly valuable in the context of medicinal chemistry and diversity-oriented synthesis. It is the preferred route when creating libraries of novel, functionalized pyrazole analogues. However, for the specific, unfunctionalized target molecule of this guide, the safety concerns and specialized reagents associated with Route 2 make it less practical and cost-effective for bulk synthesis compared to the classical approach.
Ultimately, the choice of synthetic route will be dictated by the specific goals of the research team. For process chemistry and scale-up, Route 1 is the clear frontrunner. For exploratory chemistry and the rapid generation of diverse analogues, the elegance and precision of Route 2 are unmatched.
References
-
IRJMETS. (n.d.). SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. Available at: [Link]
- Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
- Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Available at: [Link]
-
European Patent Office. (2016). METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL - EP 3317254 B1. Available at: [Link]
-
Scribd. (n.d.). New Efficient Synthetic Routes To Trifluoromethyl Substituted Pyrazoles and Corresponding B-Diketones | PDF | Fluorine. Available at: [Link]
-
ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]
-
Chemical Synthesis Database. (n.d.). 5-(trifluoromethyl)-1H-pyrazol-3-ol. Available at: [Link]
-
National Institutes of Health. (n.d.). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC. Available at: [Link]
-
ACS Publications. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and. Available at: [Link]
-
ACS Publications. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. Available at: [Link]
-
National Institutes of Health. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. Available at: [Link]
Sources
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 4. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to ADME-Tox Profiling of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one and its Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey of a promising compound from discovery to a potential therapeutic is paved with rigorous testing. Among the most critical of these evaluations is the early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. This guide provides an in-depth technical comparison and procedural overview for profiling 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one and its derivatives, a scaffold of significant interest in medicinal chemistry.[1] The inclusion of a trifluoromethyl group can significantly influence a molecule's metabolic stability and other pharmacokinetic properties.[2][3][4]
The pyrazolone core is a versatile pharmacophore found in numerous biologically active compounds.[1][5] The strategic incorporation of a trifluoromethyl (-CF3) group can enhance metabolic stability, binding affinity, and lipophilicity, making these derivatives attractive candidates for various therapeutic targets.[2][3] However, these modifications also necessitate a thorough investigation of their ADME-Tox properties to identify potential liabilities early in the drug discovery pipeline.[6] This guide will walk you through the essential in vitro and in silico assays, explaining the rationale behind experimental choices and providing a framework for comparative analysis.
I. Foundational ADME-Tox Assessment: A Multi-pronged Approach
An effective ADME-Tox profiling strategy integrates both in vitro experimental assays and in silico predictive modeling.[7][8] This dual approach allows for the early identification of potential issues and helps prioritize compounds for further development.
Caption: High-level workflow for ADME-Tox profiling.
II. In Silico First Pass: Predicting Physicochemical and ADME-Tox Properties
Before embarking on resource-intensive in vitro experiments, a comprehensive in silico analysis can provide valuable initial insights and flag potential liabilities.[9][10] Various computational tools can predict a range of properties based on the chemical structure of the this compound derivatives.[11][12][13][14][15][16][17][18][19]
Key Predicted Parameters:
-
Lipophilicity (cLogP): Influences solubility, permeability, and plasma protein binding.
-
Aqueous Solubility (logS): Crucial for absorption and formulation.
-
Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.
-
Human Intestinal Absorption (HIA): Predicts oral bioavailability.
-
Cytochrome P450 (CYP) Inhibition/Induction: Potential for drug-drug interactions.
-
hERG Inhibition: A key indicator of potential cardiotoxicity.[20]
-
Mutagenicity and Carcinogenicity: Early flags for significant toxicity.
Representative In Silico Data for Pyrazolone Derivatives:
| Derivative | cLogP | Aqueous Solubility (logS) | HIA (%) | BBB Permeant | hERG Inhibitor |
| Parent Scaffold | 1.2 | -2.5 | >90% | Yes | Low Risk |
| Derivative A | 2.5 | -3.8 | >90% | Yes | Medium Risk |
| Derivative B | 3.1 | -4.5 | >90% | No | Low Risk |
| Derivative C | 0.8 | -1.9 | <30% | No | Low Risk |
This is illustrative data and should be generated for each specific derivative using validated software.
III. In Vitro Deep Dive: Experimental Verification
While in silico models are powerful, experimental validation is paramount. The following section details the core in vitro assays for a robust ADME-Tox assessment of this compound and its derivatives.
A. Absorption: Solubility and Permeability
Good oral bioavailability hinges on a compound's ability to dissolve in the gastrointestinal tract and permeate the intestinal wall.
1. Kinetic Solubility Assay:
-
Principle: Measures the concentration of a compound that remains in solution in a buffered aqueous system after a set incubation time.
-
Protocol:
-
Prepare a high-concentration stock solution of the test compound in DMSO.
-
Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of ≤1%.
-
Incubate the mixture at room temperature with shaking for 2 hours.
-
Filter the solution to remove any precipitate.
-
Quantify the concentration of the compound in the filtrate using LC-MS/MS.
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Principle: A non-cell-based assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane.
-
Protocol:
-
Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Add the test compound to a donor plate containing PBS at pH 7.4.
-
Place the filter plate on top of an acceptor plate containing PBS.
-
Incubate for 4-16 hours at room temperature.
-
Measure the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
Caption: Simplified PAMPA experimental setup.
B. Metabolism: Metabolic Stability
The metabolic stability of a compound determines its half-life in the body and its potential for forming active or toxic metabolites. The trifluoromethyl group is often incorporated to enhance metabolic stability.[3][4][21]
Microsomal Stability Assay:
-
Principle: Measures the rate of metabolism of a compound by liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., CYPs).
-
Protocol:
-
Pre-incubate liver microsomes (human or other species) with the test compound in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding NADPH.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration in each aliquot by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Comparative Metabolic Stability Data:
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Parent Scaffold | 25 | 27.7 |
| Derivative A | 45 | 15.4 |
| Derivative B | >60 | <11.5 |
| Derivative C | 15 | 46.2 |
C. Distribution: Plasma Protein Binding (PPB)
The extent to which a compound binds to plasma proteins affects its distribution and the concentration of free, pharmacologically active drug.[22]
Equilibrium Dialysis:
-
Principle: Considered the gold standard for measuring PPB. It determines the distribution of a compound between plasma and a protein-free buffer at equilibrium.
-
Protocol:
-
Use a dialysis apparatus with two chambers separated by a semi-permeable membrane.
-
Add plasma spiked with the test compound to one chamber and a protein-free buffer to the other.
-
Incubate at 37°C until equilibrium is reached (typically 4-24 hours).
-
Measure the concentration of the compound in both chambers by LC-MS/MS.
-
Calculate the percentage of bound and unbound drug. Pyrazolone derivatives have shown variable plasma protein binding.[23]
-
D. Toxicity: Cytotoxicity and hERG Inhibition
Early assessment of toxicity is crucial to avoid late-stage failures.
1. Cytotoxicity Assay (e.g., MTT Assay):
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity. Some pyrazolone derivatives have demonstrated cytotoxicity against various cell lines.[24][25][26][27]
-
Protocol:
-
Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 24-72 hours.
-
Add MTT solution and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the IC50 value (the concentration that inhibits 50% of cell viability).
-
2. hERG Inhibition Assay (Automated Patch Clamp):
-
Principle: Directly measures the effect of a compound on the hERG potassium channel, which is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.[20] Pyrazole-containing compounds have been investigated for their hERG liability.[28][29][30][31]
-
Protocol:
-
Use a cell line stably expressing the hERG channel.
-
Employ an automated patch-clamp system to measure the ionic current through the hERG channel in the presence of increasing concentrations of the test compound.
-
Determine the IC50 value for hERG channel inhibition.
-
Comparative Toxicity Data:
| Compound | Cytotoxicity (HepG2, IC50 µM) | hERG Inhibition (IC50 µM) |
| Parent Scaffold | >100 | >30 |
| Derivative A | 55 | 8.5 |
| Derivative B | >100 | >30 |
| Derivative C | 25 | >30 |
IV. Synthesizing the Data for Informed Decisions
The ultimate goal of ADME-Tox profiling is to build a comprehensive picture of a compound's potential behavior in vivo. By integrating the in silico and in vitro data, researchers can:
-
Establish Structure-Activity Relationships (SAR) and Structure-Toxicity Relationships (STR): Understand how different substitutions on the this compound scaffold impact its ADME-Tox properties.
-
Prioritize Compounds: Select derivatives with the most favorable balance of potency, efficacy, and safety for further investigation.
-
Identify and Mitigate Liabilities: For promising compounds with specific liabilities (e.g., moderate hERG inhibition), medicinal chemists can design strategies to mitigate these risks in the next round of optimization.
This systematic approach to ADME-Tox profiling is indispensable for navigating the complexities of drug discovery and increasing the likelihood of success for this important class of compounds.
References
-
Devnath, H. P., & Islam, M. R. (2010). Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity. Bangladesh Journal of Pharmacology, 5(1), 19-22. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 26(11), 3326. [Link]
-
Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Aria, A. S. (2013). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. European journal of medicinal chemistry, 64, 333-341. [Link]
-
Devnath, H. P., & Islam, M. R. (2010). Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity. Bangladesh Journal of Pharmacology, 5(1). [Link]
-
Devnath, H. P., & Islam, M. R. (2010). Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity. Bangladesh Journal of Pharmacology, 5(1). [Link]
-
von König, K., Kociok, N., Grütter, C., Gschaidmeier, H., Jäkel, C., & Krier, M. (2008). 1, 4-Dihydroindeno [1, 2-c] pyrazoles with Acetylenic Side Chains as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors with Low Affinity for the hERG Ion Channel. Journal of medicinal chemistry, 51(10), 2889-2901. [Link]
-
El-Sayed, R., Al-Ghorbani, M., & Al-Majidi, S. M. (2020). Synthesis, in vitro antimicrobial assessment, and computational investigation of pharmacokinetic and bioactivity properties of novel trifluoromethylated compounds using in silico ADME and toxicity prediction tools. Monatshefte für Chemie-Chemical Monthly, 151(2), 269-281. [Link]
-
El Yazidi, M., Touzani, R., El-Ghayoury, A., Ramli, Y., & Chtita, S. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 45(3), 1545-1563. [Link]
-
Jeschke, P. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of medicinal chemistry, 63(22), 13396-13407. [Link]
-
El Yazidi, M., Touzani, R., El-Ghayoury, A., Ramli, Y., & Chtita, S. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 45(3), 1545-1563. [Link]
-
El-Sayed, W. A., El-Essawy, F. A., Ali, O. M., & Abd-El-Fattah, M. F. (2024). Discovery of Pyrano [2, 3-c] pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Pharmaceuticals, 17(2), 198. [Link]
-
Thirunavukkarasu, M., Premkumar, K., Asath, R., Muthu, S., & Manivannan, V. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 346, 126940. [Link]
-
Diana, G. D., Ruddat, V., Nitz, T. J., Bailey, T. R., & Volkots, D. L. (1996). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of medicinal chemistry, 39(19), 3820-3824. [Link]
-
Zambon, A., Casarin, E., Degabriele, A., Bissaro, M., Salika, A., & Pinna, L. A. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC medicinal chemistry, 11(8), 929-940. [Link]
-
Yesil, T. A. (2024). Triflorometil içeren Yeni Azo-İmin Bileşikleri: Sentezi, Karakterizasyonu, in siliko ve in vitro Yöntemlerle Antioksidan Ö. Artuklu Kaime, 7(2), 459-470. [Link]
-
Taylor & Francis. (n.d.). Plasma protein binding – Knowledge and References. [Link]
-
Levy, M., Zylber-Katz, E., & Granit, L. (1983). Plasma protein binding of dipyrone metabolites in man. European journal of clinical pharmacology, 25(5), 691-694. [Link]
-
Wang, J., & Urban, L. (2004). In silico ADME-Tox modeling: progress and prospects. Drug discovery today, 9(1), 14-22. [Link]
-
Hu, D., Koester, D., & Hesse, M. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]
-
He, Y., Li, M., & Du, F. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta pharmacologica Sinica, 37(1), 126-134. [Link]
-
Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2010). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European journal of medicinal chemistry, 45(12), 5557-5569. [Link]
-
Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. [Link]
-
Crawford, J. J., Dossetter, A. G., & Boyd, S. (2024). in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry. [Link]
-
Valko, K., & Nunhuck, S. (2012). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of pharmaceutical and biomedical analysis, 69, 62-69. [Link]
-
Thirunavukkarasu, M., Premkumar, K., Asath, R., Muthu, S., & Manivannan, V. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME–QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 346, 126940. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Kumar, A., & S, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ASSAY and Drug Development Technologies, 19(6), 336-351. [Link]
-
Ball, N., & Enoch, S. J. (2023). Making in silico predictive models for toxicology FAIR. Computational Toxicology, 26, 100268. [Link]
-
Abdellattif, M. H., Shahbaaz, M., Arief, M. M., & Hussien, M. A. (2021). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific reports, 11(1), 1-17. [Link]
-
Ryzhkova, Y. E., Ryzhkov, F. V., Maslov, O. I., & Elinson, M. N. (2023). Bioactive trifluoromethyl pyrazole derivatives. Molbank, 2023(1), M1541. [Link]
-
Ecker, G. F. (2014). Development of in silico models for the prediction of toxicity incorporating ADME information. [Link]
-
Kumar, A., & S, S. (2022). Prediction of ADME and Toxicity of Anti-Fungal drugs by InSilico methods. International Journal of Pharmaceutical Research and Applications, 7(2), 1597-1603. [Link]
-
Ryzhkova, Y. E., Ryzhkov, F. V., Maslov, O. I., & Elinson, M. N. (2023). 2, 4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno [2, 3-b] pyridine-3-carbonitrile. Molbank, 2023(1), M1541. [Link]
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. In silico ADME-Tox modeling: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. repositori-api.upf.edu [repositori-api.upf.edu]
- 10. [PDF] Development of in silico models for the prediction of toxicity incorporating ADME information | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. ijprajournal.com [ijprajournal.com]
- 19. mdpi.com [mdpi.com]
- 20. drughunter.com [drughunter.com]
- 21. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Plasma protein binding of dipyrone metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity | Semantic Scholar [semanticscholar.org]
- 25. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity | Bangladesh Journal of Pharmacology [banglajol.info]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00275J [pubs.rsc.org]
- 31. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Elucidating the Mechanism of Action of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
Introduction: The Enigma of a Privileged Scaffold
The pyrazolone ring system is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and membrane permeability, making 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one a compound of considerable interest for drug discovery.[1][2][3][4] While the broader class of trifluoromethyl pyrazoles is known to exhibit diverse biological activities, including anti-inflammatory and kinase inhibitory effects, the precise mechanism of action for this specific molecule remains to be definitively established.[5][6][7][8]
This guide provides a comprehensive experimental framework for researchers seeking to confirm the mechanism of action of this compound. We will explore two primary, plausible hypotheses based on the activities of structurally related compounds: inhibition of cyclooxygenase (COX) enzymes and inhibition of protein kinases . This document will furnish detailed protocols for in vitro and cell-based assays, criteria for selecting appropriate comparator compounds, and methods for definitive target engagement confirmation.
Hypothesized Mechanisms of Action and Experimental Strategy
Based on existing literature for structurally similar pyrazole derivatives, two primary signaling pathways present as the most probable targets for this compound.[5][6][7][9]
-
Cyclooxygenase (COX) Inhibition: Many pyrazole-containing compounds, most notably Celecoxib, are potent and selective inhibitors of COX-2, a key enzyme in the inflammatory cascade responsible for the conversion of arachidonic acid to prostaglandins.[5][6]
-
Protein Kinase Inhibition: The pyrazole scaffold is a common feature in a multitude of kinase inhibitors, targeting enzymes such as VEGFR-2, which are critical regulators of cellular processes like proliferation, differentiation, and angiogenesis.[7][8][9][10]
To systematically investigate these hypotheses, a multi-pronged approach is essential. This will involve initial broad-spectrum activity screening followed by more specific assays to pinpoint the molecular target and validate engagement within a cellular context.
Experimental Workflow for Mechanism of Action Confirmation
The following diagram outlines a logical workflow to systematically investigate the mechanism of action of this compound.
Caption: A systematic workflow for elucidating the mechanism of action.
Comparative Compound Selection
The selection of appropriate positive and negative controls is critical for the robust interpretation of experimental data.
| Hypothesized Target | Comparator Compound | Rationale |
| COX-1/COX-2 | Ibuprofen | A non-selective COX inhibitor, will inhibit both COX-1 and COX-2. |
| Celecoxib | A selective COX-2 inhibitor, provides a benchmark for COX-2 selectivity.[6] | |
| Protein Kinases | Staurosporine | A broad-spectrum kinase inhibitor, serves as a positive control for kinase inhibition assays. |
| Sorafenib | A multi-kinase inhibitor known to target VEGFR, can be used if a specific kinase family is implicated.[9] |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound and comparators (Ibuprofen, Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and comparator compounds.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the test compound dilutions to the respective wells. Include wells with a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the plate according to the kit manufacturer's instructions to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
After a defined incubation period, add a colorimetric substrate that reacts with the prostaglandin G2 produced by the COX enzyme.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Broad-Spectrum Kinase Inhibition Assay
This assay screens the test compound against a panel of diverse protein kinases to identify potential targets.
Materials:
-
Kinase panel (commercially available services offer panels of hundreds of kinases)
-
Kinase-specific substrates
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Test compound and comparator (Staurosporine)
-
Appropriate kinase reaction buffers
Procedure:
-
This assay is typically performed by specialized contract research organizations.
-
The test compound is incubated with individual kinases from the panel in the presence of their specific substrate and ATP.
-
The activity of each kinase is measured by quantifying the amount of phosphorylated substrate.[11][12]
-
The percent inhibition of each kinase by the test compound is determined.
-
Results are typically presented as a heatmap or a list of kinases inhibited above a certain threshold (e.g., >50% inhibition at a given concentration).
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the compound on the viability and proliferation of cultured cells, which is a common downstream effect of kinase inhibition.[10]
Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
Complete culture medium
-
Test compound and comparators
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Treat the cells with serial dilutions of the test compound and comparators for 48-72 hours.[10]
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[13][14][15] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[13][14][15][16]
Materials:
-
Cultured cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein of interest
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of different temperatures using a thermal cycler.[14][15]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[14]
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
A positive result is a shift in the melting curve to a higher temperature in the presence of the test compound, indicating stabilization of the target protein.[13][15]
Caption: The general workflow for a Cellular Thermal Shift Assay (CETSA).
Data Presentation and Interpretation
Quantitative data from the proposed assays should be tabulated for clear comparison. Below are examples of how the data could be presented.
Table 1: In Vitro Enzyme Inhibition Data (Illustrative)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | VEGFR-2 IC50 (µM) |
| This compound | >100 | 15.2 | 0.85 |
| Ibuprofen | 5.1 | 12.3 | >100 |
| Celecoxib | >150 | 0.08 | >100 |
| Sorafenib | >100 | >100 | 0.09 |
Table 2: Cellular Activity Data (Illustrative)
| Compound | A549 Cell Proliferation IC50 (µM) |
| This compound | 2.5 |
| Sorafenib | 0.5 |
Based on the illustrative data above, this compound shows weak, non-selective COX inhibition but potent VEGFR-2 inhibition that translates to cellular anti-proliferative activity. This would strongly suggest that the primary mechanism of action is through kinase inhibition. The next logical step would be to use CETSA to confirm the direct binding and stabilization of VEGFR-2 in cells treated with the compound.
Conclusion
This guide outlines a rigorous and systematic approach to confirm the mechanism of action of this compound. By employing a combination of in vitro enzyme assays, cell-based functional assays, and definitive target engagement studies such as CETSA, researchers can confidently elucidate the molecular targets of this promising compound. The choice of appropriate comparators and a logical experimental workflow are paramount to generating unambiguous and publishable data.
References
- BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- BenchChem. (2025). A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers.
- PubMed. (n.d.).
- SpringerLink. (2025).
- PubMed. (n.d.). Pyrazole derivatives as partial agonists for the nicotinic acid receptor.
- National Center for Biotechnology Information. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC.
- National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- PubMed. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- PharmaTutor. (n.d.).
- PubMed Central. (n.d.). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC.
- BenchChem. (n.d.). This compound.
- ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
- RSC Publishing. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.
- MDPI. (n.d.).
- National Institutes of Health. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.
- Publons. (2024). Review of Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.
- PubMed. (n.d.). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions.
- MDPI. (n.d.).
- MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
- UNED. (n.d.). Synthesis, Structure and Biological Activity of 3(5)
- ACS Publications. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists.
- PubMed. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)
- National Institutes of Health. (n.d.).
- BOC Sciences. (n.d.). CAS 1087160-38-0 5-Trifluoromethyl-1H-pyrazole.
- ACS Publications. (n.d.). Bismuth(III)-Promoted Trifluoromethylthiolation of Pyrazolin-5-ones with Trifluoromethanesulfenamide.
- Sigma-Aldrich. (n.d.). 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole = 97 122431-37-2.
Sources
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. news-medical.net [news-medical.net]
A Comparative Guide to the Antimicrobial Spectrum of Pyrazole Derivatives and Standard Antibiotics
In the global fight against antimicrobial resistance (AMR), the scientific community is in a perpetual search for novel chemical scaffolds that can yield effective new drugs. The pyrazole nucleus, a five-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial spectrum of recently developed pyrazole derivatives against that of standard-of-care antibiotics, supported by experimental data and detailed methodologies. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of pyrazoles to address the growing challenge of drug-resistant pathogens.
The Pyrazole Scaffold: A Versatile Platform for Antimicrobial Drug Discovery
Pyrazoles and their derivatives are recognized for their broad spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[4][5][6] The structural versatility of the pyrazole ring allows for extensive chemical modification, enabling the synthesis of large libraries of compounds with diverse biological profiles. This chemical tractability is a key reason why pyrazole-based compounds are being intensively investigated as next-generation antimicrobial agents.[3][5] Research has shown that specific substitutions on the pyrazole ring can dramatically enhance potency and broaden the spectrum of activity, sometimes resulting in compounds that outperform conventional antibiotics.[7][8]
Comparative Analysis of Antimicrobial Efficacy
The effectiveness of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth. The following tables present a comparative summary of MIC values for select pyrazole derivatives against a panel of clinically significant bacteria and fungi, benchmarked against standard antibiotics from the same studies. A lower MIC value signifies higher potency.
Table 1: Comparative Antibacterial Activity Against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Staphylococcus epidermidis (MIC in µg/mL) | Source |
| Pyrazole Derivative 21a | 62.5 - 125 | 62.5 - 125 | - | [7] |
| Pyrazole Derivative 4 | - | - | 0.25 | [8] |
| Chloramphenicol (Standard) | >125 | >125 | - | [7] |
| Ciprofloxacin (Standard) | - | - | 4 | [8] |
Table 2: Comparative Antibacterial Activity Against Gram-Negative Bacteria
| Compound/Drug | Escherichia coli (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) | Source |
| Pyrazole Derivative 21a | 62.5 - 125 | 62.5 - 125 | [7] |
| Pyrazole Derivative 3 | 0.25 | - | [8] |
| Pyrazole Derivative 12 | 1 | - | [9] |
| Chloramphenicol (Standard) | >125 | >125 | [7] |
| Ciprofloxacin (Standard) | 0.5 | - | [8] |
| Moxifloxacin (Standard) | 2 | - | [9] |
Table 3: Comparative Antifungal Activity
| Compound/Drug | Candida albicans (MIC in µg/mL) | Aspergillus flavus (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Rhizoctonia solani (EC₅₀ in µg/mL) | Source |
| Pyrazole Derivative 21a | 7.8 | 2.9 | - | - | [7] |
| Pyrazole Derivative 2 | - | - | 1 | - | [8] |
| Pyrazole Derivative 7ai | - | - | - | 0.37 | [10] |
| Clotrimazole (Standard) | >7.8 | >7.8 | 2 | - | [7][8] |
| Carbendazol (Standard) | - | - | - | 1.00 | [10] |
The data compellingly shows that certain pyrazole derivatives exhibit antimicrobial activity superior to standard drugs. For instance, pyrazole derivative 3 was twice as potent as Ciprofloxacin against E. coli[8], while derivative 4 was 16-fold more active against S. epidermidis.[8] In the antifungal domain, derivative 21a displayed significantly lower MIC values against C. albicans and A. flavus than the standard drug Clotrimazole.[7] Furthermore, some pyrazole derivatives have demonstrated potent activity against multidrug-resistant strains such as MRSA, highlighting their potential to address critical unmet needs in infectious disease treatment.[9]
Elucidating the Mechanism of Action: DNA Gyrase Inhibition
A key to designing effective drugs is understanding their mechanism of action. Several studies suggest that a primary target for many antibacterial pyrazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][11] By inhibiting this enzyme, these compounds effectively block the process of DNA supercoiling, leading to a cessation of replication and ultimately, bacterial cell death.[2][5] This mechanism is distinct from that of many existing antibiotic classes, making it a valuable strategy for overcoming existing resistance patterns.
Experimental Protocols: A Guide to Determining Antimicrobial Potency
The reliability of comparative data hinges on the robustness of the experimental methodology. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents and is the most frequently cited method in the reviewed literature.[1]
Detailed Protocol: Broth Microdilution for MIC Determination
The causality behind this experimental choice lies in its ability to provide a quantitative, reproducible measure of antimicrobial activity, allowing for direct comparison between compounds. It is a self-validating system because positive and negative controls are run in parallel, ensuring the viability of the microbes and the sterility of the medium.
-
Preparation of Microbial Inoculum:
-
Aseptically pick several colonies of the target microorganism from a fresh agar plate.
-
Suspend the colonies in a sterile saline solution (e.g., 0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.
-
Dilute this standardized suspension in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final target inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile growth medium into all wells of a 96-well microtiter plate.
-
Create a stock solution of the test compound (and standard antibiotic) in a suitable solvent (e.g., DMSO).
-
Add 50 µL of the stock solution to the first well of a row and perform two-fold serial dilutions by transferring 50 µL from each well to the next across the plate. This creates a concentration gradient.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted microbial inoculum prepared in Step 1 to each well, bringing the final volume to 100 µL.
-
Include a positive control (medium + inoculum, no compound) and a negative control (medium only) on each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 48 hours for fungi).[1]
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 3. Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review [ouci.dntb.gov.ua]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijrar.org [ijrar.org]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv...: Ingenta Connect [ingentaconnect.com]
A Senior Application Scientist's Guide to Novel Pyrazole-Based Compounds in Modern Drug Discovery: A Patent Literature Analysis
Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. The inherent structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. This has led to a plethora of pyrazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] This guide provides an in-depth analysis of recent patent literature, offering a comparative look at novel pyrazole-based compounds, their therapeutic targets, and the experimental data that underscores their potential. We will delve into specific examples from the patent landscape, focusing on kinase inhibitors, and provide the technical context for their evaluation.
The Kinase Inhibitor Landscape: A Fertile Ground for Pyrazole Scaffolds
Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology. Their deregulation is a hallmark of many cancers, making them prime candidates for therapeutic intervention. The pyrazole scaffold has been extensively exploited in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site, a common feature of ATP-competitive inhibitors.[6][7] A review of recent patents reveals a strong focus on developing pyrazole-based compounds with high potency and selectivity against various kinase targets.
Comparative Analysis of Patented Pyrazole-Based Kinase Inhibitors
To illustrate the progress in this field, we will compare several recently patented pyrazole-based kinase inhibitors. The following table summarizes their structures, target kinases, and reported inhibitory activities (IC50 values). It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions can vary. However, this comparative overview provides valuable insights into the structure-activity relationships (SAR) and the potency of these novel compounds.
| Compound ID/Patent Reference | Structure | Target Kinase(s) | Reported IC50 (nM) | Therapeutic Area |
| Compound 1 (Hypothetical Example based on[8]) | [Structure of a representative pyrazole-based kinase inhibitor] | Aurora A/B | 35/75 | Cancer |
| Compound 2 (Hypothetical Example based on[8]) | [Structure of a representative pyrazole-based kinase inhibitor] | Akt1 | 1.3 | Cancer |
| Compound 3 (Hypothetical Example based on[9]) | [Structure of a representative pyrazolo[1,5-a]pyrazine derivative] | JAK1/JAK2/TYK2 | 3/8.5/7.7 | Inflammation |
| Compound 4 (Hypothetical Example based on[10]) | [Structure of a representative 1H-pyrazole biaryl sulfonamide] | G2019S-LRRK2 | 15 | Parkinson's Disease |
Expert Commentary on Structure-Activity Relationships (SAR):
The data presented in the table highlights key SAR trends. For instance, the substitution pattern on the pyrazole ring and the nature of the appended moieties significantly influence both potency and selectivity. In many patented series, specific substitutions are designed to exploit unique pockets within the kinase active site, thereby enhancing selectivity for the target kinase over other members of the kinome. The pyrazolo[1,5-a]pyrazine core in Compound 3, for example, has been shown to be a versatile scaffold for targeting the JAK family of kinases.[9] Similarly, the biaryl sulfonamide structure of Compound 4 demonstrates a successful strategy for achieving potent and selective inhibition of the G2019S mutant of LRRK2, a key target in Parkinson's disease research.[10]
Foundational Experimental Protocols: Ensuring Data Integrity
The trustworthiness of the data presented in patent applications hinges on the robustness of the experimental methodologies employed. As a self-validating system, the protocols used to characterize these novel compounds must be sound and reproducible. Here, we detail the standard operating procedures for two fundamental assays frequently cited in the patent literature for pyrazole-based compounds: the in-vitro kinase inhibition assay and the MTT cell viability assay.
Experimental Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., novel pyrazole derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (typically 1:3) to generate a 10-point dose-response curve. A "no inhibitor" control (DMSO only) must be included.[11]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well. The optimal concentrations of substrate and ATP should be empirically determined and are typically close to their Km values.
-
Incubate the plate at 30°C for 60 minutes.[11]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Protocol 2: MTT Cell Proliferation and Viability Assay
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to evaluate the anti-proliferative effects of potential anticancer compounds.[1][2][3][4]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrazole compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Visualizing the Path Forward: Diagrams in Pyrazole-Based Drug Discovery
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), provide a visual representation of key workflows and relationships in the development of novel pyrazole-based compounds.
Caption: A simplified signaling pathway illustrating the mechanism of action of a pyrazole-based RTK inhibitor.
Conclusion and Future Perspectives
The patent literature provides a clear and compelling narrative of the enduring importance of the pyrazole scaffold in modern drug discovery. The continuous emergence of novel pyrazole-based compounds targeting a wide array of diseases, particularly cancer, underscores the chemical tractability and biological relevance of this privileged heterocycle. The comparative analysis of patented kinase inhibitors reveals a sophisticated understanding of structure-activity relationships, leading to the development of highly potent and selective drug candidates. As our understanding of disease biology deepens, we can anticipate that the pyrazole core will continue to serve as a versatile platform for the design of next-generation therapeutics with improved efficacy and safety profiles. The integration of computational chemistry, structural biology, and innovative synthetic methodologies will undoubtedly accelerate the journey of these promising compounds from patent applications to clinical realities.
References
Sources
- 1. clyte.tech [clyte.tech]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay [protocols.io]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Evaluating the Environmental Impact of Pyrazole-Based Agrochemicals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Pyrazole Agrochemicals
The pyrazole chemical scaffold is a cornerstone of modern agriculture. Pyrazole amide derivatives, in particular, have given rise to a critical class of fungicides and insecticides, prized for their high efficacy and often novel modes of action.[1][2] Fungicides like Fluxapyroxad are potent succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the mitochondrial respiration of pathogenic fungi.[3][4] Insecticides such as Fipronil act as powerful antagonists of the GABA-regulated chloride channel in insects, leading to neurotoxicity and pest control.[5][6]
However, the very chemical stability and biological activity that make these compounds effective also necessitate a rigorous evaluation of their environmental footprint. The widespread use of these agrochemicals can lead to unintended consequences for non-target organisms and ecosystem health.[7][8][9] This guide provides an in-depth, technically-grounded framework for assessing the environmental impact of pyrazole-based agrochemicals, comparing their performance with alternatives, and detailing the self-validating experimental protocols required for a thorough evaluation.
The Regulatory Framework: A Foundation for Scientific Inquiry
Before any pesticide is approved for use, it must undergo a comprehensive environmental risk assessment (ERA).[10][11] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established a structured process for this evaluation.[12][13][14] This process provides the logical foundation for our guide, ensuring that our experimental choices are not arbitrary but are designed to answer the fundamental questions of risk.
The ERA process can be distilled into three core phases:
-
Problem Formulation: This initial phase defines the scope of the assessment. We identify the specific pyrazole compound, its intended use patterns, and the environmental compartments (soil, water, air) and non-target organisms (pollinators, aquatic life, soil fauna) that could be at risk.
-
Analysis Phase: This is the heart of the scientific investigation and is divided into two parallel streams:
-
Exposure Characterization: Quantifying the persistence and mobility of the chemical. This determines the predicted environmental concentration (PEC).
-
Effects Characterization (Ecotoxicology): Determining the toxicity of the chemical to non-target organisms. This establishes the predicted no-effect concentration (PNEC).
-
-
Risk Characterization: The final step compares the exposure and effects data (PEC/PNEC ratio) to determine the likelihood of adverse environmental effects.
Caption: The Environmental Risk Assessment (ERA) process.
Part 1: Exposure Characterization - Where Do Pyrazoles Go?
Understanding the environmental fate of a pyrazole agrochemical is critical to predicting its potential for exposure to non-target organisms. The key processes governing its movement and persistence are degradation, sorption, leaching, and runoff.[15][16][17]
Caption: Environmental fate pathways of pyrazole agrochemicals.
Persistence and Degradation
Persistence, often measured as a half-life (DT50), indicates how long a chemical remains in a specific environment. Pyrazoles exhibit variable persistence.
-
Fipronil degrades relatively slowly in soil, with a half-life that can range from a month to over a year depending on conditions.[6][18] A critical concern is its degradation into metabolites like fipronil-desulfinyl , which is often more persistent and more toxic than the parent compound.[6][18]
-
Fluxapyroxad is also persistent, with soil half-lives reported to be from 183 to over 1000 days.[19][20] This long persistence increases the potential for long-term exposure and transport to other environmental compartments.
Degradation occurs via two primary mechanisms:
-
Biodegradation: The breakdown of the chemical by microorganisms in soil and water is a crucial dissipation pathway.[21][22]
-
Photodegradation: Sunlight can break down these chemicals. Fipronil, for instance, has a half-life of just a few hours in water when exposed to sunlight.[6]
Mobility: Sorption, Leaching, and Runoff
A chemical's mobility determines its potential to contaminate water resources.
-
Sorption: This refers to the binding of the chemical to soil particles. It is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates strong binding and low mobility. Fipronil is relatively immobile in soil and has a low potential to leach into groundwater.[18]
-
Leaching: This is the downward movement of a chemical through the soil profile with water.[23] While fipronil shows low leaching potential, more mobile compounds or certain soil types (e.g., sandy soils) can increase the risk of groundwater contamination.[17]
-
Runoff: Chemicals can be transported over the soil surface during rainfall events, contaminating adjacent aquatic ecosystems.[24][25] This is a significant pathway for pyrazoles, especially persistent ones like fluxapyroxad, to enter streams and rivers.[19][26]
Part 2: Effects Characterization - The Ecotoxicological Profile
The primary concern with agrochemicals is their effect on non-target organisms. Pyrazole-based compounds, due to their modes of action, can have significant and wide-ranging impacts.[7][9]
-
Aquatic Ecosystems: This is an area of major concern.
-
Fipronil is rated as a 'very high risk' chemical in UK rivers and is highly toxic to fish and aquatic invertebrates.[27] Recent research has shown its toxicity to aquatic insects is even higher than previously thought, capable of triggering trophic cascades by eliminating grazers, which leads to algal blooms.[28]
-
Fluxapyroxad is also classified as highly to very highly toxic to fish and aquatic invertebrates.[3][19][26]
-
-
Pollinators and Beneficial Insects:
-
Fipronil is notoriously toxic to bees, with an acute contact LD50 (the dose lethal to 50% of the population) of just 0.004 micrograms per bee.[18] Its systemic nature means it can be expressed in the pollen and nectar of treated plants.[28] It is also harmful to other beneficial insects like certain predatory beetles.[6]
-
-
Soil Organisms and Terrestrial Wildlife:
-
Fipronil has a severe and long-lasting negative impact on termites, which can disrupt nutrient cycling in ecosystems where they are key species.[18]
-
Toxicity to vertebrates varies. Fipronil shows low toxicity to waterfowl but is highly toxic to some game birds like quail and lizards.[18]
-
Fluxapyroxad exposure in small mammals primarily targets the liver.[3] Long-term, low-dose exposure has been shown to significantly impact the physiology of earthworms.[20]
-
Comparative Analysis: Pyrazoles vs. The Alternatives
An objective evaluation requires comparing pyrazoles not only to other synthetic pesticides but also to non-chemical alternatives.
Chemical Alternatives
-
Neonicotinoids (e.g., Imidacloprid): Like fipronil, these are systemic insecticides. They are infamous for their high toxicity to bees and other pollinators.[27] Studies have shown that both fipronil and imidacloprid persist in wastewater and can cause harm to a range of aquatic organisms.[5]
-
Pyrethroids: These are synthetic versions of a natural insecticide. They are characterized by extremely high toxicity to fish and aquatic invertebrates but tend to have lower persistence in the environment compared to many pyrazoles.
-
Organophosphates and Carbamates: Many of these older insecticides have been phased out due to high acute toxicity to vertebrates, including humans.[29]
Non-Chemical & Integrated Alternatives
The most sustainable approach involves reducing reliance on synthetic chemicals altogether.[30]
-
Biological Control: This involves using a pest's natural enemies (predators, parasitoids, or pathogens) to manage its population.[31]
-
Biopesticides: These are derived from natural sources.[32] Examples include microbial pesticides (like Bacillus thuringiensis), plant extracts (like pyrethrum, which is still toxic to aquatic life), and synthetic pheromones that disrupt pest mating.[32][33]
-
Integrated Pest Management (IPM): IPM is a holistic, ecosystem-based strategy that prioritizes non-chemical methods and uses pesticides only as a last resort.[30]
Quantitative Data Summary
The following table summarizes key environmental impact parameters for representative pyrazoles and an alternative. Values are indicative and can vary significantly based on environmental conditions.
| Parameter | Fipronil | Fluxapyroxad | Imidacloprid (Neonicotinoid) |
| Mode of Action | GABA-gated chloride channel blocker | Succinate Dehydrogenase Inhibitor (SDHI) | Nicotinic Acetylcholine Receptor (nAChR) competitive modulator |
| Soil Half-Life (DT50) | 30 - 365+ days[6][18] | 183 - 1000+ days[19][20] | 40 - 997 days |
| Key Metabolite Concern | Fipronil-desulfinyl (more toxic, persistent)[6][18] | M700F001/M700F048 (considered in risk assessment)[20] | Desnitro-imidacloprid (more toxic)[5] |
| Mobility in Soil (Koc) | Low to Medium (Relatively Immobile)[18] | Moderate to Low Mobility[4] | High to Medium (Potential for leaching) |
| Bee Acute Contact LD50 | ~0.004 µ g/bee (Very High Toxicity)[18] | >100 µ g/bee (Low Toxicity) | ~0.024 µ g/bee (Very High Toxicity) |
| Fish 96h LC50 (Rainbow Trout) | ~246 µg/L (High to Very High Toxicity) | ~57 µg/L (Very High Toxicity)[19] | ~105,000 µg/L (Low to Moderate Toxicity) |
| Aquatic Invertebrate EC50 (Daphnia magna) | ~190 µg/L (High Toxicity) | ~663 µg/L (High Toxicity)[19] | ~85,000 µg/L (Low Toxicity) |
Experimental Protocols: The Foundation of Trustworthy Data
The trustworthiness of any environmental impact assessment rests on robust, standardized, and repeatable experimental protocols. The following are methodologies grounded in international standards, such as those from the Organisation for Economic Co-operation and Development (OECD), which are required by regulatory agencies like the EPA.[14]
Protocol 1: Soil Adsorption/Desorption using a Batch Equilibrium Method (OECD Guideline 106)
Causality: This protocol directly quantifies a chemical's tendency to bind to soil versus remaining in the soil water. This is the fundamental determinant of its mobility and potential to leach into groundwater. A high adsorption coefficient (Kd) or Koc derived from this test is a validated predictor of low mobility.
Methodology:
-
Soil Selection: Select a minimum of five different soil types with varying organic carbon content, pH, and texture.
-
Test Substance Preparation: Prepare a stock solution of the radiolabelled pyrazole compound (e.g., using ¹⁴C) in 0.01 M CaCl₂ solution. Create a series of dilutions.
-
Equilibration (Adsorption): Add a known volume of each test solution to a known mass of soil in a centrifuge tube. Agitate the soil-solution slurry on a shaker at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours), determined in preliminary tests.
-
Phase Separation: Centrifuge the tubes at high speed to separate the solid (soil) and liquid (supernatant) phases.
-
Analysis: Analyze the concentration of the pyrazole in the supernatant using Liquid Scintillation Counting (LSC). The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Calculation: Calculate the adsorption coefficient (Kd) for each concentration and soil type. Normalize this to the organic carbon content of the soil to determine the Koc value.
-
Desorption (Optional but Recommended): After the adsorption phase, remove the supernatant and replace it with a fresh CaCl₂ solution. Agitate again to determine the amount of the chemical that desorbs from the soil, indicating the reversibility of the binding.
Caption: Workflow for the OECD 106 Soil Sorption study.
Protocol 2: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
Causality: This experiment directly measures the rate of degradation and the formation of transformation products (metabolites) under realistic environmental conditions. The resulting DT50 (time to 50% dissipation) is a core parameter for exposure modeling, and identifying major metabolites is critical as they may be more toxic or persistent than the parent compound.
Methodology:
-
Soil and Test Substance: Use a viable soil with known microbial activity. Apply the ¹⁴C-radiolabelled pyrazole uniformly to the soil surface at a rate relevant to its agricultural use.
-
Incubation: Incubate the treated soil samples in the dark in flow-through metabolism flasks at a constant temperature (e.g., 20°C). Maintain soil moisture at 40-60% of maximum water holding capacity.
-
Aeration: For aerobic studies, continuously pass humidified, CO₂-free air over the soil. For anaerobic studies, flood the soil with water after an initial aerobic phase and purge with nitrogen.
-
Trapping Volatiles: Pass the effluent gas through traps to capture ¹⁴CO₂ (e.g., ethylene glycol/ethanolamine) and organic volatiles (e.g., polyurethane foam plugs), which indicate mineralization and volatilization, respectively.
-
Sampling: Collect replicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).
-
Extraction & Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent compound and metabolites. The identity of major metabolites (>10% of applied radioactivity) should be confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of the parent pyrazole over time and use appropriate kinetic models (e.g., single first-order) to calculate the degradation rate and the DT50 and DT90 values.
Conclusion and Future Perspectives
The evidence is clear: pyrazole-based agrochemicals are highly effective tools for crop protection, but they carry significant environmental risks. Insecticides like fipronil pose a severe threat to pollinators and aquatic ecosystems, while persistent fungicides like fluxapyroxad present long-term risks to aquatic life due to their stability and transport via runoff.[18][19][27]
The path forward requires a multi-faceted approach:
-
Enhanced Risk Assessment: Regulatory assessments must continue to evolve to better capture ecosystem-level effects, such as trophic cascades, and the combined effects of multiple chemical stressors.[28]
-
Development of Greener Alternatives: The agrochemical industry must prioritize the development of pesticides with improved selectivity for target pests, reduced toxicity to non-target species, and enhanced biodegradability.[1][2] Research into novel modes of action and "softer" chemical classes is paramount.
-
Adoption of Sustainable Practices: The ultimate solution lies in reducing the overall reliance on synthetic pesticides.[33] A global shift towards Integrated Pest Management (IPM), leveraging biological controls, biopesticides, and improved agricultural practices, is essential for ensuring both food security and environmental protection.[30][31]
For researchers and drug development professionals, the challenge is to design the next generation of crop protection agents that balance efficacy with environmental stewardship, using the rigorous evaluation frameworks outlined in this guide as a self-validating system for success.
References
- Di Nica, V., et al. (2024). Environmental Risks and Toxicity of Fipronil and Imidacloprid Used in Pets Ectoparasiticides. MDPI.
- Tingle, C.C.D., et al. (2003). Fipronil: environmental fate, ecotoxicology, and human health concerns. PubMed.
- Pesticide Action Network UK. (2001). Health and environmental effects of fipronil. PAN UK.
- AtkinsRéalis. (n.d.). Buzz kill: The impact of fipronil and imidacloprid on river ecosystems. AtkinsRéalis.
- Beyond Pesticides. (2020). Ecosystem-Killer Fipronil More Toxic Than Previously Thought, Found in Waterways Throughout the U.S. Beyond Pesticides Daily News Blog.
- Wikipedia. (n.d.). Fluxapyroxad. Wikipedia.
- Minnesota Department of Agriculture. (n.d.). Fluxapyroxad. Minnesota Department of Agriculture.
- U.S. Environmental Protection Agency. (2013). Environmental Fate and Ecological Risk Assessment for Proposed Foliar and Seed Treatment Uses of the Fungicide Fluxapyroxad. Regulations.gov.
- Ma, J., et al. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. Journal of Chromatographic Science, 53(2), 380-4.
- U.S. Environmental Protection Agency. (2025). Ecological Risk Assessment for Pesticides: Technical Overview. US EPA.
- U.S. Environmental Protection Agency. (n.d.). Guidance for Pesticide Ecological Risk Assessments and Human Health Drinking Water Assessments. US EPA.
- ResearchGate. (n.d.). Effects of environmental conditions for terminal concentrations of.... ResearchGate.
- U.S. Environmental Protection Agency. (2021). Fluxapyroxad. Human Health Risk Assessment. Regulations.gov.
- Oxford Academic. (2015). Determination of Pyrazole and Pyrrole Pesticides in Environmental Water Samples.... Journal of Chromatographic Science.
- ResearchGate. (2025). Determination of Pyrazole and Pyrrole Pesticides in Environmental Water Samples.... ResearchGate.
- National Pesticide Information Center. (2025). Regulating Pesticides through Risk Assessment. NPIC.
- European Food Safety Authority. (2025). Environmental risk assessment of pesticides. EFSA.
- ACS Publications. (n.d.). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides.... Journal of Agricultural and Food Chemistry.
- U.S. Environmental Protection Agency. (2025). Overview of Risk Assessment in the Pesticide Program. US EPA.
- PubMed Central. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes.... PMC.
- Wiley Online Library. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Wiley.
- Royal Society of Chemistry. (2023). Alternatives to agrochemicals. RSC Education.
- Scientific Research Publishing. (2011). Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. American Journal of Analytical Chemistry.
- MDPI. (n.d.). Impacts of Agrochemicals: Environmental Fate, Ecotoxicology, Risk Assessment, and Remediation. MDPI.
- University of Nebraska–Lincoln. (n.d.). Pesticide Leaching & Runoff Management. UNL Water.
- ResearchGate. (2025). Phenylpyrazole insecticides induce cytotoxicity.... ResearchGate.
- USDA ARS. (2025). Biological "Green" Alternatives to Chemical Pesticides. USDA ARS.
- ResearchGate. (2025). Leaching Rates and Preferential Flow of Selected Herbicides.... ResearchGate.
- PubMed Central. (n.d.). Biodegradation of pesticide in agricultural soil.... PMC.
- ResearchGate. (2023). Nano-Agrochemicals as Substitutes for Pesticides.... ResearchGate.
- ResearchGate. (n.d.). Transport and Fate of Agrochemicals in the Environment. ResearchGate.
- MDPI. (n.d.). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds.... MDPI.
- MDPI. (2024). Environmental Fate and Sustainable Management of Pesticides in Soils.... MDPI.
- PubMed Central. (n.d.). Current status of pyrazole and its biological activities. PMC.
- PubMed. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides.... PubMed.
- MDPI. (n.d.). Microbiology and Biochemistry of Pesticides Biodegradation. MDPI.
- IntechOpen. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. IntechOpen.
- MDPI. (n.d.). Nano-Agrochemicals as Substitutes for Pesticides: Prospects and Risks. MDPI.
- Figshare. (2025). Pesticides have negative effects on non-target organisms. Figshare.
- Free. (n.d.). Herbicide losses in runoff events from a field with a low slope.... Free.
- Battelle. (n.d.). Improving Environmental Fate Models for Agrochemicals. Battelle.
- SAICM Knowledge. (n.d.). Alternatives to Highly Hazardous Pesticides. SAICM.
- Down To Earth. (2025). Pesticides likely affect 800 non-target species.... Down To Earth.
- PubMed. (2025). Pesticides have negative effects on non-target organisms. PubMed.
- MDPI. (n.d.). Herbicide Leaching in Soil with Different Properties.... MDPI.
- MDPI. (n.d.). Leaching Runoff Fraction for Nitrate and Herbicides on Sugarcane Fields.... MDPI.
- ResearchGate. (2016). The fate of pesticide in the environment. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. mdpi.com [mdpi.com]
- 6. piat.org.nz [piat.org.nz]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. downtoearth.org.in [downtoearth.org.in]
- 9. Pesticides have negative effects on non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulating Pesticides through Risk Assessment [npic.orst.edu]
- 11. Environmental risk assessment of pesticides | EFSA [efsa.europa.eu]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. battelle.org [battelle.org]
- 18. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. researchgate.net [researchgate.net]
- 21. Biodegradation of pesticide in agricultural soil employing entomopathogenic fungi: Current state of the art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Pesticide Leaching & Runoff Management | UNL Water | Nebraska [water.unl.edu]
- 25. wanko.free.fr [wanko.free.fr]
- 26. mda.state.mn.us [mda.state.mn.us]
- 27. Buzz kill: The impact of fipronil and imidacloprid on river ecosystems – AtkinsRéalis [atkinsrealis.com]
- 28. beyondpesticides.org [beyondpesticides.org]
- 29. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons [mdpi.com]
- 30. saicmknowledge.org [saicmknowledge.org]
- 31. Biological "Green" Alternatives to Chemical Pesticides : USDA ARS [ars.usda.gov]
- 32. mdpi.com [mdpi.com]
- 33. Alternatives to agrochemicals | Feature | RSC Education [edu.rsc.org]
DFT and molecular modeling to predict the activity of novel pyrazole derivatives.
This guide demonstrates that computational chemistry is not a "black box" but a powerful tool that, when used correctly, provides deep mechanistic insights. The strong correlation between calculated electronic properties, predicted binding affinities, and real-world experimental data empowers researchers to prioritize the synthesis of the most promising candidates, saving valuable time and resources in the quest for new therapeutics. [1]
References
-
i-Science Connect. (n.d.). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. IJRPR. Available at: [Link]
-
Yadav, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Methodologies. Available at: [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals. Available at: [Link]
-
Polshettiwar, S.A. (2022). 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. Journal of Molecular Modeling. Available at: [Link]
-
ResearchGate. (2025). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. Available at: [Link]
-
European Open Science. (n.d.). In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. Available at: [Link]
-
MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]
-
de Souza, A.C.G., et al. (2023). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Available at: [Link]
-
Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. Available at: [Link]
-
ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Khairulah, Z.A., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. ResearchGate. Available at: [Link]
-
Marín-Luna, M., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
-
ResearchGate. (2021). Synthesis, computational and biological study of pyrazole derivatives. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). A density functional study of substituted pyrazole derivatives.... Semantic Scholar. Available at: [Link]
-
Global Journal of Medical Research. (n.d.). A DFT-Based QSAR and Molecular Docking Studies on Potent Anti-Colon Cancer Activity of Pyrazole Derivatives. Global Journal of Medical Research. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. RJPT. Available at: [Link]
-
Thomas, S. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE. Available at: [Link]
-
International Journal of Advanced Research. (2024). Computer-Aided Analysis of Oxino-bis-Pyrazolederivative as a Potential Breast Cancer Drug Based on DFT, Molecular Docking, and PASS Prediction. IJAR. Available at: [Link]
-
ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. Available at: [Link]
-
Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. Available at: [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF.... Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). B3LYP(6-311++G(d,p) calculated selected relevant structural parameters.... ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules. Available at: [Link]
-
International Journal of Pharmacy and Biological Sciences. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. IJPBS. Available at: [Link]
-
Preprints.org. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Preprints.org. Available at: [Link]
-
Mapana Journal of Sciences. (2025). DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. Mapana Journal of Sciences. Available at: [Link]
-
Gherraf, N., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
Wikipedia. (n.d.). Density functional theory. Wikipedia. Available at: [Link]
-
Pal, M. (n.d.). computional study of small organic molecular using density functional theory (DFT). SlideShare. Available at: [Link]
-
Tada, K., et al. (2023). Issues on DFT+U calculations of organic diradicals. Physical Chemistry Chemical Physics. Available at: [Link]
-
ResearchGate. (2025). Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. Available at: [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]
- 4. Density functional theory - Wikipedia [en.wikipedia.org]
- 5. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A density functional study of substituted pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. medicalresearchjournal.org [medicalresearchjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. ijbr.com.pk [ijbr.com.pk]
- 13. researchgate.net [researchgate.net]
- 14. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. ijpbs.com [ijpbs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
As researchers and developers, our work with novel chemical entities like 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The disposal of such specialized reagents is a critical, final step in the experimental lifecycle. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Waste Profile: A Proactive Approach
The compound's structure is characterized by two key features:
-
Pyrazole Ring: This heterocyclic moiety is common in pharmacologically active compounds, which, as a class, should be handled with care due to potential biological effects.[1]
-
Trifluoromethyl Group (-CF₃): This group renders the compound a halogenated organic substance. Such compounds are often persistent in the environment and require specific disposal protocols, typically high-temperature incineration.[1]
Based on data for analogous compounds such as 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, the anticipated hazards are significant and mandate that this chemical be treated as hazardous waste.[2][3] Under no circumstances should it be discharged down the drain or disposed of in regular trash.[1][4]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Description | Rationale & Causality |
| Acute Toxicity, Oral | Toxic or harmful if swallowed.[2][5][6] | Pyrazole derivatives can exhibit a wide range of toxicities.[1] Immediate medical attention is required upon ingestion.[2][6] |
| Skin Irritation | Causes skin irritation upon contact.[2][3][5] | The chemical nature of the compound can disrupt the skin barrier, leading to irritation. |
| Serious Eye Irritation | Causes serious, potentially damaging eye irritation.[2][3][5] | Direct contact with the eyes can cause significant irritation; immediate and prolonged rinsing is critical.[7] |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][5] | Fine particulates can be inhaled, leading to irritation of the nose, throat, and lungs. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment.[1] | The stable C-F bonds in the trifluoromethyl group make the molecule resistant to natural degradation. |
Immediate Safety & Handling Precautions: Your First Line of Defense
Before beginning any procedure that involves handling or disposing of this compound, wearing the appropriate Personal Protective Equipment (PPE) is mandatory. The rationale for each piece of equipment is grounded in mitigating the specific risks identified above.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[5] | Protects against accidental splashes that can cause serious eye irritation.[3][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[5][7] | Prevents direct skin contact, mitigating the risk of skin irritation.[3][5] Gloves should be inspected before use and disposed of properly after handling.[7][8] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[9] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[7][10] A NIOSH-approved respirator may be required if dust or aerosols are likely to be generated.[9][11] | Minimizes inhalation of airborne particles, preventing respiratory tract irritation.[2][5] |
Step-by-Step Disposal Protocol: Ensuring Compliance and Safety
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[12][13] Adherence to your institution's specific policies, as administered by the Environmental Health & Safety (EHS) department, is crucial.
Experimental Protocol: Chemical Waste Segregation and Containment
-
Waste Characterization: Identify all waste containing this compound (pure solid, solutions, contaminated labware) as Halogenated Organic Hazardous Waste . This classification is critical as halogenated and non-halogenated waste streams are often incinerated under different conditions and must be segregated.[1]
-
Container Selection:
-
Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[1]
-
For liquid waste (e.g., solutions in organic solvents), use a designated container for halogenated liquid waste. Do not store acids or bases in metal containers.[12][14]
-
For solid waste, use a clearly marked container for solid hazardous waste.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid chemical into the designated solid hazardous waste container. Minimize dust generation by performing the transfer inside a chemical fume hood.
-
Liquid Waste: Pour solutions containing the compound into the designated Halogenated Liquid Waste container. Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[12]
-
Contaminated Labware: Rinse empty containers or contaminated glassware (e.g., vials, flasks) at least three times with a suitable solvent (e.g., acetone, ethanol). The first rinseate is considered acutely hazardous and MUST be collected and disposed of as hazardous waste.[1] Subsequent rinseates should also be collected in the hazardous waste container.
-
-
Labeling: Immediately label the hazardous waste container with all required information.[15] While specific label formats vary by institution, they universally require:
-
Interim Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[14][15]
-
The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[14][15]
-
Ensure segregation from incompatible materials. Specifically, store this halogenated waste away from strong oxidizing agents, acids, and bases.[7][14] Use secondary containment (e.g., a chemical-resistant tray) to mitigate potential leaks.[12]
-
-
Final Disposal:
-
Once the waste container is full or you have finished the project, contact your institution's EHS department to arrange for a waste pickup.
-
Follow your institution's specific procedures for requesting the pickup and completing any necessary waste manifests.[1] The EHS department will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, typically via incineration.[15][16]
-
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is necessary to prevent chemical exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, eliminate ignition sources and increase ventilation (if not already in a fume hood).
-
Contain: For small spills, use a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent to cover and contain the substance.[9]
-
Clean-Up: Don appropriate PPE. Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[4] Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.[9]
Disposal Workflow Diagram
The following diagram illustrates the procedural logic for the proper disposal of this compound, from initial handling to final EHS handoff.
Caption: Workflow for the proper disposal of this compound.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
LookChem. (n.d.). 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol Safety Data Sheets(SDS). Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, February 22). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste Drugs. Retrieved from [Link]
-
Pharmacy Purchasing & Products Magazine. (n.d.). Demystify New Regulations for Hazardous Waste. Retrieved from [Link]/2508)
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 5-羟基-1-甲基-3-三氟甲基-1H-吡唑 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.ca [fishersci.ca]
- 8. afgsci.com [afgsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
An In-depth Technical Guide to the Safety and Handling of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
A Senior Application Scientist's Guide to Safe Laboratory Operations
As researchers and scientists, our primary responsibility extends beyond the pursuit of discovery to ensuring a safe and secure laboratory environment. The compound this compound is a key heterocyclic building block in medicinal chemistry, valued for the unique properties conferred by its trifluoromethyl group. However, these same properties necessitate a rigorous and informed approach to its handling. This guide provides a direct, procedurally-focused framework for the safe utilization, storage, and disposal of this reagent, grounded in established safety principles and data from structurally related compounds.
Hazard Identification: A Proactive Assessment
While a specific, comprehensive toxicological profile for this compound may be limited, the Globally Harmonized System (GHS) classifications for analogous pyrazole derivatives provide a reliable basis for risk assessment.[1][2][3] The primary hazards are consistently identified across similar structures containing trifluoromethyl and pyrazole moieties.[4][5][6][7]
Anticipated GHS Classification and Hazards:
| Hazard Class | Category | Hazard Statement | Rationale & Causality |
| Acute Toxicity, Oral | 3 / 4 | H301/H302: Toxic or Harmful if swallowed.[4][5][6] | Pyrazole derivatives have shown systemic effects in toxicological studies.[8][9] Ingestion can lead to adverse health consequences, necessitating immediate medical attention.[10] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][5][6] | The chemical nature of the compound can disrupt the skin barrier, leading to localized inflammation and irritation upon direct contact. |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[4][5][6] | Direct contact with the eyes can cause significant irritation, pain, and potential damage. The eyes are particularly sensitive to chemical exposure. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[4][5][6] | Inhalation of the compound as a dust or aerosol can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort. |
This assessment mandates the use of robust engineering controls and appropriate Personal Protective Equipment (PPE) to create a multi-layered defense against exposure.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the most direct line of defense for the laboratory professional. The selection of PPE must be deliberate and based on the identified hazards. For this compound, the following protocol is mandatory.
| Protection Type | Specification | Standard | Justification |
| Engineering Control | Certified Chemical Fume Hood | --- | Primary containment method. All handling of the solid compound and its solutions must be performed within a fume hood to prevent inhalation of dust or vapors.[11][12][13] |
| Hand Protection | Nitrile or Neoprene Gloves | ASTM F739 | Provides a chemical-resistant barrier to prevent skin contact and absorption. Inspect gloves for integrity before each use and replace immediately if compromised.[9][14] |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 | Protects against accidental splashes of solids or liquids, preventing serious eye irritation.[11][14] |
| Body Protection | Laboratory Coat | --- | Prevents contamination of personal clothing. Must be kept fully buttoned.[12] |
| Respiratory Protection | NIOSH-approved Respirator | --- | For emergency use only (e.g., spill cleanup). Not a substitute for a fume hood. Requires a formal respiratory protection program and fit-testing.[11][12] |
Operational Protocol: From Weighing to Waste
A systematic workflow minimizes the risk of exposure and ensures procedural consistency. The following protocol outlines the essential steps for handling this compound.
Handling Workflow Diagram
Caption: Step-by-step workflow for safe handling of the target compound.
Step-by-Step Methodology
-
Preparation:
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[11][12]
-
Verify the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE (lab coat, safety goggles, gloves).[15]
-
Place all necessary apparatus (spatula, weigh paper, glassware) inside the fume hood to minimize traffic.
-
-
Handling (inside fume hood):
-
Carefully weigh the required amount of solid this compound. Avoid creating dust.[14]
-
To dissolve, add solvent to the solid slowly to prevent splashing.
-
Cap all containers when not in immediate use.
-
-
Storage:
-
Cleanup & Disposal:
-
Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Rinse all contaminated glassware with a suitable solvent, collecting the rinsate as hazardous waste.
-
Place all solid waste (gloves, weigh paper, absorbent pads) into a clearly labeled hazardous waste container.[11]
-
Dispose of all waste in accordance with federal, state, and local regulations through a licensed service.[1][8]
-
Emergency and Spill Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
Emergency Response Logic
Caption: Decision-making flow for emergency response scenarios.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide assistance. Seek immediate medical attention.[14][16]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[10]
-
Small Spill: (Only if trained) Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Sweep up the material and place it in a sealed container for hazardous waste disposal.[11][14] Do not use paper towels to absorb the spill.[12]
-
Large Spill: Evacuate the area immediately and contact your institution's Environmental Health & Safety department.
By adhering to these protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 4-(Trifluoromethyl)benzylamine.
- BenchChem. (n.d.). An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethyl)phenol.
- BenchChem. (n.d.). Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde.
-
Chemical Synthesis Database. (2025). 5-(trifluoromethyl)-1H-pyrazol-3-ol. Retrieved from [Link].
- Journal of Chemical Health Risks. (2024).
-
Haz-Map. (n.d.). Pyrazole - Hazardous Agents. Retrieved from [Link].
- Angene Chemical. (2024). Safety Data Sheet: 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane.
-
LookChem. (2017). 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol Safety Data Sheets(SDS). Retrieved from [Link].
- Angene Chemical. (2024). Safety Data Sheet: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one.
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link].
- Gallardo, H., et al. (2009). 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one.
-
J-GLOBAL. (n.d.). 5-(Trifluoromethyl)-3-hydroxy-1-methyl-1H-pyrazole | Chemical Substance Information. Retrieved from [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jchr.org [jchr.org]
- 3. Pyrazole - Hazardous Agents | Haz-Map [haz-map.com]
- 4. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. chemicalbook.com [chemicalbook.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. angenechemical.com [angenechemical.com]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
